Quercetin 3-O-rhamnoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUCUVFOIWWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871736 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-12-3 | |
| Record name | quercitrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
"Quercetin 3-O-rhamnoside" natural sources and distribution
An In-depth Technical Guide to Quercetin 3-O-Rhamnoside (Quercitrin): Natural Distribution, Pharmacological Significance, and Analytical Strategies
Introduction
This compound, commonly known as Quercitrin, is a prominent flavonoid glycoside found throughout the plant kingdom. As a derivative of quercetin, one of the most abundant dietary flavonoids, it is distinguished by the attachment of a rhamnose sugar moiety at the 3-hydroxyl position.[1][2] This structural modification significantly influences its bioavailability, solubility, and metabolic fate compared to its aglycone form.[3] This guide provides a comprehensive technical overview of Quercitrin, designed for researchers, scientists, and drug development professionals. We will explore its natural origins and biosynthesis, delve into its multifaceted pharmacological activities, and detail the analytical methodologies essential for its extraction, isolation, and characterization. This document serves as a foundational resource, synthesizing field-proven insights with established scientific principles to support ongoing and future investigations into this compound of significant therapeutic potential.
Part 1: Phytochemistry and Natural Distribution
A thorough understanding of a natural product's origin and formation is fundamental to its scientific exploration. This section details the biochemical pathway responsible for the synthesis of this compound and provides a survey of its prevalence across various plant species.
Section 1.1: Biosynthesis Pathway
The formation of Quercitrin is a multi-step enzymatic process rooted in the general phenylpropanoid pathway, a core metabolic route in higher plants.
-
Aglycone Synthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.[1] This precursor molecule then enters the flavonoid synthesis pathway, where it is condensed with three molecules of malonyl-CoA to form a chalcone intermediate. Subsequent enzymatic cyclization, isomerization, and hydroxylation steps lead to the formation of dihydroquercetin, which is then oxidized to produce the quercetin aglycone.[1]
-
Glycosylation: The final step in Quercitrin synthesis is the regioselective attachment of a rhamnose sugar. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a rhamnosyl group from the activated sugar donor, UDP-rhamnose, to the 3-hydroxyl group of the quercetin molecule.[4] This glycosylation step is critical, as it enhances the compound's water solubility and stability within the plant cell.
Section 1.2: Natural Sources and Distribution
This compound is widely distributed in the plant kingdom, often serving protective roles against UV radiation and pathogens. Its presence has been confirmed in numerous species, with concentrations varying significantly based on the plant part, geographical location, and environmental conditions.
| Plant Species | Common Name | Family | Plant Part(s) | Reference |
| Piliostigma thonningii | Camel's Foot | Fabaceae | Leaves | [2] |
| Cupressus sempervirens | Mediterranean Cypress | Cupressaceae | Leaves | [5][6] |
| Acer truncatum | Purpleblow Maple | Sapindaceae | Leaves | [7] |
| Solanum melongena | Eggplant | Solanaceae | Peel | [8] |
| Pistacia lentiscus | Mastic Tree | Anacardiaceae | Leaves | [9] |
| Allamanda cathartica | Golden Trumpet | Apocynaceae | Flowers | [10] |
| Wahlenbergia marginata | Australian Bluebell | Campanulaceae | Aerial Parts | [11] |
| Rhododendron simsii | Sims Azalea | Ericaceae | Flowers | [12] |
| Lindera aggregata | Evergreen Lindera | Lauraceae | Leaves | [13] |
| Cosmos sulphureus | Sulfur Cosmos | Asteraceae | Flowers | [14] |
Part 2: Pharmacological Profile and Therapeutic Potential
Quercitrin exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties.
Section 2.1: Primary Mechanisms of Action
-
Antioxidant Activity : Quercitrin functions as a powerful free radical scavenger.[2][3] Its polyphenolic structure allows it to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity helps protect cells from oxidative damage, which is implicated in numerous chronic diseases.[15][16] Studies have shown it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[13]
-
Anti-inflammatory Effects : The compound exerts significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-8).[15][17] This is achieved, in part, by interfering with pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[17]
Section 2.2: Survey of Pharmacological Activities
| Pharmacological Activity | Description | Key Findings & References |
| Anticancer | Demonstrates potential to inhibit cancer cell proliferation and migration. | Cytotoxic activity has been observed against HeLa cervical cancer cells.[18] It is also being investigated for its role in preventing and treating various cancers by modifying oxidative stress factors.[19] |
| Wound Healing | Accelerates cutaneous wound repair. | Topical application has been shown to increase wound closure, re-epithelialization, fibroblast proliferation, and collagen deposition in animal models.[9] |
| Antimicrobial & Antiviral | Exhibits activity against a range of pathogens. | Has demonstrated antimicrobial properties and is being explored for its antiviral effects against viruses like the dengue virus.[2][17][18] |
| Cardioprotective | Potential to protect against cardiovascular diseases. | Its anti-inflammatory and antioxidant effects are linked to the prevention of conditions like atherosclerosis.[17] |
| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. | Has been shown to activate the Nrf2 antioxidant pathway in endothelial cells, suggesting a role in mitigating oxidative stress-related neurodegeneration.[13] |
Section 2.3: Bioavailability and Metabolism
The glycosidic nature of Quercitrin affects its absorption. Generally, flavonoid glycosides are not directly absorbed in the small intestine. They may be partially hydrolyzed by intestinal enzymes or, more commonly, pass to the colon where they are metabolized by gut microbiota.[20] The gut bacteria cleave the rhamnose sugar, releasing the quercetin aglycone, which can then be absorbed or further metabolized into smaller phenolic acids.[19][20] This metabolic process is a critical determinant of the compound's ultimate biological activity in vivo.
Part 3: Methodologies for Research and Development
The successful investigation of this compound hinges on robust and validated methodologies for its extraction, purification, and analysis. This section provides an overview of established protocols and analytical techniques.
Section 3.1: Extraction and Isolation Workflow
The isolation of Quercitrin from a plant matrix is a multi-step process that begins with extraction and is followed by chromatographic purification.
Protocol 1: Microwave-Assisted Extraction (MAE) from Piliostigma thonningii Leaves [2]
-
Objective: To efficiently extract flavonoids, including Quercitrin, from dried plant material.
-
Methodology:
-
Place 10g of powdered P. thonningii leaves into a microwave extraction vessel.
-
Add 100mL of 67% (v/v) aqueous ethanol (Solid-Liquid ratio of 1:10 w/v).
-
Secure the vessel in a microwave extractor.
-
Set the irradiation power to 520 W and the extraction time to 49 seconds.
-
After extraction, allow the mixture to cool.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at ~40°C to yield the crude extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography [2][10]
-
Objective: To isolate Quercitrin from a crude or enriched flavonoid extract.
-
Methodology:
-
Prepare a slurry of silica gel 60 (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the slurry into a glass column to create the stationary phase.
-
Adsorb the crude extract (e.g., 40g) onto a small amount of silica gel and load it evenly onto the top of the packed column.
-
Begin elution with a solvent system of increasing polarity. A typical gradient starts with hexane:ethyl acetate and progresses to ethyl acetate:methanol.
-
Collect fractions of the eluate sequentially.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., EtOAc/H₂O/HOAc).
-
Combine fractions that show a prominent spot corresponding to a Quercitrin standard.
-
Evaporate the solvent from the combined fractions to yield the purified compound, which often appears as yellow crystals.[2]
-
Section 3.2: Analytical and Structural Elucidation
Accurate identification and characterization are ensured by employing a combination of chromatographic and spectroscopic techniques.[21]
| Technique | Application | Expected Results for Quercitrin |
| HPLC-DAD | Purity assessment and quantification. | A single, sharp peak at a specific retention time (e.g., ~6.55 min under certain conditions) with a characteristic UV spectrum (λmax ~256 and 350 nm).[5] |
| LC-MS/MS | Molecular weight determination and fragmentation analysis. | A molecular ion [M-H]⁻ at m/z 447 or [M+H]⁺ at m/z 449. A major fragment ion (base peak) at m/z 301, corresponding to the quercetin aglycone after loss of the rhamnosyl group (146 Da).[5][6] |
| ¹³C-NMR | Carbon skeleton elucidation. | Approximately 21 carbon signals, with characteristic peaks for the flavonoid backbone and the rhamnosyl moiety (e.g., a methyl signal around 16.3 ppm).[8] |
| ¹H-NMR | Proton environment determination. | Signals corresponding to aromatic protons on the A and B rings of quercetin, and signals for the anomeric proton and other sugar protons of rhamnose.[8] |
| FT-IR | Functional group identification. | Characteristic absorption bands for hydroxyl (-OH) groups (~3300 cm⁻¹), carbonyl (C=O) groups (~1650 cm⁻¹), aromatic C=C bonds (~1600 cm⁻¹), and C-O-C ether linkages (~1140 cm⁻¹).[8] |
Conclusion
This compound (Quercitrin) stands out as a flavonoid of considerable scientific merit. Its widespread distribution in edible and medicinal plants, coupled with a robust portfolio of pharmacological activities—including antioxidant, anti-inflammatory, and anticancer effects—positions it as a prime candidate for further development in the pharmaceutical and nutraceutical sectors. The availability of refined extraction and analytical protocols facilitates its study and potential standardization. Future research should focus on clinical trials to validate its therapeutic efficacy in humans, as well as on optimizing its bioavailability through novel formulation strategies, thereby unlocking the full potential of this valuable natural compound.
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A Technical Guide to the Biosynthesis of Quercetin 3-O-rhamnoside in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction and Significance
Quercetin 3-O-rhamnoside, commonly known as quercitrin, is a vital plant secondary metabolite belonging to the flavonol glycoside family. It is distinguished by a rhamnose sugar molecule attached to the 3-hydroxyl group of the quercetin aglycone. This glycosylation step is critical, as it significantly enhances the solubility, stability, and bioavailability of quercetin, thereby modulating its biological activities.[1][2] In plants, quercitrin plays a crucial role in defense against UV radiation, pathogens, and herbivores.[3] For drug development professionals, its potent antioxidant, anti-inflammatory, and antiviral properties make it a compound of high interest.[2] Understanding its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications.
This guide provides a detailed technical overview of the complete biosynthetic pathway of this compound, delves into the regulatory mechanisms, and presents robust methodologies for its study.
Part 2: The Core Biosynthetic Pathway
The formation of this compound is a multi-step process that can be conceptually divided into three major stages: the synthesis of the flavonoid backbone (quercetin aglycone), the production of the activated sugar donor (UDP-L-rhamnose), and the final enzymatic glycosylation.
Stage 1: Synthesis of the Quercetin Aglycone
The journey begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for all flavonoids.[4]
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[4]
-
4-coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.[4]
This activated molecule then enters the specific flavonoid biosynthetic pathway.
-
Chalcone Synthase (CHS): This is the first committed and often rate-limiting enzyme in flavonoid biosynthesis.[4][5] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]
-
Chalcone Isomerase (CHI): Rapidly isomerizes naringenin chalcone into its corresponding flavanone, naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).[4]
-
Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates DHK at the 3' position of the B-ring to yield dihydroquercetin (DHQ).[4]
-
Flavonol Synthase (FLS): This key enzyme introduces a double bond into the C-ring of dihydroquercetin, converting it into the flavonol, quercetin. FLS is a critical enzyme that directs the pathway toward flavonol production.[4][5]
Stage 2: Synthesis of the Sugar Donor: UDP-L-Rhamnose
Glycosylation reactions in plants require an activated sugar donor. For rhamnosylation, this molecule is UDP-L-rhamnose. Its synthesis is a critical prerequisite for the final step and begins with UDP-D-glucose, a common sugar nucleotide pool in the cell. The conversion is catalyzed by the multifunctional enzyme UDP-rhamnose synthase (RHM).[6][7]
Stage 3: The Regiospecific Rhamnosylation of Quercetin
The final and definitive step is the transfer of the L-rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of the quercetin aglycone. This reaction is catalyzed by a specific class of UDP-glycosyltransferases (UGTs), namely flavonol 3-O-rhamnosyltransferases.[8][9]
In the model plant Arabidopsis thaliana, the enzyme AtUGT78D1 has been identified and characterized as a flavonol 3-O-rhamnosyltransferase.[8][9][10] It exhibits high specificity for transferring rhamnose to the 3-position of flavonols like quercetin and kaempferol.[10] The presence and activity of such specific UGTs are the primary determinants of the final glycoside profile in a given plant tissue.
Part 3: Regulation of Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., CHS, F3H, FLS) is largely controlled by a conserved transcriptional complex known as the MBW complex.[3][4] This complex consists of three types of transcription factors:
-
R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.[4][11] Specific MYB factors are known to upregulate the genes required for flavonol synthesis.[11]
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators, forming a dimer with MYB proteins.[3][4]
-
WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.[3]
This combinatorial control allows the plant to precisely regulate the accumulation of specific flavonoids in different tissues and in response to various developmental and environmental signals, such as UV light and pathogen attack.[3][12] Understanding this regulatory network is crucial for designing strategies to engineer the pathway, as overexpressing a key regulatory gene can simultaneously upregulate multiple structural genes.
Part 4: Methodologies for Pathway Analysis
A robust investigation of the this compound pathway requires a multi-faceted approach combining gene expression analysis with metabolite profiling.
Experimental Protocol: Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of transcript levels of key biosynthetic genes (CHS, FLS, F3'H, UGT78D1, etc.) to understand their role under different conditions.
1. RNA Extraction: a. Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. c. Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via agarose gel electrophoresis.[13]
2. cDNA Synthesis: a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit, Takara) with oligo(dT) or random hexamer primers.[13]
3. Quantitative Real-Time PCR (qRT-PCR): a. Design primers specific to your target genes (e.g., FLS, UGT78D1) and a stable reference gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template. c. Perform the reaction on a real-time PCR system. A typical thermal profile includes an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C. d. Analyze the results using the 2-ΔΔCt method to calculate the relative expression levels of target genes.[14]
Experimental Protocol: Metabolite Profiling by HPLC-DAD/LC-MS
This protocol is for the extraction, identification, and quantification of quercetin and its glycosides.
1. Metabolite Extraction: a. Weigh 100 mg of freeze-dried and finely ground plant tissue. b. Add 1.2 mL of 70-80% methanol solution.[15] Vortex thoroughly. c. Sonicate the mixture in a water bath for 10-20 minutes to enhance extraction efficiency.[16] d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.[16] e. Carefully transfer the supernatant to a new tube. For LC-MS analysis, filter the extract through a 0.22 µm syringe filter into an autosampler vial.[16]
2. HPLC-DAD Analysis: a. System: A High-Performance Liquid Chromatography system with a Diode Array Detector (DAD). b. Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard.[17][18] c. Mobile Phase: A gradient elution is typically used. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.[16][17] d. Gradient: A linear gradient from ~5-10% B to ~50-70% B over 20-30 minutes can effectively separate a range of flavonoids. e. Detection: Monitor at wavelengths characteristic for flavonols, typically around 254 nm and 365 nm.[19] f. Quantification: Create a calibration curve using an authentic standard of this compound to quantify its concentration in the samples based on peak area.[20][21]
3. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis: a. For unambiguous identification, couple the HPLC system to a mass spectrometer (e.g., QTOF or Orbitrap). b. ESI (Electrospray Ionization) in negative mode is highly effective for flavonoids. c. Identification is confirmed by matching the accurate mass (MS1) and fragmentation pattern (MS2) with a standard or with data from spectral libraries. The loss of a rhamnose moiety (146 Da) is a characteristic fragmentation for this compound.
Part 5: Data Presentation
Effective analysis requires the integration of gene expression and metabolite data. The table below provides an example of how such correlated data might be presented, comparing a hypothetical control condition to a stress condition (e.g., high UV light) known to induce flavonoid biosynthesis.
| Analysis Target | Gene/Metabolite | Control Condition | High UV-Light Condition | Fold Change |
| Gene Expression | CHS | 1.0 ± 0.1 | 4.5 ± 0.4 | 4.5 |
| (Relative Units) | F3'H | 1.0 ± 0.2 | 5.2 ± 0.5 | 5.2 |
| FLS | 1.0 ± 0.1 | 6.8 ± 0.6 | 6.8 | |
| UGT78D1 | 1.0 ± 0.3 | 7.1 ± 0.7 | 7.1 | |
| Metabolite Level | Quercetin | 15.2 ± 1.8 | 35.7 ± 3.1 | 2.3 |
| (µg/g FW) | This compound | 45.3 ± 4.2 | 210.5 ± 18.5 | 4.6 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
This type of correlative data provides strong evidence for the function of the analyzed genes. The significant upregulation of pathway genes corresponds directly to the increased accumulation of the final product, this compound, validating the proposed biosynthetic pathway.
Part 6: Conclusion and Future Perspectives
The biosynthesis of this compound is a well-defined branch of the flavonoid pathway, culminating in a specific rhamnosylation event catalyzed by a UGT. The pathway is transcriptionally regulated, offering multiple targets for metabolic engineering. For researchers and drug developers, this knowledge provides a blueprint for several key applications:
-
Metabolic Engineering: Overexpression of key transcription factors (e.g., specific R2R3-MYBs) or crucial structural genes (e.g., FLS and a specific rhamnosyltransferase) can be used to enhance the production of quercitrin in crops or microbial hosts.[22]
-
Synthetic Biology: Reconstructing the entire pathway in a microbial chassis like E. coli or Saccharomyces cerevisiae offers a scalable and controlled platform for producing high-purity this compound, bypassing the complexities of plant extraction.[23][24][25]
-
Drug Discovery: A deep understanding of the pathway allows for the targeted synthesis of novel glycosylated derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.
Future research will likely focus on discovering and characterizing novel UGTs from diverse plant species to expand the toolbox for creating a wider array of flavonoid glycosides, and on optimizing heterologous production systems to achieve industrially relevant yields.
Part 7: References
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Wen, W., et al. (2020). The Flavonoid Biosynthesis Network in Plants. MDPI. Available at: [Link]
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Nabavi, S. F., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC - NIH. Available at: [Link]
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Grotewold, E. (2006). The Regulation of Flavonoid Biosynthesis. ResearchGate. Available at: [Link]
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Ferreyra, M. L. F., et al. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. Available at: [Link]
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Hichri, I., et al. (2011). Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. MDPI. Available at: [Link]
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Ren, J., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. Plant Physiology. Available at: [Link]
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Kim, S., & Park, S. U. (2005). Quantification of Quercetin Glycosides in 6 Onion Cultivars and Comparisons of hydrolysis-HPLC and Spectrophotometric Methods in Measuring Total Quercetin Concentrations. PubMed. Available at: [Link]
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Wang, R., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. PubMed. Available at: [Link]
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Wang, R., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Zhang, L., et al. (2011). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal. Available at: [Link]
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Lim, E. K., et al. (2005). A class of plant glycosyltransferases involved in cellular homeostasis. PMC - NIH. Available at: [Link]
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Wang, R., et al. (2020). Enhancing UDP-rhamnose supply for rhamnosylation of flavonoids in Escherichia coli through regulating modular pathway and improving NADPH availability. ResearchGate. Available at: [Link]
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Castillo, R., et al. (2019). Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus. PMC - NIH. Available at: [Link]
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Ullah, I., et al. (2021). Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress. PMC - NIH. Available at: [Link]
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Alam, P., et al. (2018). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation. Journal of Chromatographic Science. Available at: [Link]
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El-Hagrassi, A. M., et al. (2011). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L. Journal of American Science. Available at: [Link]
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Grotewold, E., & Roston, R. L. (2020). Rhamnose in plants - from biosynthesis to diverse functions. PubMed. Available at: [Link]
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Offen, W., et al. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. PMC - PubMed Central. Available at: [Link]
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N/A. Quercetin glycosylation catalyzed by UDP-glucosyltransferases UGT73B3 and UGT84B1. ResearchGate. Available at: [Link]
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N/A. Results of qRT-PCR expression of key genes in flavonoid biosynthesis... ResearchGate. Available at: [Link]
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Ren, J., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
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N/A. qRT-PCR analysis of flavonoid pathway genes. (a) Pathway of flavonoid... ResearchGate. Available at: [Link]
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Zhang, J., et al. (2021). Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside. PubMed. Available at: [Link]
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Li, Y., et al. (2022). Joint Transcriptomic and Metabolic Analysis of Flavonoids in Cyclocarya paliurus Leaves. ACS Omega. Available at: [Link]
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Leiber, R. M., et al. (2010). 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development. PMC - NIH. Available at: [Link]
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N/A. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications. ResearchGate. Available at: [Link]
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Wang, R., et al. (2023). Enhancing Glycosylation of Flavonoids by Engineering the Uridine Diphosphate Glucose Supply in Escherichia coli. PubMed. Available at: [Link]
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N/A. Biocatalytic Synthesis of Quercetin 3-O-Glucoside-7-O-Rhamnoside by Metabolic Engineering of Escherichia coli. ResearchGate. Available at: [Link]
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Roepke, J., & Bozzo, G. G. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli. PubMed. Available at: [Link]
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Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Frontiers in Nutrition. Available at: [Link]
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N/A. HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. ResearchGate. Available at: [Link]
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N/A. Synthesis of UDP-rhamnose as monitored by hydrophilic-interaction... ResearchGate. Available at: [Link]
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Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. PMC - NIH. Available at: [Link]
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Wang, M., et al. (2018). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. MDPI. Available at: [Link]
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Smith, S. D., & Leong, B. (n.d.). Protocol: Flavonoid and phenolic profiling of leaves and flowers of the Iochrominae collected in the field. University of Colorado Boulder. Available at: [Link]
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Li, Y., et al. (2024). Exploring the Flavonoid Biosynthesis Pathway of Two Ecotypes of Leymus chinensis Using Transcriptomic and Metabolomic Analysis. MDPI. Available at: [Link]
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N/A. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [Link]
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Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [Link]
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Liu, Y., et al. (2018). Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quercetin 3-O-rhamnoside
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Quercetin 3-O-rhamnoside, a significant flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural elucidation and characterization.
Introduction
This compound, also known as quercitrin, is a naturally occurring flavonoid found in a variety of plants. It consists of the flavonol quercetin linked to a rhamnose sugar moiety.[1] This glycosylation significantly influences its bioavailability, solubility, and biological activity compared to its aglycone form, quercetin.[1] this compound has garnered considerable interest in the scientific community due to its wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] A thorough understanding of its precise chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the development of novel therapeutic agents.
Chemical Structure
The fundamental structure of this compound comprises a quercetin backbone, which is a flavonol with a 2-phenyl-3,5,7-trihydroxy-4H-chromen-4-one framework.[1] A rhamnose sugar molecule is attached to this aglycone at the 3-hydroxyl group via an O-glycosidic bond.[1]
The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[3] Its molecular formula is C₂₁H₂₀O₁₁.[4]
Caption: Chemical Structure of this compound.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity. The rhamnose moiety is typically found in the L-configuration, making the full name Quercetin 3-O-α-L-rhamnopyranoside.[3][5] The "α" designation refers to the anomeric configuration of the glycosidic bond, indicating that the bond at the anomeric carbon (C-1" of the rhamnose) is axial.
The stereochemical details of the rhamnose sugar are as follows:
| Chiral Center | Configuration |
| C-2" | R |
| C-3" | S |
| C-4" | S |
| C-5" | S |
| C-6" | R |
The precise stereochemistry is crucial for its interaction with biological targets and its overall pharmacological profile.
Experimental Protocols for Structural Elucidation
The definitive identification and structural characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.
Protocol 1: Extraction and Isolation
A generalized protocol for the extraction and isolation of this compound from a plant matrix is outlined below. This protocol is a composite of methodologies reported in the literature and may require optimization depending on the specific plant source.[6][7][8]
Step 1: Extraction
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves, flowers) to a fine powder.
-
Solvent Extraction: Macerate or reflux the powdered plant material with a suitable solvent, typically 80-90% methanol or ethanol. The choice of solvent is critical for efficiently extracting flavonoid glycosides.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, will typically concentrate in the ethyl acetate or n-butanol fraction.
Step 3: Purification
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.
-
Elution: Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>95%), preparative HPLC is often employed.[9][10] A typical system would use a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and acetonitrile or methanol.
Caption: General workflow for the extraction and purification of this compound.
Protocol 2: Spectroscopic Analysis for Structural Confirmation
Once a pure sample is obtained, its structure is confirmed using various spectroscopic methods.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Procedure: Dissolve the purified compound in methanol and record the UV-Vis spectrum.
-
Interpretation: Flavonoids exhibit characteristic absorption bands. For this compound, two major absorption bands are typically observed: Band I (around 350-385 nm) corresponding to the B-ring cinnamoyl system, and Band II (around 250-270 nm) for the A-ring benzoyl system. The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help to deduce the positions of free hydroxyl groups.
2. Infrared (IR) Spectroscopy:
-
Procedure: Record the IR spectrum of the sample, often as a KBr pellet.
-
Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH) stretching (broad band around 3300-3400 cm⁻¹), carbonyl (C=O) stretching of the γ-pyrone ring (around 1650 cm⁻¹), and aromatic C=C stretching.[11]
3. Mass Spectrometry (MS):
-
Procedure: Analyze the sample using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
-
Interpretation: The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Tandem MS (MS/MS) experiments can be performed to fragment the molecule, which helps in identifying the aglycone and the sugar moiety. A characteristic fragmentation pattern is the loss of the rhamnose unit (146 Da).
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of this compound. The following experiments are crucial:
-
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of protons.
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons of the quercetin aglycone and the protons of the rhamnose moiety.[6][11][12] The coupling constants between adjacent protons are invaluable for determining their relative positions. The anomeric proton of the rhamnose (H-1") typically appears as a doublet at a characteristic downfield shift.
-
-
¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms.
-
2D NMR Experiments: These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace the proton spin systems within the quercetin rings and the rhamnose unit.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying the glycosylation site by observing the correlation between the anomeric proton of the rhamnose (H-1") and the carbon of the quercetin at the point of attachment (C-3).[3][6]
-
Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Quercetin Aglycone | ||
| 2 | 157.1 | |
| 3 | 134.8 | |
| 4 | 178.5 | |
| 5 | 161.8 | |
| 6 | 98.4 | 6.17 (d, 1.8) |
| 7 | 164.6 | |
| 8 | 93.3 | 6.34 (d, 1.8) |
| 9 | 157.9 | |
| 10 | 104.5 | |
| 1' | 121.6 | |
| 2' | 115.0 | 7.30 (d, 1.9) |
| 3' | 145.0 | |
| 4' | 148.4 | |
| 5' | 115.5 | 6.89 (d, 8.2) |
| 6' | 121.5 | 7.28 (dd, 8.2, 2.3) |
| Rhamnose Moiety | ||
| 1" | 102.2 | 5.32 (d, 1.4) |
| 2" | 70.7 | 4.19 (dd, 3.2, 1.4) |
| 3" | 70.7 | 3.71 (dd, 9.1, 3.7) |
| 4" | 71.9 | 3.32 (dd, 9.6, 5.9) |
| 5" | 70.5 | 3.39 (dd, 9.6, 5.9) |
| 6" | 16.3 | 0.91 (d, 6.0) |
Data compiled from references[6][11][12]. Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Protocol 3: Determination of Rhamnose Stereochemistry
The L-configuration of the rhamnose moiety can be confirmed by the following method:
Acid Hydrolysis and Sugar Analysis:
-
Hydrolysis: Heat the purified this compound in dilute acid (e.g., 1-2 M HCl) to cleave the glycosidic bond.[11]
-
Extraction: After hydrolysis, extract the aglycone (quercetin) with an organic solvent like ethyl acetate. The sugar (rhamnose) will remain in the aqueous layer.
-
Sugar Identification: Analyze the sugar in the aqueous layer using chiral gas chromatography (GC) or HPLC after derivatization. Compare the retention time with that of authentic L- and D-rhamnose standards to confirm the L-configuration.
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step enzymatic process. The core quercetin aglycone is synthesized via the phenylpropanoid and flavonoid biosynthetic pathways. The final step involves the glycosylation of quercetin, which is catalyzed by a specific UDP-glycosyltransferase (UGT).
Caption: Simplified biosynthetic pathway of this compound.
Enzymatic synthesis has also been explored as a method for producing this compound. This often involves using engineered microorganisms, such as E. coli, that express the necessary UGTs and enzymes for the synthesis of the sugar donor, UDP-rhamnose.[13][14]
Conclusion
The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of chromatographic and spectroscopic techniques. A comprehensive understanding of its structure is fundamental for advancing research into its biological activities and potential therapeutic applications. The protocols and data presented in this guide provide a robust framework for the isolation, identification, and characterization of this important natural product, serving as a valuable resource for the scientific community.
References
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- Liu, D., Chen, Y., Zhang, X., & Guo, Z. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Journal of Agricultural and Food Chemistry, 70(10), 3235-3243. [Link]
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- Ben-Attia, M., De-La-Torre-Carbot, K., Ladhari, A., Ferchichi, A., & Gonzalez-Laredo, R. F. (2020). Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD.
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An In-depth Technical Guide to the Physicochemical Properties of Quercetin 3-O-rhamnoside (Quercitrin)
This guide provides a comprehensive overview of the physical and chemical properties of Quercetin 3-O-rhamnoside, a significant flavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, offering detailed experimental protocols and foundational data to support advanced research and application.
Introduction: The Significance of this compound
This compound, also known as Quercitrin, is a naturally occurring flavonoid found in a variety of plants, including tartary buckwheat, and the leaves of Acer truncatum and Pometia pinnata.[1][2][3] As a glycoside of quercetin, where a rhamnose sugar molecule is attached at the 3-position, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[4][5][6] Its physicochemical properties are fundamental to its extraction, isolation, and biological function. Understanding these characteristics is paramount for its application in pharmaceutical and nutraceutical development.
Core Physicochemical Characteristics
The physical and chemical attributes of this compound dictate its behavior in various systems. These properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀O₁₁ | [7][8] |
| Molecular Weight | 448.38 g/mol | [8] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 170-183 °C | [1][9] |
| Solubility | Almost insoluble in cold water; slightly soluble in boiling water; soluble in ethanol and alkaline solutions. | [1] |
| pKa (Predicted) | 6.17 ± 0.40 | [1] |
| Stability | Hygroscopic; sensitive to light. | [1] |
| Storage Conditions | 2-8°C, protected from light. | [1] |
Chemical Structure and Identification
The definitive structure of this compound is crucial for understanding its reactivity and biological interactions.
IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[7]
The structure consists of a quercetin aglycone linked to a rhamnose sugar moiety. This glycosidic linkage significantly influences the molecule's polarity and solubility compared to its aglycone, quercetin.
Caption: General workflow for the isolation of this compound.
Step-by-Step Protocol:
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent, such as 85% methanol, using techniques like ultrasound-assisted extraction to enhance efficiency. [10] * Concentrate the resulting extract under reduced pressure.
-
-
Fractionation:
-
Column Chromatography:
-
Final Purification:
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) as described in section 3.1.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a reliable method for the quantitative analysis of this compound in various samples. [14] Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and UV detector. [14]* Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). [14]* Mobile Phase: A mixture of methanol and 0.4% phosphoric acid (e.g., 49:51, v/v). [14]* Flow Rate: 1.0 mL/min. [14]* Column Temperature: 25°C. [14]* Injection Volume: 20 µL. [14]* Detection: UV at a specified wavelength (typically around 254 nm or 350 nm for flavonoids).
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
For higher sensitivity and selectivity, especially in complex matrices like plasma, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be employed. [15]This technique offers lower detection limits and more definitive identification. [15][16]
Concluding Remarks
This technical guide has provided a detailed examination of the physical and chemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug development. A thorough understanding of these fundamental properties is essential for the effective isolation, characterization, and application of this promising bioactive compound.
References
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- ResearchGate. (n.d.). Quercetin-3-0-rhamnoside. [Image].
- Gopi, K., Anbarasu, A., Renu, K., & Jayanthi, S. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavonoids. Journal of Applied Pharmaceutical Science, 9(8), 61-68.
- Li, Y., Wang, Y., & Liu, Y. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6324952, Quercetin 3-O-acetyl-rhamnoside.
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- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324.
- Tringali, C., Spatafora, C., & Longo, O. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. SciSpace.
- Zhang, L., Wang, Y., Yang, L., & Wang, Q. (2014). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 19(7), 9876-9888.
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- mzCloud. (2018, June 13). Quercetin 3 O rhamnoside 7 O glucoside.
- MassBank. (2019, March 28). Quercetin-3-O-rhamnoside; LC-ESI-QTOF; MS2.
- Wang, Y., Liu, Y., Zhang, Y., & Wang, Y. (2019). Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells. International Journal of Molecular Medicine, 43(1), 461-474.
- Bello, A. A., & Aliero, A. A. (2021). Isolation of Quercetin Rhamnoside from Chrozophora Senegalensis Leaves Extract. International Journal of Advanced Academic Research, 7(11), 114-121.
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- Al-Ameri, A. T., & Hussein, S. A. (2022). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. Iraqi Journal of Pharmaceutical Sciences, 31(Suppl.), 121-131.
- El-Gindy, A., Emara, S., & Hadad, G. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-20.
- ResearchGate. (n.d.). Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD. [Image].
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Quercetin 3-O-rhamnoside (Quercitrin)
Abstract
Quercetin 3-O-rhamnoside, commonly known as Quercitrin, is a flavonoid glycoside found in numerous plant species and is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1] Accurate and unambiguous structural elucidation is paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By integrating data from these orthogonal techniques, a complete and validated structural profile can be established. This document details field-proven experimental protocols, interprets spectral data, and explains the causal logic behind the analytical workflow, serving as a vital resource for professionals in the natural products and pharmaceutical sciences.
Structural Foundation of this compound
Understanding the molecular architecture is the first step in interpreting its spectroscopic data. This compound consists of a quercetin aglycone backbone linked to a rhamnose sugar moiety via a glycosidic bond at the 3-hydroxyl position.[2] The standard IUPAC numbering system for the flavonoid core and the rhamnose sugar is essential for assigning NMR signals correctly.
Figure 2: Key HMBC correlation confirming the 3-O-glycosidic linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol for IR Analysis
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
IR Data Analysis
The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3305 | O-H Stretching (broad) | Phenolic and alcoholic hydroxyl groups |
| ~2900 | C-H Stretching | Aliphatic C-H from the rhamnose moiety [1] |
| ~1652 | C=O Stretching | Conjugated ketone (C-4 carbonyl) [1] |
| ~1629 | C=C Stretching | Aromatic ring C=C bonds [1] |
| ~1139 | C-O-C Stretching | Ether linkage (glycosidic bond) [1] |
| ~819 | Ar-H Bending | Out-of-plane bending of aromatic C-H [1] |
Expert Insights: The very broad band around 3305 cm⁻¹ is a hallmark of the multiple hydroxyl groups involved in hydrogen bonding. The strong absorption at 1652 cm⁻¹ is definitive evidence of the conjugated carbonyl group in the C-ring.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecular structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique.
Experimental Protocol for LC-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column, to purify the analyte before it enters the mass spectrometer.
-
Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like flavonoid glycosides. Data is typically collected in both positive and negative ion modes.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.
-
Fragmentation (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
MS Data Analysis
High-resolution MS provides the elemental composition, while MS/MS reveals the connectivity.
| Ionization Mode | Observed Ion | m/z (experimental) | Formula |
| Positive ESI | [M+H]⁺ | 449.1084 | C₂₁H₂₁O₁₁⁺ |
| Positive ESI | [M+Na]⁺ | 471.0903 | C₂₁H₂₀O₁₁Na⁺ [2][3] |
| Negative ESI | [M-H]⁻ | 447.0927 | C₂₁H₁₉O₁₁⁻ [2] |
MS/MS Fragmentation: The most diagnostic fragmentation pathway in both positive and negative modes is the neutral loss of the rhamnose moiety (146.0579 Da). This results in the formation of the quercetin aglycone fragment ion.
Figure 3: Characteristic MS/MS fragmentation of this compound.
Integrated Workflow for Structural Elucidation
A self-validating system for structural identification relies on the logical integration of these orthogonal techniques. No single method is sufficient; their combined power provides an unambiguous and trustworthy result.
Figure 4: Integrated spectroscopic workflow for compound identification.
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS. Key spectroscopic signatures include: a molecular ion corresponding to the formula C₂₁H₂₀O₁₁, a characteristic MS/MS fragmentation showing the loss of a 146 Da rhamnose unit, IR bands for hydroxyl, carbonyl, and aromatic functionalities, and a suite of NMR signals, highlighted by a critical HMBC correlation between the anomeric proton H-1'' (δ ~5.3 ppm) and the aglycone carbon C-3 (δ ~135 ppm). This comprehensive dataset provides the authoritative grounding required for quality control, mechanistic studies, and further development of this potent natural product.
References
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A. [Link]
- Mass spectra data for quercetin 3-O-(2″-rhamnosyl)-robinobioside (2)...
- (PDF) Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L (Conference Paper).
- Quercetin-3-0-rhamnoside.
- Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L (Conference Paper). Iraqi Journal of Pharmaceutical Sciences. [Link]
- FTIR spectra of the isolated quercetin-3-O-rhamnoside.
- Quercetin-3-O-rhamnoside | C21H20O11. PubChem. [Link]
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- Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chrom
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A Comprehensive Technical Guide to the Biological Activities of Quercetin 3-O-rhamnoside (Quercitrin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-rhamnoside, a glycosylated form of the flavonoid quercetin, is a naturally occurring compound found in a variety of plants. Commonly known as quercitrin, it has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound, including its antioxidant, anti-inflammatory, anticancer, antimicrobial, antidiabetic, and neuroprotective effects. The document synthesizes current research to elucidate the underlying mechanisms of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic potential of this promising bioactive molecule.
Introduction: The Chemical and Biological Landscape of this compound
This compound belongs to the flavonoid family, a large group of polyphenolic compounds ubiquitously present in the plant kingdom. Its structure consists of the quercetin aglycone linked to a rhamnose sugar moiety at the 3-hydroxyl position. This glycosylation significantly influences its bioavailability, solubility, and metabolic fate, distinguishing its biological profile from that of its well-studied aglycone, quercetin. While much of the in vivo activity of quercitrin is attributed to its metabolism to quercetin by gut microbiota, the intact glycoside also exhibits distinct biological effects. Understanding these nuances is critical for the development of effective therapeutic strategies.
Antioxidant Properties: Scavenging Free Radicals and Mitigating Oxidative Stress
The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, contributing to its efficacy in various pathological conditions. It exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.
Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids is largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups. This compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of this compound is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.
| Assay | IC50 Value of Quercetin (for comparison) | Source |
| DPPH Radical Scavenging | 4.60 ± 0.3 µM | [1] |
| ABTS Radical Scavenging | 48.0 ± 4.4 µM | [1] |
Note: Specific IC50 values for this compound can vary depending on the study and assay conditions. The values for quercetin are provided as a benchmark.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for determining the DPPH radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well microplate, add 100 µL of each concentration of the this compound solution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Anti-inflammatory Effects: Modulation of Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.[2][3]
Mechanism of Anti-inflammatory Action: Targeting NF-κB and MAPK Pathways
A central mechanism of quercitrin's anti-inflammatory activity involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In vivo studies suggest that quercitrin is hydrolyzed to quercetin by the intestinal microbiota, and it is the released quercetin that exerts a potent anti-inflammatory effect by down-regulating the NF-κB pathway.[5] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Furthermore, quercetin has been shown to suppress the activation of mitogen-activated protein kinase (MAPK) pathways, which are also crucial in the inflammatory response.
Caption: Quercitrin's anti-inflammatory mechanism of action.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway
This protocol describes the use of Western blotting to assess the effect of this compound on the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation
This compound has emerged as a promising candidate in cancer research due to its ability to inhibit the growth of various cancer cell lines.[8] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.
Cytotoxic Activity Against Cancer Cell Lines
Studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of HeLa cervical cancer cells in a dose-dependent manner.[9]
| Cell Line | IC50 Value | Source |
| HeLa (Cervical Cancer) | 46.67 µg/mL | [8][9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Properties: A Broad Spectrum of Activity
This compound and its aglycone have demonstrated inhibitory effects against a range of pathogenic microorganisms, including bacteria and fungi.[11] This antimicrobial activity makes it a potential candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Spectrum of Antimicrobial Activity
The antimicrobial efficacy of quercetin has been evaluated against various microorganisms, with minimum inhibitory concentrations (MICs) varying depending on the species.
| Microorganism | MIC of Quercetin (µg/mL) | Source |
| Staphylococcus aureus | 20 | [11] |
| Pseudomonas aeruginosa | 20 | [11] |
| Listeria monocytogenes | 250 | [12] |
| Chromobacterium violaceum | 125 | [2] |
| Serratia marcescens | 500 | [2] |
Note: The antimicrobial activity of this compound may differ from that of quercetin.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antidiabetic Effects: Regulating Glucose Homeostasis
This compound and its derivatives have shown promise in the management of diabetes by influencing glucose metabolism and improving insulin sensitivity.[14][15]
Mechanisms of Antidiabetic Action
The antidiabetic effects of quercetin and its glycosides are multifaceted and include:
-
Inhibition of α-glucosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition slows down the absorption of glucose from the intestine.
-
Enhancement of glucose uptake: Studies have shown that quercetin can increase glucose uptake in muscle cells.[15]
-
Protection of pancreatic β-cells: Quercetin has been shown to protect pancreatic β-cells from damage and promote their regeneration.
Neuroprotective Potential: Combating Neurodegenerative Diseases
The neuroprotective effects of this compound are increasingly being recognized, with studies suggesting its potential in mitigating the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][16][17][18][19][20][21]
Mechanisms of Neuroprotection
The neuroprotective actions of quercetin and its glycosides are attributed to:
-
Antioxidant and anti-inflammatory effects: By reducing oxidative stress and inflammation in the brain, these compounds can protect neurons from damage.
-
Inhibition of amyloid-β aggregation: In the context of Alzheimer's disease, quercetin has been shown to inhibit the formation of amyloid-β plaques, a hallmark of the disease.[21]
-
Modulation of signaling pathways: Quercetin can influence various signaling pathways involved in neuronal survival and function.
Conclusion and Future Perspectives
This compound (quercitrin) is a bioactive compound with a remarkable spectrum of pharmacological activities. Its antioxidant, anti-inflammatory, anticancer, antimicrobial, antidiabetic, and neuroprotective properties, supported by a growing body of scientific evidence, position it as a strong candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to explore and validate the therapeutic potential of this versatile natural product. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery for enhanced bioavailability, and conducting well-designed clinical trials to translate its promising preclinical findings into tangible health benefits for a variety of human diseases.
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A Technical Guide to the Anti-inflammatory Mechanisms of Quercetin 3-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-rhamnoside, a prominent flavonoid glycoside also known as Quercitrin, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound mitigates inflammatory responses. We dissect its modulatory effects on principal signaling cascades, including the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this document elucidates its role in suppressing the NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome and details its intrinsic antioxidant activities that contribute to its overall anti-inflammatory profile. To empower researchers in the field, we provide validated, step-by-step experimental protocols for assessing these mechanisms, from initial cytotoxicity evaluations to the quantification of inflammatory mediators and the analysis of key signaling proteins. This guide is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Inflammatory Cascade and a Flavonoid-Based Intervention
Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is critical for healing and restoration of tissue homeostasis, its dysregulation can lead to chronic inflammatory states that underpin a vast array of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegeneration. The inflammatory process is orchestrated by a complex network of cellular signaling pathways that converge on the production of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Key signaling hubs that govern this process include the NF-κB and MAPK pathways, which act as master regulators of inflammatory gene expression.[1][3][4] this compound, a glycosylated form of the well-studied flavonoid quercetin, has emerged as a promising therapeutic candidate due to its ability to potently and selectively modulate these critical pathways. Its superior bioavailability and distinct biological activities compared to its aglycone parent make it a subject of intense investigation. This document synthesizes current knowledge on its mechanisms of action and provides the technical framework to validate its anti-inflammatory efficacy in a laboratory setting.
Core Anti-Inflammatory Mechanisms of this compound
The therapeutic potential of this compound lies in its multi-target ability to suppress inflammation at several key regulatory nodes.
Potent Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[4][5] This liberates the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[5]
Quercetin and its derivatives, including this compound, exert a powerful inhibitory effect on this pathway.[3][6][7] The primary mechanism involves preventing the degradation of IκBα, thus sequestering the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation.[3][8] This action directly halts the downstream production of NF-κB-dependent cytokines and enzymes.
Caption: NF-κB pathway inhibition by this compound.
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family—comprising primarily extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs—constitutes another critical axis in inflammatory signaling.[1] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate various transcription factors, including AP-1, which collaborates with NF-κB to drive inflammatory gene expression.
Studies on quercetin and its glycosides have consistently shown an ability to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory triggers.[3][7][9] Quercetin 3-O-glucuronide, a related metabolite, significantly attenuated JNK and ERK phosphorylation.[9] By preventing the activation of these kinases, this compound effectively dampens a major signaling cascade that leads to the production of inflammatory mediators.[6]
Caption: NLRP3 inflammasome inhibition by this compound.
Antioxidant Activity and Scavenging of Reactive Oxygen Species (ROS)
Oxidative stress and inflammation are inextricably linked. An overproduction of ROS by inflammatory cells can damage tissues and also act as a secondary messenger to amplify inflammatory signaling, for instance, by activating the NLRP3 inflammasome and MAPK/NF-κB pathways. [10][11] this compound possesses significant antioxidant properties. [12][13]Its flavonoid structure enables it to directly scavenge free radicals. [11][14]Moreover, it can enhance the cellular antioxidant defense system by increasing the levels and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). [11][12]By reducing the cellular ROS burden, this compound mitigates a key driver of the inflammatory cycle. [14]
Experimental Validation: A Practical Guide
To rigorously assess the anti-inflammatory mechanisms of this compound, a systematic, multi-assay approach is required. The following protocols provide a validated workflow for in vitro characterization using a model cell line such as RAW 264.7 murine macrophages, which are widely used for inflammation studies. [15]
Caption: Experimental workflow for validating anti-inflammatory activity.
Prerequisite: Cell Viability Assessment (MTT Assay)
Causality: Before evaluating anti-inflammatory effects, it is imperative to determine the concentration range at which this compound is not cytotoxic. A reduction in inflammatory mediators could be falsely attributed to a specific inhibitory mechanism when it is merely a result of cell death. The MTT assay measures the metabolic activity of viable cells, providing a reliable index of cytotoxicity. [16][17] Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence. [18]2. Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 to 100 µM) and incubate for 24 hours. [18]3. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [18][19]Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [16][20]4. Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [18][19]5. Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. [16]A reference wavelength of >650 nm can be used to subtract background. 6. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.
Quantifying Pro-inflammatory Mediators
Causality: iNOS is an enzyme whose expression is induced by NF-κB. It produces large quantities of nitric oxide (NO), a key inflammatory mediator. The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the culture supernatant, providing a direct readout of iNOS activity. [18][21] Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells for 1 hour with non-toxic concentrations of this compound. [21]2. Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. [21]Include wells for control (no treatment), LPS only, and compound only.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant. [15][21]4. Griess Reaction: In a new 96-well plate, mix the collected supernatant (50 µL) with an equal volume (50 µL) of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in acid). [21]5. Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm. [21]6. Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted proteins, such as TNF-α and IL-6, in the cell culture medium. [22][23]Measuring the reduction in these key cytokines provides direct evidence of the compound's anti-inflammatory efficacy.
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) diluted in binding solution (1-4 µg/mL). Incubate overnight at 4°C. [22]2. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS or 1% BSA) for at least 1 hour. [23][24]3. Sample Incubation: Add 100 µL of cell culture supernatants (collected as in the Griess assay) and cytokine standards to the appropriate wells. Incubate for 1-2 hours at room temperature. [21][22]4. Detection Antibody: Wash the plate and add the biotinylated detection antibody (0.5-2 µg/mL). Incubate for 1 hour at room temperature. [22][25]5. Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes. [21][24]6. Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (15-30 minutes). [21]7. Stop Reaction & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and immediately read the absorbance at 450 nm. [21][24]8. Quantification: Calculate cytokine concentrations from the standard curve.
Investigating Signaling Pathways (Western Blot)
Causality: Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate. To confirm the inhibition of the NF-κB and MAPK pathways, this technique is used to measure the phosphorylation status of key proteins. Phosphorylation is a critical step in their activation. [5]Therefore, a decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described previously, but for a shorter duration (e.g., 15-60 minutes for MAPK/NF-κB phosphorylation). [5][21]Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. [5]2. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. [21][26]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [21]5. Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [21][26]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [21][26]8. Detection: Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. [26]9. Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Data Synthesis and Interpretation
The data obtained from these assays can be synthesized to build a comprehensive picture of the compound's mechanism of action.
| Assay | Parameter Measured | Expected Result with this compound | Mechanism Validated |
| MTT Assay | Cell Viability (%) | No significant decrease at effective anti-inflammatory doses (e.g., < 100 µM). | Establishes non-toxic working concentration. |
| Griess Assay | Nitrite (NO) Concentration (µM) | Dose-dependent decrease in LPS-induced NO production. | Inhibition of iNOS expression/activity. [27][28] |
| ELISA | Cytokine Concentration (pg/mL) | Dose-dependent decrease in LPS-induced TNF-α, IL-6, IL-1β secretion. [28][29] | Inhibition of pro-inflammatory cytokine production. |
| Western Blot | Ratio of p-p65 / total p65 | Dose-dependent decrease in LPS-induced p65 phosphorylation. | Inhibition of NF-κB pathway activation. [8] |
| Western Blot | IκBα Protein Levels | Attenuation of LPS-induced IκBα degradation. | Inhibition of NF-κB activation upstream of p65. [3] |
| Western Blot | Ratio of p-MAPK / total MAPK | Dose-dependent decrease in LPS-induced phosphorylation of p38, ERK, and/or JNK. | Inhibition of MAPK pathway activation. [3][9] |
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently suppress the NF-κB and MAPK signaling pathways, inhibit NLRP3 inflammasome activation, and exert potent antioxidant effects provides a strong rationale for its development as a therapeutic for chronic inflammatory diseases. The experimental framework provided in this guide offers a robust methodology for validating these mechanisms and characterizing the compound's activity.
Future research should focus on in vivo models of inflammatory disease to confirm the efficacy observed in vitro. Furthermore, investigations into its pharmacokinetic profile and the identification of its specific cellular targets and binding partners will be crucial for advancing this promising natural product from the laboratory to clinical applications.
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Quercetin 3-O-rhamnoside (Quercitrin): A Multifaceted Flavonoid in Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Flavonoids represent a vast class of plant secondary metabolites critical for survival and interaction with the environment. Among these, Quercetin 3-O-rhamnoside, also known as Quercitrin, has emerged as a key player in orchestrating plant defense mechanisms. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and functional significance of this compound in protecting plants against a spectrum of biotic and abiotic threats. We delve into its roles as a potent antioxidant, an effective antimicrobial agent against phytopathogens, and a deterrent to insect herbivory. Furthermore, this guide details the intricate signaling pathways influenced by this compound, particularly its interaction with the salicylic acid pathway to bolster systemic resistance. Methodological workflows for extraction, quantification, and bioactivity assessment are provided to equip researchers with the practical knowledge required for its investigation. This document is intended for scientists in plant biology, natural product chemistry, and drug development seeking to leverage the defensive properties of this versatile molecule.
Introduction: The Chemical Arsenal of Plants
Plants, being sessile organisms, have evolved a sophisticated chemical defense system to counteract environmental challenges. This system is largely reliant on the production of a diverse array of secondary metabolites, which are not essential for primary growth and development but are crucial for adaptation and survival. Flavonoids, a class of polyphenolic compounds, are integral components of this chemical arsenal, fulfilling roles in pigmentation, UV protection, and, most critically, defense against pathogens and herbivores.[1][2]
Quercetin is one of the most abundant flavonoids found throughout the plant kingdom.[3][4] In its native state within plants, quercetin is typically found in a glycosylated form, where a sugar moiety is attached to the core aglycone structure. This glycosylation significantly alters its physicochemical properties, such as solubility, stability, and bioavailability.[5] this compound (Quercitrin) is a prominent glycoside of quercetin, where a rhamnose sugar is attached at the 3-hydroxyl position.[5] This specific modification is not merely a passive alteration but a strategic biochemical decision that defines its biological activity and role in the plant's defense matrix. This guide will explore the multifaceted defensive functions of this important molecule.
Biosynthesis of this compound
The synthesis of this compound is an elegant enzymatic process branching from the general flavonoid pathway, which itself originates from the phenylpropanoid pathway.
-
Core Flavonoid Synthesis : The pathway begins with the synthesis of chalcones, which are then isomerized to flavanones. Subsequent hydroxylation and oxidation steps lead to the formation of dihydroflavonols, such as dihydroquercetin (DHQ).[6]
-
Formation of Quercetin : Dihydroquercetin is converted to the flavonol aglycone, quercetin, by the enzyme Flavonol Synthase (FLS).[6]
-
Glycosylation : The final and defining step is the attachment of a rhamnose sugar molecule. This reaction is catalyzed by a specific class of enzymes known as Uridine Diphosphate-Dependent Glycosyltransferases (UGTs).[5] Specifically, a rhamnosyltransferase, such as AtUGT78D1 found in Arabidopsis thaliana, transfers a rhamnose unit from UDP-rhamnose to the 3-hydroxyl group of the quercetin aglycone, yielding this compound.[5][7]
The causality behind glycosylation is crucial; this enzymatic step enhances the water solubility and stability of the quercetin molecule, allowing for its transport and storage within the plant cell, typically in the vacuole, ready for deployment upon a defense trigger.[5][8]
Caption: Simplified biosynthesis pathway of this compound.
Multifaceted Roles in Plant Defense
This compound contributes to plant defense through several distinct yet interconnected mechanisms.
Antioxidant Activity and Abiotic Stress Mitigation
Biotic and abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS) within plant cells, causing significant oxidative damage to lipids, proteins, and nucleic acids.[9][10] Quercetin and its glycosides are powerful antioxidants that play a pivotal role in mitigating this oxidative stress.[2][9][11]
The antioxidant mechanism of this compound is twofold:
-
Direct ROS Scavenging : The phenolic hydroxyl groups on the flavonoid structure can directly donate electrons to neutralize free radicals like the superoxide anion (O₂⁻) and hydroxyl radicals (•OH).[12]
-
Upregulation of Endogenous Antioxidant Systems : It can enhance the activity of the plant's own antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (GSH).[13] For instance, this compound has been shown to promote the nuclear transfer of Nrf2, a transcription factor that upregulates antioxidant response elements, thereby bolstering the cell's intrinsic defense against oxidative damage.[13]
This potent antioxidant capacity allows plants to tolerate a range of abiotic stresses, including salinity, heavy metal exposure, and UV radiation.[2][11][14] By quenching ROS, this compound helps maintain cellular homeostasis and protects the photosynthetic machinery from oxidative damage.[14]
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of plant pathogens, including bacteria and fungi.[15][16] This makes it a crucial component of the plant's innate immune system. The mechanisms underlying its antimicrobial action are multifaceted:
-
Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.[16]
-
Inhibition of Nucleic Acid Synthesis : It has been shown to interfere with the synthesis of bacterial DNA and proteins, thereby halting microbial proliferation.[16][17]
-
Enzyme Inhibition : It can inhibit essential microbial enzymes, disrupting key metabolic pathways.[18]
-
Biofilm Prevention : Quercetin can prevent the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents.[16]
Table 1: Reported Antimicrobial Activity of Quercetin and its Glycosides
| Microorganism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Inhibitory (MIC: 20 mcg/mL for Quercetin) | [19] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Inhibitory (MIC: 20 mcg/mL for Quercetin) | [19] |
| Escherichia coli | Gram-negative Bacteria | Inhibitory (MIC: 400 mcg/mL for Quercetin) | [19] |
| Various Bacteria | Gram-positive & Gram-negative | Zone of inhibition observed for glycosides | [18] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific glycoside and testing conditions.
Anti-herbivore Defense
Insect herbivory poses a significant threat to plant survival. This compound acts as a secondary metabolite to discourage feeding by non-adapted insects.[1][3][4] Its effects are often dose-dependent and vary significantly across different insect orders.
-
Feeding Deterrent : For many insects, the compound acts as a feeding deterrent or repellent.[1]
-
Insecticidal Activity : Ingestion of quercetin and its glycosides can have harmful effects on insect physiology, negatively impacting survival rates, development, growth, and fecundity.[1][20]
A comprehensive analysis has shown that quercetin has significantly more harmful effects on herbivorous insects in the orders Hemiptera (true bugs), Diptera (true flies), and Lepidoptera (moths and butterflies).[1][4][20] Interestingly, it appears to be less effective or even acts as a feeding stimulant for some species in the order Coleoptera (beetles), suggesting co-evolution and adaptation in certain insect lineages.[1][20] This selectivity is a critical insight, suggesting that this compound could be explored for developing targeted biocides that spare beneficial insects like pollinators and natural enemies.[1][4]
Role in Plant Defense Signaling
Beyond its direct defensive roles, this compound functions as a signaling molecule that can amplify the plant's immune response. A key mechanism is its interaction with the salicylic acid (SA) signaling pathway, a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens.
Recent studies in Arabidopsis have demonstrated that exogenous application of quercetin induces resistance to bacterial pathogens.[21] This induced resistance is not merely a result of direct toxicity but is achieved by activating the plant's own defense machinery. The proposed signaling cascade is as follows:
-
SA Biosynthesis : Quercetin treatment leads to a transcriptional increase in SA biosynthesis-related genes.[21]
-
SA Accumulation : This results in an approximately two-fold increase in the endogenous levels of salicylic acid.[21]
-
NPR1 Activation : The elevated SA levels trigger the monomerization and nuclear translocation of NPR1 (Nonexpressor of Pathogenesis-Related genes 1), a master regulator of SA-dependent defense.[21]
-
PR Gene Expression : Nuclear NPR1 activates the transcription of Pathogenesis-Related (PR) genes, whose protein products have antimicrobial activities and contribute to systemic acquired resistance (SAR).[21]
Caption: this compound induced pathogen resistance via SA signaling.
Methodologies for Research and Development
Investigating the roles of this compound requires robust and validated methodologies. This section provides an overview of key experimental protocols.
Bioactivity-Guided Isolation Workflow
The process of isolating a specific bioactive compound from a complex plant matrix is a systematic endeavor. The principle of bioactivity-guided fractionation is to use a specific biological assay at each stage of separation to track the compound of interest, ensuring that the purification process is directed toward the active molecule.
Caption: Workflow for bioactivity-guided isolation of this compound.
Protocol: Microwave-Assisted Extraction (MAE)
MAE is an efficient method for extracting flavonoids, offering higher yields and shorter extraction times compared to conventional methods.[15][22]
-
Rationale : Microwaves cause rapid heating of the solvent and plant material, leading to cell wall rupture and enhanced release of target compounds into the solvent.
-
Protocol :
-
Preparation : Place 5g of dried, powdered plant material (e.g., Piliostigma thonningii leaves) into a microwave-safe extraction vessel.[15]
-
Solvent Addition : Add 50 mL of 67% (v/v) ethanol. This solid-to-liquid ratio (1/10 w/v) is optimal for flavonoid extraction.[15]
-
Microwave Irradiation : Place the vessel in a microwave extractor. Set the irradiation power to 520 W and the extraction time to 49 seconds.[15] These parameters have been optimized for maximizing flavonoid yield and antioxidant activity.
-
Cooling & Filtration : After extraction, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Concentration : Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage : Store the dried extract at 4°C in a desiccator for further analysis.
-
-
Self-Validation : To ensure reproducibility, perform the extraction in triplicate. Compare the yield and flavonoid content with a standard maceration technique as a benchmark.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation, identification, and quantification of phytochemicals.
-
Rationale : This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration.
-
Protocol :
-
Sample Preparation : Dissolve a known weight of the extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Standard Preparation : Prepare a series of standard solutions of pure this compound (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.
-
Chromatographic Conditions :
-
System : HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient system of 0.4% glacial acetic acid in water (Solvent A) and acetonitrile (Solvent B).[23]
-
Gradient Program : 5–25% B (0–40 min), 25–35% B (40–45 min), 35–50% B (45–50 min).[23]
-
Flow Rate : 1.0 mL/min.[23]
-
Injection Volume : 20 µL.[23]
-
Detection Wavelength : Monitor at 256 nm and 360 nm, which are characteristic absorbance maxima for flavonol glycosides.[5]
-
-
Analysis : Inject the samples and standards. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the sample.
-
Protocol: DPPH Free Radical Scavenging Assay
This is a common and reliable method for assessing in vitro antioxidant activity.
-
Rationale : 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a colorless or pale yellow form. The change in absorbance is proportional to the antioxidant capacity of the sample.
-
Protocol :
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Prepare a stock solution of the plant extract or pure compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction : In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Controls :
-
Negative Control : 100 µL methanol + 100 µL DPPH solution.
-
Positive Control : Use a known antioxidant like Ascorbic Acid or BHT at the same concentrations as the sample.[12]
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination : Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
Conclusion and Future Directions
This compound is a quintessential example of a plant secondary metabolite that serves multiple, critical roles in defense. Its functions as a direct-acting antioxidant, antimicrobial, and anti-herbivore agent, combined with its ability to modulate key defense signaling pathways like that of salicylic acid, make it a central component of plant immunity. The glycosylation of the quercetin aglycone is a key structural feature that underpins its stability, solubility, and biological efficacy within the plant system.
For researchers and drug development professionals, this compound and similar flavonoids represent a rich source of lead compounds. Its demonstrated selectivity against certain insect pests suggests potential for developing eco-friendly biopesticides that spare beneficial species.[4] Its potent antioxidant and antimicrobial properties warrant further investigation for applications in food preservation and phytopharmaceuticals. Future research should focus on elucidating the complete regulatory networks that govern its biosynthesis and mode of action, exploring synergistic interactions with other phytochemicals, and leveraging metabolic engineering to enhance its production in crop plants for improved stress resilience.
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The In Vivo Odyssey of Quercetin 3-O-rhamnoside: A Technical Guide to its Bioavailability and Metabolism
Executive Summary
Quercetin 3-O-rhamnoside, a prevalent dietary flavonoid commonly known as quercitrin, has garnered significant attention for its wide spectrum of potential health benefits, including antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of any xenobiotic is fundamentally governed by its journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive examination of the in vivo bioavailability and metabolic fate of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the intricate interplay between its chemical structure, intestinal absorption mechanisms, extensive metabolic transformations by host enzymes and the gut microbiota, and the resulting pharmacokinetic profile. Understanding these complex processes is paramount for the rational design of functional foods and therapeutic agents that aim to harness the bioactivities of this promising natural compound.
Introduction: The Challenge of Flavonoid Bioavailability
Flavonoids, while abundant in our diet, generally exhibit low bioavailability, which can significantly limit their systemic effects.[1] Quercetin, the aglycone of this compound, is a prime example. Its poor water solubility and extensive first-pass metabolism present considerable hurdles to achieving therapeutic plasma concentrations.[2] The glycosidic linkage, in this case to a rhamnose sugar, profoundly alters the molecule's physicochemical properties and, consequently, its journey through the gastrointestinal tract and subsequent systemic exposure. This guide will dissect the unique metabolic pathway of the rhamnoside conjugate, contrasting it with other quercetin glycosides to provide a clearer understanding of its in vivo behavior.
Intestinal Absorption and First-Pass Metabolism: A Tale of Two Pathways
The absorption of this compound is not a simple diffusion process. The nature of the sugar moiety is a critical determinant of its initial uptake and subsequent metabolic fate.
Limited Absorption in the Small Intestine
Unlike quercetin glucosides, which can be actively transported by the sodium-dependent glucose transporter 1 (SGLT1) or hydrolyzed by brush border enzymes like lactase-phlorizin hydrolase, this compound is a poor substrate for these mechanisms.[3] The rhamnose moiety is not recognized by these transporters and is resistant to hydrolysis by mammalian small intestinal enzymes.[4] This structural feature significantly limits the direct absorption of the intact glycoside in the upper gastrointestinal tract.
The Crucial Role of the Gut Microbiota
The majority of ingested this compound transits to the colon, where it encounters the vast enzymatic machinery of the resident gut microbiota.[5] Here, bacterial α-L-rhamnosidases play a pivotal role in its metabolism.[4] These enzymes, belonging to glycosyl hydrolase families GH78 and GH106, cleave the α-L-rhamnosyl linkage, releasing the aglycone, quercetin.[6]
Once liberated, quercetin can be absorbed by the colonic epithelium. However, it is also subject to further microbial degradation into smaller phenolic acids, such as 3,4-dihydroxyphenylacetic acid and 4-hydroxybenzoic acid.[7] These microbial metabolites are readily absorbed and may contribute to the overall biological activity attributed to quercitrin consumption.[7]
The diagram below illustrates the initial steps in the intestinal metabolism of this compound.
Systemic Metabolism and Pharmacokinetics
Following absorption of quercetin and its microbial metabolites, they undergo extensive phase II metabolism, primarily in the intestinal cells and the liver.[8] This involves glucuronidation, sulfation, and methylation to form more water-soluble conjugates that can be readily distributed and subsequently eliminated.
In Vivo Pharmacokinetic Profile
Pharmacokinetic studies in rats provide valuable insights into the in vivo behavior of this compound. After oral administration of a Polygoni cuspidati folium capsule extract containing quercitrin, the parent compound was detected in plasma, indicating some absorption of the intact glycoside, albeit likely at low levels.[9] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 45.3 ± 15.2 | [9] |
| Tmax (h) | 0.5 ± 0.2 | [9] |
| AUC(0-t) (ng·h/mL) | 189.7 ± 65.4 | [9] |
| t1/2 (h) | 3.8 ± 1.5 | [9] |
| Table 1: Pharmacokinetic parameters of Quercitrin in rats after oral administration of a Polygoni cuspidati folium capsule extract. |
For comparative purposes, the pharmacokinetic parameters of quercetin and its glucoside, isoquercitrin, after oral administration in rats are presented below. It is important to note that the aglycone, quercetin, is rapidly metabolized, and the majority of what is measured in plasma are its conjugated metabolites.[1]
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC(0-t) (mg/L·min) | Reference |
| Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [1] |
| Isoquercitrin | 50 | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 | [1] |
| Table 2: Comparative pharmacokinetic parameters of Quercetin and Isoquercitrin in rats. |
The data clearly indicate that the bioavailability of quercetin is significantly influenced by its glycosidic form. While isoquercitrin (a glucoside) is more readily absorbed than quercitrin (a rhamnoside), both are less bioavailable than the aglycone form when administered directly. However, in a dietary context, the aglycone is rarely consumed in its free form.
The metabolic pathway following absorption is depicted in the following diagram.
Experimental Protocols: Methodologies for In Vivo Assessment
To provide actionable insights for researchers, this section outlines standardized protocols for key experiments in the pharmacokinetic and metabolic analysis of this compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical oral pharmacokinetic study in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of this compound and its major metabolites.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (pure compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
UHPLC-MS/MS system
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of this compound suspended in the vehicle via oral gavage. A typical dose might range from 10 to 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples.
-
To a 50 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile or methanol.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a clean tube for UHPLC-MS/MS analysis.[9]
-
-
UHPLC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites (e.g., quercetin, quercetin glucuronides, quercetin sulfates) using a validated UHPLC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis software.
In Vitro Gut Microbiota Metabolism Study
This protocol outlines an in vitro batch fermentation to assess the metabolic transformation of this compound by human fecal microbiota.[10]
Objective: To identify the metabolites of this compound produced by the gut microbiota.
Materials:
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months).
-
Anaerobic chamber or system.
-
Sterile fermentation medium (e.g., tryptone, yeast extract, salts).[11]
-
This compound.
-
Sterile anaerobic tubes or vials.
-
Centrifuge.
-
LC-MS system.
Procedure:
-
Fecal Slurry Preparation: In an anaerobic chamber, homogenize the fresh fecal sample in a sterile, anaerobic buffer (e.g., phosphate buffer) to create a fecal slurry (e.g., 10-20% w/v).
-
Fermentation Setup:
-
Dispense the anaerobic fermentation medium into sterile tubes.
-
Add a solution of this compound to the tubes to a final desired concentration.
-
Inoculate the tubes with the fecal slurry.
-
Include a control tube without the substrate to account for background metabolites.
-
-
Incubation: Incubate the tubes anaerobically at 37°C with gentle shaking for a specified period (e.g., 0, 6, 12, 24, and 48 hours).
-
Sample Collection and Quenching: At each time point, remove an aliquot from the fermentation mixture and immediately stop the enzymatic reactions (e.g., by adding ice-cold acetonitrile or by flash-freezing).
-
Sample Preparation:
-
Centrifuge the samples to pellet the bacterial cells and debris.
-
Filter the supernatant.
-
-
LC-MS Analysis: Analyze the supernatant using an LC-MS system to identify and quantify the disappearance of the parent compound and the appearance of its metabolites.
The workflow for these experimental protocols is visualized below.
Conclusion and Future Directions
The in vivo journey of this compound is a complex process dictated by its limited absorption in the small intestine and its extensive metabolism by the colonic microbiota. The cleavage of the rhamnose moiety by bacterial enzymes is a critical step that liberates the bioactive aglycone, quercetin, which is then absorbed and undergoes further phase II metabolism. The resulting plasma profile consists of a complex mixture of conjugated metabolites of quercetin and its microbial degradation products.
For drug development professionals, these findings underscore the importance of considering the gut microbiome as a key player in the disposition of flavonoid glycosides. Strategies to enhance the bioavailability of this compound could include the co-administration of specific probiotics with high α-L-rhamnosidase activity or the development of delivery systems that protect the compound until it reaches the colon. Further research is warranted to fully elucidate the bioactivity of the various circulating metabolites and to establish a clear link between the consumption of this compound and specific health outcomes. A deeper understanding of these mechanisms will pave the way for the development of more effective functional foods and therapeutics based on this promising natural compound.
References
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An In-Depth Technical Guide to the Degradation Products and Pathways of Quercetin 3-O-rhamnoside
Introduction: The Significance of Quercetin 3-O-rhamnoside and Its Stability
This compound, a naturally occurring flavonoid glycoside also known as quercitrin, is widely distributed in the plant kingdom and is a significant component of many foods and herbal medicines. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties, have garnered considerable interest within the research and drug development communities. However, the bioavailability and therapeutic efficacy of this compound are intrinsically linked to its stability and metabolic fate within the human body. Understanding the degradation pathways and the resulting products is paramount for predicting its biological activity, optimizing drug delivery systems, and ensuring the quality and stability of products containing this compound. This technical guide provides a comprehensive overview of the enzymatic, microbial, and thermal degradation of this compound, offering insights for researchers, scientists, and professionals in drug development.
Part 1: The Degradation Pathways of this compound
The degradation of this compound is a multi-faceted process influenced by various biological and environmental factors. The primary routes of degradation involve enzymatic hydrolysis, microbial metabolism, and thermal decomposition. Each of these pathways leads to distinct degradation products with their own biological significance.
Enzymatic and Microbial Degradation: A Journey Through the Digestive Tract
Upon oral ingestion, this compound is subjected to the enzymatic machinery of the human body and its resident gut microbiota. The initial and most critical step in its metabolism is the hydrolysis of the glycosidic bond.
Initial Hydrolysis: The primary enzymatic degradation of this compound is the cleavage of the rhamnose sugar moiety from the quercetin aglycone. This reaction is catalyzed by α-L-rhamnosidases, enzymes produced by various gut bacteria.[1] The result of this hydrolysis is the formation of quercetin and rhamnose. This deglycosylation is a crucial activation step, as the aglycone quercetin is generally more biologically active and readily absorbed than its glycosidic form.[2]
Key Microorganisms: Several species of gut bacteria have been identified as key players in the metabolism of quercetin and its glycosides. Notably, species from the genera Bacteroides, Lactobacillus, and Eubacterium have been shown to possess the enzymatic capacity to hydrolyze the glycosidic bond and further metabolize the resulting aglycone.[3][4] For instance, Eubacterium ramulus has been demonstrated to be a key organism in the transformation of flavonoids in the gut.[5]
Further Degradation of Quercetin: Following the initial hydrolysis, the quercetin aglycone undergoes further degradation by the gut microbiota. This process involves the fission of the C-ring of the flavonoid structure, leading to the formation of smaller phenolic acids. The primary products of this microbial catabolism are 3,4-dihydroxyphenylacetic acid and phloroglucinol.[6] These metabolites can be further broken down into simpler compounds.
A novel catabolic pathway for a structurally similar compound, quercetin-3-O-rutinose-7-O-α-L-rhamnoside, by Lactobacillus plantarum has been reported to involve the direct fission of the C-ring at the C2–O1 and C3–C4 bonds.[3] This suggests that different microbial species may employ distinct degradation strategies.
Diagram 1: Microbial Degradation Pathway of this compound
Caption: Microbial degradation of this compound in the gut.
Thermal Degradation: The Impact of Heat on Stability
Thermal processing, a common practice in the food and pharmaceutical industries, can significantly impact the stability of this compound. Studies have shown that flavonols, including quercetin and its glycosides, are labile to thermally induced degradation, particularly under oxidative conditions and in the presence of metal ions like Fe²⁺ and Cu²⁺.[7][8]
Deglycosylation and Aglycone Formation: Similar to enzymatic hydrolysis, thermal treatment can lead to the cleavage of the glycosidic bond, releasing the quercetin aglycone and rhamnose.[9] The rate of this degradation is dependent on both temperature and duration of heating.[10]
Oxidative Degradation of Quercetin: The quercetin aglycone, once formed, is susceptible to further thermal and oxidative degradation. The primary degradation products identified from the thermal treatment of quercetin in aqueous solutions include protocatechuic acid (3,4-dihydroxybenzoic acid) and phloroglucinol carboxylic acid.[10][11] The degradation mechanism is thought to involve the opening of the C-ring.[10] The presence of oxygen and metal catalysts can accelerate this process.[12]
Diagram 2: Thermal Degradation Pathway of this compound
Caption: Thermal degradation pathway of this compound.
Part 2: Experimental Protocols for Studying Degradation
To investigate the degradation of this compound, a combination of controlled experiments and advanced analytical techniques is required. The following protocols provide a framework for studying its stability under various conditions.
Protocol for In Vitro Microbial Degradation
This protocol simulates the conditions of the human gut to study the microbial degradation of this compound.
1. Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Homogenize the fecal sample in a 1:10 (w/v) ratio with anaerobic phosphate-buffered saline (PBS) under anaerobic conditions (e.g., in an anaerobic chamber).
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
2. Incubation:
-
In an anaerobic chamber, add a defined concentration of this compound (e.g., 100 µM) to the fecal slurry.
-
A control sample without the flavonoid should be prepared in parallel.
-
Incubate the samples at 37°C under anaerobic conditions.
3. Sampling and Analysis:
-
At various time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw aliquots from the incubation mixture.
-
Immediately stop the enzymatic reactions by adding a solvent like methanol or acetonitrile and centrifuging to precipitate proteins and bacterial cells.
-
Analyze the supernatant for the presence of this compound and its degradation products using HPLC or LC-MS.
Diagram 3: Workflow for In Vitro Microbial Degradation Study
Sources
- 1. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Discovery and Isolation of Quercetin 3-O-rhamnoside (Quercitrin)
Abstract
This technical guide provides a comprehensive overview of the flavonoid glycoside Quercetin 3-O-rhamnoside, more commonly known as Quercitrin. Tracing its discovery from early phytochemical investigations to its isolation from diverse botanical sources, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. We will explore the fundamental principles and practical applications of various extraction and purification methodologies, offering detailed, step-by-step protocols. The causality behind experimental choices is elucidated to empower researchers in optimizing their own isolation strategies. Furthermore, this guide details the structural characterization of Quercitrin through modern spectroscopic techniques and presents comparative data to inform methodological selection.
Introduction: The Flavonoid Glycoside Quercitrin
This compound (Quercitrin) is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It consists of the flavonol quercetin linked to a rhamnose sugar moiety.[1][2] This glycosidic linkage significantly influences its solubility and bioavailability compared to its aglycone form, quercetin. Quercitrin is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications, making it a subject of intense research in pharmacology and drug discovery.[3][4][5]
A Glimpse into History
The journey of understanding flavonoids began in 1814 when French chemist Michel Eugène Chevreul isolated the parent compound, quercetin.[6] The specific glycoside, Quercitrin, was later chemically analyzed by the Austrian chemist Heinrich Hlasiwetz (1825-1875).[1] The name "Quercitrin" is derived from "Quercitron," a yellow dye extracted from the bark of the Eastern Black Oak (Quercus velutina), which was a primary historical source of the compound.[1][2] Early isolation processes, such as the one patented in the 1950s for its extraction from black oak bark, laid the groundwork for the more refined techniques used today.[7][8]
Physicochemical Properties
A thorough understanding of Quercitrin's properties is fundamental to designing effective isolation and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₁ | [9] |
| Molecular Weight | 448.38 g/mol | [7] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4H-1-benzopyran-4-one | [1] |
| Appearance | Yellow crystalline powder | [9] |
| Solubility | Almost insoluble in cold water, slightly soluble in boiling water, soluble in ethanol and alkaline solutions. | [9] |
| Melting Point | 170 °C | [7] |
Isolation and Purification Strategies: From Plant Matrix to Pure Compound
The isolation of this compound is a multi-step process that begins with its liberation from the plant matrix, followed by successive purification stages to remove extraneous compounds. The choice of methodology is dictated by the starting material, desired purity, and available instrumentation.
}
Step 1: Extraction - Liberating the Target Molecule
The initial step involves extracting the compound from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of Quercitrin.
-
Rationale for Solvent Selection : Quercitrin possesses both polar (hydroxyl groups) and non-polar (flavonoid backbone) characteristics. Alcohols like ethanol and methanol, or acetone, often in aqueous mixtures, are effective solvents. The water content can be adjusted to optimize the extraction of the glycoside while minimizing the co-extraction of highly non-polar compounds like chlorophylls and lipids.
-
Conventional vs. Modern Techniques :
-
Maceration and Soxhlet Extraction : These are traditional methods involving soaking the plant material in a solvent. While simple, they can be time-consuming and require large solvent volumes.
-
Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and plant material, leading to faster extraction times and often higher yields. The microwave heating can cause cellular damage in the plant tissue, enhancing the release of bioactive compounds.
-
Ultrasound-Assisted Extraction (Sonication) : Utilizes acoustic cavitation to disrupt cell walls, improving solvent penetration and extraction efficiency. This method is typically faster and more energy-efficient than traditional methods.
-
Step 2: Fractionation - Preliminary Purification
The crude extract contains a complex mixture of compounds. Liquid-liquid partitioning is a common subsequent step to separate compounds based on their differential solubility in immiscible solvents.
-
Experimental Logic : A common strategy is to dissolve the crude extract in an aqueous solution and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Quercitrin, being moderately polar, will typically concentrate in the ethyl acetate or n-butanol fraction, separating it from non-polar compounds (in the n-hexane fraction) and highly polar substances like sugars and organic acids (remaining in the aqueous phase).
Step 3: Chromatographic Purification - Achieving High Purity
Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.
-
Column Chromatography (CC) : Often the first chromatographic step, using stationary phases like silica gel or Sephadex LH-20.
-
Silica Gel : Separates compounds based on polarity. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol), is used to elute compounds of increasing polarity. Quercitrin will elute at an intermediate polarity.
-
Sephadex LH-20 : A size-exclusion and adsorption-based medium that is particularly effective for separating polyphenolic compounds.
-
-
High-Speed Counter-Current Chromatography (HSCCC) : A support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support. It is particularly well-suited for the preparative isolation of natural products. A two-phase solvent system, such as ethyl acetate-ethanol-water, is employed to achieve separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : A high-resolution technique used for final purification. It offers excellent separation but has a lower sample capacity compared to CC or HSCCC. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is commonly used.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and represent robust approaches for the isolation of this compound.
Protocol 3.1: Microwave-Assisted Extraction and Silica Gel Chromatography
This protocol is adapted from methodologies used for extraction from Piliostigma thonningii leaves.
-
Plant Material Preparation : Air-dry the plant leaves at room temperature and grind them into a fine powder.
-
Microwave-Assisted Extraction :
-
Mix 10 g of the powdered plant material with 100 mL of 67% (v/v) ethanol in water.
-
Place the mixture in a microwave extractor and irradiate at 520 W for 49 seconds.
-
Allow the mixture to cool, then filter through Whatman No. 1 paper.
-
Repeat the extraction on the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography :
-
Prepare a silica gel 60 (230-400 mesh) column using a slurry packing method with n-hexane.
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate.
-
Carefully load the dried extract-silica mixture onto the top of the column.
-
Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Follow with an ethyl acetate-methanol gradient to elute more polar compounds.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:methanol:water (100:16.5:13.5).
-
Combine fractions containing the spot corresponding to a Quercitrin standard.
-
Evaporate the solvent from the combined fractions to yield purified this compound.
-
Protocol 3.2: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful isolation from Acer truncatum Bunge leaves.
-
Preparation of Crude Extract : Perform an initial solvent extraction of the dried leaf powder with ethanol, followed by partitioning into an ethyl acetate fraction as described in section 2.2.
-
HSCCC Solvent System :
-
Prepare a two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 5:1:5 (v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
-
HSCCC Operation :
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Rotate the apparatus at the desired speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.
-
Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the crude extract (dissolved in a small volume of the biphasic solvent system).
-
Continuously collect the eluent in fractions.
-
-
Analysis and Purification :
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the final product.
-
Structural Elucidation and Characterization
Once isolated, the identity and purity of the compound must be confirmed using spectroscopic methods.
}
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound. Electrospray ionization (ESI-MS) is commonly used. For this compound (C₂₁H₂₀O₁₁), the expected molecular ion peak [M-H]⁻ would be at m/z 447.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.
-
¹H-NMR : Reveals the number and types of protons and their connectivity. Key signals for Quercitrin include characteristic doublets for protons on the aromatic rings (typically in the δ 6.0-8.0 ppm range) and signals for the rhamnose sugar moiety, including a characteristic doublet for the anomeric proton (H-1'') around δ 5.3 ppm and a doublet for the methyl group (Me-6'') around δ 0.9 ppm.
-
¹³C-NMR : Shows all the unique carbon atoms in the molecule. For Quercitrin, 21 distinct carbon signals are expected. The spectrum will show signals for the flavonoid's aromatic and carbonyl carbons, as well as six signals corresponding to the rhamnose unit.
-
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule. The IR spectrum of Quercitrin will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Comparative Data of Isolation Methods
| Method | Plant Source | Yield | Purity | Reference |
| HSCCC | Acer truncatum leaves | 41.9 mg from 366 mg crude extract | >96% (by HPLC) | [1] |
| Silica Gel CC | Piliostigma thonningii leaves | 1.8 g from 40 g acetone extract | Not specified, yielded crystals | |
| Preparative HPLC | Cupressus sempervirens leaves | Not specified | >97% (by HPLC) |
Conclusion and Future Perspectives
The isolation and purification of this compound have evolved from classical extraction methods to highly efficient, instrument-intensive techniques. The choice of an appropriate strategy depends on a careful consideration of the source material, scale of isolation, and desired final purity. Modern methods like MAE and HSCCC offer significant advantages in terms of speed, efficiency, and yield. The robust spectroscopic techniques available today allow for unambiguous structural confirmation. As research into the therapeutic potential of Quercitrin continues, the development of even more efficient and scalable purification protocols will be crucial for advancing this promising natural compound from the laboratory to potential clinical applications.
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Quercetin 3-O-rhamnoside (Quercitrin): A Phytochemical Bridge Between Traditional Medicine and Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Quercetin 3-O-rhamnoside, a glycosidic form of the flavonoid quercetin commonly known as quercitrin, stands as a compelling molecule at the intersection of ethnopharmacology and contemporary biomedical research. For centuries, plant extracts rich in this compound have been integral to various traditional medicine systems for treating ailments ranging from inflammatory conditions to infectious diseases. This technical guide provides a comprehensive analysis of this compound, synthesizing its ethnobotanical significance with current scientific understanding of its pharmacological activities. We delve into its mechanisms of action, particularly its modulation of key cellular signaling pathways such as NF-κB and Nrf2, and present its therapeutic potential in oncology, immunology, and metabolic diseases. Furthermore, this guide offers detailed protocols for its extraction and isolation from natural sources, alongside a critical evaluation of its pharmacokinetic profile and bioavailability, offering a robust resource for its advancement from a traditional remedy to a scientifically validated therapeutic agent.
Introduction: The Chemical and Ethnobotanical Profile of this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Structurally, it consists of the aglycone quercetin linked to a rhamnose sugar moiety at the 3-hydroxyl position. This glycosylation significantly influences its solubility, stability, and bioavailability compared to its more widely studied aglycone.[1]
Historically, the therapeutic use of this compound is intrinsically linked to the traditional use of the plants in which it is abundant. In Ayurvedic medicine, for instance, plants containing this flavonoid are recognized for their antioxidant and anti-inflammatory properties and have been used in remedies for conditions such as osteoporosis, lung cancer, and cardiovascular diseases.[2][3] Similarly, in other traditional systems, these plants have been employed for their potential anti-diarrheal, neuroprotective, and aldose reductase inhibitory effects.[2] The sustained presence of these botanicals in traditional pharmacopeias underscores a long-standing empirical understanding of their therapeutic benefits, which modern science is now beginning to elucidate at a molecular level.
Pharmacological Activities and Therapeutic Potential
Scientific investigations have substantiated many of the traditional claims associated with this compound, revealing a broad spectrum of pharmacological activities.[4] These include potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[5]
Antioxidant and Cytoprotective Mechanisms
A cornerstone of this compound's therapeutic potential lies in its profound antioxidant activity. It can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[6] Furthermore, it exerts indirect antioxidant effects by modulating key cellular defense pathways. A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidases (GPx).[6][7] This activation of the endogenous antioxidant system provides a sustained defense against oxidative insults.
Caption: Nrf2-Mediated Antioxidant Response by Quercitrin.
Anti-inflammatory Effects via NF-κB Inhibition
Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), NF-κB is activated, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. This compound can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[8] This inhibition is often linked to the suppression of upstream signaling molecules like Extracellular signal-regulated kinase (ERK).[8]
Caption: NF-κB Inflammatory Pathway Inhibition by Quercitrin.
Anti-Cancer Activity
This compound has emerged as a promising candidate in oncology research, exhibiting cytotoxic effects against various cancer cell lines.[9] Its anti-cancer mechanisms are multi-faceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.[2][9] For example, studies have shown its ability to inhibit the growth of HeLa cervical cancer cells.[9]
| Pharmacological Activity | Model System | Observed Effect | IC50 Value | Reference |
| Anti-cancer | HeLa (Cervical Cancer) Cells | Inhibition of cell growth | 46.67 µg/mL | [9] |
| Anti-cancer | DLD-1 (Colorectal Carcinoma) Cells | Inhibition of cell proliferation, induction of apoptosis | 5-50 µM (dose-dependent) | [5] |
| Antioxidant | DPPH Radical Scavenging | Free radical scavenging | Varies by assay | [10] |
| Anti-inflammatory | TNF-α-stimulated HaCaT (Keratinocyte) Cells | Inhibition of inflammatory mediator production | Not specified | [8] |
Bioavailability and Pharmacokinetics: A Comparative Perspective
A critical consideration in drug development is the pharmacokinetic profile of a compound. The bioavailability of flavonoids is often a limiting factor. Interestingly, while quercetin aglycone has been extensively studied, the bioavailability of its glycosides, such as this compound, presents a complex picture.
Animal studies have indicated that the oral bioavailability of Quercitrin is relatively low, in the range of 2.39-4.06% in rats.[11] Following oral administration, it is rapidly absorbed, reaching maximal plasma concentrations within approximately 1.85 hours, with a half-life of about 3.01 hours.[11]
The sugar moiety plays a crucial role in absorption. While it was once thought that only aglycones could be absorbed, it is now understood that specific glycosides can be transported across the intestinal wall. The bioavailability of quercetin from different food sources varies, with quercetin glucosides (found in onions) being more readily absorbed than quercetin rhamnosides (found in apples).[12][13][14] The conversion of quercetin glycosides to their aglycone form by intestinal microflora is a key step in their metabolism.[15]
Extraction and Isolation from Natural Sources: Methodologies and Protocols
The efficient extraction and purification of this compound from plant matrices are essential for research and potential commercialization. Various methods have been developed, each with its own advantages and limitations.
General Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of Quercitrin.
Detailed Experimental Protocol: Solvent Extraction and Column Chromatography
This protocol provides a generalized method for the isolation of this compound. The specific parameters may need to be optimized depending on the plant source.
Step 1: Preparation of Plant Material
-
Collect fresh plant material known to be rich in this compound (e.g., leaves of Zanthoxylum bungeanum).[16]
-
Air-dry the material in the shade to a constant weight and then grind it into a fine powder.
Step 2: Solvent Extraction
-
Perform extraction using a 60% ethanol solution.[16] The choice of solvent is critical; ethanol is often used due to the polarity of flavonoids.[17]
-
The extraction can be carried out using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[18]
-
Filter the extract to remove solid plant debris and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 3: Liquid-Liquid Fractionation
-
Suspend the concentrated crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides like Quercitrin typically partition into the ethyl acetate fraction.
Step 4: Chromatographic Purification
-
Subject the dried ethyl acetate fraction to column chromatography over silica gel.[17]
-
Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield the purified compound.
Step 5: Structural Characterization
-
Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
Future Directions and Clinical Perspective
Despite the wealth of preclinical data supporting the therapeutic potential of this compound, there is a notable lack of clinical trials specifically investigating this compound.[4] Most clinical research has focused on its aglycone, quercetin.[19][20][21][22][23] This represents a significant gap in translating the promising in vitro and in vivo findings into clinical applications.
Future research should prioritize well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects for various conditions, particularly those related to inflammation and oxidative stress. Furthermore, efforts to enhance its bioavailability, such as through novel drug delivery systems or co-administration with other natural compounds, could significantly improve its therapeutic utility.
Conclusion
This compound is a prime example of a natural product with a rich history in traditional medicine that is now being validated by modern scientific inquiry. Its diverse pharmacological activities, particularly its antioxidant and anti-inflammatory effects mediated through the Nrf2 and NF-κB pathways, position it as a strong candidate for further drug development. For researchers and professionals in this field, this compound offers a compelling opportunity to develop novel therapeutics for a range of diseases, bridging the gap between ancient wisdom and evidence-based medicine.
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Methodological & Application
Application Notes and Protocols for the Extraction of Quercetin 3-O-rhamnoside from Medicinal Plants
Abstract
Quercetin 3-O-rhamnoside, also known as quercitrin, is a flavonoid glycoside found in a variety of medicinal plants and demonstrates significant antioxidant, anti-inflammatory, and potential therapeutic activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of this compound from plant matrices. We delve into the causal mechanisms behind various extraction methodologies, from conventional solvent extraction to modern, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). Furthermore, detailed protocols for purification via column chromatography and analysis by High-Performance Liquid Chromatography (HPLC) are presented. The overarching goal is to equip researchers with the requisite knowledge to develop robust and efficient protocols for obtaining high-purity this compound for further investigation and application.
Introduction to this compound
This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites in plants.[2] Structurally, it consists of the flavonol quercetin linked to a rhamnose sugar moiety. This glycosidic linkage significantly influences its solubility and bioavailability compared to its aglycone form, quercetin.[3] It is widely distributed in the plant kingdom, found in fruits, vegetables, and leaves of various medicinal plants such as Piliostigma thonningii, Acer truncatum Bunge, and eggplant peels.[4][5][6][7] The pharmacological interest in this compound stems from its diverse biological activities, which are currently being explored for their potential in managing a range of health conditions.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C21H20O11 | |
| Molecular Weight | 448.38 g/mol | |
| Solubility | Soluble in ethanol and alkaline solutions; sparingly soluble in cold water and ether. | [8][9] |
| Appearance | Yellow crystalline powder | [8] |
Pre-Extraction Considerations: Sample Preparation
The journey to isolating pure this compound begins with meticulous sample preparation. The primary objective is to maximize the surface area of the plant material to enhance solvent penetration and subsequent extraction efficiency.
Protocol 2.1: Plant Material Preparation
-
Collection and Identification: Ensure proper botanical identification of the plant material. The concentration of secondary metabolites can vary significantly between species and even within different parts of the same plant.
-
Drying: Freshly harvested plant material should be dried to a constant weight to prevent enzymatic degradation of the target compound. Air-drying in a well-ventilated area away from direct sunlight or oven-drying at a controlled temperature (typically 40-50°C) are common methods.
-
Grinding: The dried plant material must be ground into a fine powder. This can be achieved using a mechanical grinder or a mortar and pestle. The resulting powder should be sieved to ensure a uniform particle size, which is crucial for reproducible extraction.
Extraction Methodologies: A Comparative Analysis
The choice of extraction method is a critical determinant of the yield and purity of the crude extract. This section explores several common techniques, highlighting the scientific principles that underpin their efficacy.
Conventional Solvent Extraction
Conventional methods like maceration and Soxhlet extraction have been historically employed for flavonoid extraction. While straightforward, they often suffer from long extraction times and the use of large volumes of organic solvents.[10]
Advanced Extraction Techniques
Modern extraction techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.[11]
Principle of Operation: UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent.[12][13] This technique can significantly reduce extraction time and temperature, thereby minimizing the degradation of thermolabile compounds.[12]
Protocol 3.2.1: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v). Ethanol is often chosen due to its ability to solubilize moderately polar flavonoids.[11]
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired extraction parameters, which can be optimized using a response surface methodology (RSM).[14][15]
-
Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Principle of Operation: MAE employs microwave energy to heat the solvent and the plant matrix. Polar molecules within the solvent and plant cells absorb microwave energy, leading to rapid and efficient heating. This internal heating creates a pressure gradient that ruptures the plant cells, facilitating the release of the target compounds into the solvent.[16] MAE is known for its high extraction efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[10][17][18]
Protocol 3.2.2: Microwave-Assisted Extraction of this compound
-
Sample and Solvent: Combine the powdered plant material with the extraction solvent in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extraction system. The key parameters to optimize are:
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool before filtering the mixture to separate the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Table of Comparative Extraction Parameters:
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Ethanol Concentration | 50-70%[12][15] | 60-80%[10] |
| Extraction Time | 30-60 min[12][15] | 2-25 min[5][10] |
| Temperature | 60-75°C[12][13] | Dependent on microwave power |
| Liquid/Solid Ratio | 30:1 to 60:1 mL/g[12][13] | 10:1 to 20:1 mL/g[5][17] |
| Advantages | Avoids heat-induced degradation, rapid.[12] | High efficiency, very short time, less solvent.[10][17] |
Purification Strategies: Isolating this compound
The crude extract obtained from the initial extraction process is a complex mixture of various phytochemicals.[19] Therefore, a purification step is essential to isolate this compound.
Column Chromatography
Principle of Operation: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[20] For the purification of flavonoids like this compound, macroporous resins or silica gel are commonly used as the stationary phase.[19][21][22]
Protocol 4.1: Macroporous Resin Column Chromatography
-
Resin Preparation: Select an appropriate macroporous resin (e.g., AB-8) and pre-treat it according to the manufacturer's instructions. This usually involves washing with ethanol and then water to activate the resin.
-
Column Packing: Pack a glass column with the prepared resin, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with water and gradually increasing the concentration of ethanol.[19] This allows for the separation of compounds based on their polarity.
-
Water wash removes highly polar impurities.
-
Increasing concentrations of ethanol will elute flavonoids. This compound will elute at a specific ethanol concentration.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to obtain the purified compound.
Caption: Workflow for Column Chromatography Purification.
Analytical Quantification and Characterization
Once purified, it is crucial to confirm the identity and purity of the isolated this compound.
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of compounds.[23][24] A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. Compounds are separated based on their interactions with the stationary and mobile phases.
Protocol 5.1: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[25]
-
Column: A reversed-phase C18 column is typically used for flavonoid analysis.[26]
-
Mobile Phase: A gradient elution is often employed, consisting of two solvents:
-
Detection: this compound can be detected by its UV absorbance, typically at a wavelength around 280 nm or 368 nm.[25][27]
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the compound in the sample is then determined by comparing its peak area to the calibration curve.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[26] |
| Mobile Phase B | Acetonitrile[26] |
| Flow Rate | 1.0 mL/min[27] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 280 nm[27] or 368 nm[25] |
| Column Temperature | 30°C[26][27] |
Structural Elucidation
For definitive structural confirmation, especially when isolating the compound for the first time from a new source, spectroscopic techniques are indispensable.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the structure of the molecule, including the arrangement of atoms and the nature of the glycosidic linkage.[4][6]
Conclusion and Future Perspectives
The protocols and methodologies outlined in this guide provide a robust framework for the successful extraction and purification of this compound from medicinal plants. The choice of an appropriate extraction technique, coupled with a systematic purification strategy, is paramount to obtaining a high-purity compound suitable for further pharmacological and clinical investigations. As research into the therapeutic potential of natural products continues to expand, the development of efficient and scalable extraction and purification processes will be increasingly vital for advancing drug discovery and development.
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Application Note: High-Efficiency Extraction of Quercetin 3-O-rhamnoside Using Ultrasound-Assisted Technology
Executive Summary
Quercetin 3-O-rhamnoside, a significant flavonoid glycoside also known as Quercitrin, is widely recognized for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Found in various plant sources such as apple peels, eggplant peels, and Sophora japonica, its efficient extraction is a critical first step for research and pharmaceutical development.[1][3][4] This document provides a comprehensive guide to Ultrasound-Assisted Extraction (UAE), a modern and highly efficient "green" technology for isolating this compound.[3][5] We will delve into the core mechanism of UAE, detail the critical parameters for process optimization, and provide a validated, step-by-step protocol for its application. The methodologies described herein are designed to enhance extraction yield, reduce processing time and solvent consumption, and preserve the structural integrity of this thermolabile compound compared to conventional methods like maceration or Soxhlet extraction.[6][7]
The Science of Ultrasound-Assisted Extraction: A Mechanistic Overview
The efficacy of UAE is rooted in the physical phenomenon of acoustic cavitation .[6][7] When high-frequency sound waves (typically 20-40 kHz) propagate through the extraction solvent, they create alternating cycles of high and low pressure.[7] This process leads to the formation, growth, and subsequent violent collapse of microscopic bubbles. This collapse is not uniform; it generates powerful physical forces that are responsible for the technique's high efficiency.
Causality of Extraction Enhancement:
-
Cell Wall Disruption: The implosion of cavitation bubbles near the surface of the plant material creates high-pressure shockwaves and micro-jets of solvent that physically rupture the plant cell walls and membranes.[6][8] This mechanical stress is the primary driver for releasing intracellular contents.
-
Enhanced Mass Transfer: Ultrasound waves induce intense agitation and turbulence in the solvent, which disrupts the thermal and mass boundary layers surrounding the solid particles. This significantly accelerates the diffusion of the target compound (this compound) from the solid matrix into the bulk solvent.[7]
-
Increased Solvent Penetration: The ultrasonic waves enhance the penetration of the solvent into the plant tissue matrix, increasing the contact surface area between the solvent and the target analytes.[7]
This combination of mechanical disruption and enhanced mass transfer results in a rapid and highly efficient extraction process, often at lower temperatures, thereby protecting heat-sensitive molecules from degradation.[5]
Caption: The process of acoustic cavitation and its effects on a plant cell matrix.
Optimizing the Extraction: A Guide to Key Parameters
The success of UAE hinges on the careful optimization of several interdependent variables. Understanding the causality behind each parameter is crucial for developing a robust and reproducible protocol.
-
Solvent Selection & Concentration: The choice of solvent is paramount and is dictated by the polarity of the target analyte. For flavonoids like this compound, polar solvents are most effective. Mixtures of alcohol (methanol or ethanol) and water are commonly employed.[9][10][11] The presence of water can increase the swelling of the plant matrix, improving solvent penetration, while the alcohol component efficiently dissolves the flavonoid.[7] Studies have shown that methanol concentrations between 80% and 100% are highly effective for extracting quercetin glycosides from apple peels.[4]
-
Temperature: Increasing the temperature generally improves extraction efficiency by decreasing solvent viscosity and increasing the solubility of the target compound.[3] However, this must be balanced against the thermal stability of this compound. Excessive temperatures can lead to the hydrolysis of the glycosidic bond or degradation of the aglycone.[4] A moderately elevated temperature, often between 50-70°C, is typically optimal.[8][9][11][12]
-
Ultrasound Power & Frequency: Higher ultrasonic power increases the intensity of cavitation, leading to greater cell disruption and potentially higher yields.[12] However, excessive power can generate free radicals that may degrade the target compound. It is essential to find a balance that maximizes extraction without causing degradation. Most laboratory UAE applications utilize a fixed frequency in the range of 20-50 kHz.[7]
-
Extraction Time: The yield of this compound increases with sonication time up to a certain point, after which a plateau is typically reached.[3][10] Prolonged exposure to ultrasonic waves can lead to compound degradation.[4] Optimization studies are crucial to determine the shortest time required to achieve maximum yield, often falling within the 15-60 minute range.[4][9][10]
-
Solid-to-Liquid Ratio: This ratio influences the concentration gradient between the plant matrix and the solvent, which is the driving force for mass transfer. A higher solvent volume can enhance extraction but may lead to a more dilute extract, requiring more energy for downstream solvent removal. Typical ratios range from 1:20 to 1:60 (g/mL).[9][11]
-
Sample Preparation: The physical state of the plant material is critical. Grinding the material into a fine powder significantly increases the surface area available for solvent contact, drastically improving extraction efficiency.
Application Protocol: UAE of this compound from Apple Peels
This protocol provides a validated method for extracting this compound from apple peels, a well-documented source.[4]
Materials & Equipment
-
Dried apple peel powder (60-mesh)
-
Methanol (HPLC Grade)
-
Deionized Water
-
This compound analytical standard
-
Ultrasonic bath or probe system (e.g., 40 kHz, 300 W)
-
Heated water bath or circulating chiller for temperature control
-
Beakers or Erlenmeyer flasks
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC system with DAD or UV-Vis detector
Step-by-Step Extraction Workflow
-
Sample Preparation: Weigh accurately 1.0 g of dried apple peel powder and place it into a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of 80% aqueous methanol (Methanol:Water, 80:20 v/v) to the flask. This establishes a solid-to-liquid ratio of 1:30.
-
Pre-Sonication: Briefly vortex the mixture for 30 seconds to ensure the powder is fully wetted by the solvent.
-
Ultrasonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask. Set the temperature to 50°C and sonicate for 20 minutes.
-
Post-Extraction Processing: After sonication, remove the flask and allow it to cool to room temperature.
-
Solid-Liquid Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Extract Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vessel.
-
Filtration: For analytical purposes, filter a portion of the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Quantify the concentration of this compound in the extract using a validated HPLC method.
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Application Notes & Protocols: Microwave-Assisted Extraction of Quercetin 3-O-rhamnoside
A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Quercetin 3-O-rhamnoside and Advanced Extraction Techniques
This compound, also known as Quercitrin, is a significant flavonoid glycoside found in numerous plant species.[1][2][3][4] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties, have positioned it as a molecule of high interest in the pharmaceutical and nutraceutical industries.[1][5] The efficient and selective extraction of this bioactive compound from its natural matrix is a critical first step in research, development, and manufacturing.
Traditional extraction methods often suffer from long extraction times, high solvent consumption, and potential thermal degradation of the target compounds.[6][7] Microwave-Assisted Extraction (MAE) has emerged as a powerful and green alternative, offering rapid extraction, reduced solvent usage, and improved yields.[7][8][9][10] This application note provides a comprehensive guide to the principles, protocols, and optimization of MAE for the extraction of this compound.
The Underlying Principles of Microwave-Assisted Extraction
Microwave-Assisted Extraction operates on the principle of directly heating the solvent and the plant matrix using microwave energy.[11][12] Unlike conventional heating methods that rely on conduction and convection, microwaves generate heat volumetrically through two primary mechanisms: ionic conduction and dipole rotation.[11][13]
-
Ionic Conduction: The migration of ions in the solvent and plant material under the influence of an alternating electric field generates heat through frictional resistance.[11]
-
Dipole Rotation: Polar molecules, such as water and ethanol, attempt to align themselves with the rapidly changing electric field of the microwaves. This rapid rotation creates intermolecular friction, resulting in efficient and rapid heating.[11]
This localized and rapid heating creates a significant pressure differential between the inside of the plant cells and the surrounding solvent. This pressure buildup leads to the rupture of the cell walls, facilitating the release of the target analytes into the solvent.[9] The result is a significantly faster and often more efficient extraction process compared to conventional methods.[9][14]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for developing an effective extraction protocol.
| Property | Value | Source |
| Molecular Formula | C21H20O11 | [2][15] |
| Molecular Weight | 448.4 g/mol | [2][15] |
| Solubility | Almost insoluble in cold water, slightly soluble in boiling water, soluble in ethanol and alkaline solutions. | [1] |
| Appearance | Yellow crystalline powder | [1] |
The solubility profile of this compound indicates that polar solvents, particularly ethanol and aqueous ethanol mixtures, are suitable for its extraction.
Detailed Protocol for Microwave-Assisted Extraction of this compound
This protocol provides a starting point for the MAE of this compound. Optimization is recommended based on the specific plant matrix and available equipment.
Sample Preparation
Proper sample preparation is critical for efficient extraction.
-
Drying: The plant material should be dried to a constant weight at a moderate temperature (e.g., 40-50°C) to minimize thermal degradation of the target compound.
-
Grinding: The dried material should be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction.
MAE System and Parameters
A closed-vessel microwave extraction system is recommended for better control over temperature and pressure.
Reagents and Solvents
-
Ethanol (70-80% aqueous solution): This is a commonly used and effective solvent for flavonoid extraction.[14][16] The water content helps in the absorption of microwave energy and swelling of the plant material.
-
This compound analytical standard: For quantification purposes.
Step-by-Step Extraction Procedure
-
Weighing: Accurately weigh approximately 1 gram of the powdered plant material and place it into a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent to the vessel at a specific solid-to-liquid ratio. A common starting point is 1:20 (g/mL).[6]
-
Extraction Program:
-
Initiate Extraction: Start the microwave extraction program.
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove the solid plant material.
-
Storage: Store the extract in a dark vial at 4°C for subsequent analysis.
Workflow Diagram
Caption: Workflow for the Microwave-Assisted Extraction of this compound.
Optimization of MAE Parameters
To maximize the yield of this compound, a systematic optimization of the extraction parameters is recommended. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[6][14][16] The key parameters to optimize include:
| Parameter | Range | Rationale |
| Microwave Power (W) | 300 - 700 W | Higher power can increase extraction efficiency but may lead to degradation if not controlled.[6][14] |
| Extraction Time (min) | 5 - 25 min | Shorter extraction times are a key advantage of MAE, but sufficient time is needed for complete extraction.[6][14] |
| Solvent Concentration (%) | 60 - 90% Ethanol | The polarity of the solvent mixture needs to be optimized for the target compound. |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:40 | A higher ratio ensures that the entire sample is immersed in the solvent, facilitating mass transfer.[6] |
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the quantification of this compound.[17][18][19][20]
Typical HPLC Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).[18][20]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection Wavelength: 254 nm and 354 nm are often used for flavonoids.[19]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Logical Relationship Diagram
Caption: Interplay of MAE parameters on extraction outcomes.
Conclusion and Future Perspectives
Microwave-Assisted Extraction is a highly efficient, rapid, and green technology for the extraction of this compound from plant materials. The protocols and guidelines presented in this application note provide a robust starting point for researchers and drug development professionals. Further optimization using statistical approaches like RSM can lead to enhanced extraction yields and purity. The adoption of MAE can significantly streamline the initial steps of natural product research and development, accelerating the journey from plant to pharmaceutical.
References
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- Journal of Food Science and Technology. (n.d.). Optimization of microwave-assisted extraction of flavonoids from young barley leaves.
- Journal of Food Processing and Preservation. (n.d.). Microwave Assisted Extraction of Bioactive Compounds from Food: A Review.
- Journal of the Saudi Society of Agricultural Sciences. (n.d.). Optimization of microwave-assisted extraction of flavonoids and antioxidants from Vernonia amygdalina leaf using response surface methodology.
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- National Institutes of Health. (n.d.). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
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- Encyclopedia. (2023). Chromatographic Methods for Quercetin Quantification from Natural Sources.
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- PubMed Central. (2025). Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model.
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"Quercetin 3-O-rhamnoside" purification by column chromatography
An Application Guide for the Chromatographic Purification of Quercetin 3-O-rhamnoside
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound (Quercitrin), a flavonoid glycoside of significant interest for its antioxidant and therapeutic properties. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of column chromatography techniques. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and field-proven insights. It covers all stages from crude extract preparation to purity confirmation, complete with troubleshooting guidance and visual workflows to ensure a self-validating and reproducible protocol.
Introduction and Scientific Context
This compound, commonly known as Quercitrin, is a naturally occurring flavonoid glycoside found in numerous plant species, including eggplant peel, Pistacia leaves, and Acer truncatum.[1][2][3] Its structure consists of the flavonol quercetin linked to a rhamnose sugar moiety. This compound exhibits a wide range of biological activities, including potent antioxidant, anti-inflammatory, and potential anti-cancer effects.[3][4]
The isolation and purification of this compound from complex plant matrices are critical for accurate pharmacological studies, standardization of herbal products, and the development of new therapeutic agents. Column chromatography remains a fundamental and highly effective technique for this purpose, enabling the separation of the target compound from other structurally related flavonoids, pigments, and secondary metabolites. This guide details a robust methodology using silica gel column chromatography, a technique that leverages polarity differences to achieve high-purity separation.
The Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation mechanism is governed by the differential adsorption and desorption of compounds onto the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is rich in surface silanol (-Si-OH) groups, making it highly polar. These groups serve as active sites for interaction.
-
Mobile Phase: A mixture of organic solvents, typically starting with low polarity and gradually increasing, is used to elute compounds from the column.
-
Separation Logic:
-
When the crude extract is loaded onto the column, compounds adsorb to the silica gel.
-
Non-polar compounds have minimal affinity for the polar stationary phase and are quickly eluted by the non-polar mobile phase.
-
Polar compounds, like flavonoid glycosides, interact strongly with the silanol groups via hydrogen bonding.
-
To elute these polar compounds, the polarity of the mobile phase must be increased. The more polar the mobile phase, the more effectively it competes for the adsorption sites on the silica gel, displacing the adsorbed compounds and allowing them to move down the column.
-
This compound, with its multiple hydroxyl groups and the glycosidic linkage, is a moderately polar molecule. It will, therefore, be retained more strongly than its aglycone (quercetin) but can be separated from more polar compounds like other glycosides or highly polar impurities by carefully controlling the mobile phase composition.
Detailed Application Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Workflow Overview
Caption: Overall workflow for the purification of this compound.
Part 3.1: Materials and Reagents
| Material/Reagent | Grade/Specification |
| Silica Gel | For column chromatography, 60-120 mesh |
| Chloroform | HPLC Grade |
| Methanol | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Formic Acid | Analytical Grade |
| TLC Plates | Silica gel 60 F254 |
| This compound Standard | >95% purity (if available) |
| Plant Material | Dried and powdered |
Part 3.2: Step-by-Step Methodology
Step 1: Crude Extract Preparation
-
Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 80% ethanol for 24 hours with occasional stirring. Repeat the extraction process three times to maximize yield.[5]
-
Filtration & Concentration: Combine the ethanolic extracts, filter through Whatman No. 1 paper, and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Optional Fractionation: For a cleaner starting material, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides like this compound typically concentrate in the ethyl acetate or n-butanol fraction.[1][6]
Step 2: Column Preparation
-
Select a glass column of appropriate size (e.g., 40 cm length x 3 cm diameter).
-
Place a small plug of cotton wool at the bottom of the column.
-
Prepare a slurry of silica gel (e.g., 100 g) in the initial, non-polar mobile phase (e.g., 100% Chloroform).
-
Pour the slurry into the column and allow the silica to settle, continuously tapping the column gently to ensure a uniform, tightly packed bed.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed to prevent cracking.
Step 3: Sample Loading (Dry Loading Recommended)
-
Take approximately 5 g of the crude extract and dissolve it in a minimal amount of methanol.
-
Add 10-15 g of silica gel to this solution and mix thoroughly to form a paste.
-
Dry the mixture completely under vacuum (using a rotary evaporator) to obtain a free-flowing powder.
-
Carefully layer this powder on top of the packed silica gel bed in the column.
-
Gently place a small layer of sand or cotton wool over the sample layer to prevent disturbance during solvent addition.
Step 4: Gradient Elution and Fraction Collection
-
Begin the elution with the least polar solvent system. A common starting point is 100% Chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. This allows for the sequential elution of compounds based on their polarity.
-
Collect the eluate in fractions of a consistent volume (e.g., 20 mL) into numbered test tubes or vials.
Hypothetical Elution Gradient Table:
| Fraction Numbers | Solvent System (Chloroform:Methanol) | Polarity | Expected Eluted Compounds |
| 1-10 | 100:0 | Very Low | Non-polar lipids, chlorophylls |
| 11-25 | 98:2 | Low | Less polar flavonoids, terpenoids |
| 26-45 | 95:5 | Moderate | This compound |
| 46-60 | 90:10 | Higher | More polar flavonoid glycosides |
| 61-70 | 80:20 | High | Highly polar compounds |
Step 5: Fraction Analysis via Thin-Layer Chromatography (TLC) The progress of the separation is monitored by TLC, which guides the pooling of fractions.
Caption: Logic for pooling fractions based on TLC analysis.
-
TLC Development: Spot a small amount from every 5th fraction (and the crude extract) onto a TLC plate. Develop the plate in a chamber saturated with a suitable solvent system, such as Ethyl Acetate:Formic Acid:Water (10:1:1 v/v/v) .
-
Visualization:
-
Observe the dried plate under UV light at 254 nm and 366 nm. Flavonoids typically quench fluorescence at 254 nm (appearing as dark spots) and may fluoresce at 366 nm.
-
Spray the plate with a visualizing agent like 1% vanillin-sulfuric acid in ethanol and heat gently. Flavonoids often produce characteristic colors.
-
-
Pooling: Identify the fractions that contain a single spot with the same retention factor (Rf) as the this compound standard. Combine these pure fractions.[7]
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified yellow amorphous solid of this compound.[6]
Step 6: Purity and Identity Confirmation
-
HPLC Analysis: Assess the purity of the final product using reverse-phase HPLC. A C18 column is typically used with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.[8] Purity is confirmed by the presence of a single, sharp peak corresponding to the retention time of a known standard.[9]
-
Spectroscopic Confirmation: For absolute confirmation, the structure should be verified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1][2]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity. - Column was overloaded with sample. - Column was packed improperly (channeling). | - Optimize the solvent system using TLC before running the column. - Reduce the amount of crude extract loaded. - Repack the column carefully to ensure a homogenous bed.[10] |
| Compound Elutes Too Quickly or Not at All | - Mobile phase is too polar (elutes too quickly). - Mobile phase is not polar enough (does not elute). | - Decrease the initial polarity of the mobile phase. - Increase the polarity of the mobile phase more rapidly or switch to a stronger solvent like methanol.[10] |
| Peak/Band Tailing | - Strong, irreversible adsorption to silica. - Ionization of phenolic hydroxyl groups. | - Add a small amount (0.1-0.5%) of a modifier like formic or acetic acid to the mobile phase to suppress ionization and improve peak shape. |
| Low Recovery Yield | - Compound degraded on the silica gel. - Incomplete elution from the column. | - Test compound stability on a silica TLC plate first. If unstable, consider a different stationary phase like polyamide or Sephadex LH-20.[5] - After the gradient, perform a final flush with a highly polar solvent (e.g., 100% methanol) to elute any remaining material. |
| Increased Backpressure | - Clogged column frit due to fine particles. - Precipitation of sample at the top of the column. | - Ensure the crude extract is fully dissolved and filtered before loading. - Use the dry loading method to prevent precipitation caused by solvent incompatibility.[11] |
Conclusion
The protocol described provides a reliable and systematic approach for the purification of this compound from complex plant extracts using silica gel column chromatography. By understanding the principles of separation and carefully controlling key parameters such as mobile phase composition and sample loading, researchers can achieve high purity and yield. The validation of fractions using TLC is a critical checkpoint that ensures the integrity of the final pooled product. This method serves as a foundational technique that can be adapted and optimized for various plant sources and scaled for preparative purposes in natural product chemistry and drug discovery.
References
- ResearchGate.Chromatographic profile of (a) C fraction (Quercetin-3-O-rhamnoside),...
- ResearchGate.Chromatographic profile of quercetin-3-O-rhamnoside (A) and...
- PubMed.Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.
- ResearchGate.(PDF) Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L (Conference Paper).
- ResearchGate.HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and...
- International Journal of Advanced Academic Research.Isolation of Quercetin Rhamnoside from Chrozophora Senegalensis Leaves Extract.
- Advanced Journal of Chemistry, Section A.Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt.
- National Institutes of Health (NIH).A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
- SciSpace.Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves.
- ResearchGate.Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography | Request PDF.
- University of Rochester.Troubleshooting Flash Column Chromatography.
- Chromatography Online.HPLC Troubleshooting.
Sources
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- 8. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Chromatography [chem.rochester.edu]
- 11. lcms.cz [lcms.cz]
Application Note: A Streamlined Protocol for the Isolation of Quercetin 3-O-rhamnoside (Quercitrin) using Preparative High-Performance Liquid Chromatography
Abstract
Quercetin 3-O-rhamnoside, also known as Quercitrin, is a flavonoid glycoside widely distributed in the plant kingdom and recognized for its significant pharmacological potential, including antioxidant and anti-inflammatory properties[1]. Its purification from complex natural extracts presents a common challenge for researchers in natural product chemistry and drug development. This application note provides a comprehensive, field-proven protocol for the efficient isolation of this compound from a crude plant extract using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology detailed herein is built upon a logical workflow, beginning with analytical method development and systematically scaling up to a preparative scale, ensuring high purity and recovery of the target compound.
Introduction and Scientific Principle
Flavonoid glycosides like this compound are moderately polar molecules, making them ideal candidates for separation by reversed-phase chromatography[2]. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar. The separation mechanism is based on the differential partitioning of analytes between the two phases.
-
The Analyte: this compound consists of a nonpolar aglycone backbone (quercetin) and a polar rhamnose sugar moiety[3][4]. This amphipathic nature governs its interaction with the C18 stationary phase.
-
The Stationary Phase: The long alkyl chains of the C18 column provide a hydrophobic surface that retains the nonpolar quercetin part of the molecule through van der Waals forces.
-
The Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution[5]. By gradually increasing the concentration of the organic solvent (gradient elution), the polarity of the mobile phase is decreased. This progressively weakens the hydrophobic interactions between the analyte and the stationary phase, allowing more strongly retained compounds to elute.
A critical component of the mobile phase for flavonoid analysis is the addition of an acid modifier, such as formic acid or acetic acid[5]. The phenolic hydroxyl groups on the quercetin structure can ionize at neutral pH, leading to secondary interactions with residual silanol groups on the silica support. This results in poor peak shape (tailing). By maintaining a low pH, the ionization of these groups is suppressed, leading to sharper, more symmetrical peaks and improved resolution[5].
This protocol employs a systematic approach: an initial analytical-scale method is developed to optimize separation, which is then geometrically scaled to a preparative system to handle larger sample loads for isolation[6].
Materials, Reagents, and Equipment
Reagents
-
Dried plant material (e.g., leaves of Platycladus orientalis)[1][7]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Ultrapure Water (18.2 MΩ·cm)
-
This compound analytical standard (≥98% purity)
-
Ethanol (Analytical Grade) for extraction
Equipment & Consumables
-
Preparative HPLC System (e.g., Waters Prep 150 LC System or similar) equipped with:
-
Binary gradient pump
-
Autosampler or manual injector with a large volume loop (e.g., 5 mL)
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector
-
-
Analytical HPLC or UPLC System
-
Rotary evaporator
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
-
Analytical and Preparative Columns (specifications below)
| Parameter | Analytical Column | Preparative Column |
| Stationary Phase | C18 (Octadecyl-silica) | C18 (Octadecyl-silica) |
| Dimensions (ID x L) | 4.6 mm x 250 mm | 19 mm x 250 mm |
| Particle Size | 5 µm | 5 µm or 10 µm |
| Example | Phenomenex Luna C18(2) | Waters XBridge Prep C18 |
Experimental Workflow and Protocols
The overall workflow is designed for a logical progression from raw material to purified compound, ensuring efficiency and success.
Caption: Overall workflow for the isolation of this compound.
Part 1: Crude Extract Preparation
This procedure is adapted from common flavonoid extraction methods[8][9].
-
Milling: Air-dry the plant leaves and grind them into a fine powder (approx. 40-60 mesh).
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of 70% aqueous ethanol. For enhanced efficiency, place the mixture in an ultrasonic bath for 60 minutes at 40°C.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a crude, semi-solid extract.
-
Drying: Dry the crude extract completely under vacuum to obtain a powder. Store at 4°C in a desiccator.
Part 2: Analytical HPLC Method Development
The goal is to achieve a baseline separation of the target peak from adjacent impurities with a reasonable run time.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Sample Preparation: Prepare a 10 mg/mL solution of the crude extract in methanol. Vortex and sonicate for 10 minutes, then filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions: The use of a C18 column with a mobile phase of acetonitrile and acidified water is a well-established method for flavonoid separation[10][11][12].
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Industry standard for flavonoid analysis, providing good resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier sharpens peaks by suppressing silanol interactions[5]. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure than methanol[5]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume to avoid column overloading and peak distortion. |
| Column Temp. | 35°C | Elevated temperature can improve efficiency and reduce viscosity[10]. |
| Detection | 255 nm or 356 nm | Flavonoids exhibit strong absorbance at these wavelengths[11][13]. |
| Gradient Program | See table below | A gradient is necessary to elute compounds with a wide range of polarities from the crude extract. |
Analytical Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 85 | 15 |
| 25 | 65 | 35 |
| 30 | 30 | 70 |
| 35 | 30 | 70 |
| 36 | 85 | 15 |
| 40 | 85 | 15 |
-
Analysis: Inject the standard to determine the retention time of this compound. Then, inject the crude extract sample to identify the corresponding peak and assess its resolution from neighboring peaks.
Part 3: Scaling from Analytical to Preparative HPLC
Geometric scaling ensures that the separation profile achieved at the analytical scale is maintained on the preparative column[6]. The key is to keep the linear velocity constant.
Caption: Logical flow for scaling HPLC from analytical to preparative scale.
-
Flow Rate Calculation (F₂):
-
F₂ = F₁ × (d₂ / d₁)²
-
F₂ = 1.0 mL/min × (19 mm / 4.6 mm)²
-
F₂ ≈ 17.0 mL/min
-
-
Sample Load Calculation (V₂):
-
The sample concentration for preparative runs should be much higher to maximize yield. Prepare a crude extract solution at 50-100 mg/mL in methanol.
-
The maximum injection volume can be scaled similarly, but should be empirically tested to avoid overloading. A starting point is:
-
V₂ = 10 µL × (19 mm / 4.6 mm)² ≈ 170 µL. This can be increased significantly (e.g., to 1-2 mL) depending on the concentration and solubility.
-
Part 4: Preparative HPLC Isolation Protocol
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (85% A, 15% B) at the calculated flow rate of 17.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the concentrated, filtered crude extract solution (e.g., 2 mL of a 50 mg/mL solution).
-
Chromatographic Run: Run the preparative gradient program. The gradient times remain the same as the analytical method.
Preparative Gradient Program (Flow Rate: 17.0 mL/min):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 85 | 15 |
| 25 | 65 | 35 |
| 30 | 30 | 70 |
| 35 | 30 | 70 |
| 36 | 85 | 15 |
| 40 | 85 | 15 |
-
Fraction Collection: Monitor the chromatogram in real-time. Based on the retention time established during the analytical run, set the fraction collector to collect the eluent corresponding to the this compound peak. Start collecting just before the peak begins to rise and stop just after it returns to baseline.
Part 5: Post-Purification Analysis
-
Solvent Removal: Combine the collected fractions containing the target compound and remove the solvent using a rotary evaporator.
-
Purity Check: Dissolve a small amount of the dried, isolated compound in methanol. Analyze it using the analytical HPLC method developed in Part 2.
-
Verification: The resulting chromatogram should show a single, sharp peak at the retention time corresponding to the this compound standard. Purity is typically calculated based on the peak area percentage.
Expected Results
| Parameter | Expected Outcome |
| Analytical Retention Time | ~18-22 minutes (highly dependent on exact system) |
| Final Purity | >95% (by HPLC area percentage) |
| Recovery | Dependent on the concentration in the crude extract |
| Appearance | Yellow crystalline powder[1] |
The analytical chromatogram of the final product should display a single major peak, confirming the successful isolation and high purity of this compound. Further structural confirmation can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[9][14].
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | Insufficient acid in mobile phase; Column degradation; Sample overload. | Ensure 0.1% formic acid concentration; Flush or replace column; Reduce sample injection volume/concentration. |
| Poor Resolution | Gradient is too steep; Inappropriate mobile phase. | Flatten the gradient around the target peak's elution time; Try methanol instead of acetonitrile or vice-versa. |
| Low Yield | Inefficient extraction; Poor fraction collection timing; Low concentration in source material. | Re-optimize extraction protocol; Adjust fraction collection window; Screen for a more suitable plant source. |
| High System Backpressure | Particulate matter from sample; Column frit blockage; Low column temperature. | Filter all samples and mobile phases; Back-flush the column (follow manufacturer's guide); Increase column temperature to 35-40°C. |
Conclusion
This application note presents a robust and reproducible workflow for the isolation of this compound from natural sources using preparative RP-HPLC. By following a logical progression from analytical method development to preparative scale-up, researchers can achieve high purity and yield of the target flavonoid. The principles and steps outlined are broadly applicable to the purification of other flavonoid glycosides, providing a solid foundation for natural product isolation campaigns.
References
- ChemBK. (2024). quercetin-3-rhamnoside - Physico-chemical Properties.
- ResearchGate. (2025). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems.
- National Center for Biotechnology Information. (n.d.). Quercetin-3-O-rhamnoside. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Quercetin 3-O-alpha-L-rhamnopyranoside. PubChem Compound Database.
- MDPI. (n.d.). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC.
- Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography. Journal of Chromatography A, 1070(1-2), 211-4.
- PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
- Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids.
- Waters Corporation. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System.
- PubMed Central. (n.d.). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb..
- Oxford Academic. (2017). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations.
- Advanced Journal of Chemistry, Section A. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt.
- SciSpace. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves.
- SciELO. (n.d.). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana.
- ResearchGate. (2025). Isolation and phytochemical studies of quercetin and this compound.
- Royal Society of Chemistry. (n.d.). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography.
- ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures.
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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Quercetin 3-O-rhamnoside in Biological Matrices
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Quercetin 3-O-rhamnoside (Q3R), a significant dietary flavonoid glycoside. The protocol is designed for researchers in pharmacology, drug metabolism, and natural product chemistry, providing a comprehensive workflow from sample preparation to data analysis. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data reliability, accuracy, and precision.[1] This document provides the scientific rationale behind the methodological choices, step-by-step protocols, and expected performance characteristics, establishing a trustworthy and authoritative guide for the quantitative analysis of Q3R in complex biological matrices.
Introduction: The Significance of this compound Quantification
This compound, also known as quercitrin, is a naturally occurring flavonoid found in numerous plants, including eggplant peel and the leaves of Cupressus sempervirens.[2][3] Flavonoids, as a class of polyphenolic compounds, are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-proliferative activities.[2] Accurate quantification of Q3R in biological samples is paramount for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanism of action.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior selectivity, sensitivity, and speed.[4][5] This technique allows for the precise measurement of low-concentration analytes in complex matrices by separating them chromatographically and then detecting them based on their unique mass-to-charge ratio and fragmentation patterns. This application note presents a detailed, validated LC-MS/MS method tailored for Q3R quantification.
Scientific Principles and Methodological Rationale
The accurate quantification of an analyte by LC-MS/MS relies on the optimization of several key processes: efficient extraction from the sample matrix, effective chromatographic separation from interfering compounds, and highly selective detection by the mass spectrometer.
-
Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine) and remove components that can interfere with the analysis, such as proteins and salts. Protein precipitation is a widely used technique for its simplicity and effectiveness in removing the majority of proteins from plasma or serum samples.[4]
-
Chromatographic Separation: Reversed-phase liquid chromatography is the chosen method for separating Q3R from other sample components. A C18 column is employed, which separates compounds based on their hydrophobicity. A gradient elution with an acidified aqueous mobile phase and an organic solvent allows for the efficient elution of Q3R while ensuring a sharp peak shape and good resolution from potential interferences. The addition of a small amount of formic acid to the mobile phase aids in the ionization of the analyte in the mass spectrometer source.
-
Mass Spectrometric Detection: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[6][7] In this mode, the first quadrupole selects the precursor ion (the ionized Q3R molecule), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This two-stage mass filtering significantly reduces background noise and enhances the specificity of the assay. Electrospray ionization (ESI) in negative mode is typically suitable for flavonoids like Q3R.
Experimental Workflow and Protocols
The overall workflow for the quantification of this compound is depicted below.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Control biological matrix (e.g., drug-free plasma)
Protocol 1: Sample Preparation from Plasma
This protocol details a protein precipitation method for extracting Q3R from plasma samples.[4]
-
Thawing: Thaw frozen plasma samples on ice to maintain stability.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to each sample (except for blank matrix samples).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an LC autosampler vial for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Q3R. Optimization may be required for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up to elute Q3R, then re-equilibrate) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | ~3.0 - 3.5 kV |
| Desolvation Gas Flow | ~1000 L/h |
| Desolvation Temperature | ~550°C |
| Source Temperature | ~150°C |
| MRM Transitions | See Table 2 |
Table 2: Illustrative MRM Transitions for Quercetin Glycosides
Note: These transitions should be empirically determined and optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Q3R) | 447.1 | 300.1 (Quercetin aglycone) | Optimized |
| Internal Standard (e.g., Rutin) | 609.1 | 300.1 (Quercetin aglycone) | Optimized |
The fragmentation of Q3R (m/z 447.1) to the quercetin aglycone (m/z 300.1) is a characteristic transition for this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[1] The validation process adheres to the principles outlined in international guidelines such as ICH M10, which supersedes previous FDA and EMA guidances.[1][8][9] Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal or known true value.[10] | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[10] | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage and handling conditions. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. |
Data Analysis and Interpretation
The quantification of Q3R is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data. The concentration of Q3R in the unknown samples is then calculated using the equation of the line generated from the calibration curve.
Caption: Logical flow of data analysis for the quantification of an unknown sample.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in biological matrices using LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to the principles of bioanalytical method validation, researchers can obtain reliable and accurate data. This method is suitable for a wide range of applications in drug development and natural product research, facilitating a deeper understanding of the pharmacokinetic profile and biological significance of this important flavonoid.
References
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. ICH M10 on bioanalytical method validation.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Slideshare. Bioanalytical method validation emea.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Li, W., et al. (2013). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 18(3), 3051-3063.
- ResearchGate. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
- Agilent. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans.
- Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation.
- Jablonska, J., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8758.
- Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- ResearchGate. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel.
- ResearchGate. Validation of a New LC-MS/MS Method for the Detection and Quantification of Phenolic Metabolites from Tomato Sauce in Biological Samples.
- ResearchGate. HPLC-MS chromatograms in MRM mode of: (A) quercetin 3-O-glucuronide;....
- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324.
- ResearchGate. (A) UPLC-ESI-MS/MS analysis of quercetin in plasma. The MRM transitions....
- Rocchetti, G., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. Foods, 11(19), 3099.
- ResearchGate. (PDF) Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L.
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Application Note: A Guide to the Complete NMR Spectral Assignment of Quercetin 3-O-rhamnoside (Quercitrin)
Introduction
Quercetin 3-O-rhamnoside, commonly known as quercitrin, is a flavonoid glycoside found in a wide variety of plants, including eggplant peel, oak bark, and citrus fruits.[1][2] As a prominent secondary metabolite, it is the subject of extensive research in drug development and natural products chemistry due to its significant antioxidant, anti-inflammatory, and potential anticancer properties.[3] Unambiguous structural elucidation is the cornerstone of such research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. While 1D NMR (¹H and ¹³C) provides initial fingerprints, a multi-dimensional approach (COSY, HSQC, HMBC) is essential for complete and unequivocal assignment of all proton and carbon signals, particularly for confirming the specific site of glycosylation.
This application note provides a detailed guide for researchers and scientists on the assignment and interpretation of the 1D and 2D NMR spectra of this compound. We will explain the causality behind spectral patterns and present a systematic workflow for structural verification.
Molecular Structure and Numbering Convention
A prerequisite for any spectral assignment is a clear and consistent numbering system for the molecule. The structure of this compound consists of a quercetin aglycone and an α-L-rhamnopyranoside sugar moiety. The standard numbering convention used throughout this guide is illustrated below.
Caption: Structure and numbering of this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A logical and structured approach to data acquisition is critical. The following protocol outlines the standard procedure for obtaining a comprehensive NMR dataset for structural elucidation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the isolated and purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it avoids the exchange of phenolic hydroxyl protons, allowing for their observation.[4]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments:
-
Acquire all spectra on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[5]
-
The following suite of experiments is recommended:
- ¹H NMR (Proton): To identify all proton signals, their multiplicities, and coupling constants.
- ¹³C{¹H} NMR (Carbon): To identify all unique carbon environments.
- COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin systems and identify coupled protons, typically through 2-3 bonds.[6]
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (¹J-coupling).[7]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over 2-3 bonds (²J and ³J-coupling). This experiment is paramount for connecting different spin systems and identifying the glycosylation site.[7]
(Glycosylation Site, Quaternary Carbons)];
end
I --> J[Complete Spectral Assignment];
}
Caption: Workflow for NMR-based structure elucidation.
NMR Spectral Interpretation and Assignment
The following section details the systematic interpretation of the NMR data, using representative chemical shifts recorded in DMSO-d₆.[1]
Part 1: ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Aglycone Protons (Quercetin Moiety):
-
A-Ring: Two signals are observed in the aromatic region, appearing as doublets with a small meta-coupling constant (J ≈ 2.0 Hz). These are assigned to H-6 (δ ~6.17 ppm) and H-8 (δ ~6.34 ppm).[1]
-
B-Ring: The protons of the 3',4'-disubstituted B-ring form a characteristic ABX spin system.
-
H-5' appears as a doublet at δ ~6.89 ppm with a typical ortho-coupling (J ≈ 8.2 Hz) to H-6'.[1][8]
-
H-6' shows as a doublet of doublets at δ ~7.28 ppm, exhibiting both ortho-coupling to H-5' and meta-coupling to H-2'.[1]
-
H-2' is observed further downfield as a doublet at δ ~7.30 ppm with a small meta-coupling (J ≈ 1.9 Hz) to H-6'.[1]
-
-
-
Glycosidic Protons (Rhamnoside Moiety):
-
Anomeric Proton (H-1''): A key diagnostic signal appears as a doublet at δ ~5.32 ppm.[1] The small coupling constant (J ≈ 1.4 Hz) is characteristic of an equatorial-axial relationship between H-1'' and H-2'', confirming the α-configuration of the rhamnoside linkage.
-
Methyl Protons (H-6''): A highly shielded doublet for the three methyl protons is found in the upfield region at δ ~0.91 ppm with a coupling constant of J ≈ 6.0 Hz to H-5''.[1] This is a hallmark signal for a rhamnose unit.
-
Other Sugar Protons (H-2'' to H-5''): These protons resonate in the crowded region between δ 3.30 and 4.20 ppm. Their exact assignment requires 2D NMR analysis.[5]
-
Part 2: ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals 21 distinct carbon signals, corresponding to the 15 carbons of the quercetin aglycone and the 6 carbons of the rhamnose sugar.[1][5]
-
Aglycone Carbons:
-
The carbonyl carbon C-4 is the most downfield signal, appearing at δ ~178.1 ppm.[1]
-
The oxygenated aromatic carbons (C-2, C-3, C-5, C-7, C-9, C-3', C-4') resonate between δ 134.8 and 164.6 ppm.
-
The protonated aromatic carbons (C-6, C-8, C-2', C-5', C-6') and the quaternary carbons (C-1', C-10) appear in the δ 93.3 to 121.6 ppm range.[1]
-
-
Glycosidic Carbons:
Part 3: 2D NMR for Unambiguous Assignment
While 1D NMR provides strong evidence, 2D NMR is required to connect the pieces and build a definitive structural proof.
-
COSY Analysis: The COSY spectrum confirms the ¹H-¹H coupling networks. Key correlations include:
-
The B-ring connectivity: A cross-peak between H-5' (δ 6.89) and H-6' (δ 7.28) is observed.
-
The rhamnose spin system: Starting from the anomeric proton H-1'' (δ 5.32), one can trace the entire sugar backbone via correlations to H-2'', then H-3'', H-4'', H-5'', and finally to the H-6'' methyl protons.
-
-
HSQC Analysis: The HSQC spectrum maps each proton to its directly bonded carbon, allowing for the straightforward assignment of all protonated carbons. For example, the proton signal at δ 6.17 ppm (H-6) will show a correlation to the carbon signal at δ 98.4 ppm (C-6).[1]
-
HMBC Analysis: The Definitive Proof: The HMBC experiment provides the final and most crucial piece of evidence by revealing long-range (2- and 3-bond) ¹H-¹³C correlations.
-
The Key Glycosylation Link: The most important correlation for this molecule is the ³J-coupling observed between the anomeric proton of the rhamnose unit (H-1'' at δ 5.32 ppm) and the C-3 carbon of the quercetin aglycone (at δ 134.8 ppm).[9][10] This single cross-peak unequivocally confirms that the rhamnose sugar is attached at the 3-position of the quercetin core.
-
Other Confirming Correlations:
-
H-6 (δ 6.17) correlates with C-5, C-7, C-8, and C-10, confirming the A-ring assignments.
-
H-2' (δ 7.30) correlates with C-2, C-1', and C-3', confirming the linkage of the B-ring to C-2 of the C-ring.
-
-
Caption: Key HMBC correlation confirming the 3-O-glycosidic linkage.
Summary of NMR Data
The following tables summarize the complete and assigned ¹H and ¹³C NMR data for this compound dissolved in DMSO-d₆.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 6 | 6.17 | d | 1.8 |
| 8 | 6.34 | d | 1.8 |
| 2' | 7.30 | d | 1.9 |
| 5' | 6.89 | d | 8.2 |
| 6' | 7.28 | dd | 8.2, 2.3 |
| Rhamnoside | |||
| 1'' | 5.32 | d | 1.4 |
| 2'' | 4.19 | dd | 3.2, 1.4 |
| 3'' | 3.71 | dd | 9.1, 3.7 |
| 4'' | 3.32 | dd | 9.6, 5.9 |
| 5'' | 3.39 | dd | 9.6, 5.9 |
| 6'' (Me) | 0.91 | d | 6.0 |
| Data compiled from Razavi et al. (2026).[1] |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Rhamnoside | ||
| 2 | 157.1 | 1'' | 102.2 |
| 3 | 134.8 | 2'' | 70.7 |
| 4 | 178.1 | 3'' | 70.7 |
| 5 | 161.8 | 4'' | 71.9 |
| 6 | 98.4 | 5'' | 70.5 |
| 7 | 164.6 | 6'' (Me) | 16.3 |
| 8 | 93.3 | ||
| 9 | 157.9 | ||
| 10 | 104.5 | ||
| 1' | 121.6 | ||
| 2' | 115.0 | ||
| 3' | 145.0 | ||
| 4' | 148.4 | ||
| 5' | 115.5 | ||
| 6' | 121.5 | ||
| Data compiled from Razavi et al. (2026).[1] |
Conclusion
The structural elucidation of natural products like this compound is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. While ¹H and ¹³C NMR provide the fundamental chemical shift and coupling information, 2D experiments like COSY, HSQC, and particularly HMBC are indispensable for assembling the final structure. The HMBC correlation between the anomeric proton H-1'' and the aglycone carbon C-3 provides the irrefutable evidence for the site of glycosylation. This comprehensive approach ensures the highest level of scientific integrity and confidence in the final structural assignment, which is critical for all subsequent pharmacological and drug development studies.
References
- Yuliana, A., et al. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity. Journal of Applied Pharmaceutical Science, 9(8), pp. 075-081.
- Razavi, S.F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), pp. 312-324.
- Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography. Journal of Chromatography A, 1070(1-2), pp. 211-4.
- Tringo, F.F., et al. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. SN Applied Sciences, 2(1230).
- Sembiring, E.N., et al. (2018). Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D- and 2D-NMR techniques. Rasayan Journal of Chemistry, 11(2), pp. 755-761.
- ResearchGate. (n.d.). Characteristic HMBC correlations for flavonoid 1.
- Herni, H., et al. (2021). Cytotoxicity of Quercetin and Quercetin-3-O-rhamnoside of Etlingera elatior (Jack) R.M.Sm. leaves against HeLa Cervical Cancer Cells. ResearchGate.
- Sinha, R., et al. (2016). 1 H and 13 C NMR chemical shifts (ppm) for quercetin and its analogues in DMSO-d6 at 323K. ResearchGate.
- Chem-Space. (n.d.). 2D NMR.
- ResearchGate. (n.d.). Key 2D (COSY and HMBC) NMR correlations of compounds 1 and 2.
Sources
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Synthesis of Quercetin 3-O-rhamnoside and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Quercetin Glycosides
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, is a subject of intense scientific scrutiny due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] However, its clinical application is often hampered by poor water solubility and limited bioavailability.[3] Nature's solution to this challenge lies in glycosylation, the attachment of sugar moieties to the quercetin backbone. This modification dramatically enhances the molecule's solubility and can modulate its biological activity, effectively creating a "pro-drug" that is more readily absorbed and metabolized in the body.[4]
Quercetin 3-O-rhamnoside, also known as Quercitrin, is a naturally occurring glycoside where the sugar rhamnose is attached at the 3-position of the quercetin molecule.[5] This specific glycoside and its derivatives exhibit a range of compelling biological activities, including antioxidant, anti-inflammatory, and antiviral effects, making them attractive targets for drug development and nutraceutical applications.[3][6]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound and its derivatives. We will explore both robust chemical synthesis routes, which offer scalability, and elegant enzymatic methods that provide unparalleled regioselectivity. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical success.
Strategic Approaches to Synthesis: Chemical vs. Enzymatic Routes
The synthesis of this compound presents a fascinating challenge due to the multiple hydroxyl groups on the quercetin aglycone, each with varying reactivity. The key to a successful synthesis lies in controlling the regioselectivity of the glycosylation reaction to ensure the rhamnose moiety is attached specifically to the 3-position hydroxyl group. Two primary strategies are employed to achieve this: chemical synthesis involving protective groups and enzymatic synthesis leveraging the inherent specificity of glycosyltransferases.
Visualizing the Synthetic Landscape
Caption: A high-level overview of the chemical and enzymatic pathways for synthesizing this compound.
Part 1: Chemical Synthesis Protocol
Chemical synthesis offers the advantage of producing large quantities of the target compound and allows for the creation of a wide array of derivatives by using different protected sugar donors. The core of this strategy is the regioselective protection of the hydroxyl groups at positions 5, 7, 3', and 4' to leave the 3-OH group accessible for glycosylation. The Koenigs-Knorr reaction is a classic and effective method for forming the glycosidic bond.[4]
Protocol 1.1: Multi-step Chemical Synthesis of this compound
This protocol is a synthesis of established methods for the protection, glycosylation, and deprotection of flavonoids.[7][8]
Step 1: Regioselective Protection of Quercetin
-
Rationale: To achieve selective glycosylation at the 3-position, all other hydroxyl groups must be protected. Benzyl groups are commonly used as they are stable under the conditions of glycosylation and can be removed under mild hydrogenolysis conditions.
-
Materials:
-
Quercetin
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve quercetin (1 equivalent) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (5 equivalents).
-
Slowly add benzyl bromide (4.5 equivalents) to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tetra-O-benzylquercetin by column chromatography on silica gel.
-
Step 2: Koenigs-Knorr Glycosylation
-
Rationale: This step forms the crucial glycosidic bond between the protected quercetin and an activated rhamnose donor. Acetobromo-α-L-rhamnose is a common donor, and a heavy metal salt like silver carbonate acts as a promoter.[9]
-
Materials:
-
Tetra-O-benzylquercetin
-
Acetobromo-α-L-rhamnose
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve tetra-O-benzylquercetin (1 equivalent) and acetobromo-α-L-rhamnose (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add silver carbonate (2 equivalents) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product, protected this compound, can be purified by column chromatography.
-
Step 3: Global Deprotection
-
Rationale: The final step is to remove all protecting groups (benzyl and acetyl) to yield the target molecule, this compound. This is typically achieved in two stages: deacetylation followed by hydrogenolysis.
-
Materials:
-
Protected this compound
-
Sodium methoxide (NaOMe) in methanol
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Deacetylation: Dissolve the protected glycoside in methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature for a few hours until TLC indicates the removal of the acetyl groups from the rhamnose moiety. Neutralize with a weak acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate.
-
Debenzylation: Dissolve the deacetylated intermediate in a mixture of EtOAc/MeOH. Add 10% Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude this compound.
-
Part 2: Enzymatic Synthesis Protocol
Enzymatic synthesis provides an elegant and highly specific alternative to chemical methods, circumventing the need for multiple protection and deprotection steps.[10] The use of UDP-glycosyltransferases (UGTs) allows for direct and regioselective glycosylation of the quercetin aglycone.
Protocol 2.1: Enzymatic Synthesis of this compound using AtUGT78D1
This protocol utilizes the rhamnosyltransferase AtUGT78D1 from Arabidopsis thaliana, which has been shown to specifically catalyze the transfer of rhamnose from UDP-rhamnose to the 3-OH position of quercetin.[5]
-
Rationale: This method leverages the high substrate and regioselectivity of the AtUGT78D1 enzyme to directly synthesize the desired product in a one-pot reaction, minimizing by-product formation.
-
Materials:
-
Quercetin
-
Uridine diphosphate rhamnose (UDP-rhamnose)
-
Recombinant AtUGT78D1 enzyme (expressed and purified from E. coli)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
-
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
5 mM MgCl₂
-
200 µM Quercetin (dissolved in a minimal amount of DMSO)
-
400 µM UDP-rhamnose
-
-
Initiate the reaction by adding a purified recombinant AtUGT78D1 enzyme to a final concentration of 1-5 µg/mL.
-
Incubate the reaction mixture at 30°C for 4-24 hours with gentle agitation.
-
Monitor the formation of this compound by HPLC analysis of aliquots taken at different time points.
-
Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing the product can be directly used for purification.
-
Advanced Enzymatic Approach: Whole-Cell Biotransformation
For larger-scale production and to circumvent the high cost of UDP-rhamnose, engineered E. coli strains can be utilized. These strains are engineered to co-express the glycosyltransferase (e.g., AtUGT78D1) and the necessary enzymes for the biosynthesis and regeneration of UDP-rhamnose from simple sugars.[7][11]
Part 3: Purification and Characterization
Purification is a critical step to isolate the synthesized this compound from unreacted starting materials, by-products, and reaction reagents.
Protocol 3.1: Purification by Column Chromatography
-
Rationale: Silica gel chromatography is a standard method for purifying moderately polar compounds like flavonoid glycosides. A gradient elution with increasing solvent polarity allows for the separation of compounds based on their affinity for the stationary phase.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: n-Hexane, Ethyl acetate, Methanol
-
-
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent like n-hexane.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 3.2: Purification by Preparative HPLC
-
Rationale: Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is ideal for obtaining highly pure samples. A reverse-phase C18 column is typically used for separating flavonoid glycosides.
-
Materials:
-
Partially purified this compound
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
-
Preparative C18 HPLC column
-
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution program. A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 50% B
-
30-35 min: Linear gradient from 50% to 90% B
-
35-40 min: Hold at 90% B
-
-
Inject the sample and collect fractions corresponding to the peak of this compound, detected by UV absorbance (typically around 254 nm and 350 nm).
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Quantitative Data Summary
| Synthesis Method | Key Reagents/Enzymes | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Quercetin, BnBr, Acetobromo-α-L-rhamnose, Ag₂CO₃, Pd/C | Variable (can be optimized) | >95% after purification | Scalable, versatile for derivative synthesis | Multi-step, requires protection/deprotection, use of toxic reagents |
| Enzymatic Synthesis | Quercetin, UDP-rhamnose, AtUGT78D1 | High conversion rates reported | >98% after purification | High regioselectivity, mild reaction conditions, one-pot reaction | Cost of enzyme and UDP-rhamnose, may be less scalable |
| Whole-Cell Biotransformation | Engineered E. coli, Quercetin, simple sugars | High titers reported (mg/L scale)[11] | >95% after purification | UDP-rhamnose regenerated in situ, cost-effective | Requires expertise in metabolic engineering, process optimization can be complex |
Conclusion and Future Perspectives
Both chemical and enzymatic methodologies provide viable pathways for the synthesis of this compound and its derivatives. The choice of method will depend on the specific goals of the research, including the desired scale of production, the need for specific derivatives, and the available laboratory resources. Chemical synthesis, while requiring more steps, offers a high degree of flexibility. In contrast, enzymatic synthesis, particularly through whole-cell biotransformation, represents a greener and more elegant approach that is becoming increasingly powerful with advances in synthetic biology and metabolic engineering. The protocols outlined in this guide provide a solid foundation for researchers to produce these valuable compounds for further investigation into their promising biological and therapeutic applications.
References
- Kim, B. G., Sung, S. H., & Chong, Y. (2015). Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli. Journal of Microbiology and Biotechnology, 25(9), 1573-1577.
- Kim, B. G., et al. (2013). Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin 3,7-O-bisrhamnoside using two glycosyltransferases. Applied Microbiology and Biotechnology, 97(16), 7387-7395.
- Li, Y., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.
- Kim, B. G., et al. (2015). Production of a Novel Quercetin Glycoside through Metabolic Engineering of Escherichia coli. Applied and Environmental Microbiology, 81(16), 5495-5501.
- Jones, P., et al. (2003). UGT73C6 and UGT78D1, Glycosyltransferases Involved in Flavonol Glycoside Biosynthesis in Arabidopsis thaliana. Journal of Biological Chemistry, 278(37), 35117-35124.
- A Planar Conformation and the Hydroxyl Groups in the B and C Rings Play a Pivotal Role in the Antioxidant Capacity of Quercetin and Quercetin Deriv
- Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography. (2005).
- Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzy. (2024). Journal of Chemistry.
- N'Guessan, K. J., et al. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. Chemical Papers, 74(11), 4059-4070.
- Dangles, O., & Alluis, B. (2001). A Simple Way for the Preparation of Natural Antioxidant Quercetin from Rutin by Subcritical Water. Helvetica Chimica Acta, 84(5), 1133-1144.
- Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L. (2018). Journal of Medicinal Plants.
- Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations. (2017).
- Dueñas, M., et al. (2008). Preparation of quercetin glucuronides and characterization by HPLC–DAD–ESI/MS. European Food Research and Technology, 227(4), 1069-1076.
- Biesaga, M. (2011). Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material. Critical Reviews in Analytical Chemistry, 41(2), 142-157.
- Khursheed, R., et al. (2021).
- A Simple Way for the Preparation of Natural Antioxidant Quercetin from Rutin by Subcritical W
- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
- Savai, J., et al. (2013). Analytical Method Development and Validation of Quercetin: A Review. International Journal of Pharmaceutical Sciences and Research, 4(10), 3765-3772.
- Wang, Y., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. Journal of Agricultural and Food Chemistry, 68(31), 8344-8353.
- The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. (2020). Molecules, 25(6), 1377.
- Application Notes and Protocols for the Chemical Synthesis of Quercetin 3-Sulf
- Kren, V., & Martinkova, L. (2018).
- Hakim, A., et al. (2020). Isolation and Confirmation of Quercetin-3-O-Glycosides from Rubber Cassava Leaves.
- Promising bioactive properties of quercetin for potential food applications and health benefits: A review. (2022). Frontiers in Nutrition, 9, 1059255.
- Quercetin derivative and preparation technology and application thereof. (2015).
- Koenigs-Knorr glycosidation. (n.d.).
- Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. (2012).
- A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products. (2023). Journal of Biological Chemistry, 299(3), 102922.
- Overviews of biological importance of quercetin: A bioactive flavonoid. (2018). Pharmacognosy Reviews, 12(23), 1-9.
- Studies on Koenigs-Knorr Glycosidations. (n.d.).
- Quercetin and Kaempferol 3-O-[alpha-L-Rhamnopyranosyl-(1 -> 2)-alpha-L-arabinopyranoside]-7-O-alpha-L-rhamnopyranosides from Anthyllis hermanniae: Structure Determination and Conformational Studies. (2004).
- Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (2023). International Journal of Molecular Sciences, 24(13), 10839.
Sources
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Quercetin 3-O-rhamnoside as a Standard for Phytochemical Analysis
Introduction: The Role of Quercetin 3-O-rhamnoside in Modern Phytochemistry
This compound, also widely known as Quercitrin, is a flavonoid compound of significant interest in the fields of phytochemistry, drug development, and quality control.[1] As a glycoside of the prominent flavonol, quercetin, it is found in a multitude of medicinal plants, fruits, and vegetables.[1] Its core structure consists of the quercetin aglycone linked to a rhamnose sugar moiety at the 3-hydroxyl position.[2] This glycosylation is a critical feature, profoundly influencing the compound's solubility, stability, and bioavailability compared to its aglycone form.[2]
The widespread natural occurrence and its reported antioxidant, anti-inflammatory, and antiviral properties make this compound a crucial analyte in the study of plant-based materials.[1][2] Establishing its identity and quantity is paramount for the standardization of herbal extracts and the development of botanical drugs. The use of a well-characterized reference standard is the cornerstone of any valid analytical method, ensuring that results are accurate, reproducible, and comparable across different laboratories. This guide provides the foundational knowledge and detailed protocols for the effective use of this compound as an analytical standard.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is essential for its proper handling, storage, and use in analytical procedures. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |
| Common Names | Quercitrin, Quercetin 3-rhamnoside | [3] |
| CAS Number | 522-12-3 | [1] |
| Molecular Formula | C₂₁H₂₀O₁₁ | [1][4] |
| Molecular Weight | 448.38 g/mol | [4] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 170 °C | |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in hot water; almost insoluble in cold water and ether. | [1][3] |
| Storage Conditions | Store at -20°C, protect from light.[1] The compound is hygroscopic.[3] | |
| UV Maximum (λmax) | 254 nm, 351 nm (in methanol/ethanol) | [1][5] |
Core Principles for Application
The fundamental principle of using an analytical standard is to provide a direct point of comparison for a target analyte within a complex mixture, such as a plant extract. This comparison allows for both unequivocal identification and precise quantification.
Causality in Method Selection
The choice of analytical technique is dictated by the complexity of the sample matrix and the objective of the analysis (qualitative vs. quantitative).
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for analyzing flavonoids like this compound in plant extracts. The causality here is the need for separation . Plant extracts contain numerous compounds with similar spectral properties. Chromatography physically separates these compounds in time (as they elute from the column) before they reach the detector, allowing for individual identification and quantification without interference. A Diode Array Detector (DAD) is often paired with HPLC to provide UV-Vis spectral data for each peak, further confirming identity by matching the spectrum of the peak in the sample to that of the pure standard.[6][7]
-
Spectroscopy (UV-Vis): While UV-Vis spectrophotometry can be used for quantification, its application is limited to relatively pure samples.[8][9] Without prior chromatographic separation, the absorbance reading of a crude extract at a specific wavelength (e.g., 351 nm) would represent the summed contribution of all compounds absorbing at that wavelength, leading to a significant overestimation of the target analyte. Therefore, its primary role is as a detector following separation or for rapid screening of fractions during isolation.[5][10]
The Self-Validating System: Trustworthiness Through Validation
A protocol is only trustworthy if it is validated. Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. Key parameters ensure the method is a self-validating system:
-
Linearity: Demonstrates a proportional relationship between the concentration of the standard and the instrument's response.[11]
-
Accuracy: Measures the closeness of the experimental value to the true value.[11]
-
Precision: Assesses the degree of scatter between a series of measurements, indicating repeatability.[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Limits of Detection (LOD) & Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]
Protocols must be developed with these validation endpoints in mind to generate trustworthy and defensible data.[12]
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
This protocol outlines the critical first step in any analysis: the accurate preparation of solutions. All glassware must be of Class A volumetric grade.
A. Preparation of this compound Standard Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed standard into a 10 mL volumetric flask. Add approximately 7 mL of HPLC-grade methanol.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and yellow.
-
Final Dilution: Allow the solution to return to room temperature. Carefully add HPLC-grade methanol to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Storage: Transfer the stock solution to an amber glass vial and store at 4°C. This solution should be stable for several days, but stability should be verified.[11]
B. Preparation of Calibration Curve Standards (e.g., 1-100 µg/mL)
Prepare a series of working standards by serially diluting the stock solution with the mobile phase or initial mobile phase composition.
| Target Conc. (µg/mL) | Vol. of Stock (µL) | Final Volume (mL) | Diluent |
| 100 | 1000 | 10 | Mobile Phase |
| 50 | 500 | 10 | Mobile Phase |
| 25 | 250 | 10 | Mobile Phase |
| 10 | 100 | 10 | Mobile Phase |
| 5 | 50 | 10 | Mobile Phase |
| 1 | 10 | 10 | Mobile Phase |
C. Preparation of Plant Extract Sample Solution
The extraction method can significantly impact the results. Microwave-Assisted Extraction (MAE) is an efficient method.[13]
-
Milling: Grind dried plant material to a fine powder (e.g., 40 mesh).
-
Extraction: Weigh 1.0 g of the powdered plant material into a suitable vessel. Add 20 mL of 70% ethanol.
-
MAE: Subject the mixture to microwave extraction (e.g., 500 W for 60 seconds).[13] Note: Parameters must be optimized for each plant matrix.
-
Filtration: After cooling, filter the extract through a Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a 25 mL volumetric flask and bring to volume with the extraction solvent. Before injection, filter an aliquot through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.
Protocol 2: Quantitative Analysis by HPLC-DAD
This protocol provides a robust method for the quantification of this compound.
Workflow Diagram: HPLC Quantification
Caption: Workflow for quantitative analysis of this compound.
A. HPLC-DAD System Parameters
The following parameters are a validated starting point and may require optimization.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar flavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B | A gradient is necessary to elute the target analyte while cleaning the column of more and less polar compounds from the complex matrix. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Detection | DAD at 351 nm (Quantification) and 254 nm (Secondary Check); Scan 200-400 nm | 351 nm is a specific λmax for the flavonol B-ring system.[1] A full scan confirms peak purity and identity against the standard's spectrum. |
B. Analytical Procedure
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the calibration standards in order of increasing concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Inject the prepared plant extract sample(s). It is good practice to run a blank (mobile phase) injection between the highest standard and the first sample.
-
System Suitability: Periodically inject a mid-level calibration standard (e.g., 25 µg/mL) during the run to check for drift in retention time and response.
C. Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the authentic standard. The retention time should match within ±2%.
-
Calibration Curve Construction: Plot the peak area of the standard injections against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically >0.995.[11][14]
-
Quantification: Using the peak area of this compound from the sample chromatogram (y), calculate its concentration in the injected solution (x) using the regression equation.
-
Final Calculation: Adjust the calculated concentration for any dilutions made during sample preparation to report the final amount in the original plant material (e.g., in mg per g of dry weight).
Logical Diagram: The Standard's Role in Quantification
Caption: Role of the standard in creating a calibration model for sample quantification.
References
- ResearchGate. (n.d.). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L.
- ChemBK. (2024). quercetin-3-rhamnoside.
- Advanced Journal of Chemistry, Section A. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt.
- ResearchGate. (n.d.). Chromatographic profile of quercetin-3-O-rhamnoside (A) and....
- SciSpace. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves.
- ResearchGate. (2025). Isolation and phytochemical studies of quercetin and this compound.
- PubMed. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.
- PubChem. (n.d.). Quercetin-3-O-rhamnoside.
- Oxford Academic. (n.d.). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation. Retrieved from [https://academic.oup.com/j AOAC/article/101/4/1041/5654030]([Link] AOAC/article/101/4/1041/5654030)
- ResearchGate. (n.d.). HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and....
- Worldwidejournals.com. (n.d.). Isolation, Identification and Anti-Diabetic Activity of Quercetin-3-O-Rutinoside-7-O- Rhamnoside Extracted from Cyperus Rotundus.
- Springer. (n.d.). Quality control and standardization of Quercetin in herbal medicines by spectroscopic and chromatographic techniques.
- NIH. (n.d.). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
- PubMed. (2009). Spectroscopic properties of quercetin derivatives, quercetin-3-O-rhamnoside and quercetin-3-O-rutinoside, in hydro-organic mixed solvents.
- OUCI. (n.d.). Quality control and standardization of Quercetin in herbal medicines by spectroscopic and chromatographic techniques.
- BioCrick. (n.d.). Quercetin 3-O-glucoside-7-O-rhamnoside.
- Impactfactor.org. (2019). Analytical Method Development and Validation of Quercetin: A Review.
- ResearchGate. (n.d.). Comparison of reference materials quercetin-3-O-α-l-rhamnoside (A) and....
- ResearchGate. (n.d.). UV-Spectra of quercetin-3-O-rhamnoside compared with standard.
- ResearchGate. (n.d.). (PDF) Quality control and standardization of Quercetin in herbal medicines by spectroscopic and chromatographic techniques.
- NIH. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles.
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Application Notes & Protocols: In Vitro Assessment of Quercetin 3-O-rhamnoside Activity
Abstract
Quercetin 3-O-rhamnoside, also known as Quercitrin, is a prominent flavonol glycoside found widely in the plant kingdom.[1] It is distinguished from its aglycone, quercetin, by the attachment of a rhamnose sugar moiety, which significantly alters its physicochemical properties like solubility and bioavailability.[1] Extensive research has highlighted its potential therapeutic benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust in vitro cell-based assays to characterize and quantify the biological activities of this compound. We present detailed, field-proven protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant capacities, explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.
Foundational Concepts: Why In Vitro Assays for this compound?
The initial characterization of a bioactive compound like this compound relies on a tiered approach, starting with in vitro assays. These assays are indispensable for several reasons:
-
Mechanism of Action (MoA): Cell-based assays provide a controlled environment to dissect the molecular pathways through which the compound exerts its effects. For instance, they can reveal if the anti-inflammatory action is due to the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines.[2]
-
Dose-Response Relationship: They allow for the precise determination of the concentration range at which the compound is effective (e.g., IC₅₀ or EC₅₀ values), which is critical for subsequent in vivo studies.
-
High-Throughput Screening: In vitro assays are highly adaptable for screening numerous analogs or derivatives, facilitating structure-activity relationship (SAR) studies.
-
Cost and Ethical Considerations: They are significantly more cost-effective and rapid than animal studies and align with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.
This guide focuses on three core activities frequently attributed to this compound: anticancer/cytotoxicity, anti-inflammatory, and antioxidant effects.
Anticancer & Cytotoxicity Assessment: The MTT Assay
The MTT assay is a cornerstone for evaluating a compound's effect on cell viability and proliferation. It is a colorimetric assay that measures the metabolic activity of a cell population, which, in most cases, is proportional to the number of living cells.[4][5] Studies have successfully used this method to demonstrate the cytotoxic effects of this compound against various cancer cell lines, such as HeLa cervical cancer cells.[6][7]
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[5] This precipitate is then solubilized, and its absorbance is measured, which correlates with the number of metabolically active (viable) cells.
Workflow: MTT Cell Viability Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Protocol 2.1: MTT Assay for Cytotoxicity
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, Caco-2, HepG2)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Recommended Condition | Reference |
| Cell Lines | HeLa (Cervical Cancer), Caco-2 (Colon), HepG2 (Liver) | [6][8] |
| Seeding Density | 3,000 - 10,000 cells/well | [9] |
| Compound Range | 1 - 200 µg/mL | [7][8] |
| Incubation Time | 24 - 72 hours | [7] |
| MTT Concentration | 0.5 mg/mL (final) | [5] |
| Absorbance λ | 550 - 600 nm | [5] |
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Flavonoids like this compound are known to possess anti-inflammatory properties, often by inhibiting key inflammatory pathways like NF-κB and reducing the production of mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[2][3]
Nitric Oxide (NO) Production - The Griess Assay
Principle: In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is a highly reactive molecule with a short half-life, but it rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻).[10] The Griess assay is a simple colorimetric method that quantifies nitrite concentration in the cell culture supernatant.[10][11] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the NO concentration.[12]
Workflow: LPS-Induced Inflammation and NO Detection
Caption: this compound may inhibit LPS-induced NO production by targeting the NF-κB pathway.
Protocol 3.1: Griess Assay for Nitric Oxide
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine) or prepare fresh:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium Nitrite (NaNO₂) standard (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours before LPS stimulation.
-
Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL. Include a "LPS only" positive control and an "untreated" negative control.
-
Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., from 100 µM down to 1.56 µM) in fresh culture medium.
-
Griess Reaction:
-
Data Acquisition: Measure the absorbance at 540 nm within 10-30 minutes.[12][14]
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.
-
Calculate the percentage of NO inhibition: % Inhibition = [1 - (NO_Treated / NO_LPS_Control)] * 100
Pro-inflammatory Cytokine Measurement - ELISA
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify cytokine proteins (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[15][16] The assay uses a pair of antibodies: a "capture" antibody coated onto the plate to bind the cytokine, and a biotinylated "detection" antibody that binds to a different epitope on the cytokine. An enzyme-conjugated streptavidin then binds to the biotin, and a substrate is added to produce a measurable color change.[17]
Protocol 3.2: General Sandwich ELISA
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α)
-
Cell culture supernatants from Protocol 3.1
-
Microplate reader
Procedure:
-
Plate Preparation: The wells of the ELISA plate come pre-coated with the capture antibody. Wash the plate as per the kit manufacturer's instructions.
-
Sample Addition: Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time specified in the kit protocol (usually 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid and wash the wells multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the streptavidin-HRP (or other enzyme conjugate) and incubate.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. A blue color will develop.
-
Stop Reaction: Add the stop solution (typically a strong acid), which will turn the color to yellow.
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis:
-
Create a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Use the standard curve to determine the concentration of the cytokine in your samples.
-
Compare the cytokine levels in this compound-treated groups to the LPS-stimulated control group.
Antioxidant Activity Assessment
Antioxidant activity can be assessed via cell-free chemical assays or more biologically relevant cell-based assays. Quercetin and its glycosides are potent antioxidants, capable of scavenging free radicals directly or by upregulating endogenous antioxidant systems.[18][19]
Direct Radical Scavenging - DPPH Assay (Cell-Free)
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[20]
Protocol 4.1: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
Procedure:
-
Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol.[21] Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the compound dilutions (or methanol for the control).[21]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Data Acquisition: Measure the absorbance at 517 nm.
Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = [1 - (Absorbance_Sample / Absorbance_Control)] * 100
-
Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Cellular Antioxidant Activity (CAA)
Principle: This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS). Cells are pre-loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity of this compound is measured by its ability to reduce the fluorescence signal in cells challenged with an oxidant like H₂O₂. This assay provides a more biologically relevant measure of antioxidant potential. A key mechanism for cellular antioxidant defense is the Nrf2 pathway, which quercetin derivatives are known to activate.[18][23]
Workflow: Nrf2-ARE Antioxidant Response Pathway
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Application Notes and Protocols for In Vivo Evaluation of Quercetin 3-O-rhamnoside
Foreword: Unveiling the Therapeutic Potential of Quercetin 3-O-rhamnoside
This compound, a prominent flavonoid glycoside also known as Quercitrin, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have illuminated its potential as a potent antioxidant, anti-inflammatory, and anti-cancer agent.[1][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the in vivo investigation of this compound's therapeutic effects. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for generating reliable and reproducible data in relevant animal models.
Section 1: Understanding this compound - A Brief Overview
This compound is a glycosylated form of quercetin, where a rhamnose sugar molecule is attached to the quercetin backbone.[4] This structural modification can influence its bioavailability and metabolic fate in vivo. While quercetin itself has been extensively studied, its glycosides, such as this compound, are often the primary forms found in dietary sources like apples and tea.[5] Understanding the in vivo effects of this specific glycoside is crucial for elucidating its full therapeutic potential.
Known Synonyms:
The primary mechanism of action for many of this compound's effects is believed to be its potent antioxidant activity, which involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[8] This pathway plays a critical role in cellular defense against oxidative stress.
Section 2: Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The selection should be guided by the specific therapeutic area of investigation. This section details suitable models for studying the anti-inflammatory and antioxidant effects of this compound.
Models for Assessing Anti-Inflammatory Activity
Rationale: Inflammation is a complex biological response implicated in numerous diseases. To evaluate the anti-inflammatory potential of this compound, both acute and chronic inflammation models are recommended.
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats/Mice. This is a well-established and widely used model for screening anti-inflammatory drugs.[1][9] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The model allows for the quantification of edema volume, providing a direct measure of the compound's anti-inflammatory efficacy. Quercetin has been shown to be effective in reducing paw edema in this model.[6][9]
-
Sub-Acute/Chronic Inflammation Model: Xylene-Induced Ear Edema in Mice. This model is suitable for assessing the effect on inflammation with a neurogenic component.[6] Xylene application to the ear induces vasodilation and increased vascular permeability, leading to edema. This model is particularly useful for topical or systemic administration of test compounds.
Models for Evaluating Antioxidant Effects
Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in many diseases. Animal models that induce a state of systemic or localized oxidative stress are essential for evaluating the antioxidant properties of this compound.
-
Systemic Oxidative Stress Model: D-galactose-Induced Aging in Rats/Mice. Chronic administration of D-galactose induces an accelerated aging phenotype characterized by increased oxidative stress, mitochondrial dysfunction, and cognitive impairment. This model is valuable for assessing the protective effects of compounds against age-related oxidative damage.
-
Toxin-Induced Oxidative Stress Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats/Mice. CCl4 is a well-known hepatotoxin that induces severe oxidative stress and liver damage. This model is ideal for investigating the hepatoprotective and antioxidant effects of test compounds by measuring key markers of liver function and oxidative stress in liver tissue and serum.
Section 3: Experimental Protocols - A Step-by-Step Guide
This section provides detailed, self-validating protocols for the selected animal models. Adherence to these protocols is critical for ensuring the reproducibility and reliability of the experimental findings.
Protocol for Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound at varying doses (e.g., 25, 50, 100 mg/kg).
-
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema:
-
Measure the paw volume of the carrageenan-injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Data Analysis: Analyze data using one-way ANOVA followed by a suitable post-hoc test.
Protocol for D-galactose-Induced Oxidative Stress in Mice
Objective: To assess the protective effect of this compound against systemic oxidative stress.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
D-galactose
-
Vehicle
-
Kits for measuring oxidative stress biomarkers (MDA, SOD, GPx, CAT)
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Model Induction and Treatment:
-
Divide animals into groups (n=10-12 per group):
-
Group I: Normal control (saline injection)
-
Group II: Model control (D-galactose injection + vehicle)
-
Group III-V: D-galactose injection + this compound at varying doses (e.g., 50, 100, 200 mg/kg/day, p.o.).
-
-
Induce the model by subcutaneous injection of D-galactose (100-150 mg/kg) daily for 6-8 weeks.
-
Administer this compound or vehicle daily for the duration of the D-galactose treatment.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood and harvest tissues (liver, brain, kidney).
-
Prepare serum and tissue homogenates.
-
Measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.[8]
-
Measure the activities of antioxidant enzymes: superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[8]
-
Data Analysis: Analyze data using one-way ANOVA followed by a suitable post-hoc test.
Section 4: Key Biomarkers and Analytical Methodologies
The accurate measurement of relevant biomarkers is crucial for interpreting the effects of this compound.
Biomarkers for Inflammation
| Biomarker Category | Specific Markers | Rationale |
| Cytokines | TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that are key mediators of the inflammatory response.[10] |
| Chemokines | CXCL1, CCL2 | Involved in the recruitment of immune cells to the site of inflammation.[11] |
| Acute-Phase Proteins | Haptoglobin, Fibrinogen | Their levels in plasma increase significantly during inflammation.[7][12] |
Biomarkers for Oxidative Stress
| Biomarker Category | Specific Markers | Analytical Method |
| Lipid Peroxidation | Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) assay.[2][8] |
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA or LC-MS/MS.[2] |
| Antioxidant Enzymes | SOD, CAT, GPx | Spectrophotometric activity assays.[8] |
| Reactive Oxygen Species (ROS) | H2O2, Superoxide | Fluorescent probes (e.g., DCFDA).[8] |
Analysis of this compound and its Metabolites
Due to the poor bioavailability of quercetin and its extensive metabolism, it is essential to analyze not only the parent compound but also its metabolites in plasma and tissues.[13]
Recommended Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of quercetin and its metabolites.[13][14]
Section 5: Visualizing Experimental Workflows and Signaling Pathways
Visual aids are invaluable for understanding complex experimental designs and molecular mechanisms.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Caption: Postulated Nrf2 Signaling Pathway Activation by this compound.
Section 6: Dosage and Administration Considerations
The optimal dosage and route of administration for this compound will depend on the specific animal model and the objectives of the study.
| Animal Model | Route of Administration | Example Dosage Range | Reference |
| Inflammation (Carrageenan) | Oral (p.o.), Intraperitoneal (i.p.) | 25 - 100 mg/kg | [15] |
| Oxidative Stress (D-galactose) | Oral (p.o.) | 50 - 200 mg/kg/day | [16] |
| Cancer (Xenograft) | Intraperitoneal (i.p.) | 10 - 50 mg/kg | [17][18] |
Note: These are starting points, and dose-response studies are recommended to determine the optimal effective dose for a specific experimental setup. The low bioavailability of quercetin and its glycosides should be considered when selecting the route of administration, with intraperitoneal injection often resulting in higher plasma concentrations of the parent compound compared to oral administration.[15]
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo investigation of this compound. The detailed protocols and methodologies are designed to facilitate robust and reproducible research into its anti-inflammatory and antioxidant properties. Future studies should focus on elucidating the precise molecular targets and downstream signaling pathways modulated by this promising natural compound. Furthermore, pharmacokinetic and pharmacodynamic studies are warranted to optimize its therapeutic application and bridge the gap between preclinical findings and potential clinical use.
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- 7. Review of Immunological Plasma Markers for Longitudinal Analysis of Inflammation and Infection in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Liquid Biopsy-Based Biomarkers of Inflammatory Nociception Identified in Male Rats [frontiersin.org]
- 12. Review of immunological plasma markers for longitudinal analysis of inflammation and infection in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Quercetin inhibits tumor growth in a xenograft mouse model. - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Quercetin 3-O-rhamnoside for Nanoparticle Formulation and Drug Delivery
Introduction: Harnessing the Potential of Quercetin 3-O-rhamnoside through Nanotechnology
This compound, a naturally occurring flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. Despite its therapeutic promise, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and rapid metabolism[2][3]. Nanoparticle-based drug delivery systems offer a transformative approach to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to disease sites[2][4].
This comprehensive guide provides detailed application notes and protocols for the formulation of this compound into polymeric nanoparticles and liposomes. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Rationale for Nanoencapsulation of this compound
The conjugation of a rhamnose sugar moiety to the quercetin aglycone in this compound alters its physicochemical properties, most notably its solubility. While still poorly soluble in water, the glycosylation can influence its interaction with both aqueous and lipid environments[1]. This makes the choice of nanoparticle system and formulation parameters critical. Nanoencapsulation serves to:
-
Enhance Aqueous Dispersibility: By encapsulating the hydrophobic this compound within a hydrophilic shell, its dispersibility in aqueous media is significantly improved, which is crucial for parenteral administration[2].
-
Protect from Degradation: The nanoparticle matrix can shield the flavonoid from enzymatic degradation and premature metabolism in the bloodstream, thereby prolonging its circulation time[2][3].
-
Enable Controlled Release: The release of this compound from the nanoparticle can be tailored by modifying the polymer or lipid composition, allowing for sustained therapeutic concentrations at the target site[4].
-
Facilitate Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery to cancer cells or inflamed tissues, thereby increasing efficacy and reducing off-target side effects[5].
Section 1: Polymeric Nanoparticle Formulation of this compound
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery due to its approval by the FDA for therapeutic use. The nanoprecipitation method is a straightforward and reproducible technique for preparing PLGA nanoparticles, particularly for hydrophobic or amphiphilic drugs[6].
Principle of Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent. The drug, dissolved in the organic phase with the polymer, gets entrapped within the precipitating polymer matrix, forming nanoparticles. The size and encapsulation efficiency of the nanoparticles are influenced by factors such as the polymer concentration, drug concentration, solvent/non-solvent system, and the rate of mixing.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA) (MW 30,000-70,000, 87-90% hydrolyzed)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic probe or bath sonicator
-
Centrifuge
-
Lyophilizer (optional)
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 5 mL of acetone in a glass vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Accurately weigh 5 mg of this compound and dissolve it in the PLGA-acetone solution. The rhamnose moiety may slightly increase its affinity for polar solvents, but acetone should be a suitable solvent. Gentle warming (to no more than 40°C) can be employed if solubility is an issue, but care must be taken to avoid degradation.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat the solution to around 60-70°C with continuous stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature. PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
-
Nanoprecipitation:
-
Place the aqueous PVA solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Using a syringe pump for a controlled addition rate (e.g., 1 mL/min), add the organic phase dropwise into the stirring aqueous phase. The rapid solvent diffusion will cause the PLGA and encapsulated this compound to precipitate into nanoparticles.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the nanoparticles.
-
Carefully discard the supernatant, which contains free, unencapsulated drug and excess PVA.
-
Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.
-
Repeat the centrifugation and washing steps two more times to ensure the removal of any residual impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried).
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Section 2: Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. The thin-film hydration method is a classic and widely used technique for preparing liposomes.
Principle of Thin-Film Hydration
In this method, lipids and the drug are dissolved in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask. This film is subsequently hydrated with an aqueous buffer, leading to the self-assembly of lipids into multilamellar vesicles (MLVs). Sonication or extrusion is then used to reduce the size and lamellarity of the liposomes to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Protocol 2: Preparation of this compound-Loaded Liposomes
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade, in a 2:1 v/v ratio)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe extruder with polycarbonate membranes (optional)
Step-by-Step Methodology:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve 100 mg of SPC and 25 mg of cholesterol in 10 mL of the chloroform:methanol (2:1 v/v) solvent mixture. Cholesterol is included to modulate membrane fluidity and stability.
-
Add 10 mg of this compound to the lipid solution. The amphiphilic nature of the glycoside may facilitate its incorporation into the lipid bilayer.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
-
Film Hydration:
-
Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) to the flask.
-
Rotate the flask gently at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller and more uniform liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.
-
Alternatively, for a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a syringe extruder.
-
-
Purification:
-
To remove the unencapsulated this compound, the liposome suspension can be centrifuged at high speed, followed by washing of the pellet. Alternatively, size exclusion chromatography can be used.
-
Section 3: Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoparticle formulations.
Table 1: Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Values | Rationale |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 | Size influences biodistribution and cellular uptake. A low PDI indicates a homogenous population. |
| Zeta Potential | Dynamic Light Scattering (DLS) | -15 to -30 mV | Indicates surface charge and predicts colloidal stability. A higher absolute value suggests better stability against aggregation. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical shape | Visual confirmation of size and shape. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) | EE% > 70%, DL% > 1% | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading by HPLC
Principle:
This protocol involves separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of drug in the nanoparticles is then quantified by HPLC after disrupting the nanoparticles to release the encapsulated drug.
Materials:
-
This compound nanoparticle suspension
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a UV-Vis detector and a C18 column
Step-by-Step Methodology:
-
Separation of Free Drug:
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
-
Quantification of Free Drug:
-
Analyze the supernatant directly by HPLC to determine the concentration of the free drug.
-
-
Quantification of Total Drug:
-
Take a known volume of the original (uncentrifuged) nanoparticle suspension.
-
Add a solvent that dissolves both the nanoparticle matrix and the drug (e.g., a mixture of acetonitrile and water) to disrupt the nanoparticles and release the encapsulated drug.
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for flavonoid analysis. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes[7][8].
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection Wavelength: this compound has a characteristic UV absorbance around 254 nm and 350 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
-
Calculations:
-
Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%): DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Section 4: In Vitro Evaluation of this compound Nanoparticles
Protocol 4: In Vitro Drug Release Study
Principle:
This study mimics the release of the drug from the nanoparticles in a physiological environment. The dialysis bag method is commonly used for this purpose.
Materials:
-
This compound nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to mimic physiological and tumor/endosomal pH, respectively)
-
Shaking incubator or water bath
Step-by-Step Methodology:
-
Place a known amount of the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples by HPLC to determine the concentration of released this compound.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Principle:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Normal cell line (e.g., MCF-10A) for assessing selective toxicity
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Free this compound
-
This compound-loaded nanoparticles
-
Empty (blank) nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in cell culture medium.
-
Remove the old medium from the wells and add the different treatment solutions. Include wells with untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Section 5: In Vivo Evaluation of this compound Nanoparticles
Animal models are crucial for evaluating the in vivo efficacy and safety of nanoparticle formulations. The choice of model depends on the therapeutic target.
Protocol 6: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Principle:
Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this swelling[1][10][11][12].
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Step-by-Step Methodology:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Control (vehicle only)
-
Group 2: Free this compound
-
Group 3: this compound-loaded nanoparticles
-
Group 4: Blank nanoparticles
-
Group 5: Positive control (e.g., Indomethacin)
-
-
Administer the test compounds intravenously or intraperitoneally one hour before inducing inflammation.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Protocol 7: Xenograft Tumor Model for Anticancer Activity
Principle:
Human cancer cells are implanted into immunocompromised mice to form a tumor. The efficacy of the anticancer agent is assessed by its ability to inhibit tumor growth[13][14][15].
Animals:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
Step-by-Step Methodology:
-
Inject a suspension of human cancer cells (e.g., MCF-7 or A549) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups (n=6-8 per group) similar to the inflammation model.
-
Administer the treatments intravenously every few days for a specified period (e.g., 2-3 weeks).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Visualization of Concepts
Diagram 1: Nanoprecipitation Workflow for PLGA Nanoparticles
Caption: Workflow for preparing this compound loaded PLGA nanoparticles.
Diagram 2: Drug Delivery Mechanism of Nanoparticles
Caption: Cellular uptake and drug release mechanism of nanoparticles.
Conclusion and Future Perspectives
The protocols and application notes presented herein provide a comprehensive framework for the development and evaluation of this compound-loaded nanoparticles. By leveraging these nanotechnological approaches, the therapeutic potential of this promising flavonoid can be significantly enhanced. Future research should focus on optimizing the formulation parameters for this compound, exploring different nanoparticle systems, and conducting extensive preclinical and clinical studies to validate the safety and efficacy of these novel drug delivery systems for the treatment of inflammatory diseases and cancer.
References
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- Dobrzynska, M., Napierala, M., & Florek, E. (2020). Flavonoid Nanoparticles: A Promising Approach for Cancer Therapy. Biomolecules, 10(9), 1268. [Link]
- Khan, H., Ullah, H., Martorell, M., Valdes, S. E., Belwal, T., Tejada, S., Sureda, A., & Kamal, M. A. (2019). Flavonoids nanoparticles in cancer: Treatment, prevention and clinical prospects. Seminars in Cancer Biology, 57, 72-78. [Link]
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- Mencarelli, A., Renga, B., Palladino, G., Claudio, D., Ricci, M., Distrutti, E., & Fiorucci, S. (2011). Murine model of lipopolysaccharide-induced systemic inflammation. Journal of visualized experiments : JoVE, (51), 2682. [Link]
- Frontiers. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation.
- Taylor, A. M., & Corder, G. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 67, 5.24.1–5.24.11. [Link]
- American Physiological Society Journals. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease.
- Carvalho, D., Jesus, Â., Pinho, C., Oliveira, R. F., Moreira, F., & Oliveira, A. I. (2023). Validation of an HPLC-DAD method for quercetin quantification in nanoparticles. Molecules, 28(24), 8089. [Link]
- Nanotechnology Perceptions. (2023). HPLC Method Development and Validation for Quercetin.
- Ouci. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles.
- Oxford Academic. (2017). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation.
- ResearchGate. (n.d.). Chromatographic profile of quercetin-3-O-rhamnoside (A) and...
- Texila International Journal. (2024). Flavonoid Nanoparticles: Revolutionizing Cancer Treatment Strategies.
- Farinazzo, D., Weber, A., & Zimmer, A. R. (2020). Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders. Pharmaceutics, 12(9), 804. [Link]
- MDPI. (2023). Flavonoids and Flavonoid-Based Nanoparticles for Osteoarthritis and Rheumatoid Arthritis Management.
- ResearchGate. (2023). Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders.
- Impact Factor. (2019). Analytical Method Development and Validation of Quercetin: A Review.
- ResearchGate. (n.d.). HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and...
- MDPI. (2022). Flavonoids and Flavonoid-Based Nanopharmaceuticals as Promising Therapeutic Strategies for Colorectal Cancer—An Updated Literature Review.
- Di Meo, C., et al. (2020). Flavonoid Nanoparticles: Revolutionizing Cancer Treatment Strategies. Texila International Journal of Public Health, 8(4), 1-11. [Link]
- Bazana, M. T., et al. (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. International Journal of Molecular Sciences, 24(14), 11787. [Link]
- Khan, N., et al. (2014). Oral administration of naturally occurring chitosan-based nanoformulated green tea polyphenol EGCG effectively inhibits prostate cancer cell growth in a xenograft model. Carcinogenesis, 35(2), 415-423. [Link]
- Davis, B. M., et al. (2019). Electrostatic Interactions Enable Nanoparticle Delivery of the Flavonoid Myricetin. ACS Omega, 4(21), 19045-19053. [Link]
- Khan, H., et al. (2019). Flavonoids nanoparticles in cancer: Treatment, prevention and clinical prospects. Seminars in cancer biology, 57, 72-78. [Link]
- ResearchGate. (n.d.). The chemical structures of quercetin-3-O-rhamnoside (Qn) and...
- Molecules. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity.
- Gonzalez-Paredes, A., et al. (2023). PLGA Nanoparticles Containing Natural Flavanones for Ocular Inflammation. Pharmaceutics, 15(12), 2736. [Link]
- Siddiqui, R., et al. (2018). Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with Periglaucine A and Betulinic Acid for In Vitro Anti-Acanthamoeba and Cytotoxicity Activities. Molecules, 23(7), 1759. [Link]
- Ramot, Y., et al. (2014). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform.
- Pratama, R. F., Sopyan, I., & Taofik, A. (2022). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Journal of Pharmaceutical and Sciences, 5(2), 108-118. [Link]
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Application Note: Quantitative Analysis of Quercetin 3-O-rhamnoside in Food and Beverage Matrices
Abstract
Quercetin 3-O-rhamnoside, a prominent flavonoid glycoside also known as Quercitrin, is widely distributed in a variety of plant-based foods and beverages, contributing to their sensory properties and potential health benefits. Accurate quantification of this compound is critical for quality control, nutritional labeling, and research into dietary phytochemicals. This document provides a comprehensive guide for researchers and drug development professionals, detailing robust protocols for the extraction, separation, and quantification of this compound from complex food matrices using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The causality behind experimental choices, method validation, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
Flavonoids are a diverse group of polyphenolic compounds recognized for their antioxidant properties.[1] Quercetin, a major flavonol, is typically present in plants in its glycosidic forms.[2] this compound (Quercitrin) is one such glycoside, formed by the attachment of a rhamnose sugar moiety to the quercetin aglycone. This modification influences its solubility, stability, and bioavailability.
Quercitrin is found in numerous dietary sources, including apples, berries (American cranberry, lingonberry), tea, red wine, and certain vegetables like eggplant peel.[3][4][5][6] Its presence can impact the flavor profile, color, and stability of these products.[7] Given the growing interest in functional foods and nutraceuticals, the ability to reliably measure the concentration of specific bioactive compounds like Quercitrin is paramount. This guide provides validated methodologies to address this analytical challenge.
Chemical Profile: this compound
Understanding the molecule's structure and properties is fundamental to developing an effective analytical strategy.
Caption: Chemical structure of this compound.
Physicochemical Considerations: Quercetin and its glycosides are known to be sensitive to heat, alkaline pH, and oxidative conditions, which can lead to degradation.[8][9] This instability necessitates careful control over extraction and storage conditions, such as using antioxidants, avoiding high temperatures, and maintaining a slightly acidic pH to ensure accurate quantification.
Experimental Protocols: From Sample to Result
A robust analytical workflow is crucial for isolating the target analyte from a complex matrix and quantifying it accurately. The following sections provide detailed, step-by-step protocols.
Caption: General workflow for this compound analysis.
Part 1: Sample Preparation and Extraction
The primary goal of this stage is to efficiently extract Quercitrin while minimizing the co-extraction of interfering compounds. The choice of method depends on the sample matrix.
Protocol 1: Solid-Liquid Extraction (SLE) for Solid Foods (e.g., Apple Peel, Tea Leaves)
This conventional method is suitable for a wide range of solid samples.
-
Homogenization: Freeze-dry the sample to remove water and grind it into a fine, homogenous powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic grinder).
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water (v/v). Methanol is highly effective for extracting polar flavonoid glycosides.
-
Extraction:
-
Weigh approximately 1-2 g of the powdered sample into a conical flask.
-
Add 20 mL of the extraction solvent.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to enhance cell disruption and extraction efficiency.
-
Alternatively, macerate by shaking on an orbital shaker for 2 hours.
-
-
Centrifugation & Collection: Centrifuge the mixture at 4000 x g for 15 minutes. Decant and collect the supernatant.
-
Re-extraction: Repeat the extraction (steps 3 & 4) on the remaining solid residue two more times to ensure exhaustive extraction. Pool all supernatants.
-
Final Preparation: Evaporate the pooled solvent under reduced pressure (e.g., rotary evaporator at <40°C). Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC/UPLC analysis.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an autosampler vial.
Protocol 2: Microwave-Assisted Extraction (MAE) for Enhanced Efficiency
MAE uses microwave energy to heat the solvent and sample, significantly reducing extraction time and solvent consumption.[10][11]
-
Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.
-
Extraction:
-
Place 1 g of the powdered sample into a microwave-safe extraction vessel.
-
Add 20 mL of 70% ethanol.
-
Seal the vessel and place it in the MAE system.
-
-
MAE Parameters: Set the MAE parameters. Optimal conditions can be around 380-520 W of irradiation power for an extraction time of 60-90 seconds.[10][11] These parameters should be optimized for the specific matrix.
-
Cooling & Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract and process as described in Protocol 1, Steps 4-7.
Protocol 3: Sample Preparation for Liquid Beverages (e.g., Red Wine, Fruit Juice)
-
Degassing: For carbonated beverages, degas the sample by sonication for 15-20 minutes.
-
Dilution & Filtration: For clear beverages like red wine or apple juice, a simple dilution and filtration may suffice.[12]
-
Dilute the sample 1:1 with the initial mobile phase.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any suspended solids.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial.
-
-
SPE Clean-up (for complex juices): For juices with high sugar or pulp content, a Solid-Phase Extraction (SPE) clean-up is recommended.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Load 5 mL of the juice sample onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other highly polar interferences.
-
Elution: Elute the flavonoids, including Quercitrin, with 5 mL of methanol.
-
Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Part 2: Analytical Quantification
The choice between HPLC-DAD and UPLC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Protocol 4: Quantification by HPLC with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique for quantifying flavonoids.[13][14]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode-Array Detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
The conditions below provide a reliable starting point for method development.
-
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification sharpens peaks and ensures consistent ionization of phenolic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation efficiency for flavonoids. |
| Gradient Elution | 0-25 min: 10-40% B; 25-30 min: 40-80% B; 30-35 min: 80-10% B; 35-40 min: 10% B | A gradient is necessary to resolve Quercitrin from other structurally similar flavonoids in the sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration. |
| Detection | DAD, 254 nm and 350 nm | Flavonoids have characteristic absorbance maxima. Monitoring at multiple wavelengths aids identification.[15] |
-
Quantification: Create a calibration curve using a certified reference standard of this compound (typically 0.5 - 100 µg/mL). Quantify the analyte in samples by comparing its peak area to the calibration curve.
Protocol 5: High-Sensitivity Quantification by UPLC-MS/MS
For trace-level quantification or analysis in highly complex matrices, UPLC-MS/MS offers superior sensitivity and selectivity.[16][17][18]
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
-
UPLC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| Mobile Phase | As per HPLC-DAD method | Formic acid is a volatile modifier compatible with mass spectrometry. |
| Flow Rate | 0.4 mL/min | A lower flow rate is used for smaller ID UPLC columns, improving ionization efficiency.[16] |
| Gradient | A shorter gradient can be used due to the higher efficiency of UPLC (e.g., 0-8 min). | UPLC allows for significantly faster analysis times without sacrificing resolution. |
| Ionization Mode | ESI Negative | Flavonoids readily deprotonate in negative mode, providing a strong signal for the [M-H]⁻ ion.[16] |
| MRM Transitions | Q1 (Precursor) → Q3 (Product) | Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific fragmentation. |
| Quercitrin | m/z 447 → m/z 301 | The precursor ion [M-H]⁻ fragments to the quercetin aglycone ion by losing the rhamnose moiety. |
| Internal Std (Rutin) | m/z 609 → m/z 301 | An internal standard is crucial for correcting variations in injection volume and matrix effects. |
| Collision Energy | Analyte-dependent (e.g., 20-30 eV) | This parameter must be optimized by infusing the standard to maximize product ion intensity. |
Part 3: Essential Method Validation
Any quantitative method must be validated to ensure its performance is suitable for its intended purpose.[19][20] The following parameters should be assessed according to established guidelines.
| Validation Parameter | Description & Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. A calibration curve is plotted and the coefficient of determination (R²) should be > 0.99.[14] |
| Accuracy | The closeness of the measured value to the true value. Determined by spike-recovery experiments at three concentration levels. Recovery should typically be within 85-115%.[15] |
| Precision | The degree of agreement among individual test results. Assessed as intra-day and inter-day precision. The relative standard deviation (RSD) should be < 15%.[15] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. Typically defined as a signal-to-noise ratio (S/N) of 3.[21] |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. Typically defined as S/N of 10.[21] |
| Selectivity | The ability to assess the analyte unequivocally in the presence of other components. Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix. |
Data and Expected Results
The concentration of this compound can vary significantly depending on the food type, cultivar, processing, and storage conditions. The Phenol-Explorer database provides aggregated data from numerous studies.
Table 1: Representative Concentrations of this compound in Select Foods
| Food/Beverage | Mean Content (mg/100g or mg/100mL) | Reference |
| Red Wine | 1.15 mg/100 mL | [3][12] |
| American Cranberry | 6.17 mg/100 g | [3] |
| Lingonberry (raw) | 12.20 mg/100 g | [3] |
| Apple (Dessert, whole) | 1.33 mg/100 g | [3] |
| Apple Juice (Dessert) | 0.73 mg/100 mL | [3] |
| Black Tea (infusion) | 0.06 mg/100 mL | [3] |
Conclusion
This application note provides a detailed framework for the robust analysis of this compound in diverse food and beverage products. By carefully selecting an appropriate extraction technique and a validated analytical method (HPLC-DAD or UPLC-MS/MS), researchers can obtain accurate and reproducible data. The causality-driven protocols herein emphasize the importance of understanding the analyte's chemistry to mitigate degradation and interference, ensuring the highest level of scientific integrity in food and nutraceutical analysis.
References
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. National Institutes of Health (NIH).
- Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD. ResearchGate.
- Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. PubMed.
- Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. National Institutes of Health (NIH).
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. ResearchGate.
- VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Semantic Scholar.
- Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. ResearchGate.
- Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. OUCI.
- Showing all foods in which the polyphenol this compound is found. Phenol-Explorer.
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A.
- Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. SciSpace.
- HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and extracts obtained by maceration (b), optimization with ethanol (c) and optimization with ethanol-water (d). ResearchGate.
- Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves using microwave technology. Semantic Scholar.
- Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. National Institutes of Health (NIH).
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A.
- Quercetin-3-O-rhamnoside content in apples examined. ResearchGate.
- Optimization of an HPLC-DAD Method for Quercetin Detection. Scitepress.
- Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. Preprints.org.
- Showing Compound Quercetin 3-O-acetyl-rhamnoside (FDB000163). FooDB.
- Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations. Oxford Academic.
- Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation. ResearchGate.
- Heat-Induced, Metal-Catalyzed Oxidative Degradation of Quercetin and Rutin (Quercetin 3- O -Rhamnosylglucoside) in Aqueous Model Systems. ResearchGate.
- Onions, Tea May Offer More Quercetin than Wine. SupplySide Supplement Journal.
- UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent.
- Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. IMR Press.
- Comparison of Different Methods in Quercetin Extraction from Leaves of Raphanus sativus L. Pharmaceutical Sciences.
- Improving Physicochemical Stability of Quercetin-Loaded Hollow Zein Particles with Chitosan/Pectin Complex Coating. National Institutes of Health (NIH).
- UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. ACS Publications.
- Quercetin content in fruits and ratios to total flavonols and total flavonoids. ResearchGate.
- Showing details for content value of this compound in Wine [Red]. Phenol-Explorer.
- Concentration data for this compound in Wine [Red]. Phenol-Explorer.
- Effects of phenolic acids and quercetin-3-O-rutinoside on the bitterness and astringency of green tea infusion. ResearchGate.
- Quercetin: how and why to reduce its presence in wine. Infowine.
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed.
Sources
- 1. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing all foods in which the polyphenol this compound is found - Phenol-Explorer [phenol-explorer.eu]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. infowine.com [infowine.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. [PDF] Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves using microwave technology | Semantic Scholar [semanticscholar.org]
- 12. Showing details for content value of this compound in Wine [Red] - Phenol-Explorer [phenol-explorer.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inhort.pl [inhort.pl]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Stability Testing of Quercetin 3-O-rhamnoside in Various Solvents
Introduction: The Criticality of Stability Profiling for Quercetin 3-O-rhamnoside
This compound, also known as Quercitrin, is a prominent flavonoid glycoside found in a variety of botanicals, including tartary buckwheat, and is recognized for its significant pharmacological potential, including antioxidant and anti-inflammatory properties.[1] As with any bioactive compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its stability is paramount. The chemical integrity of this compound can be compromised by various environmental factors, including the solvent system in which it is dissolved, pH, temperature, and light exposure. Degradation of the parent molecule can lead to a loss of therapeutic efficacy and the potential formation of unknown impurities with undesirable toxicological profiles.
This comprehensive guide provides a detailed framework for conducting robust stability testing of this compound in a range of commonly utilized solvents. These protocols are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5] By following these application notes, researchers, scientists, and drug development professionals can generate reliable stability data to support formulation development, analytical method validation, and regulatory submissions.
Physicochemical Properties of this compound: A Foundation for Stability Studies
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₁ | [2] |
| Molecular Weight | 448.4 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in ethanol and alkaline solutions; almost insoluble in cold water; sparingly soluble in boiling water. | [1] |
| Known Sensitivities | Hygroscopic and sensitive to light. | [1] |
The glycosidic linkage at the 3-position to a rhamnose moiety significantly influences the molecule's solubility and stability compared to its aglycone, quercetin.[6]
Experimental Design: A Strategic Approach to Stability Assessment
A well-designed stability study for this compound should be systematic and cover a range of stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.
Selection of Solvents
The choice of solvents is critical and should reflect the intended application of the stability data. A diverse panel of solvents with varying polarities, protic, and aprotic characteristics is recommended.
Table 2: Recommended Solvents for Stability Testing
| Solvent | Type | Rationale for Inclusion |
| Methanol | Protic, Polar | Common solvent for extraction and analysis. |
| Ethanol | Protic, Polar | "Generally Recognized As Safe" (GRAS) solvent, widely used in formulations. |
| Acetonitrile | Aprotic, Polar | Frequently used as the organic component in reversed-phase HPLC mobile phases. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High solubilizing power for a wide range of compounds. |
| Dimethylformamide (DMF) | Aprotic, Polar | Another powerful solvent, often used in formulation development. |
| Water (buffered at various pHs) | Protic, Polar | Essential for understanding pH-dependent degradation (hydrolysis). |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[2][3][4][5] These studies are crucial for the development and validation of stability-indicating analytical methods. The conditions outlined below are based on ICH guidelines.[2][3][4][5]
-
Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C) to assess susceptibility to acid-catalyzed degradation, primarily the hydrolysis of the glycosidic bond.
-
Basic Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures. Flavonoids are often more susceptible to degradation under basic conditions.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), to mimic oxidative stress. The presence of metal ions can catalyze this process.[1][7]
-
Thermal Degradation: Exposure of the solid compound and solutions to high temperatures (e.g., 60-80 °C) to evaluate thermolytic degradation.
-
Photostability: Exposure of the solid compound and solutions to a combination of UV and visible light, as specified in ICH guideline Q1B, to assess light sensitivity.[8]
The goal of forced degradation is to achieve a target degradation of 5-20%.[2][5] If degradation is too extensive, milder conditions should be employed.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and consistent solutions of this compound for stability testing.
Materials:
-
This compound reference standard (purity ≥98%)
-
Selected solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask. Make up to the mark with the same solvent to achieve a final concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with each of the selected test solvents to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Study
Objective: To systematically evaluate the stability of this compound under various stress conditions.
Procedure:
-
Acidic Hydrolysis:
-
To 1 mL of the working solution in each solvent, add 1 mL of 0.1 M HCl.
-
Incubate the solutions at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the working solution in each solvent, add 1 mL of 0.1 M NaOH.
-
Maintain the solutions at room temperature.
-
Withdraw aliquots at specified intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl prior to analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution in each solvent, add 1 mL of 3% H₂O₂.
-
Keep the solutions at room temperature, protected from light.
-
Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place vials containing the working solutions in a calibrated oven at 60 °C.
-
Sample at defined time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Photostability Testing:
-
Expose the working solutions to a light source according to ICH Q1B guidelines.[8]
-
Simultaneously, keep a set of control samples in the dark.
-
Analyze the samples after the specified exposure period.
-
Protocol 3: Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions (A Suggested Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation of all peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm and 354 nm (monitor both for comprehensive analysis) |
| Injection Volume | 10 µL |
Method Validation: The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Analysis and Interpretation
The stability of this compound is determined by monitoring the decrease in its peak area over time. The percentage of remaining this compound can be calculated using the following formula:
% Remaining = (Peak Area at time t / Initial Peak Area) x 100
The formation of degradation products should be monitored by the appearance of new peaks in the chromatogram. The peak purity of the parent compound should be assessed using a DAD to ensure that no degradation products are co-eluting.
Visualization of Experimental Workflow and Degradation Pathways
Experimental Workflow
Caption: Experimental workflow for the stability testing of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under stress conditions.
Expected Outcomes and Troubleshooting
Table 3: Anticipated Stability Profile of this compound
| Condition | Expected Stability | Rationale |
| Acidic (pH 1-3) | Relatively Stable | Flavonoids are generally more stable in acidic conditions. Hydrolysis of the glycosidic bond is the primary expected degradation. |
| Neutral (pH 7) | Moderately Stable | Stability is expected to decrease compared to acidic conditions. |
| Alkaline (pH > 8) | Unstable | Flavonoids are known to be unstable in alkaline solutions, leading to rapid degradation. |
| Oxidative | Unstable | The polyphenol structure is susceptible to oxidation, which can be accelerated by light and metal ions. |
| Thermal | Degradation increases with temperature | Thermally induced degradation is expected, especially in solution. |
| Photochemical | Light-sensitive | As a phenolic compound, it is expected to be susceptible to photodegradation. |
Troubleshooting:
-
No Degradation Observed: Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressor).
-
Excessive Degradation: Reduce the severity of the stress condition.
-
Poor Chromatographic Resolution: Optimize the HPLC method by adjusting the mobile phase composition, gradient, or trying a different column chemistry.
-
Inconsistent Results: Ensure precise control of experimental parameters (temperature, concentrations, etc.) and proper instrument calibration.
Conclusion
The application notes and protocols detailed herein provide a robust framework for the comprehensive stability testing of this compound in various solvents. By systematically evaluating its stability under forced degradation conditions, researchers can gain critical insights into its degradation pathways, develop and validate a stability-indicating analytical method, and generate the necessary data to support the development of stable and effective pharmaceutical or nutraceutical products. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure the generation of high-quality, reliable stability data.
References
- PubChem. Quercetin-3-O-rhamnoside | C21H20O11 | CID 15939939.
- ChemBK. quercetin-3-rhamnoside. [Link]
- Makris, D. P., & Rossiter, J. T. (2000). Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems. Journal of Agricultural and Food Chemistry, 48(9), 3830–3838. [Link]
- ResolveMass.
- Pharmaceutical Outsourcing.
- Karn, A., & Darji, B. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
- International Journal of Creative Research Thoughts.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Kurangi, B., Jalalpure, S., Joshi, M., & Patil, U. (2024). Development of stability indicating RP-HPLC method for Quercetin estimation in Nanostructure liquid crystalline dispersion. Research Journal of Pharmacy and Technology. [Link]
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Liu, H. B., Yu, D., Shin, S. C., Park, H. R., Park, J. K., & Bark, K. M. (2009). Spectroscopic properties of quercetin derivatives, quercetin-3-O-rhamnoside and quercetin-3-O-rutinoside, in hydro-organic mixed solvents. Photochemistry and Photobiology, 85(4), 934–942. [Link]
Sources
- 1. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
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- 3. researchgate.net [researchgate.net]
- 4. Study on Acid Hydrolysis of Flavone Glycosides of Propolis and Antioxidant Activity of Its Hydrolysates [spkx.net.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Quercetin 3-O-rhamnoside" Extraction from Plant Matrices
Welcome to the technical support center for the optimized extraction of Quercetin 3-O-rhamnoside, a significant flavonoid glycoside known for its wide-ranging biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this valuable compound from various plant sources. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may encounter during the extraction process.
Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted issue. Let's break down the potential causes and solutions:
-
Inefficient Cell Wall Disruption: The primary barrier to extraction is the rigid plant cell wall. If not adequately disrupted, the solvent cannot efficiently access and solubilize the intracellular this compound.
-
Troubleshooting Action: Re-evaluate your sample preparation. Ensure the plant material is dried and finely ground to a consistent particle size. A smaller particle size increases the surface area for solvent interaction.[2]
-
-
Suboptimal Extraction Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient for this specific compound.[3]
-
Troubleshooting Action: Consider advanced extraction techniques. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have demonstrated significantly improved yields for flavonoids by enhancing solvent penetration and cell disruption.[4][5] For instance, UAE at 50% intensity for 10 minutes in methanol has been shown to be highly effective.[6]
-
-
Inappropriate Solvent Selection: The polarity of the solvent is critical for selectively dissolving this compound.
-
Troubleshooting Action: Ethanol and aqueous ethanol solutions are generally effective and safe solvents for flavonoid extraction.[4] The optimal ethanol concentration can vary; for example, a 59% ethanol solution was found to be optimal for extracting quercetin from onion waste.[3][7] Methanol has also been shown to be highly effective in some cases.[8]
-
-
Degradation of the Target Compound: Flavonoids can be sensitive to high temperatures and prolonged extraction times, leading to degradation.[2]
Q2: I'm observing a high level of impurities in my extract. How can I increase the purity of this compound?
A2: Co-extraction of other plant metabolites is a common challenge. Here’s how to enhance selectivity:
-
Solvent System Refinement: A single solvent may not provide the desired selectivity.
-
Post-Extraction Purification: A crude extract will almost always require further purification.
-
Troubleshooting Action: Implement chromatographic techniques. Column chromatography using silica gel is a standard method for initial cleanup.[12][13] For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) or HSCCC are recommended.[10][11] Solid Phase Extraction (SPE) can also be an effective method for recovery from the extraction matrix.[14]
-
Q3: My extraction process is taking too long. How can I reduce the extraction time without compromising the yield?
A3: Modern extraction techniques are key to improving efficiency.
-
Ultrasound-Assisted Extraction (UAE): The cavitation effect produced by ultrasound waves creates micro-fissures in the cell walls, accelerating solvent penetration and reducing extraction time significantly.[6] Studies have shown that optimal extraction can be achieved in as little as 10-15 minutes.[6][8]
-
Microwave-Assisted Extraction (MAE): Microwaves directly heat the solvent within the plant matrix, causing a rapid increase in pressure that ruptures cell walls and releases the target compounds.[5][15] This method can dramatically shorten extraction times to a matter of minutes, or even seconds in some optimized protocols.[5][15][16]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the extraction of this compound.
Q4: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?
A4: The efficiency of UAE depends on several critical parameters:
-
Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessive heat can lead to degradation. An optimal range of 40-60°C is often effective.[2][7]
-
Ethanol Concentration: The polarity of the solvent mixture is crucial. A concentration of around 60% ethanol is a good starting point for optimization.[2][17]
-
Ultrasonic Time and Intensity: Longer sonication times do not always equate to higher yields and can lead to compound degradation.[2] Similarly, very high intensity can have negative effects. Moderate intensity for a shorter duration (e.g., 10-35 minutes) is often optimal.[2][17]
-
Liquid-to-Solid Ratio: A higher ratio ensures the plant material is fully immersed and allows for efficient mass transfer. Ratios between 20:1 and 60:1 mL/g are commonly used.[2][7]
Q5: What should I consider when developing a Microwave-Assisted Extraction (MAE) protocol?
A5: For MAE, the following parameters are crucial for optimization:
-
Microwave Power: Higher power can lead to faster extraction but also increases the risk of thermal degradation. It's essential to find a balance that maximizes yield without damaging the compound.[9][18]
-
Extraction Time: MAE is a rapid technique, with optimal times often in the range of a few minutes to 25 minutes.[9][16]
-
Solvent Choice: Only solvents that can absorb microwave energy, such as ethanol and methanol, are suitable for MAE.[3] The dielectric properties of the solvent will influence heating efficiency.[19]
-
Solid-to-Liquid Ratio: Similar to UAE, a sufficient solvent volume is necessary for efficient extraction. Ratios are typically in the range of 1:10 to 1:40 (w/v).[5][18]
Q6: What is Supercritical Fluid Extraction (SFE) and is it suitable for this compound?
A6: Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[20]
-
Mechanism: In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.[20]
-
Suitability for Polar Compounds: Pure supercritical CO2 is nonpolar and therefore not ideal for extracting polar compounds like this compound.[21]
-
Use of Co-solvents: To overcome this limitation, a polar co-solvent such as ethanol or methanol is added to the supercritical CO2.[21][22] This modifies the polarity of the fluid, enabling the extraction of more polar compounds.[21] An optimized system using CO2 with an ethanol/water mixture has been shown to be effective.[21]
Q7: How can I accurately quantify the amount of this compound in my extracts?
A7: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of this compound.[23]
-
Methodology: A validated HPLC method typically involves a C18 column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[24][25] Detection is usually performed with a UV-Vis or Diode Array Detector (DAD) at a specific wavelength.[24][25]
-
Advanced Techniques: For higher sensitivity and selectivity, especially in complex matrices like plasma, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the preferred method.[26]
Data and Protocols
Table 1: Comparison of Optimized Parameters for Different Extraction Methods
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 59% Ethanol[3][7] | 67-78% Ethanol[5][15][16] |
| Temperature | 49°C[3][7] | 50-110°C[9][27] |
| Time | 10-35 min[2][17] | 49-1500 sec (0.8-25 min)[5][9][15][16] |
| Liquid/Solid Ratio | 25:1 mL/g[2][17] | 10:1 - 30:1 mL/g[5][27] |
| Power/Intensity | 50% Intensity[6] | 380-560 W[5][15][16] |
Experimental Workflow & Visualization
General Workflow for Extraction and Purification
The following diagram outlines a typical workflow for obtaining purified this compound from a plant matrix.
Caption: Workflow for this compound Extraction.
Decision Tree for Method Selection
Choosing the right extraction method depends on your laboratory's resources and specific experimental goals.
Caption: Decision Tree for Extraction Method Selection.
References
- Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review.ScienceDirect. [Link]
- Optimization of ultrasound-assisted extraction of quercetin, luteolin, apigenin, pinocembrin and chrysin from Flos populi by Plackett-Burman design combined with Taguchi method.University of Canberra Research Portal. [Link]
- Optimization of ultrasound-assisted extraction of quercetin, luteolin, apigenin, pinocembrin and chrysin from flos populi by plackett-burman design combined with taguchi method.ThaiScience. [Link]
- Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves.SciSpace. [Link]
- Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chrom
- Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography.
- Effective and Selective Extraction of Quercetin from Onion (Allium cepa L.) Skin Waste Using Water Dilutions of Acid-Based Deep Eutectic Solvents.
- Microwave-assisted extraction of flavonoids from Radix Astragali.
- Ultrasound-assisted extraction of quercetin from onion solidwastes.
- Extraction of Quercetin from Citrus sinensis Using Ultrasound Assisted Hydrotropic Extraction.Preprints.org. [Link]
- Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro.BioResources. [Link]
- Carbon dioxide expanded liquid: an effective solvent for the extraction of quercetin from South African medicinal plants.
- Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves using microwave technology.Semantic Scholar. [Link]
- Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity.IMR Press. [Link]
- Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels.
- Methods of Extraction, Preconcentration,and Determination of Quercetin.
- Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice.MDPI. [Link]
- Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts.MDPI. [Link]
- Isolation of Quercetin Rhamnoside from Chrozophora Senegalensis Leaves Extract.International Journal of Advanced Academic Research. [Link]
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt.Advanced Journal of Chemistry, Section A. [Link]
- Comparison of Different Methods in Quercetin Extraction from Leaves of Raphanus sativus L.
- Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological.shd.org.rs. [Link]
- Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Valid
- Analytical Method Development and Validation of Quercetin: A Review.Impactfactor.org. [Link]
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
- HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and...
- Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies
- Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers.MDPI. [Link]
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt.Advanced Journal of Chemistry, Section A. [Link]
- The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials.
- Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant M
- Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts.
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- 27. mdpi.com [mdpi.com]
Technical Support Center: Advanced Strategies for HPLC Method Development
Topic: Overcoming "Quercetin 3-O-rhamnoside" Co-elution in HPLC
Welcome to the technical support center for advanced HPLC method development. As a Senior Application Scientist, I understand the complexities you face when dealing with challenging separations. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and resolve the co-elution of this compound with other structurally similar flavonoids.
Troubleshooting Guide: Resolving Co-eluting Peaks
Q1: My chromatogram shows co-eluting or overlapping peaks for this compound. How can I improve the resolution?
A1: Co-elution is a frequent challenge in the analysis of structurally similar compounds like quercetin and its glycosides. To achieve baseline separation (a resolution value, Rs, greater than 1.5 is ideal), a systematic approach to adjusting chromatographic parameters is necessary.[1] The resolution of two peaks is governed by three key factors: efficiency, selectivity, and retention factor.
Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks for this compound:
Step 1: Optimize the Mobile Phase Gradient
A well-optimized gradient is critical for separating complex mixtures of flavonoids.
-
Decrease the ramp rate: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1]
-
Introduce isocratic steps: Holding the mobile phase composition constant at strategic points in the gradient can help resolve critical pairs of compounds.
Step 2: Adjust Mobile Phase Composition and pH
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[1]
-
Modify the pH of the aqueous phase: The retention of flavonoids can be sensitive to pH.[2][3] Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is a common practice to ensure good peak shape and consistent retention.[1][4] Small changes in pH can lead to significant shifts in retention time and selectivity for ionizable compounds.[5]
Step 3: Evaluate the Stationary Phase
If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different selectivity.
-
Switch to a different column chemistry: Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can offer different retention mechanisms and change the elution order.[6][7]
-
Use a column with smaller particles or a core-shell column: These columns offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[1]
Step 4: Adjust Temperature and Flow Rate
-
Modify the column temperature: Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes altering selectivity. A common starting point is 30-40°C.[1][8]
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, but will also increase the analysis time.
Below is a workflow diagram to guide you through the process of resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q2: What are some common compounds that co-elute with this compound?
A2: Due to their structural similarities, several other quercetin glycosides are common co-eluting culprits. The most frequently encountered are:
-
Isoquercitrin (Quercetin 3-O-glucoside): This is an isomer of this compound, differing only in the sugar moiety. Their similar polarity makes them challenging to separate on standard C18 columns.
-
Rutin (Quercetin 3-O-rutinoside): While the disaccharide in rutin provides more polarity, it can still exhibit close elution with other glycosides, especially in complex sample matrices.[8][9]
-
Other Quercetin Monoglycosides: Depending on the plant source, other glycosides like Quercetin 3-O-galactoside or Quercetin 3-O-arabinoside may be present and can co-elute.[10]
Q3: When should I consider switching from a C18 column to an alternative stationary phase?
A3: A standard C18 (ODS) column is a good starting point for flavonoid analysis.[1][11] However, if you have exhausted mobile phase optimization and still have poor resolution, it's time to consider a column with a different selectivity.
-
Phenyl-Hexyl Columns: These columns provide a unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes like flavonoids.[12][13] This can often lead to a change in elution order and improved resolution compared to a C18 column, which primarily separates based on hydrophobicity.[6][14]
-
Cyano (CN) Columns: Cyano phases are moderately polar and can be used in both reversed-phase and normal-phase modes.[7][15] They are generally less retentive than C18 phases, which can be advantageous for reducing analysis time, and they offer a different selectivity that can be beneficial for separating polar flavonoids.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that have little retention on reversed-phase columns.[17][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. This technique can provide a completely different elution order and selectivity for quercetin glycosides.[19]
The following diagram illustrates how different column chemistries interact with analytes to provide different selectivities.
Q4: Can advanced techniques like 2D-HPLC or HPLC-MS help with co-elution problems?
A4: Yes, when conventional one-dimensional HPLC is insufficient, these advanced techniques offer powerful solutions.
-
Two-Dimensional Liquid Chromatography (2D-HPLC): This technique involves using two columns with different separation mechanisms (e.g., reversed-phase in the first dimension and HILIC in the second). A fraction containing the co-eluting peaks from the first column is transferred to the second column for further separation. This significantly increases peak capacity and can resolve even the most challenging co-elutions.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): If the co-eluting compounds have different mass-to-charge ratios (m/z), a mass spectrometer can distinguish between them even if they are not chromatographically separated. This allows for accurate identification and quantification of the individual components within a single chromatographic peak.
Q5: What is a typical starting HPLC method for the analysis of this compound and its derivatives?
A5: A good starting point for separating this compound and its derivatives is a reversed-phase HPLC method using a C18 column. A gradient elution is generally required to separate the more polar glycosides from the less polar aglycone (quercetin).[1]
Table 1: Typical Starting HPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][11] |
| Mobile Phase A | Water with an acid modifier (e.g., 0.1% formic acid, 1.5% acetic acid)[1][4][20] |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Flow Rate | 0.8 - 1.0 mL/min[1][8] |
| Detection | UV-Vis detector at a wavelength where quercetin and its derivatives have strong absorbance, typically around 259 nm or 360-370 nm.[4][8][21] |
| Temperature | Ambient or controlled at 25-40°C[1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: HPLC Method Development for Separation of Quercetin and its Glycosides
This protocol outlines a systematic approach to developing a robust HPLC method.
-
Initial Conditions:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to 360 nm.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes). This will indicate the range of organic solvent needed to elute all compounds of interest.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered at the beginning, start with a lower initial %B.
-
If peaks are eluting too late, increase the final %B or the gradient slope.
-
To improve separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.
-
-
Mobile Phase and pH Adjustment:
-
If resolution is still insufficient, switch Mobile Phase B to methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.
-
If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.
-
-
Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.
-
Protocol 2: Sample Preparation for Plant Extracts
Proper sample preparation is critical to protect the HPLC system and ensure accurate quantification.
-
Extraction:
-
Filtration:
-
Filter the crude extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
For complex matrices, an SPE cleanup step can remove interfering compounds. A C18 SPE cartridge is often used for this purpose.
-
Condition the cartridge with methanol, followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove highly polar impurities.
-
Elute the flavonoids with a stronger solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under reduced pressure.
-
Reconstitute the residue in the initial mobile phase of your HPLC method. This is crucial to prevent peak distortion.
-
References
- Studzińska, S., & Buszewski, B. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes.
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
- Pyrzynska, K., & Biesaga, M. (2011). Hydrophilic Interaction Chromatographic Analysis of Quercetin and its Glycosides.
- Al-dujaili, A. H. (2022). Effect of Superficially Porous Particles on Chromatographic Analysis Time of Flavonoids. Iraqi Journal of Pharmaceutical Sciences, 31(Supplement), 279-286. [Link]
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ACD/Labs. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Kammerer, D., Carle, R., & Schieber, A. (2005). Elution order of quercetin glycosides from apple pomace extracts on a new HPLC stationary phase with hydrophilic endcapping.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Ferreira, M., et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles.
- Ghasemzadeh, A., Jaafar, H. Z. E., & Rahmat, A. (2015). HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. Journal of Agricultural and Food Chemistry, 63(4), 1054–1059. [Link]
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
- Nuengchamnong, N., & Ingkaninan, K. (2009). Separation and Detection of the Antioxidant Flavonoids, Rutin and Quercetin, Using HPLC Coupled on-line With. Thai Journal of Pharmaceutical Sciences, 33(1), 64-73. [Link]
- Ferreira, M., et al. (2023).
- ResearchGate. (n.d.). Comparison of the orthogonal nature of phenyl phases in the analysis of....
- Kumar, A., et al. (2022). RP-HPLC Method Development and Validation for Simultaneous Estimation of Rutin and Quercetin in Morus alba L. leaf extract. Research Journal of Pharmacy and Technology, 15(1), 225-230. [Link]
- Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- GL Sciences. (n.d.). Cyano Column.
- Ma, Y. L., et al. (2017). HPLC determination of quercetin in three plant drugs from genus Sedum and conjecture of the best harvest time. Pharmacognosy Journal, 9(6), 725-728. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). HPLC based estimation and extraction of rutin, quercetin and gallic acid in Moringa oleifera plants grown in.
- Le, T. T. H., et al. (2023). Separation of Mixtures of Rutin and Quercetin: Evaluating the Productivity of Preparative Chromatography. Chemie Ingenieur Technik, 95(11), 1851-1857. [Link]
- Mercolini, L., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. Molecules, 27(19), 6569. [Link]
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Phenomenex. (n.d.). Separation of Quercetin and its Organic Impurities per USP Monograph.
- Hawach Scientific. (n.d.). Use, cleaning and storage of cyano column and amino column.
- Nanotechnology Perceptions. (2023). HPLC Method Development and Validation for Quercetin.
- Waters. (n.d.). HPLC Troubleshooting.
- ResearchGate. (n.d.). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L..
- The Journal of Phytopharmacology. (2019). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Lee, J. H., et al. (2021). Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and. Journal of Applied Biological Chemistry, 64(3), 253–259. [Link]
- Pyrzynska, K., & Biesaga, M. (2011). Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material.
- ResearchGate. (n.d.). HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and....
- da Silva, A. B., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. Molecules, 28(23), 7799. [Link]
- Wang, Y., et al. (2023). Optimized HPLC extraction method of quercetin and berberine based on response surface analysis. Scientific Reports, 13(1), 17154. [Link]
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Quercetin 3-O-rhamnoside Chromatography: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for troubleshooting chromatographic issues related to Quercetin 3-O-rhamnoside (Quercitrin). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges, specifically peak tailing, during the analysis of this and similar flavonoid compounds. Here, we will delve into the root causes of these common chromatographic problems and provide scientifically-grounded, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a phenomenon observed in chromatography where the tail end of a chromatographic peak is drawn out and asymmetrical.[1][2] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1] When peak tailing occurs, it can significantly compromise the accuracy and reproducibility of quantification.[1][3] This is because the distorted peak shape makes it difficult for the chromatography data system to correctly determine the start and end of the peak, leading to inconsistent integration and, consequently, inaccurate measurement of the compound's concentration. Furthermore, tailing can reduce the resolution between this compound and other closely eluting compounds in a complex sample, potentially leading to misidentification or inaccurate quantification of co-eluting substances.[1][2]
Q2: I'm observing significant peak tailing for this compound on my C18 column. What are the likely chemical causes?
The peak tailing of polar, phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The most common culprits include:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[1][2][4] The polar hydroxyl groups of this compound can form strong hydrogen bonds with these acidic silanol groups.[2][4] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some molecules to be retained longer and elute slowly, resulting in a tailing peak.[1][4]
-
Metal Chelation: Flavonoids, including this compound, are known to be effective metal chelators.[1][5] Trace metal impurities (such as iron, aluminum, or zinc) present in the silica matrix of the column, the stainless-steel components of the HPLC system (e.g., frits, tubing), or even in the sample or mobile phase can form complexes with the flavonoid.[1][6][7] These complexes can have different chromatographic properties than the free analyte, leading to peak distortion and tailing.[1] The primary chelation sites on the quercetin molecule are the 3',4'-dihydroxy groups on the B-ring and the 5-hydroxy and 4-carbonyl groups.[8]
-
Mobile Phase pH Effects: The pH of the mobile phase plays a critical role in the analysis of ionizable compounds like flavonoids.[1][9] The phenolic hydroxyl groups of this compound are weakly acidic. If the mobile phase pH is not sufficiently low, these groups can partially ionize. The presence of both neutral and ionized forms of the analyte can lead to peak broadening and tailing, as the two forms will have different retention characteristics.[1][10]
Below is a diagram illustrating the primary causes of peak tailing for this compound.
Caption: Main factors contributing to peak tailing of this compound.
Troubleshooting Guides
Guide 1: Mitigating Secondary Silanol Interactions
If you suspect that interactions with free silanols are the primary cause of your peak tailing, here are some effective strategies:
Step-by-Step Protocol:
-
Mobile Phase Acidification:
-
Action: Add a small amount of a volatile acid to your mobile phase.[11] Commonly used acids include 0.1% formic acid or 0.1% acetic acid.[11] Trifluoroacetic acid (TFA) at 0.05-0.1% can also be effective but may suppress MS ionization.
-
Rationale: Operating at a lower pH (typically between 2.5 and 3.5) protonates the acidic silanol groups (Si-OH), rendering them neutral.[4][9][12] This minimizes the strong secondary ionic interactions with the polar hydroxyl groups of the flavonoid, leading to a more symmetrical peak shape.[4][11]
-
-
Use of an End-Capped Column:
-
Action: Switch to a modern, high-purity, end-capped C18 column.
-
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group).[4] This effectively shields the polar analyte from interacting with the silanols, significantly reducing peak tailing.[4][13]
-
-
Increase Buffer Concentration:
-
Action: If using a buffer, increasing its concentration (e.g., to >20 mM) can sometimes help.[9]
-
Rationale: The buffer ions can compete with the analyte for interaction with the active silanol sites, thereby masking them and improving peak shape.
-
The following diagram outlines the workflow for addressing silanol-induced peak tailing.
Caption: Troubleshooting workflow for silanol-related peak tailing.
Guide 2: Addressing Metal Chelation Effects
If acidification of the mobile phase does not fully resolve the peak tailing, metal chelation may be a contributing factor.
Step-by-Step Protocol:
-
Use a Metal Chelating Agent in the Mobile Phase:
-
Action: Add a weak chelating agent, such as 0.05% trifluoroacetic acid (TFA) or citric acid, to the mobile phase.
-
Rationale: These additives will preferentially bind to any active metal sites in the system, preventing the this compound from interacting with them.
-
-
System Passivation:
-
Action: Passivate your HPLC system, especially if it is new or has been sitting idle. This can be done by flushing the system with a solution of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid), followed by a thorough wash with your mobile phase.
-
Rationale: Passivation helps to remove any accessible metal ions from the surfaces of the HPLC components.
-
-
Use of PEEK Tubing and Frits:
Guide 3: Optimizing General Chromatographic Conditions
Sometimes, peak tailing can be a result of non-ideal chromatographic parameters.
Data Summary Table: General Optimization Parameters
| Parameter | Issue | Recommended Solution | Rationale |
| Sample Concentration | Peak tailing at high concentrations. | Dilute the sample and re-inject. | High sample concentration can lead to mass overload of the stationary phase, causing peak distortion.[1][2] |
| Injection Solvent | Sample dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | A strong injection solvent can cause the analyte band to spread on the column, leading to poor peak shape.[2] |
| Column Temperature | Inconsistent retention times and peak shapes. | Use a column oven and set the temperature to at least 30-40 °C. | Increased temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks. |
| Flow Rate | Sub-optimal flow rate. | Optimize the flow rate for your column dimensions and particle size. | A flow rate that is too high or too low can negatively impact peak shape and efficiency. |
| Column Health | Column is old or has been exposed to harsh conditions. | Flush the column with a strong solvent or replace it if necessary. | Column degradation can expose more active silanol sites and lead to peak tailing.[1][2] |
Concluding Remarks
Peak tailing of this compound is a common but manageable issue in HPLC. By systematically addressing the potential causes—secondary silanol interactions, metal chelation, and suboptimal chromatographic conditions—researchers can significantly improve peak shape, leading to more accurate and reliable quantitative results. A logical, step-by-step approach, starting with mobile phase optimization, is often the most effective way to troubleshoot this problem.
References
- Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC - Benchchem.
- selecting the optimal mobile phase for flavonoid glycoside separation - Benchchem.
- HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and... - ResearchGate.
- The use of ionic liquid as mobile phase modifier in analytical supercritical fluid chromatography for the separation of flavonoids | Request PDF - ResearchGate.
- Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity.
- Influence of mobile phase additive as sheath liquid on peak areas of... | Download Scientific Diagram - ResearchGate.
- Peak Tailing in HPLC - Element Lab Solutions.
- Retention Study of Flavonoids Under Different Chromatographic Modes - PMC - NIH.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci.
- Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub.
- How can I prevent peak tailing in HPLC? - ResearchGate.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
- HPLC Method Development and Validation for Quercetin - Nanotechnology Perceptions.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time - Pharmacognosy Journal.
- Metal chelation effect of extracts of M. juliana and quercetin on... - ResearchGate.
- Chromatographic profile of quercetin-3-O-rhamnoside (A) and... - ResearchGate.
- Study of interaction between metal ions and quercetin | Request PDF - ResearchGate.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation - Oxford Academic.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI.
- Technical Support Center: HPLC Analysis of Quercetin 3-O-(6''-acetyl-glucoside) - Benchchem.
- Chelation of Iron and Copper by Quercetin B-Ring Methyl Metabolites, Isorhamnetin and Tamarixetin, and Their Effect on Metal-Based Fenton Chemistry - PubMed.
- Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography - PubMed.
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Technical Support Center: Solubilizing Quercetin 3-O-rhamnoside for Bioassays
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide addresses the common yet critical challenge of solubilizing Quercetin 3-O-rhamnoside (Q3R), also known as Quercitrin, for reliable and reproducible bioassay results. We will move beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions for your specific experimental setup.
Frequently Asked Questions & Troubleshooting
Q1: I'm starting a new project. Why is this compound so difficult to dissolve in my aqueous buffer?
Answer: The solubility challenge with this compound stems from its hybrid chemical structure. It consists of a largely nonpolar (lipophilic) quercetin aglycone attached to a polar (hydrophilic) rhamnose sugar moiety.[1][2] While the sugar group improves water solubility compared to pure quercetin, the molecule as a whole remains poorly soluble in neutral aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[3] It is almost insoluble in cold water and only slightly soluble in boiling water.[3] This poor aqueous solubility is a primary hurdle for achieving the necessary concentrations for in vitro and in vivo bioassays.
Q2: What is the recommended first-line approach for preparing a high-concentration stock solution?
Answer: The standard and most effective initial approach is to create a concentrated stock solution in a pure, high-quality organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its ability to dissolve a wide range of compounds.
Causality: DMSO is a highly polar aprotic solvent that can effectively disrupt the intermolecular forces between Q3R molecules, allowing them to be solvated.[4] While ethanol can also be used, DMSO typically achieves significantly higher concentrations.[5][6]
| Solvent | Typical Max. Solubility (Quercetin Aglycone) | Suitability for Stock Solutions | Key Considerations |
| DMSO | ~30 mg/mL[5][6] | Excellent | Gold standard for high concentration stocks. Ensure final assay concentration is low (<0.5%) to avoid cytotoxicity.[7][8] |
| Ethanol (EtOH) | ~2 mg/mL[5][6] | Good | Useful when DMSO is incompatible with the assay. May require warming to fully dissolve. |
| Methanol (MeOH) | Soluble | Acceptable | Can be used, but is more volatile and toxic than ethanol.[9] |
| Aqueous Buffers | Sparingly soluble[3][5] | Not Recommended | Not suitable for creating concentrated stock solutions. |
Table 1. Comparison of Solvents for Preparing this compound Stock Solutions. Data for the more widely studied quercetin aglycone is used as a proxy, with similar relative solubilities expected for Q3R.
Q3: My Q3R dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong and how do I fix it?
Answer: This is the most common problem researchers face and is known as "crashing out." It happens when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. The solvent concentration drops so quickly that the compound molecules aggregate and precipitate before they can be properly dispersed.
The solution is a careful, stepwise dilution protocol. This ensures the compound is gradually introduced to the aqueous environment, preventing precipitation.
-
Prepare High-Concentration Stock: Dissolve your Q3R in 100% DMSO to the highest practical concentration (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or vortexing if necessary.
-
Create Intermediate Dilutions: Perform one or more serial dilutions in your final aqueous buffer or medium. A key technique is to add the stock solution to the buffer while vortexing the tube to ensure rapid mixing.
-
Example: To get a final concentration of 50 µM in an assay with a final DMSO concentration of 0.1%:
-
Dilute the 50 mM stock 1:10 in media (add 2 µL stock to 18 µL media) to make a 5 mM intermediate solution (10% DMSO).
-
Dilute this 5 mM intermediate 1:100 into the final assay volume (e.g., add 2 µL of the 5 mM solution to 198 µL of media in your well).
-
-
-
Final Solvent Concentration Check: Always calculate the final percentage of your organic solvent in the assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[7][8] Include a "vehicle control" (medium with the same final DMSO concentration but no compound) in your experimental design.
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Q4: My assay is sensitive to organic solvents. Are there alternative methods to improve the aqueous solubility of Q3R?
Answer: Yes, several methods can enhance aqueous solubility while minimizing or eliminating the need for organic solvents. The two most effective strategies are pH adjustment and the use of complexation agents like cyclodextrins.
Causality: Flavonoids, including Q3R, possess acidic hydroxyl groups.[10] As the pH of the solution increases above the pKa of these groups, they deprotonate, acquiring a negative charge. This ionization significantly increases the molecule's polarity and its solubility in water. Studies on quercetin and related flavonoids show that solubility can increase several-fold when moving from acidic to slightly alkaline pH.[11][12] For example, the solubility of some flavonoids was 4-6 times higher at pH 8 compared to pH 2.[11]
Protocol:
-
Determine the pH tolerance of your assay system (e.g., cell viability, enzyme activity).
-
Prepare a series of buffers (e.g., phosphate or Tris buffers) with pH values ranging from 7.0 to 8.5.
-
Attempt to dissolve Q3R directly in these buffers. Gentle warming (37°C) can assist dissolution.
-
Caution: Be aware that high pH can also accelerate the degradation of some flavonoids.[13] It is crucial to prepare these solutions fresh and assess the stability of your compound at the chosen pH over the time course of your experiment.
Causality: Cyclodextrins (CDs) are donut-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity.[14] The nonpolar quercetin portion of the Q3R molecule can insert itself into this cavity, forming an "inclusion complex."[15] The resulting complex has the hydrophilic exterior of the cyclodextrin, which allows the entire package to dissolve readily in water, effectively shuttling the Q3R into solution.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[14][16]
Caption: Cyclodextrin forming a water-soluble complex with Q3R.
Q5: What are the potential pitfalls of these solubilization methods that could affect my results?
Answer: This is a critical question. Your solubilization method should not interfere with the bioassay.
-
DMSO Toxicity: As mentioned, DMSO can be toxic to cells, typically at concentrations above 0.5%-1%.[7][8] It can also act as a free radical scavenger or interfere with sulfur metabolism, potentially confounding results in assays measuring oxidative stress or related pathways.[4][18] Always run a vehicle control.
-
pH Effects: Altering the pH can directly impact your biological system. For example, cell membranes, protein (enzyme) conformation, and compound stability are all pH-sensitive.[10] Any observed effect must be distinguished from a direct effect of the altered pH.
-
Cyclodextrin Interference: While generally inert, cyclodextrins can sometimes interact with other components in your assay. For example, they can extract cholesterol from cell membranes. It is essential to run a control with just the cyclodextrin at the same concentration to rule out any confounding effects.
Q6: How should I store my Q3R solutions to ensure stability?
Answer: Both the solid compound and its solutions can be sensitive to light, oxygen, and temperature.[3][19]
-
Solid Compound: Store desiccated at 2-8°C, protected from light.[3]
-
DMSO Stock Solutions: Prepare aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C. These are generally usable for up to two weeks.[9]
-
Aqueous Working Solutions: Due to lower stability, it is strongly recommended to prepare these fresh on the day of the experiment.[5] Do not store aqueous solutions for more than one day.[5][6]
References
- Study of Solubility Enhancement of Quercetin by Inclusion Complexation with Betacyclodextrin. (n.d.). PharmaInfo.
- Lozano, E., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces B: Biointerfaces, 92, 84-90. [Link]
- Pham, T. L., et al. (2020). Improved water solubility of quercetin by preparing complexation with cyclodextrins in binary solvent. Vietnam Academy of Science and Technology.
- quercetin-3-rhamnoside. (2024, April 9). ChemBK.
- Pham, T. L., et al. (2020). Improved water solubility of quercetin by preparing complexation with cyclodextrins in binary solvent. VAST JOURNALS SYSTEM.
- Quercetin 3-O-alpha-L-rhamnopyranoside. (n.d.). PubChem.
- Borghetti, G. S., et al. (2010). Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture. AAPS PharmSciTech, 11(4), 1591–1599. [Link]
- Janga, K., et al. (2022). Quality by Design Based Optimization and Development of Cyclodextrin Inclusion Complexes of Quercetin for Solubility Enhancement. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]
- Quercetin-3-O-rhamnoside. (n.d.). PubChem.
- Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. ResearchGate.
- The effect of pH on the extraction yield of flavonoids. (2022). ResearchGate.
- Lee, S. H., et al. (2015). Enhancement of quercetin water solubility with steviol glucosides and the studies of biological properties. Functional Foods in Health and Disease, 5(12), 437-449. [Link]
- Bhatia, S., et al. (2022). Effect of pH and temperature on physicochemical properties, aggregation behaviour and degradation kinetics of quercetin and baicalein in nearly aqueous media. ResearchGate.
- Which solvent is suitable for quercetin solubility? (2014, October 18). ResearchGate.
- Quercetin 3-O-acetyl-rhamnoside. (2010, April 8). FooDB.
- Fujimori, H., et al. (2018). Enhanced solubility of quercetin by forming composite particles with transglycosylated materials. ResearchGate.
- Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. [Link]
- Isaka, M., et al. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. [Link]
- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324. [Link]
- Lee, S. H., et al. (2015). Enhancement of quercetin water solubility with steviol glucosides and the studies of biological properties. ResearchGate.
- Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes. (2023). MDPI.
- Yan, W., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Drug Design, Development and Therapy. [Link]
- Kendre, P. N., et al. (n.d.). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore.
- Kendre, P. N., et al. (2016). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 7(2), 118-127. [Link]
- Kaczor-Kamińska, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants, 13(5), 582. [Link]
- Kaczor-Kamińska, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study. PubMed.
- Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020). Journal of Drug Delivery and Therapeutics, 10(4), 114-121. [Link]
- G. da Rosa, C., et al. (2018). Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids. Molecules, 23(10), 2447. [Link]
- Pineda, E. A. C., & Chen, C.-C. (2016). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. SciSpace.
- Quercetin 3-O-glucoside-7-O-rhamnoside. (n.d.). BioCrick.
- Solubility of Flavonoids in Organic Solvents. (2011). Scite.ai.
- The chemical structures of quercetin-3-O-rhamnoside (Qn) and... (n.d.). ResearchGate.
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Technical Support Center: A Guide to Preventing Quercetin 3-O-rhamnoside (Quercitrin) Degradation During Storage
Welcome to the technical support guide for Quercetin 3-O-rhamnoside (also known as Quercitrin). This document is designed for researchers, scientists, and drug development professionals who handle this valuable flavonoid glycoside. The stability of this compound is paramount for ensuring experimental reproducibility and the validity of research outcomes. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter, ensuring the integrity of your samples from storage to application.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common queries regarding the stability and proper handling of this compound.
Q1: What is this compound, and why is its stability a critical concern?
A1: this compound is a naturally occurring flavonoid, specifically a flavonol glycoside. It consists of the aglycone quercetin linked to a rhamnose sugar molecule at the 3-hydroxyl position.[1] This glycosylation enhances its solubility and bioavailability compared to quercetin alone.[1][2] Its stability is a major concern because, like many flavonoids, its poly-phenolic structure is susceptible to degradation from environmental factors.[3][4] Degradation alters the molecule's chemical structure, leading to a loss of biological activity and the potential formation of confounding artifacts in your experiments. Ensuring its stability is fundamental to achieving accurate and reliable research results.
Q2: What are the primary environmental factors that cause the degradation of this compound?
A2: The degradation of this compound is primarily driven by five key factors:
-
Light (Photodegradation): The flavonoid structure contains conjugated aromatic rings that readily absorb UV light, which can excite the molecule and lead to bond cleavage and structural rearrangement.[5] This is often the most aggressive cause of degradation.
-
Oxygen (Oxidation): The hydroxyl (-OH) groups on the quercetin backbone are susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This process can be accelerated by light and the presence of metal ions.[3][6] The aglycone, quercetin, is known to react strongly with oxidizing agents.[7][8][9]
-
Elevated Temperature: Heat provides the activation energy for degradative chemical reactions. Storing the compound at ambient or elevated temperatures will significantly accelerate both oxidation and hydrolysis.[5]
-
Moisture (Hydrolysis): this compound is described as hygroscopic, meaning it readily absorbs moisture from the air.[10] This moisture can lead to the hydrolytic cleavage of the glycosidic bond, separating the rhamnose sugar from the quercetin aglycone and resulting in sample impurity.
-
pH Extremes: Flavonoid stability is highly dependent on pH.[4][5][11] Alkaline conditions, in particular, can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to rapid oxidative degradation, often indicated by a color change to dark yellow.[10]
Q3: What are the ideal storage conditions for solid this compound to ensure long-term stability?
A3: For maximum long-term stability of the solid (powder) compound, a multi-faceted approach is required. The goal is to mitigate all the degradation factors mentioned above. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. [12][13] | Minimizes the rate of all chemical degradation reactions. |
| 2-8°C for short-term storage.[5][14] | Acceptable for brief periods, but freezing is preferred for long-term stability. | |
| Light | Store in amber or opaque glass vials.[5] | Blocks UV and visible light wavelengths that initiate photodegradation. |
| Place vials inside a secondary container or in a dark cabinet/freezer. | Provides an additional barrier against light exposure. | |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[12] | Displaces oxygen, preventing oxidative degradation of the phenolic structure. |
| Moisture | Use tightly sealed containers with high-quality seals (e.g., PTFE-lined caps).[9][14][15] | Prevents moisture ingress, which can cause hydrolysis and hygroscopic clumping. |
| Store in a desiccated environment if possible. | Further reduces ambient moisture. |
Q4: How should I handle and store solutions of this compound?
A4: Solutions are significantly less stable than the solid compound. The general and most critical advice is to prepare solutions fresh for each experiment. If you must store a stock solution, do not store aqueous solutions for more than a single day.[12] For organic stock solutions (e.g., in DMSO or ethanol[12]), store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle introduces atmospheric moisture and oxygen, accelerating degradation.
Q5: Can I store the solid compound at room temperature for a short period?
A5: This is strongly discouraged. While brief exposure during weighing is unavoidable, leaving the compound on a lab bench for extended periods exposes it to light, heat, and humidity, all of which contribute to degradation.[3][4][5] Always return the primary container to its recommended cold storage condition immediately after use.
Q6: What type of container is best for storage?
A6: The ideal container is a Type 1 borosilicate glass vial with an amber coating to block UV light.[5] The cap should have a chemically inert liner, such as PTFE, to ensure a tight seal against moisture and air. Avoid plastic containers for long-term storage, as they can be permeable to gases and may leach plasticizers.
Section 2: Troubleshooting Guide: Identifying and Addressing Degradation
This guide provides a logical workflow for instances where you suspect your sample may have been compromised.
Issue: My experimental results are inconsistent, or I suspect my this compound sample has degraded. What are the signs and how can I confirm it?
Solution: Follow this two-step process to diagnose the issue.
Step 1: Visual and Physical Inspection
-
Color Change: Pure this compound is a yellow crystalline powder.[10] A noticeable darkening, browning, or change to a duller shade can be a primary indicator of oxidation or other forms of chemical degradation.
-
Clumping or "Tarry" Appearance: If the powder is no longer free-flowing and has formed hard clumps or appears sticky, it has likely absorbed significant moisture. This indicates a high risk of hydrolytic degradation.
Step 2: Definitive Analytical Confirmation Visual inspection is suggestive but not conclusive. The most reliable method to confirm purity and degradation is through analytical chromatography.
-
Purity Assessment via HPLC-DAD: High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for assessing the purity of flavonoids.[16][17]
-
Procedure: Prepare a fresh solution of your sample and analyze it using a validated HPLC method (a general protocol is provided in Section 3).
-
Interpreting the Results:
-
Reduced Main Peak Area: Compare the peak area of the main this compound peak to that of a new, trusted reference standard or a previous analysis of the same batch when it was known to be pure. A significant decrease indicates degradation.
-
Appearance of New Peaks: The presence of new, unexpected peaks in the chromatogram is a clear sign of degradation. A common degradation product to look for is the quercetin aglycone , which will have a different retention time. Other small peaks may represent various oxidative byproducts.
-
-
If degradation is confirmed, the sample batch should be discarded. It is scientifically unsound to use a degraded or impure compound, as it will compromise the validity of your experimental data.
Section 3: Protocols and Methodologies
These protocols provide standardized procedures for handling and analysis to maintain the integrity of your compound.
Protocol 1: Recommended Long-Term Storage of Solid this compound
-
Aliquot Upon Receipt: When you receive a new batch of the compound, avoid repeatedly opening the main container. If possible, aliquot the powder into smaller, single-use amber glass vials in a controlled environment (e.g., a glove box with low humidity).
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds. This displaces atmospheric oxygen.
-
Secure Sealing: Immediately and tightly seal the vial with a cap containing a PTFE liner.
-
Labeling: Clearly label each vial with the compound name, batch number, concentration (if applicable), and date. Use cryo-resistant labels.
-
Freezer Storage: Place the sealed vials in a labeled box and store them in a -20°C or -80°C freezer, away from the door to minimize temperature fluctuations.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and should be optimized for your specific equipment and column.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[18]
-
Mobile Phase:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a trusted reference standard of this compound in HPLC-grade methanol to a known concentration (e.g., 100 µg/mL).[20]
-
Sample Preparation: Prepare your test sample at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 10-20 µL.[18]
-
Detection Wavelength: Monitor at the lambda max for this compound, typically around 255-265 nm and 350-370 nm. A DAD allows for full spectrum analysis.
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compounds. A typical gradient might run from 10% to 70% Solvent B over 20-30 minutes.
-
-
Analysis: Inject the standard first to determine the retention time and peak shape. Then, inject your test sample. Compare the chromatograms for shifts in retention time, the appearance of new peaks, or a reduction in the main peak's purity/area.
-
Section 4: Visualizing Degradation Factors and Workflows
Diagram 1: Key Factors Leading to Degradation
Caption: A systematic workflow for confirming the stability of a sample.
Section 5: References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chembk.com [chembk.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biocrick.com [biocrick.com]
- 14. chemfaces.com [chemfaces.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phcogj.com [phcogj.com]
- 19. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. researchgate.net [researchgate.net]
- 33. scielo.br [scielo.br]
Technical Support Center: LC-MS/MS Analysis of Quercetin 3-O-rhamnoside (Quercitrin)
Welcome to the technical support guide for the LC-MS/MS analysis of Quercetin 3-O-rhamnoside, also known as Quercitrin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this common flavonoid glycoside in various biological and botanical matrices. As your virtual application scientist, I will guide you through the causal relationships in method development, provide field-proven troubleshooting strategies, and offer self-validating protocols to ensure the integrity of your results.
Introduction: The Challenge of the Matrix
This compound (C₂₁H₂₀O₁₁; MW: 448.4 g/mol ) is a widely studied flavonoid with numerous potential health benefits.[1][2] Accurate quantification is paramount for pharmacokinetic, nutraceutical, and botanical quality control studies. However, like many glycosides, its analysis by LC-MS/MS is susceptible to matrix effects , a phenomenon where co-eluting endogenous or exogenous components in a sample alter the ionization efficiency of the analyte.[3] This can lead to ion suppression or enhancement, compromising data accuracy, precision, and sensitivity.[3]
This guide provides a comprehensive framework for developing, validating, and troubleshooting a robust LC-MS/MS method for this compound, with a core focus on anticipating and mitigating matrix effects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the analysis of this compound.
FAQ 1: What are matrix effects and why are they a problem for this compound analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] In biological samples like plasma or urine, major culprits include phospholipids, salts, and endogenous metabolites.[3] For plant extracts, pigments, sugars, and other phenolics can interfere. This is a critical issue because it can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of the analyte, leading to an underestimation of its true concentration.
-
Ion Enhancement: Less common, but matrix components can sometimes increase ionization efficiency, leading to overestimation.
The result is poor accuracy and reproducibility. The glycosidic nature of this compound makes it moderately polar, and it may elute from a reversed-phase column in a region dense with matrix interferences if sample preparation and chromatography are not optimized.
FAQ 2: How can I determine if my assay is suffering from matrix effects?
The most widely accepted method is the post-extraction spike analysis .[4] This quantitatively assesses the impact of the matrix.
-
Concept: You compare the peak area of the analyte in a clean solution (neat standard) to the peak area of the analyte spiked into a blank matrix sample after the extraction process.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this depends on regulatory guidelines.
-
A qualitative method is post-column infusion , where a constant flow of this compound solution is T-d into the flow path after the analytical column. When a blank matrix extract is injected, any dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[4]
FAQ 3: My this compound peak is showing a fronting shoulder or splitting. What's the cause?
This is often related to the sample solvent. If the residue from your sample preparation is reconstituted in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase of your gradient, it can cause the analyte to travel through the top of the column too quickly, leading to peak distortion.
Solution: Always aim to reconstitute your final extract in a solvent that is as weak as or weaker than your initial mobile phase conditions.
FAQ 4: I see a large peak at m/z 301 at the same retention time as my analyte (m/z 447). What is happening?
You are likely observing in-source fragmentation . The glycosidic bond of this compound is labile and can break within the heated electrospray ionization (ESI) source, losing the rhamnose moiety (a neutral loss of 146 Da) to generate the quercetin aglycone fragment ([M-H]⁻ at m/z 301).[1]
While this can be used for identification, it can compromise quantification of the parent molecule. To minimize this:
-
Reduce Cone Voltage / Declustering Potential: This is the primary parameter controlling in-source fragmentation. Lowering this voltage provides "softer" ionization conditions.[4][5]
-
Optimize Source Temperature: High temperatures can promote fragmentation. Reduce the source or desolvation gas temperature incrementally to find a balance between efficient solvent evaporation and analyte stability.[5]
FAQ 5: What is the best internal standard (IS) for this compound?
The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., this compound-¹³C₆). However, a SIL-IS for the intact glycoside is not readily commercially available.
Alternative Strategies:
-
Labeled Aglycone (e.g., Quercetin-d₃ or Quercetin-¹³C₃): Commercially available options like Quercetin-d3 exist.[6][7] This is a strong choice but does not perfectly mimic the extraction recovery or potential chromatographic variations of the glycoside. It will, however, effectively compensate for ionization suppression.
-
Structural Analog: A compound with a very similar chemical structure and physicochemical properties. For this compound, suitable analogs include other quercetin glycosides like Rutin (Quercetin 3-O-rutinoside) or Afzelin (Kaempferol 3-O-rhamnoside).[1][8] The key is that the analog should have similar extraction recovery and experience similar matrix effects.[9][10][11] The use of an analog IS is a valid strategy when a SIL-IS is not available, but requires more rigorous validation to prove it effectively tracks the analyte.[12]
Section 2: Method Development & Optimization
A robust method is built on clean samples and good chromatography. This section provides validated starting points and explains the rationale behind the choices.
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is your first line of defense against matrix effects. The goal is to resolve this compound from the bulk of matrix components, particularly phospholipids which typically elute in the mid-to-late regions of a reversed-phase gradient.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, sub-2 µm particle size (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) | A high-efficiency C18 column provides excellent hydrophobic retention and sharp peaks for flavonoids. Sub-2 µm particles (UPLC/UHPLC) offer superior resolution, which is critical for separating the analyte from matrix interferences.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures consistent protonation of the analyte's phenolic hydroxyl groups, leading to better peak shape and improved retention on reversed-phase columns. Formic acid is a volatile modifier ideal for MS.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is preferred over methanol for flavonoid analysis as it often provides better peak efficiency and lower backpressure. |
| Gradient | 5-95% B over 5-10 minutes | A relatively fast gradient is often sufficient. Start with a low %B to retain the analyte and focus on eluting it before the majority of late-eluting matrix components like phospholipids. An example gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.[8] |
| Column Temp. | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Injection Vol. | 1 - 5 µL | Keep injection volumes small to avoid column overload and peak distortion, especially when dealing with complex matrices. |
Mass Spectrometry (MS) Parameters
This compound ionizes well in negative electrospray ionization (ESI) mode due to its acidic phenolic hydroxyl groups.
| Parameter | Recommended Condition | Rationale & Expertise |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode deprotonates the phenolic hydroxyl groups, providing a strong and stable [M-H]⁻ precursor ion.[8] |
| Precursor Ion | m/z 447.1 | This corresponds to the deprotonated molecular ion [C₂₁H₁₉O₁₁]⁻ of this compound. |
| Product Ion(s) | Quantifier: m/z 301.0Qualifier: m/z 151.0 | The transition 447 -> 301 represents the characteristic and most abundant fragmentation: the neutral loss of the rhamnoside sugar moiety (-146 Da).[1][13] The fragment at m/z 151 corresponds to a retro-Diels-Alder fragmentation of the quercetin aglycone C-ring and is a highly specific confirmatory ion.[14] |
| Internal Standard | Rutin: 609.1 -> 301.0Afzelin: 431.0 -> 285.0Quercetin-d₃: 304.0 -> 151.0 | Select transitions that are specific and free from crosstalk with the analyte. Rutin also fragments to the quercetin aglycone. Afzelin provides the kaempferol aglycone. Quercetin-d₃ will fragment similarly to native quercetin. |
| Source Temp. | 150 °C | A lower source temperature can help minimize in-source fragmentation.[8] |
| Desolvation Temp. | 500 - 550 °C | Must be high enough for efficient solvent evaporation but can be optimized to reduce thermal degradation.[8] |
| Cone Voltage | 20 - 40 V | This is a critical parameter. Tune by infusing the analyte and observing the precursor ion intensity vs. the in-source fragment (m/z 301). Select a voltage that maximizes the precursor while keeping the fragment low. |
| Collision Energy | 15 - 25 eV | Optimize to maximize the signal for the m/z 301 product ion. This value is instrument-dependent. |
Section 3: Sample Preparation Protocols
Effective sample preparation is the most critical step in mitigating matrix effects. The choice of technique depends on the matrix complexity, required sensitivity, and available resources.
Workflow Diagram: Sample Preparation Decision Tree
Caption: Decision tree for selecting a sample preparation method.
Protocol 1: Protein Precipitation (PPT) - Fast Screening
This method is fast and simple but provides the least effective cleanup. It is suitable for relatively clean matrices or when matrix effects have been shown to be minimal.[8]
Step-by-Step Methodology:
-
Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - The Gold Standard Cleanup
SPE offers the most effective removal of matrix interferences, especially phospholipids and salts. The Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is an excellent choice for flavonoids.[3][15][16]
Step-by-Step Methodology (Using Oasis HLB 1cc, 30 mg cartridges):
-
Pre-treat Sample: Dilute 200 µL of plasma or urine with 200 µL of 4% phosphoric acid in water. Add internal standard.
-
Condition Cartridge: Pass 1 mL of methanol through the cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady drip rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes polar interferences like salts while retaining the analyte.
-
Elute: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Section 4: Troubleshooting Guide
Even with a validated method, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Troubleshooting Logic: Inaccurate Quantification
Caption: Logical workflow for troubleshooting inaccurate quantification.
| Issue | Potential Cause | Recommended Action |
| Low Analyte Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with ionization. | 1. Improve Sample Cleanup: Switch from PPT to SPE (Protocol 2). SPE is highly effective at removing phospholipids and other sources of suppression.[3] 2. Improve Chromatography: Modify the LC gradient to move the analyte's retention time away from any suppression zones identified by post-column infusion. 3. Dilute Sample: A simple 1:5 or 1:10 dilution of the sample can significantly reduce matrix concentration and alleviate suppression, provided sensitivity is sufficient. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression varies between individual samples. | 1. Use a Stable Isotope-Labeled IS: This is the most effective solution. A SIL-IS will co-elute and experience the exact same degree of suppression as the analyte, providing perfect correction.[9] 2. Improve Sample Cleanup: More rigorous and consistent sample preparation (i.e., automated SPE) will reduce sample-to-sample variability in matrix composition. |
| No Peak Detected | In-source Fragmentation: The analyte is completely fragmenting in the source, so the precursor m/z 447 is absent. | 1. Check for Product Ion: Monitor for the m/z 301 fragment ion at the expected retention time. If it is present and intense, in-source fragmentation is the cause. 2. Soften Ionization: Systematically decrease the cone voltage/declustering potential and source temperature until the m/z 447 precursor ion appears.[4][5] |
| Low Recovery during Sample Prep | Incorrect SPE/LLE Conditions: The pH or solvent choice is not optimal for analyte retention or elution. | 1. Check Analyte pKa: Quercetin's phenolic hydroxyls have pKa values starting around 7. Ensure the sample is loaded onto the SPE cartridge at a pH at least 2 units below the pKa (e.g., pH < 5) to keep it neutral and ensure retention on a reversed-phase sorbent. 2. Optimize SPE Wash/Elution: Use a weak wash (e.g., 5% Methanol) to remove interferences without eluting the analyte. Use a strong elution solvent (e.g., 90-100% Methanol or Acetonitrile) to ensure complete recovery. |
References
- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
- UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (2013). Agilent Technologies. [Link]
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2013). Molecules, 18(3), 3051–3059. [Link]
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018).
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.).
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]
- Sample Preparation and Laboratory Automation. (n.d.).
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2013).
- Oasis HLB SPE method development using the 20 bottle approach - Protocol. (2023). OneLab. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry. (2006). LCGC North America. [Link]
- LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves. (2023). MDPI. [Link]
- Simplifying Solid-Phase Extraction. (n.d.).
- Development and Validation of a Sensitive UFLC–MS/MS Method for Quantification of Quercitrin in Plasma: Application to a Tissue Distribution Study. (2019). ACS Omega, 4(2), 4278–4285. [Link]
- Development and Validation of a Sensitive UFLC–MS/MS Method for Quantification of Quercitrin in Plasma: Application to a Tissue Distribution Study. (2019).
- Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. (2015). Molecules, 20(10), 18452–18467. [Link]
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (2003). Analytica Chimica Acta, 492(1-2), 199-215. [Link]
- Simultaneous Estimation of Quercetin and trans-Resveratrol in Cissus quadrangularis Extract in Rat Serum Using Validated LC-MS/MS Method: Application to Pharmacokinetic and Stability Studies. (2023). MDPI. [Link]
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- 6. Flavonoids Reference Materials | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
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- 16. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Low Recovery of Quercetin 3-O-rhamnoside
Welcome to the technical support center dedicated to addressing challenges in the purification of Quercetin 3-O-rhamnoside (Quercitrin). This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving high recovery rates during the isolation and purification of this valuable flavonoid glycoside. Here, we provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.
Understanding this compound
This compound, also known as Quercitrin, is a flavonoid glycoside found in numerous plants.[1][2] Its structure consists of the flavonol quercetin linked to a rhamnose sugar moiety.[3] This glycosidic linkage significantly impacts its physicochemical properties, differentiating it from its aglycone, quercetin. Key properties to consider during purification include:
-
Solubility : It is sparingly soluble in cold water but slightly more soluble in boiling water.[1] It readily dissolves in ethanol and alkaline solutions.[1] Understanding its solubility is crucial for selecting appropriate extraction and chromatography solvents.
-
Stability : this compound is sensitive to light and can be hygroscopic.[1] Flavonoids, in general, can be unstable under certain conditions, such as high temperatures, alkaline pH, and in the presence of metal ions, which can lead to oxidative degradation.[4][5]
-
Structure : The presence of the rhamnose group makes the molecule more polar than quercetin, which dictates its behavior in chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Initial Extraction
Question: I've performed a solvent extraction from my plant material, but my initial yield of this compound seems very low. What could be the cause?
Answer: Low extraction yield is a frequent issue and can stem from several factors related to the extraction solvent and procedure.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of your extraction solvent is critical. Since this compound is a glycoside, it is more polar than its aglycone.
-
Solution: Employ polar solvents. Mixtures of ethanol or methanol with water (e.g., 60-80% ethanol) are often effective for extracting flavonoid glycosides.[6] The water component helps to swell the plant matrix, allowing for better solvent penetration, while the alcohol solubilizes the target compound.
-
-
Inefficient Extraction Technique: Passive extraction methods like maceration may not be sufficient to fully extract the compound from the plant matrix.
-
Solution: Consider more advanced extraction techniques that can improve efficiency, such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Accelerated Solvent Extraction (ASE).[7][8] These methods use energy to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.
-
-
Degradation During Extraction: Prolonged exposure to high temperatures or light during extraction can degrade the target compound.[1][4]
-
Solution:
-
Minimize exposure to direct light by using amber glassware or covering your extraction vessel.
-
If using heat, optimize the temperature and duration. While elevated temperatures can increase solubility and extraction rates, excessive heat can cause degradation.[6]
-
Consider extracting under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Issue 2: Significant Loss of Compound During Sample Cleanup (e.g., SPE)
Question: I'm losing a significant amount of my target compound during the solid-phase extraction (SPE) cleanup step. How can I improve my recovery?
Answer: Solid-phase extraction is a powerful tool for purifying extracts, but it requires careful optimization to prevent the loss of the target analyte.[9][10]
Potential Causes & Solutions:
-
Incorrect Sorbent Selection: Using a sorbent with inappropriate chemistry can lead to either irreversible binding of your compound or failure to retain it.
-
Suboptimal SPE Protocol: The conditioning, loading, washing, and elution steps must be carefully optimized.
-
Solution: Follow a systematic approach to optimize your SPE method.
Detailed Protocol for SPE Optimization:
-
Conditioning: Properly activate the sorbent by first washing with a strong organic solvent (e.g., methanol or acetonitrile) to remove any impurities and wet the stationary phase. Then, equilibrate the sorbent with a solvent similar in composition to your sample matrix (e.g., water or a low percentage of organic solvent).[12]
-
Loading: Ensure your sample is dissolved in a weak solvent (high aqueous content) to promote retention on the C18 sorbent. Load the sample at a slow, controlled flow rate to allow for adequate interaction with the stationary phase.
-
Washing: This step is crucial for removing polar impurities without eluting your target compound. Use a weak solvent (e.g., water or 5-10% methanol in water). Test different solvent strengths to find the optimal balance.
-
Elution: Elute your compound with a stronger organic solvent. Start with a lower concentration of organic solvent (e.g., 50% methanol) and gradually increase the concentration to determine the optimal elution solvent. Collect fractions and analyze them (e.g., by TLC or HPLC) to determine where your compound is eluting.
-
-
-
Irreversible Adsorption: In some cases, highly active sites on the silica backbone of the sorbent can lead to irreversible adsorption of flavonoids.
-
Solution: Consider using polymer-based SPE cartridges, which can offer different selectivity and reduce the risk of irreversible binding.
-
Issue 3: Poor Resolution and Low Recovery in Column Chromatography
Question: I'm using flash chromatography or preparative HPLC for purification, but I'm getting broad peaks, poor separation from impurities, and low overall recovery. What should I do?
Answer: Chromatographic purification is a critical step where significant losses can occur if the method is not well-developed.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of stationary phase is fundamental for good separation.
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of your compound.
-
Solution:
-
Solvent Selection: For reverse-phase HPLC, typical mobile phases consist of a mixture of water and an organic modifier like acetonitrile or methanol.[15][16] Acetonitrile often provides better peak shape and lower backpressure than methanol.
-
Use of Acidic Modifiers: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is highly recommended.[15][16] This helps to suppress the ionization of the phenolic hydroxyl groups on the flavonoid, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: For complex mixtures, a gradient elution (where the concentration of the organic solvent is increased over time) is generally more effective than an isocratic elution (constant mobile phase composition) for achieving good separation of all components.[12][17]
-
-
-
Column Overloading: Injecting too much sample onto the column can lead to peak broadening and poor resolution.
-
Solution: Determine the loading capacity of your column for your specific sample. Perform a loading study by injecting increasing amounts of your crude extract and observing the peak shape. Reduce the injection volume or sample concentration if you observe peak fronting or tailing.
-
-
Compound Degradation on the Column: The stationary phase itself can sometimes contribute to the degradation of sensitive compounds.
-
Solution: Ensure the use of high-quality, end-capped stationary phases to minimize interactions with residual silanol groups. The use of an acidic modifier in the mobile phase can also help to passivate the stationary phase and reduce on-column degradation.
-
Issue 4: Suspected Degradation of this compound
Question: I suspect my compound is degrading during the purification process. How can I confirm this and prevent it?
Answer: Degradation is a significant concern for flavonoids due to their chemical structure.
Potential Causes & Solutions:
-
pH Extremes: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[1]
-
Solution: Maintain a slightly acidic pH (around 3-5) throughout your purification process, especially in aqueous solutions. This can be achieved by adding a small amount of a suitable acid like formic or acetic acid.
-
-
Oxidation: The polyphenol structure of flavonoids makes them susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[4][5]
-
Solution:
-
Work in low-light conditions and use amber vials for sample storage.[1]
-
Avoid excessive heat. If heating is necessary, do so for the shortest possible time.
-
Use high-purity solvents and de-gas them to remove dissolved oxygen.
-
Consider adding an antioxidant like ascorbic acid or using metal chelators like EDTA if you suspect metal-catalyzed degradation.[4]
-
-
-
Enzymatic Degradation: If working with fresh plant material, endogenous enzymes can degrade your target compound.
-
Solution: Blanching the plant material with steam or boiling solvent at the beginning of the extraction process can deactivate these enzymes.
-
Workflow and Decision Making
To systematically troubleshoot low recovery, a logical workflow can be employed.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low recovery.
Data Summary Tables
Table 1: Solvent Properties and Suitability
| Solvent | Polarity Index | Suitability for Extraction | Notes |
| Water | 10.2 | Moderate (better when hot) | Good for initial wetting of plant material. |
| Ethanol | 4.3 | High (especially as aqueous mix) | GRAS (Generally Recognized as Safe) solvent.[18] |
| Methanol | 5.1 | High (especially as aqueous mix) | Slightly more polar than ethanol. |
| Acetone | 4.3 | Moderate to High | Can be effective but may extract more lipids.[19] |
| Ethyl Acetate | 4.4 | Low | Generally too non-polar for efficient extraction of glycosides. |
| Hexane | 0.1 | Very Low | Used for defatting the sample, not for extracting the target. |
Table 2: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Broad Peaks | Column overloading | Reduce injection volume or sample concentration. |
| Suboptimal mobile phase pH | Add 0.1% formic or acetic acid to the mobile phase.[15][16] | |
| Column degradation | Flush the column or replace if necessary. | |
| Poor Resolution | Inefficient mobile phase | Optimize the gradient slope; try acetonitrile vs. methanol.[17] |
| Wrong stationary phase | Use a high-resolution C18 column. | |
| Varying Retention Times | Fluctuating temperature | Use a column oven to maintain a constant temperature.[20] |
| Inconsistent mobile phase | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column not equilibrated | Equilibrate the column with the initial mobile phase for a sufficient time before each injection. |
Conclusion
Achieving high recovery of this compound requires a systematic approach that considers the compound's physicochemical properties at every stage of the purification process. By carefully selecting extraction solvents, optimizing cleanup protocols, developing robust chromatographic methods, and taking precautions to prevent degradation, researchers can significantly improve their yields. This guide provides a framework for diagnosing and resolving common issues, grounded in the principles of separation science and the known chemistry of flavonoids.
References
- quercetin-3-rhamnoside - ChemBK. (2024, April 9). ChemBK. [Link]
- Quercetin 3-O-alpha-L-rhamnopyranoside | C21H20O11 | CID 40486293 - PubChem. (n.d.). PubChem. [Link]
- Jandera, P., & Skeríková, V. (2004). Optimisation of gradient HPLC analysis of phenolic compounds and flavonoids in beer using a coularray detector. Journal of separation science, 27(15-16), 1345–1359. [Link]
- Quercetin-3-O-rhamnoside | C21H20O11 | CID 15939939 - PubChem. (n.d.). PubChem. [Link]
- Fernandez-Poy, A., et al. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition, 9. [Link]
- Kumar, N., Goel, N., & Singh, S. (2013). Optimization of a High-Performance Liquid Chromatography Method for the Separation and Identification of Six Different Classes of Phenolics. Journal of Chromatographic Science, 51(8), 779-785. [Link]
- Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.
- Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography.
- Chromatographic gradient condition for the analysis of flavonoids. (n.d.).
- High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ, 16(01). [Link]
- The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids. (n.d.).
- V, S., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486-S491. [Link]
- Showing Compound Quercetin 3-O-acetyl-rhamnoside (FDB000163). (2010, April 8). FooDB. [Link]
- Makris, D. P., & Rossiter, J. T. (2000). Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems. Journal of agricultural and food chemistry, 48(9), 3830–3838. [Link]
- Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. (n.d.). De La Salle University. [Link]
- Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. (n.d.).
- Bello, I., et al. (2021). Isolation of Quercetin Rhamnoside from Chrozophora Senegalensis Leaves Extract. International Journal of Advanced Academic Research, 7(11), 114-122. [Link]
- Which solvent is suitable for quercetin solubility? (2014, October 18).
- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324. [Link]
- Heat-Induced, Metal-Catalyzed Oxidative Degradation of Quercetin and Rutin (Quercetin 3- O -Rhamnosylglucoside) in Aqueous Model Systems. (n.d.).
- Waksmundzka-Hajnos, M., et al. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography.
- Liu, W., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Journal of Agricultural and Food Chemistry, 70(10), 3221-3230. [Link]
- Horská, L., et al. (2020). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 25(21), 5035. [Link]
- Zongo, C., et al. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. Chemical Papers, 74(12), 4433-4444. [Link]
- Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. (2022).
- Chromatographic profile of quercetin-3-O-rhamnoside (A) and... (n.d.).
- Solubility of Flavonoids in Organic Solvents. (n.d.). Scite.ai. [Link]
- Degradation pathway of quercetin by oxidation. (n.d.).
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2014). Molecules, 19(6), 7252-7266. [Link]
- HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and... (n.d.).
- Chen, Y., et al. (2019). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Tropical Journal of Pharmaceutical Research, 18(1), 1-8. [Link]
- Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. (n.d.).
- Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (n.d.).
- Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.).
- Liu, Y., et al. (2014). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 19(10), 17057-17068. [Link]
- Preparative separation of quercetin, ombuin and kaempferide from Gynostemma pentaphyllum by high-speed countercurrent chromatography. (2014). Journal of Chromatographic Science, 52(10), 1279-1285. [Link]
- Quercetin 3-rutinoside-7-rhamnoside | C33H40O20 | CID 44259176 - PubChem. (n.d.). PubChem. [Link]
- Showing dietary polyphenol this compound. (2002, August 21). Phenol-Explorer. [Link]
- Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. (2023). PubMed Central. [Link]
Sources
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- 4. Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
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"Quercetin 3-O-rhamnoside" fragmentation pattern analysis in mass spectrometry
Technical Support Center: Quercetin 3-O-rhamnoside Fragmentation Analysis
Welcome to the technical support center for the mass spectrometric analysis of this compound (also known as Quercitrin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the fragmentation behavior of this important flavonoid glycoside. Here, we address common questions and troubleshooting scenarios encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in ESI-MS?
A1: The molecular formula for this compound is C₂₁H₂₀O₁₁. Its monoisotopic mass is approximately 448.1006 g/mol .
-
In positive ion mode (ESI+) , you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 449.1084 . Depending on the mobile phase composition, you might also observe sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
-
In negative ion mode (ESI-) , the deprotonated molecule, [M-H]⁻, is the target precursor ion at an m/z of approximately 447.0928 .[1]
It is crucial to use a high-resolution mass spectrometer to confirm the elemental composition of the precursor ion, as errors are typically within ±5 ppm.[2]
Q2: What is the primary fragmentation event for this compound in MS/MS analysis?
A2: The most characteristic and energetically favorable fragmentation is the cleavage of the O-glycosidic bond linking the rhamnose sugar to the quercetin aglycone. This results in a neutral loss of the rhamnose moiety (C₆H₁₀O₄, mass ≈ 146.0579 Da).
This cleavage produces the most abundant and diagnostic product ion, which is the protonated (in ESI+) or deprotonated (in ESI-) quercetin aglycone.
-
Positive Ion Mode (ESI+): The fragmentation of the precursor ion [M+H]⁺ at m/z 449.1 will yield the quercetin aglycone fragment Y₀⁺ at m/z 303.0504 .
-
Negative Ion Mode (ESI-): The precursor [M-H]⁻ at m/z 447.1 will generate the aglycone fragment [Y₀-H]⁻ at m/z 301.0356 .[1] A radical aglycone ion [Y₀-H]˙⁻ at m/z 300.0274 may also be observed.[1][3]
The observation of this specific neutral loss is the first and most critical step in identifying the compound as a quercetin rhamnoside.
Q3: What are the characteristic product ions from the quercetin aglycone itself?
A3: Once the quercetin aglycone ion (m/z 303 in positive mode, m/z 301 in negative mode) is formed, it undergoes further fragmentation, primarily through retro-Diels-Alder (RDA) reactions involving the C-ring.[4][5] These RDA fragments are highly diagnostic for the structure of the flavonoid core.
-
Positive Ion Mode (from m/z 303):
-
Negative Ion Mode (from m/z 301):
-
The RDA reaction is also prominent in negative mode. The cleavage of the C-ring yields characteristic fragment ions that provide information about the A and B rings.[5]
-
The ¹‚³A⁻ ion at m/z 151.0037 is a key diagnostic fragment, representing the deprotonated A-ring.[1][6]
-
Another fragment, the ¹‚³B⁻ ion at m/z 133 , can also be observed, corresponding to the B-ring.[5]
-
The presence of these specific RDA fragments confirms the identity of the aglycone as quercetin.[4]
Data Summary Table: Key Ions for this compound
| Ion Description | Ionization Mode | Theoretical m/z | Formula | Notes |
| Protonated Precursor | ESI+ | 449.1084 | [C₂₁H₂₁O₁₁]⁺ | [M+H]⁺ |
| Deprotonated Precursor | ESI- | 447.0928 | [C₂₁H₁₉O₁₁]⁻ | [M-H]⁻ |
| Quercetin Aglycone | ESI+ | 303.0504 | [C₁₅H₁₁O₇]⁺ | Y₀⁺, Result of neutral loss of rhamnose (146 Da) |
| Quercetin Aglycone | ESI- | 301.0356 | [C₁₅H₉O₇]⁻ | [Y₀-H]⁻, Result of neutral loss of rhamnose (146 Da) |
| Radical Aglycone | ESI- | 300.0274 | [C₁₅H₈O₇]˙⁻ | [Y₀-H]˙⁻, Also from neutral loss of rhamnose |
| RDA Fragment (A-ring) | ESI+ | 153.0188 | [C₇H₅O₄]⁺ | ¹‚³A⁺, Diagnostic for quercetin A-ring structure |
| RDA Fragment (A-ring) | ESI- | 151.0037 | [C₇H₃O₄]⁻ | ¹‚³A⁻, Diagnostic for quercetin A-ring structure |
Troubleshooting Guides
Problem 1: I don't see the aglycone fragment (m/z 303 or 301), or it has very low intensity.
-
Possible Cause 1: Incorrect Collision Energy. The energy required to break the glycosidic bond is critical. If the collision energy (CE) is too low, the precursor ion will not fragment efficiently. If it is too high, the aglycone will immediately fragment into smaller ions (like the RDA products), and its own signal will be diminished or absent.
-
Solution 1: Optimize Collision Energy. Perform a collision energy optimization experiment. Analyze the compound by infusing a standard solution and ramping the CE (e.g., from 10 to 50 eV). Plot the intensity of the precursor and key fragment ions against the CE to find the optimal value that maximizes the production of the m/z 303/301 ion. For many flavonoids, optimal energies range between 15-60 eV.[7]
-
Possible Cause 2: In-Source Fragmentation. The compound may be fragmenting within the ion source before it even reaches the mass analyzer. This is common for labile molecules like glycosides and can be caused by harsh source conditions (e.g., high temperatures or voltages).
-
Solution 2: Adjust Ion Source Parameters.
-
Lower the source temperature (desolvation gas temperature) and cone/capillary voltage.
-
Use a "soft" ionization technique if available.
-
Check for the presence of the aglycone ion in your full scan (MS1) spectrum. If it's there, in-source fragmentation is the likely culprit.[8]
-
Problem 2: My signal intensity is poor, and the baseline is noisy.
-
Possible Cause 1: Improper Mobile Phase. Flavonoids are phenolic compounds and ionize best under specific pH conditions. The presence of adducts (like sodium) can also split the signal between different precursor ions, reducing the intensity of your target [M+H]⁺ or [M-H]⁻.
-
Solution 1: Optimize Mobile Phase.
-
For positive mode (ESI+) , use an acidic mobile phase. Water and acetonitrile with 0.1% formic acid is a standard and effective choice.[7] The acid provides protons to facilitate the formation of [M+H]⁺.
-
For negative mode (ESI-) , a slightly basic or neutral mobile phase can be effective, but 0.1% formic acid is often still used and works well for deprotonation of acidic phenols.[2] Using a very low concentration of ammonium hydroxide or acetate can also be tested.
-
Ensure you are using high-purity, LC-MS grade solvents to minimize baseline noise.
-
-
Possible Cause 2: Matrix Effects. If you are analyzing samples from a complex matrix (e.g., plasma, plant extracts), other co-eluting compounds can suppress the ionization of your target analyte.
-
Solution 2: Improve Sample Preparation.
-
Implement a solid-phase extraction (SPE) cleanup step using a C18 or similar cartridge to remove interfering substances.[7]
-
Dilute the sample. This can sometimes reduce matrix effects more than it reduces the analyte signal, leading to a better signal-to-noise ratio.
-
Ensure proper chromatographic separation to move the analyte of interest away from highly suppressive regions of the chromatogram.
-
Experimental Protocols & Visualizations
Protocol: LC-MS/MS Method for this compound Analysis
-
Sample Preparation (Generic Plant Extract):
-
Homogenize 100 mg of dried plant material.
-
Extract with 2 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm syringe filter into an LC vial.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.
-
MRM Transitions (Example):
-
Positive Mode: Precursor m/z 449.1 → Product m/z 303.1
-
Negative Mode: Precursor m/z 447.1 → Product m/z 301.0
-
-
Source Parameters (Starting Point):
-
Collision Energy: Optimize as described in Troubleshooting (start around 20-25 eV).
-
Visualization: Fragmentation Pathway of this compound (ESI+)
Caption: Fragmentation pathway of [this compound+H]⁺.
Visualization: Troubleshooting Workflow for Missing Aglycone Fragment
Caption: Troubleshooting workflow for a missing aglycone fragment ion.
References
- Abad-García, B., et al. (2009). "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Journal of Mass Spectrometry.
- Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry.
- Lee, J., et al. (2012). "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel and Onion." Journal of Agricultural and Food Chemistry.
- March, R. E., & Miao, X. S. (2004). "A retrospective on the retro-Diels-Alder fragmentation of cyclic compounds." International Journal of Mass Spectrometry.
- Prasain, J. K., et al. (2004). "Liquid chromatography-tandem mass spectrometry of flavonoids." Journal of Chromatography B.
- Sun, J., et al. (2022). "Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS." National Institutes of Health.
- Vukics, V., & Guttman, A. (2010). "Structural characterization of flavonoid glycosides by multi-stage mass spectrometry." Mass Spectrometry Reviews.
- Wang, Y., et al. (2015). "A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies." National Institutes of Health.
Sources
- 1. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing "Quercetin 3-O-rhamnoside" Resolution in NMR Spectra
Welcome to the technical support center for resolving complex Nuclear Magnetic Resonance (NMR) spectra of flavonoid glycosides, with a specific focus on Quercetin 3-O-rhamnoside (Quercitrin). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap and poor resolution during their experimental work. Here, we move beyond standard protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your acquisitions.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my this compound spectrum so overlapped, especially in the sugar region?
A1: Signal overlap is a common challenge with flavonoid glycosides like this compound. The structure contains multiple aromatic protons and a rhamnose sugar moiety, all of which resonate in crowded regions of the ¹H NMR spectrum. The sugar protons, in particular, often appear in a narrow chemical shift range (typically 3.0-5.5 ppm), and their signals are further complicated by scalar couplings (J-couplings), leading to complex multiplet structures that are difficult to resolve.[1][2]
Q2: I'm using CDCl₃ (Deuterated Chloroform) and my compound isn't fully soluble. Could this be affecting my resolution?
A2: Absolutely. Poor solubility is a primary cause of broad peaks and poor resolution in NMR.[3] Flavonoids, especially glycosylated ones, are often poorly soluble in less polar solvents like chloroform.[4] A sample that is not homogenous will lead to distorted lineshapes and difficulty in shimming, which is the process of optimizing the homogeneity of the magnetic field.[5] It is crucial to select a solvent that fully dissolves your compound.
Q3: Can changing the temperature of the NMR experiment help improve the resolution?
A3: Yes, temperature can be a powerful tool. For some molecules, you might be observing the effects of conformational exchange or rotamers (isomers that differ by rotation around a single bond), which can broaden signals. Increasing the temperature can increase the rate of bond rotation, sometimes causing broad peaks to sharpen into a single, averaged signal.[3] Conversely, lowering the temperature can sometimes "freeze out" a single conformation, also resulting in sharper signals.
Q4: My 1D ¹H NMR is too complex to interpret. When is it appropriate to move to 2D NMR techniques?
A4: As soon as you encounter significant signal overlap in your 1D spectrum that prevents definitive assignment, it is time to use 2D NMR.[6][7] Two-dimensional NMR experiments are designed to resolve complex spectra by spreading the signals across a second frequency dimension, revealing correlations between different nuclei.[1][6] For a molecule like this compound, 2D NMR is not just helpful; it is often essential for complete and accurate structural elucidation.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Systematic Solvent Selection for Optimal Signal Dispersion
One of the most effective and straightforward ways to improve spectral resolution is to change the deuterated solvent.[3] Solvents can induce significant changes in chemical shifts due to their polarity, magnetic anisotropy, and ability to form hydrogen bonds with the analyte.[8]
The Problem: Your ¹H NMR spectrum, likely acquired in a standard solvent like Methanol-d₄, shows severe overlap between the aromatic and sugar proton signals.
The Strategy: Systematically test a series of deuterated solvents with varying properties to find the one that provides the best signal dispersion for your compound.
Step-by-Step Protocol:
-
Initial Assessment: Acquire a standard ¹H NMR spectrum in a common polar solvent like Methanol-d₄ or DMSO-d₆, as flavonoids are generally soluble in these.[4][8][9]
-
Solvent Change: If signal overlap is problematic, prepare a new sample in a different solvent. For flavonoids, Pyridine-d₅ is an excellent alternative. The aromatic nature of pyridine can cause significant changes in the chemical shifts of your analyte's protons, often resolving previously overlapped signals.[8]
-
Temperature Variation: Once you have a suitable solvent, try acquiring spectra at different temperatures (e.g., 298 K, 313 K, 323 K). As mentioned in the FAQs, this can help sharpen peaks that are broadened due to dynamic processes.[3]
Table 1: Properties of Common Deuterated Solvents for Flavonoid Analysis
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Common Uses & Notes |
| Methanol-d₄ | CD₃OD | 32.7 | Good starting solvent for polar compounds. Hydroxyl protons will exchange.[8][9] |
| DMSO-d₆ | (CD₃)₂SO | 47.2 | Excellent for dissolving a wide range of compounds. Hydroxyl protons are often visible. High boiling point.[8][9] |
| Acetone-d₆ | (CD₃)₂CO | 20.7 | Useful alternative to Methanol-d₄, can sometimes provide better dispersion.[3] |
| Pyridine-d₅ | C₅D₅N | 12.4 | Aromatic solvent. Its ring current effect can induce large chemical shift changes, which is very effective for resolving overlapping signals.[8] |
Guide 2: Fine-Tuning Acquisition Parameters
Optimizing the parameters used to acquire your NMR data can significantly impact resolution and data quality.
The Problem: Your peaks are broad, and the resolution is insufficient to resolve fine coupling patterns, even after shimming.
The Strategy: Adjust key acquisition parameters to enhance digital resolution and ensure peaks are as sharp as possible.
Step-by-Step Protocol:
-
Increase Acquisition Time (AQ): The acquisition time determines the digital resolution of your spectrum. A longer AQ will result in a larger number of data points defining your free induction decay (FID), leading to sharper, better-resolved peaks after Fourier transformation. A good starting point for high-resolution spectra is an AQ of at least 3-4 seconds.[10]
-
Adjust Relaxation Delay (D1): Ensure the relaxation delay is long enough for all protons to fully relax back to their equilibrium state before the next pulse. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time. While not directly affecting resolution, an inadequate D1 can lead to signal saturation and distorted integrals.[10][11]
-
Optimize Shimming: While often automated, manual shimming can sometimes provide superior magnetic field homogeneity, leading to sharper lineshapes.[5] If you consistently get broad peaks, check the quality of your NMR tube and consider running a standard sample to ensure the spectrometer itself is performing optimally.[5]
Diagram 1: Workflow for Troubleshooting Poor NMR Resolution
Caption: A systematic workflow for enhancing NMR spectral resolution.
Guide 3: Leveraging 2D NMR for Unambiguous Assignments
For a complex molecule like this compound, 1D NMR alone is often insufficient. 2D NMR experiments are the key to unlocking the full structural information by correlating nuclear spins through chemical bonds or space.[12]
The Problem: You cannot definitively assign the protons of the quercetin backbone or the rhamnose sugar due to severe signal overlap.
The Strategy: Employ a suite of 2D NMR experiments to resolve individual signals and establish connectivity.
Key Experiments & Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[6] This is invaluable for tracing the connectivity within the rhamnose sugar ring and identifying coupled aromatic protons.
-
Protocol: Run a standard gradient-selected COSY (gCOSY) experiment. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons directly to their attached carbons.[6][7] This is extremely powerful for resolving overlapping proton signals, as it spreads them out according to the much larger chemical shift range of ¹³C.
-
Protocol: Acquire an HSQC spectrum. Each peak in the 2D plot represents a C-H bond, with coordinates corresponding to the ¹H and ¹³C chemical shifts.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6][7] This is the definitive experiment for piecing the molecular puzzle together. It allows you to connect different spin systems and, crucially, to determine the point of glycosylation by observing a correlation between the anomeric proton of the rhamnose (H-1") and the carbon of the quercetin backbone it is attached to (C-3).
-
Protocol: Run a standard HMBC experiment. Look for the key ³JCH correlation from the anomeric proton (around 5.3-5.4 ppm) to the C-3 carbon of the quercetin (around 134 ppm).[13][14]
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: An extension of COSY that reveals correlations between all protons within a coupled spin system, not just those directly coupled.[7]
-
Protocol: This is particularly useful for the sugar moiety. Irradiating the anomeric proton (H-1") in a TOCSY experiment can reveal all the other protons belonging to that rhamnose ring, even if their signals are heavily overlapped.[7]
-
Table 2: Key 2D NMR Experiments for this compound
| Experiment | Information Provided | Key Application for Quercitrin |
| COSY | ¹H-¹H correlations (2-3 bonds) | Tracing connectivities within the rhamnose ring and aromatic systems.[6] |
| HSQC | ¹H-¹³C one-bond correlations | Resolving overlapped ¹H signals by spreading them across the ¹³C dimension.[6][7] |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirming the glycosylation site (H-1" to C-3) and connecting different fragments of the molecule.[6][7] |
| TOCSY | ¹H-¹H correlations within a spin system | Identifying all protons of the rhamnose sugar ring from a single, well-resolved proton (e.g., the anomeric proton).[7] |
Diagram 2: Logic of 2D NMR in Structural Elucidation
Caption: How 2D NMR experiments resolve ambiguities from 1D spectra.
References
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica.
- Organic Chemistry. (n.d.). Advanced NMR Techniques.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.
- National Center for Biotechnology Information. (n.d.). Quercetin-3-O-rhamnoside. PubChem Compound Database.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Kulić, Ž., et al. (2025). (PDF) NMR Chemical Shifts of Common Flavonoids. ResearchGate.
- Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- MDPI. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs).
- Royal Society of Chemistry. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection.
- National Center for Biotechnology Information. (n.d.). This compound-7-O-glucoside. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Quercetin 3-O-acetyl-rhamnoside. PubChem Compound Database.
- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters.
- SciSpace. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves.
- National Center for Biotechnology Information. (n.d.). Quercetin 3-rhamninoside. PubChem Compound Database.
- ResearchGate. (n.d.). Quercetin-3-0-rhamnoside.
- National Center for Biotechnology Information. (2021). Research Progress of NMR in Natural Product Quantification.
- Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments.
- Journal of Applied Pharmaceutical Science. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavono.
- ResearchGate. (2021). Research Progress of NMR in Natural Product Quantification.
- Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms.
- Advanced Journal of Chemistry, Section A. (n.d.). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt.
- National Center for Biotechnology Information. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods.
- The University of Manchester. (2010). Pure Shift 1H NMR.
- SILAE. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &.
- ResearchGate. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?.
- eScholarship.org. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE.
- National Center for Biotechnology Information. (n.d.). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials.
- MDPI. (n.d.). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy.
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Technical Support Center: Scaling Up Quercetin 3-O-rhamnoside (Quercitrin) Isolation for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the isolation of Quercetin 3-O-rhamnoside (Quercitrin) for preclinical studies. It addresses common challenges and provides practical, field-proven solutions to ensure a consistent and high-quality supply of the target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Quercitrin isolation?
A1: Key challenges include maintaining high extraction yields, achieving the required purity levels for preclinical assays, ensuring batch-to-batch consistency, and preventing degradation of the target flavonoid.[1][2] Co-extraction of impurities and the presence of structurally similar flavonoids can also complicate purification.[1][3]
Q2: Which plant sources are rich in Quercitrin?
A2: Quercitrin is found in various plants. Some notable sources include the leaves of Acer truncatum Bunge[4], Piliostigma thonningii[5], and Zanthoxylum bungeanum Maxim[6], as well as the flowers of Allamanda cathartica[7][8]. The choice of plant material can be influenced by regional availability and the concentration of Quercitrin.
Q3: What analytical techniques are essential for monitoring the isolation process?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard for quantifying Quercitrin and assessing purity throughout the isolation process.[9][10][11] Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative analysis of fractions during column chromatography.[5][12] For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][12]
Q4: How can I prevent the degradation of Quercitrin during extraction and purification?
A4: Flavonoids like Quercitrin are susceptible to degradation from factors such as high temperatures, light exposure, extreme pH levels, and oxidation.[3][13] To mitigate this, it is recommended to use amber glassware or cover equipment with aluminum foil, maintain a stable and slightly acidic pH (around 4-6), and consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).[13][14] Freeze-drying the plant material before extraction can also help deactivate endogenous enzymes that may degrade the flavonoid.[13]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the scaling-up process.
A. Extraction Phase
Problem: Low yield of crude Quercitrin extract.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Inefficient Solvent System | Optimize the ethanol concentration in your extraction solvent. A 60-70% aqueous ethanol solution is often optimal for extracting flavonoid glycosides.[1][14][15] | This solvent composition balances polarity to effectively solubilize Quercitrin while minimizing the extraction of highly non-polar or overly polar impurities. Expect a significant increase in Quercitrin yield in the crude extract. |
| Inadequate Solid-to-Liquid Ratio | Increase the solvent volume relative to the plant material. A ratio of 1:10 to 1:30 (g/mL) is a good starting point.[1][5][15] | A higher solvent volume enhances the concentration gradient, driving more efficient diffusion of Quercitrin from the plant matrix into the solvent. This should lead to a more exhaustive extraction and higher overall yield. |
| Incorrect Particle Size | Grind the dried plant material to a fine, uniform powder (e.g., <0.5 mm).[1] | Increasing the surface area of the plant material allows for better solvent penetration and contact with the plant cells, resulting in a more efficient and complete extraction.[1] |
| Suboptimal Extraction Temperature | Adjust the temperature. For reflux extraction, temperatures around 70-80°C are often effective.[1] However, be mindful of potential degradation at higher temperatures.[3] For heat-sensitive applications, consider Ultrasound-Assisted Extraction (UAE).[11] | Higher temperatures can improve solvent viscosity and diffusion rates, but excessive heat can degrade thermolabile flavonoids like Quercitrin.[3][13] The goal is to find the optimal temperature that maximizes extraction efficiency without causing significant degradation. |
B. Purification Phase
Problem: Low purity of the final Quercitrin isolate.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Co-extraction of Lipophilic Impurities | Incorporate a defatting step using a non-polar solvent like n-hexane or petroleum ether prior to the main extraction.[1][3] | This removes lipids and other non-polar compounds that can interfere with subsequent purification steps, particularly column chromatography. The result is a cleaner crude extract that is easier to purify. |
| Ineffective Initial Fractionation | Employ liquid-liquid partitioning of the concentrated crude extract. A common sequence is to partition against solvents of increasing polarity, such as ethyl acetate and n-butanol. Quercitrin, being a glycoside, will typically partition into the more polar fractions like ethyl acetate.[4][7] | This step separates compounds based on their differential solubility, providing a significant initial purification and enrichment of the target flavonoid before chromatographic separation. |
| Suboptimal Column Chromatography Conditions | Optimize the stationary and mobile phases for your column chromatography. Macroporous resins (e.g., HPD-300) followed by Sephadex LH-20 are highly effective for large-scale purification of flavonoids.[16] For silica gel chromatography, a gradient elution with systems like hexane-ethyl acetate followed by ethyl acetate-methanol is common.[5] | Macroporous resins are excellent for capturing and enriching flavonoids from crude extracts, while Sephadex LH-20 separates based on molecular size and polarity, effectively removing smaller impurities.[16] Proper gradient elution in silica gel chromatography ensures good separation of structurally similar flavonoids. |
| Presence of Pigments and Other Polar Impurities | If using macroporous resins, perform a water wash after sample loading to remove highly polar impurities like sugars before eluting with ethanol.[1] | This step cleans the column of compounds that are more polar than Quercitrin, leading to a purer flavonoid fraction upon elution with ethanol. |
III. Experimental Protocols & Workflows
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Quercitrin
This protocol is based on optimized parameters for flavonoid extraction.[14][15]
-
Sample Preparation : Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it to a fine powder.
-
Solvent Preparation : Prepare a 65% aqueous ethanol solution.
-
Extraction :
-
Filtration and Concentration :
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction on the residue to maximize yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Workflow for Scaling Up Quercitrin Isolation
The following diagram illustrates a typical workflow for the large-scale isolation and purification of Quercitrin.
Caption: A generalized workflow for the isolation and purification of this compound.
IV. Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids
| Method | Advantages | Disadvantages | Scalability |
| Maceration | Simple, low cost. | Time-consuming, large solvent volume. | Moderate |
| Reflux/Soxhlet Extraction | More efficient than maceration.[17][18] | Can degrade thermolabile compounds.[3][18] | Good |
| Ultrasound-Assisted Extraction (UAE) | Faster, higher yields, less solvent.[5][18] | Can generate heat, requiring temperature control.[18] | Excellent |
| Microwave-Assisted Extraction (MAE) | Very fast, high efficiency.[5] | Potential for localized overheating. | Good |
V. Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting low purity in the final product.
Caption: A decision tree for troubleshooting low purity of isolated Quercitrin.
VI. References
-
Ma, X., Tian, W., Wu, L., Cao, X., & Ito, Y. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography. Journal of Chromatography A, 1070(1-2), 211-214. Available at: [Link]
-
Guan, Y., Hu, G., Wang, D., & Li, C. (2011). Optimization of quercitrin and total flavonoids extraction from Herba Polygoni Capitati by response surface methodology. Pharmacognosy Magazine, 7(28), 327-333. Available at: [Link]
-
Csepregi, K., & Hideg, É. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1222. Available at: [Link]
-
Hema, K., & Sukumar, D. (2012). Isolation and phytochemical studies of quercetin and this compound. International Journal of Pharma and Bio Sciences, 3(4), 548-555. Available at: [Link]
-
Li, Y., Wang, Y., Liu, D., & Wang, X. (2019). Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography. Journal of Chromatography B, 1118-1119, 137-145. Available at: [Link]
-
Tchobo, F. P., Alitonou, G. A., Soumanou, M. M., & Barea, B. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. Journal of Applied Research on Medicinal and Aromatic Plants, 18, 100257. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic profile of (a) C fraction (Quercetin-3-O-rhamnoside), (b) M2 fraction (myricetin-3-O-rhamnoside), and (c) B2 fraction (kaempferol-3-O-rhamnoside) acquired by HPLC-DAD. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and extracts obtained by maceration (b), optimization with ethanol (c) and optimization with ethanol-water (d). Available at: [Link]
-
Royal Society of Chemistry. (2024). A high-performance liquid chromatography method validation and a Box–Behnken experimental design for the extraction optimization of quercitrin from Nectandra reticulata. Available at: [Link]
-
Yuan, B., Li, C., & Zhang, D. (2016). Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System. Journal of Food Science, 81(6), C1359-C1366. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer. Available at: [Link]
-
Hema, K., & Sukumar, D. (2012). Isolation and phytochemical studies of quercetin and this compound. International Journal of Pharma and Bio Sciences, 3(4). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. Available at: [Link]
-
Zhang, J., & Zhang, M. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Available at: [Link]
-
Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-545. Available at: [Link]
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- 3. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 4. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. A high-performance liquid chromatography method validation and a Box–Behnken experimental design for the extraction optimization of quercitrin from Ne ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01723D [pubs.rsc.org]
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Technical Support Center: Quercetin 3-O-rhamnoside (Quercitrin)
A Guide for Researchers on Navigating Stability Challenges in Cell Culture Media
Welcome to the technical support guide for Quercetin 3-O-rhamnoside (also known as Quercitrin). As Senior Application Scientists, we understand that achieving reproducible and accurate results with flavonoids in in vitro models can be challenging. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to help you navigate the inherent stability issues of this compound in cell culture environments.
The Core Challenge: Flavonoid Instability
This guide will equip you to anticipate and manage these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Question 1: Why are my experimental results with this compound inconsistent between experiments?
Inconsistent results are the most common symptom of compound degradation.[1] Flavonoids can be unstable in cell culture media, and this stability is influenced by several factors that can vary slightly between experiments:
-
pH: Quercetin's stability is highly pH-dependent. It is relatively stable in acidic conditions (pH 6) but degrades rapidly as the pH increases to 7 and 8.[3][6] Standard culture media buffered with bicarbonate is typically around pH 7.2-7.4, a range where degradation is significant.[3]
-
Temperature: Thermal degradation is a key factor.[7][8] Incubating at 37°C, as required for cell culture, accelerates the degradation process compared to storage at room temperature or 4°C.[9]
-
Oxidation & Metal Ions: The degradation is primarily an oxidative process.[5][7] This is often catalyzed by transition metal ions (like Fe²⁺ and Cu²⁺) present in basal media formulations, which can promote the formation of reactive oxygen species.[7][8]
-
Light Exposure: Flavonoids can be photosensitive.[1] Prolonged exposure of your media or stock solutions to light can contribute to degradation.
Any minor variation in these conditions can alter the degradation kinetics, leading to variable effective concentrations and, consequently, inconsistent biological readouts.
Question 2: How should I properly prepare and store stock solutions of this compound?
Proper preparation is critical due to the compound's poor aqueous solubility.[1][10] Aqueous solutions should not be stored for more than one day.[10][11]
-
Primary Stock Solution: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[10][12] The recommended practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: When dissolved in pure DMSO, the stock solution is much more stable. Store it at -20°C or -80°C, protected from light.[13] A product information sheet suggests a shelf life of up to 6 months at -80°C.[13]
-
Working Solutions: Always prepare fresh working solutions for each experiment by diluting the DMSO stock directly into your pre-warmed cell culture medium.[1] Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically well below 0.5%, with <0.1% being ideal). Run a vehicle control (media with the same final DMSO concentration) in all your experiments.
Question 3: I see a precipitate in my culture medium after adding the compound. What's wrong?
This indicates that the compound has precipitated out of solution, likely because its solubility limit in the aqueous medium was exceeded.[1]
-
Check DMSO Concentration: Ensure you are performing a serial dilution and that the final concentration of your compound can be supported by the low percentage of DMSO in the final solution. For quercetin, a 1:4 solution of DMSO:PBS (pH 7.2) supports a solubility of approximately 1 mg/ml.[11]
-
Vortexing: When diluting the DMSO stock into the medium, vortex or pipette vigorously to ensure rapid and complete mixing, which can help prevent immediate precipitation.
-
Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound to check for signs of precipitation. If present, the effective concentration available to the cells is unknown and lower than intended.
Question 4: How can I improve the stability of this compound during my experiment?
While complete prevention of degradation is unlikely, you can take several steps to mitigate it:
-
Use an Antioxidant: The addition of ascorbic acid (Vitamin C) to the culture medium has been shown to significantly protect quercetin from auto-oxidation and improve its stability.[2][14] You may need to optimize the concentration of ascorbic acid for your specific cell line and experimental duration.
-
Minimize Incubation Time: If your experimental endpoint allows, use the shortest incubation time possible to reduce the extent of degradation.[1]
-
Prepare Fresh: Always use freshly prepared media containing the compound for each experiment.[1] Avoid preparing large batches of compound-containing media for use over several days.
-
Protect from Light: Keep your plates and solutions protected from direct light by covering them with foil or keeping them in the dark as much as possible.[1]
Troubleshooting Guide: Inconsistent or Unexpected Results
When your data doesn't make sense, a systematic approach can help identify the root cause. This workflow guides you through the most common issues related to compound stability.
Visual Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Quercetin 3-O-glucoside-7-O-rhamnoside | CAS:18016-58-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refinement of "Quercetin 3-O-rhamnoside" Quantification in Complex Mixtures
Welcome to the technical support center for the accurate quantification of Quercetin 3-O-rhamnoside (Quercitrin). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this important flavonoid glycoside in various matrices. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and refine your analytical methods.
Troubleshooting Guide
This section addresses specific experimental problems you might encounter. Each issue is followed by an in-depth explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: Poor Chromatographic Resolution or Peak Tailing
Question: My this compound peak is showing significant tailing and is not well-resolved from other components in my plant extract. How can I improve the peak shape and separation?
Answer:
Poor peak shape and resolution are common challenges when analyzing flavonoids due to their phenolic nature and the complexity of natural product matrices. The primary causes often relate to secondary interactions with the stationary phase, improper mobile phase composition, or suboptimal column temperature.
Causality: The phenolic hydroxyl groups on this compound can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing. Additionally, an inappropriate mobile phase pH can cause the compound to be in a partially ionized state, resulting in band broadening.[1]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Add a small percentage of an acid modifier to your mobile phase. Formic acid or acetic acid at a concentration of 0.1% to 1.5% is typically effective.[2][3]
-
Rationale: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl groups, making the analyte less polar and reducing interactions with free silanols on the stationary phase.[1][2] This leads to a more symmetrical peak shape.
-
-
Optimize Organic Solvent Composition:
-
Action: If you are using methanol, consider switching to acetonitrile or using a mixture of both.[1][3] Experiment with different gradient elution profiles, starting with a lower percentage of the organic solvent and gradually increasing it.
-
Rationale: Acetonitrile often provides better separation efficiency and lower backpressure, which can result in sharper peaks. A well-optimized gradient ensures that compounds with different polarities are eluted effectively.
-
-
Adjust Column Temperature:
-
Action: Systematically evaluate the effect of column temperature on your separation. Start at ambient temperature and increase it in increments of 5°C (e.g., 30°C, 35°C, 40°C).
-
Rationale: Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks and shorter retention times.[4] However, be mindful that excessive heat can degrade the analyte.[5]
-
-
Consider a Different Stationary Phase:
-
Action: If the above steps do not resolve the issue, consider using a column with end-capping or a different stationary phase chemistry, such as a phenyl-hexyl column.
-
Rationale: End-capped columns have fewer free silanol groups, minimizing secondary interactions. Phenyl-hexyl columns offer different selectivity based on pi-pi interactions, which can be beneficial for separating aromatic compounds like flavonoids.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am struggling to detect low concentrations of this compound in my biological samples using LC-MS/MS. What can I do to enhance the signal?
Answer:
Low signal intensity in LC-MS/MS analysis can stem from several factors, including inefficient ionization, matrix effects, or suboptimal mass spectrometer parameters.
Causality: this compound, like many flavonoids, ionizes most effectively in the negative ion mode via electrospray ionization (ESI).[6] Co-eluting matrix components from complex samples can suppress the ionization of the target analyte, a phenomenon known as the matrix effect.[7][8][9]
Step-by-Step Troubleshooting Protocol:
-
Optimize Mass Spectrometer Parameters:
-
Action: Perform a direct infusion of a pure this compound standard to optimize the precursor and product ions, as well as the cone voltage and collision energy. For Quercitrin, a common transition is m/z 447 → 300.[6]
-
Rationale: Fine-tuning these parameters ensures that you are monitoring the most abundant and stable fragment ions, maximizing sensitivity in Multiple Reaction Monitoring (MRM) mode.[10]
-
-
Enhance Ionization Efficiency:
-
Action: Ensure your mobile phase is conducive to negative ion mode ESI. The addition of a small amount of a weak acid like formic acid can aid in proton abstraction.
-
Rationale: While seeming counterintuitive, the acidic modifier in the mobile phase can help in the deprotonation of the analyte in the gas phase within the ESI source, leading to a stronger signal for [M-H]⁻.
-
-
Mitigate Matrix Effects:
-
Action: Implement a more rigorous sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample before injection.[6][11]
-
Rationale: Removing interfering compounds from the matrix reduces ion suppression, allowing for a more accurate and sensitive measurement of the analyte.[7][9]
-
-
Utilize an Internal Standard:
-
Action: Incorporate a suitable internal standard (IS) into your analytical workflow. An ideal IS would be a structurally similar compound that is not present in the sample, such as a stable isotope-labeled version of this compound or another flavonoid like afzelin.[6][12][13]
-
Rationale: An internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression. By calculating the ratio of the analyte peak area to the IS peak area, you can correct for these variations and improve the accuracy and precision of your quantification.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare plant extracts for this compound analysis?
A1: The optimal sample preparation method depends on the plant material and the analytical technique. A general and effective approach involves the following steps:
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder to ensure homogeneity and increase the surface area for extraction.[14]
-
Extraction: Use a suitable solvent system, such as 70-80% methanol or ethanol in water.[1][11] Techniques like ultrasonication or microwave-assisted extraction can improve efficiency.[15][16]
-
Hydrolysis (Optional): If you need to quantify the total quercetin content (aglycone), you can perform an acid hydrolysis step to cleave the rhamnose sugar moiety. This is typically done by heating the extract with hydrochloric acid.[11][17]
-
Cleanup: For complex matrices, a solid-phase extraction (SPE) step is highly recommended to remove interfering substances like pigments and lipids.[16]
-
Filtration: Always filter the final extract through a 0.2 or 0.45 µm syringe filter before injecting it into the HPLC or LC-MS system to prevent column clogging.[11]
Q2: How do I validate my analytical method for this compound quantification according to ICH guidelines?
A2: Method validation is crucial to ensure that your analytical procedure is suitable for its intended purpose.[18][19] According to the ICH Q2(R1) guidelines, the following parameters should be assessed:[20][21][22]
-
Specificity: Demonstrate that the analytical signal is solely from this compound and not from any other components in the sample matrix. This can be achieved by comparing the chromatograms of a blank sample, a spiked sample, and a standard.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range. This is typically done by analyzing a series of calibration standards and performing a linear regression analysis.[3][23]
-
Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.[3][23]
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][23]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[23][24]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.
Q3: Can I use UV-Vis spectrophotometry for the quantification of this compound?
A3: While UV-Vis spectrophotometry is a simple and cost-effective technique, it has significant limitations for the quantification of this compound in complex mixtures.[25] The main drawback is its lack of selectivity. Many other phenolic compounds present in plant extracts have overlapping absorption spectra, which can lead to an overestimation of the analyte concentration.[26] For accurate and reliable quantification, chromatographic methods like HPLC-UV/DAD or LC-MS/MS are strongly recommended.[27] this compound typically shows maximum absorbance around 250-260 nm and 350-370 nm.[28]
Q4: My this compound standard seems to be degrading over time. What are the best storage conditions and how can I check for degradation?
A4: Flavonoids can be susceptible to degradation, especially when exposed to light, high temperatures, and certain pH conditions.[29][30]
-
Storage: Store your pure standard and stock solutions in a cool, dark place, preferably at 4°C for short-term storage and -20°C or lower for long-term storage.[3] Using amber vials can protect the compound from light.[4]
-
Stability Assessment: To assess the stability of your analyte during the analytical process, you should perform stability tests as part of your method validation.[6] This includes:
-
Freeze-thaw stability: Analyze the sample after several freeze-thaw cycles.
-
Short-term stability: Keep the sample at room temperature for a defined period before analysis.
-
Long-term stability: Analyze the sample after storing it under the intended storage conditions for an extended period.
-
Post-preparative stability: Assess the stability of the processed sample in the autosampler.
-
-
Forced Degradation Studies: To understand the degradation pathways, you can perform forced degradation studies by subjecting the analyte to harsh conditions such as acid and base hydrolysis, oxidation, and photolysis.[31][32][33] This will help you identify potential degradation products that might interfere with your analysis.
Visualizations and Protocols
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Protocol: HPLC Method Development for this compound
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][34]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a linear gradient of 10-40% B over 20 minutes.
-
Hold at 40% B for 5 minutes.
-
Increase to 90% B over 2 minutes and hold for 3 minutes for column wash.
-
Return to initial conditions and allow for a 5-minute equilibration time.
-
-
Flow Rate: 1.0 mL/min.[23]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV/DAD at 350 nm.[28]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Analytical Technique | HPLC-UV/DAD or LC-MS/MS | High selectivity and sensitivity for complex matrices.[25][27] |
| Column Chemistry | C18 (end-capped preferred) | Good retention for moderately polar flavonoids.[1] |
| Mobile Phase Modifier | 0.1-1.5% Formic or Acetic Acid | Suppresses silanol interactions, improving peak shape.[1][2] |
| Organic Solvent | Acetonitrile | Often provides better peak resolution and lower backpressure than methanol. |
| MS Ionization Mode | Negative ESI | Efficient deprotonation for flavonoids.[6] |
| MRM Transition | m/z 447 → 300 | A characteristic and sensitive transition for Quercitrin.[6] |
| Internal Standard | Stable isotope-labeled analog or structurally similar flavonoid | Corrects for matrix effects and improves accuracy.[12][13] |
References
- Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed. [Link]
- Romanik, G., Gilgenast, E., Przyjazny, A., & Kamiński, M. (n.d.). Techniques of preparing plant material for chromatographic separation and analysis. Journal of Biochemical and Biophysical Methods.
- Romanik, G., Gilgenast, E., Przyjazny, A., & Kamiński, M. (2007). Techniques of preparing plant material for chromatographic separation and analysis. Journal of Biochemical and Biophysical Methods, 70(2), 253–261.
- Huie, C. W. (2002). A Review of Modern Sample-Preparation Techniques for the Extraction and Analysis of Medicinal Plants. Analytical and Bioanalytical Chemistry, 373(1-2), 23–30.
- Oleszczuk, N., & Wolska, L. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules, 27(23), 8303.
- Buchi. (2023). Analytical techniques for plant extracts. [Link]
- Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- In vitro degradation of the flavonol quercetin and of quercetin glycosides in the porcine hindgut. PubMed. [Link]
- Flavonoid mixture analysis by matrix-assisted diffusion-ordered spectroscopy. PubMed. [Link]
- Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- The Food Matrix Protects Dark Chocolate Flavan-3-Ols and Onion Flavonols from Degradation During In Vitro Gastrointestinal Digestion. MDPI. [Link]
- Internal Standards for Food and Nutrition. IsoLife. [Link]
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed. [Link]
- A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. MDPI. [Link]
- Development and Validation of a Sensitive UFLC–MS/MS Method for Quantification of Quercitrin in Plasma: Application to a Tissue Distribution Study. ACS Omega. [Link]
- HPLC Method Development and Validation for Quercetin. Nanotechnology Perceptions. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
- Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. MDPI. [Link]
- HPLC Chromatograms at 254 nm of quercetin-3-O-rhamnoside (a) and extracts obtained by maceration (b), optimization with ethanol (c) and optimization with ethanol-water (d).
- Can anyone suggest papers on how to choose internal standards for phytochemical analysis on LC/MS?.
- Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD.
- HPLC analysis of flavonoids.
- Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata.
- Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies
- Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles.
- HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens M
- UV-Spectra of quercetin-3-O-rhamnoside compared with standard..
- Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. Journal of Chemical Health Risks. [Link]
- Spectroscopic Properties of Quercetin Derivatives, Quercetin-3-O-rhamnoside and Quercetin-3-O-rutinoside, in Hydro-organic Mixed Solvents.
- Spectroscopic Properties of Quercetin-3-O-rhamnoside and Quercetin-3-O-rutinoside in Aerosol-OT Reverse Micelles.
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A. [Link]
- HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal. [Link]
- Overview of methods for analysis and identification of flavonoids.
- Total Phenolic and Total Flavonoid Content, Individual Phenolic Compounds and Antioxidant Activity in Sweet Rowanberry Cultivars. MDPI. [Link]
- Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L.
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Validation & Comparative
A Comparative Guide to the Biological Activities of Quercetin 3-O-rhamnoside and Quercetin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent flavonoid found in a wide variety of fruits and vegetables, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] In nature, quercetin predominantly exists not as a free molecule (aglycone) but in its glycoside forms, where it is bound to a sugar moiety.[1] One of the most common of these is Quercetin 3-O-rhamnoside, also known as Quercitrin.[1] The fundamental difference between these two molecules lies in the rhamnose sugar attached to the quercetin backbone. This structural alteration, while seemingly minor, profoundly impacts their biological activities, bioavailability, and metabolic fate. This guide provides an in-depth, objective comparison of this compound and Quercetin aglycone, supported by experimental data, to aid researchers in making informed decisions for their studies.
Structural Differences: The Impact of Glycosylation
The core structure of both compounds is the quercetin flavonoid backbone. The key distinction is the presence of a rhamnose sugar molecule attached at the 3-hydroxyl (3-OH) position of the C-ring in this compound. This glycosylation alters the molecule's polarity, size, and steric hindrance, which in turn influences its interaction with cellular components and its overall biological activity.
Caption: Structural comparison of Quercetin aglycone and its 3-O-rhamnoside form.
Comparative Biological Activities
Antioxidant Activity
In vitro, the antioxidant capacity of flavonoids is heavily reliant on the presence of free hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[5]
-
Quercetin Aglycone: Generally exhibits stronger direct radical scavenging activity in cell-free assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[6] The free 3-OH group plays a crucial role in this activity.[5]
-
This compound: The glycosylation at the 3-position blocks one of the key hydroxyl groups, often resulting in reduced in vitro antioxidant activity compared to the aglycone.[7][8] However, some studies have shown that certain glycosides can still exhibit significant antioxidant effects, and in some contexts, even higher than the aglycone.[9][10] For instance, one study found that this compound exhibited potent antioxidant activity, even surpassing the synthetic antioxidant BHT in a yogurt model.[10]
Experimental Insight: The choice between aglycone and glycoside for in vitro antioxidant studies depends on the research question. For assessing direct radical scavenging potential, the aglycone is often a better candidate. However, for studies involving food matrices or complex biological systems, the glycoside's properties, such as solubility and stability, might offer advantages.
| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (TEAC) | Reference |
| Quercetin Aglycone | Lower IC50 (Higher Activity) | Higher TEAC Value | [8] |
| This compound | Higher IC50 (Lower Activity) | Lower TEAC Value | [8] |
Note: The above table is a generalized representation. Absolute values can vary significantly based on experimental conditions.
Anti-inflammatory Activity
Both forms of quercetin have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways like NF-κB.
-
Quercetin Aglycone: In vitro studies often show that the aglycone has a more potent inhibitory effect on inflammatory markers such as nitric oxide (NO), TNF-α, IL-1β, and IL-6 in cell models like LPS-stimulated RAW264.7 macrophages.[11][12][13] This is attributed to its direct interaction with intracellular signaling molecules.
-
This compound (Quercitrin): While also effective, quercitrin can show less potent anti-inflammatory effects in vitro compared to the aglycone.[12][14] However, both quercetin and quercitrin have been shown to significantly suppress the secretion of NO and reduce levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[11][13] Interestingly, in vivo studies on intestinal inflammation have shown that quercitrin can be more effective than quercetin.[12] This is because the gut microbiota can cleave the rhamnose group, releasing the more active quercetin aglycone directly at the site of inflammation.[12]
Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.
Anticancer Activity
Quercetin is a well-documented anticancer agent that can induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[3][4][15][16]
-
Quercetin Aglycone: Demonstrates potent cytotoxic effects against a wide range of cancer cell lines, including colon, prostate, breast, and leukemia cells.[15][17][18] For example, studies have shown IC50 values for quercetin in the micromolar range for various cancer cell lines.[17][18]
-
This compound (Quercitrin): Also possesses antiproliferative and apoptotic effects on cancer cells.[19] For instance, it has shown dose- and time-dependent apoptotic effects on DLD-1 colon cancer cells.[19] In a study on HeLa cervical cancer cells, quercetin showed a lower IC50 value (29.49 µg/ml) compared to quercitrin (46.67 µg/ml), indicating higher cytotoxicity for the aglycone in this model.[20] However, another study found that both quercetin and quercitrin effectively inhibited the migration and invasion of colon cancer cells.[21]
| Compound | HeLa Cell Line IC50 (µg/mL) | Reference |
| Quercetin Aglycone | 29.49 | [20] |
| This compound | 46.67 | [20] |
Bioavailability and Metabolism: A Critical Distinction
The most significant difference between the two compounds lies in their absorption and metabolism.
-
Quercetin Aglycone: Being more lipophilic, it can be absorbed via passive diffusion across the intestinal epithelium.[22][23] However, its poor water solubility can limit its overall bioavailability.[24]
-
This compound: The presence of the rhamnose sugar moiety significantly depresses its absorption in the small intestine.[25][26] Studies in rats have shown that plasma concentrations of quercetin metabolites were undetectable after a meal containing this compound.[25][26] Its absorption is largely dependent on the action of gut microbiota in the colon, which can hydrolyze the rhamnose group to release the quercetin aglycone for subsequent absorption. This results in a delayed and often lower overall bioavailability compared to some other quercetin glycosides, like quercetin-3-glucoside.[26][27][28]
Expert Insight: This difference is crucial for designing in vivo studies. When investigating systemic effects, the poor bioavailability of this compound must be considered. Conversely, for studying effects within the colon, this compound could serve as a targeted delivery system for quercetin, releasing the active aglycone locally through microbial action.[12]
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol assesses the ability of a compound to act as a hydrogen donor, a key mechanism of antioxidant activity.
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Quercetin aglycone and this compound in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from the stock solution).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol/DMSO instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Quercetin aglycone and this compound for a specified period (e.g., 24, 48, or 72 hours).[15] Include an untreated control group.
-
-
MTT Addition:
-
After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Conclusion
The choice between this compound and Quercetin aglycone is highly dependent on the specific research objectives.
-
For in vitro mechanistic studies focusing on direct molecular interactions (e.g., radical scavenging, enzyme inhibition), Quercetin aglycone is often the more potent and appropriate choice due to its unhindered functional groups.
-
For in vivo studies, particularly those investigating effects in the lower gastrointestinal tract, This compound presents an interesting case. Its poor absorption in the small intestine and subsequent hydrolysis by colonic microbiota make it a potential tool for targeted delivery of quercetin to the colon.
Ultimately, a comprehensive understanding of the distinct physicochemical and pharmacokinetic properties of both the aglycone and its rhamnoside glycoside is essential for the accurate design and interpretation of experimental studies in drug discovery and development.
References
- Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed. (n.d.).
- Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. (2020). ACS Omega.
- Morand, C., et al. (1998). Respective bioavailability of quercetin aglycone and its glycosides in a rat model. Journal of Agricultural and Food Chemistry.
- Yin, R., et al. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. ACS Omega.
- Hollman, P. C., et al. (1995). Absorption of dietary quercetin glycosides and quercetin in healthy ileostomy volunteers. The American journal of clinical nutrition.
- The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review. (n.d.).
- Cincin, Z. B., et al. (2014). Apoptotic Effects of Quercitrin on DLD-1 Colon Cancer Cell Line. Pathology & Oncology Research.
- Antioxidant and anti-inflammatory activities of quercetin and its derivatives. (2017). Journal of Functional Foods.
- Quercetin Aglycone Is Bioavailable in Murine Pancreas and Pancreatic Xenografts. (2012). Journal of Agricultural and Food Chemistry.
- Rauf, A., et al. (2017). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports.
- DuPont, M. S., et al. (2000). Oral bioavailability of quercetin from different quercetin glycosides in dogs. British Journal of Nutrition.
- Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. (2017). Molecules.
- Cytotoxic activity of quercetin and daidzin against cancer cell lines. (n.d.).
- Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study. (2017). Scientific Reports.
- Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study. (2017). Scientific Reports.
- Li, W., et al. (2019). Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model. Oxidative Medicine and Cellular Longevity.
- Comalada, M., et al. (2005).
- Comparison of Quercetin and Isoquercitrin's Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway. (2023). Molecules.
- Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model. (2019). Oxidative Medicine and Cellular Longevity.
- Quercetin and Quercitrin from Agrimonia pilosa Ledeb Inhibit the Migration and Invasion of Colon Cancer Cells through the JNK Signaling Pathway. (2022). Pharmaceuticals.
- Effect of quercetin on breast cancer cell lines. (n.d.).
- Quercetin and Quercitrin Protect Against cytokine-induced Injuries in RINm5F β-cells via the Mitochondrial Pathway and NF-κB Signaling. (2013). Bioscience, Biotechnology, and Biochemistry.
- Antioxidant capacity of quercetin and its glycosides in the presence of β-cyclodextrins: Influence of glycosylation on inclusion complexation. (n.d.).
- Focus on the high therapeutic potentials of quercetin and its derivatives. (2022). Phytomedicine Plus.
- Comparison of antioxidant and anti-inflammatory activity of quercetin, isoquercitrin and rutin against alcohol-induced liver injury in HepG2 Cells. (n.d.).
- Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. (2018). Molecules.
- The chemical structures of quercetin-3-O-rhamnoside (Qn) and... (n.d.).
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- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. (2023). Advanced Journal of Chemistry, Section A.
- Bioavailabilities of Quercetin-3-Glucoside and Quercetin-4'-Glucoside Do Not Differ in Humans. (2000). The Journal of Nutrition.
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A Comparative Technical Guide to the Antioxidant Activity of Quercetin 3-O-rhamnoside and Rutin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Flavonoid Glycosides as Antioxidants
Flavonoids, a major class of polyphenolic compounds, are ubiquitously found in plants and are integral components of the human diet. Their potent antioxidant properties have positioned them as significant subjects of research in the prevention and treatment of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative disorders[1][2]. The antioxidant efficacy of flavonoids is primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions[1].
This guide provides a detailed comparative analysis of the antioxidant activities of two closely related quercetin glycosides: Quercetin 3-O-rhamnoside (also known as Quercitrin) and Rutin (Quercetin-3-O-rutinoside). While both share the same aglycone, quercetin, their differing sugar moieties significantly influence their physicochemical properties and, consequently, their antioxidant potential. Understanding these subtle yet critical differences is paramount for researchers in drug discovery and development aiming to harness the therapeutic benefits of these natural compounds.
Structural Comparison: The Decisive Role of the Glycosidic Moiety
The foundation of the differential antioxidant activity between this compound and Rutin lies in their molecular architecture. Both molecules consist of the flavonol quercetin, which is characterized by a C6-C3-C6 backbone with multiple hydroxyl groups that are crucial for its antioxidant function. The key distinction arises from the nature of the sugar molecule attached at the C-3 position of the C ring.
-
This compound (Quercitrin): In this molecule, the quercetin aglycone is linked to a single rhamnose sugar moiety.
-
Rutin (Quercetin-3-O-rutinoside): Rutin features a disaccharide, rutinose (composed of rhamnose and glucose), attached to the C-3 position of quercetin[3][4].
This seemingly minor structural variance has profound implications. The presence of the bulkier disaccharide in Rutin can affect the planarity of the molecule and its ability to interact with free radicals, which may influence its antioxidant capacity[5]. Furthermore, the glycosidic linkage can impact the molecule's solubility and bioavailability, which are critical factors in its overall biological efficacy[1][2].
Mechanisms of Antioxidant Action
Flavonoids exert their antioxidant effects through several mechanisms:
-
Direct Free Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating the damaging chain reactions of free radicals[1].
-
Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), flavonoids can prevent them from participating in the Fenton reaction, a major source of highly destructive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Systems: Flavonoids can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through signaling pathways like the Nrf2-ARE pathway[6].
Comparative In Vitro Antioxidant Activity
To objectively assess and compare the antioxidant potential of this compound and Rutin, a battery of in vitro assays is employed. Each assay targets a specific aspect of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µM) | Source |
| This compound | 7.12 | [7] |
| Rutin | 6.36 | [7] |
| Quercetin (Aglycone) | 4.36 | [7] |
| Rutin | 5.02 ± 0.4 | [8] |
| Quercetin (Aglycone) | 4.60 ± 0.3 | [8] |
Note: Data from different sources may have been obtained under slightly varying experimental conditions.
Based on the available direct comparative data, Rutin exhibits slightly higher DPPH radical scavenging activity than this compound . Both glycosides, however, show lower activity than their parent aglycone, quercetin. This is a common observation with flavonoid glycosides, as the substitution of the 3-hydroxyl group with a sugar moiety can hinder its hydrogen-donating ability[9][10].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). Similar to the DPPH assay, the reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.
While direct comparative studies for both compounds in the ABTS assay are limited, individual studies provide insights:
| Compound | IC50 (µM) | Source |
| Rutin | 95.3 ± 4.5 | [8] |
| Quercetin (Aglycone) | 48.0 ± 4.4 | [8] |
| Rutin | > 100 µg/ml | [11] |
| Quercetin (Aglycone) | 1.17 µg/ml | [11] |
Note: µg/ml to µM conversion for Rutin: >163.8 µM; for Quercetin: 3.87 µM. The significant difference in these reported values highlights the importance of direct comparative studies under identical conditions.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex. Higher FRAP values indicate greater reducing power.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to scavenge intracellular reactive oxygen species in a cell-based model. This assay accounts for factors such as cell uptake and metabolism of the antioxidant.
To date, no studies have been identified that directly compare the cellular antioxidant activity of this compound and Rutin. Such studies would be invaluable in determining their relative efficacy in a biological system.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds (this compound and Rutin) and a positive control (e.g., Ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing methanol instead of the sample is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Antioxidant Assays
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Nrf2-ARE Signaling Pathway
Caption: Modulation of the Nrf2-ARE pathway by flavonoids.
Conclusion and Future Directions
The comparative analysis of this compound and Rutin reveals subtle but significant differences in their in vitro antioxidant activities. Based on the available data, Rutin demonstrates a marginally superior DPPH radical scavenging capacity, while both glycosides are less potent than their aglycone, quercetin, in most standard assays. This underscores the critical role of the C-3 hydroxyl group in the antioxidant mechanism of flavonoids.
The larger disaccharide moiety of Rutin compared to the single rhamnose in this compound likely contributes to steric hindrance, potentially reducing its interaction with certain free radicals. However, this structural difference may also influence other biological properties, such as solubility and bioavailability, which warrant further investigation.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two compounds across a comprehensive panel of antioxidant assays, particularly the more biologically relevant cellular antioxidant activity assays. Future research should focus on conducting such studies under standardized conditions to provide a more definitive comparison of their antioxidant efficacy. Furthermore, in vivo studies are essential to elucidate how their structural differences affect their absorption, metabolism, and ultimately, their protective effects against oxidative stress in a physiological context.
For researchers and drug development professionals, this guide highlights the importance of considering the specific glycosidic substitution when selecting flavonoid candidates for therapeutic development. While both this compound and Rutin are potent antioxidants, the choice between them may depend on the specific application and the desired balance between chemical reactivity and biological availability.
References
- Anand, David, et al. "A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives." Journal of Pharmaceutical Sciences and Research, vol. 9, no. 10, 2017, pp. 1727-1733.
- Alizadeh, S., & Ebrahimzadeh, M. A. (2022). O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review. Phytotherapy Research, 36(2), 778-807.
- Wang, Y., et al. "Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols." Foods, vol. 10, no. 4, 2021, p. 843.
- Li, Y., et al. "Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study." Scientific Reports, vol. 7, no. 1, 2017, p. 7543.
- Yang, J., et al. "Comparative study on in vitro anti-free radical activities of quercetin, isoquercetin, and rutin." Journal of Innovative Optical Health Sciences, 02(04), 363-369.
- Zhu, Y., et al. "Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo." Foods, vol. 11, no. 6, 2022, p. 865.
- Park, J. H., et al. "Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages." Biomolecules & Therapeutics, vol. 24, no. 4, 2016, pp. 427-435.
- BenchChem. "Myricoside vs. Quercetin: A Comparative Analysis of Antioxidant Activity." BenchChem, 2025.
- ResearchGate. "Scavenging of ABTS radical potential of rutin and quercetin in ABTS assay.
- Lee, S., et al. "A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation." Molecules, vol. 27, no. 21, 2022, p. 7638.
- Yilmaz, Y., & Toledo, R. T. (2006).
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- Saw, C. L. L., et al. "Rutin, composed of quercetin and the disaccharide rutinose (rhamnose and glucose), is a flavonol glycoside widely distributed in plants." Journal of Nutritional Biochemistry, 25(11), 1095-1104.
- Lesjak, M., et al. "Antioxidant and anti-inflammatory activities of quercetin and its derivatives." Journal of Functional Foods, vol. 40, 2018, pp. 68-75.
- Kim, M. J., et al. "Antioxidant and Anti-aging Effects of this compound isolated from Houttuynia cordata Thunb extract on Caenorhabditis elegans." Preventive Nutrition and Food Science, vol. 25, no. 4, 2020, pp. 435-442.
- Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - International Journal of Molecular Sciences, 24(6), 5697.
- Lee, E.-H., et al. "A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation." Molecules, vol. 27, no. 21, 2022, p. 7638.
- Yuliana, N. D., et al. "Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin." The Indonesian Biomedical Journal, vol. 9, no. 2, 2017, pp. 84-90.
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- Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radi
- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt - Advanced Journal of Chemistry, Section A, 2023.
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A Comparative Guide to Quercetin Glycosides in Cancer Cell Research: Spotlight on Quercetin 3-O-rhamnoside
For researchers, scientists, and drug development professionals navigating the complex landscape of natural compounds in oncology, the flavonoid quercetin and its derivatives present a compelling area of study. While the anticancer properties of the aglycone, quercetin, are well-documented, the influence of glycosylation on its bioactivity remains a critical point of investigation. This guide provides an in-depth comparison of Quercetin 3-O-rhamnoside (also known as quercitrin) and other prevalent quercetin glycosides, with a focus on their differential effects on cancer cells, supported by experimental data and detailed methodologies.
The Significance of the Sugar Moiety: More Than Just a Side Chain
Quercetin is abundant in nature, but predominantly in glycosidic forms, where it is attached to one or more sugar molecules.[1][2] This glycosylation significantly alters the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability.[1][2] Consequently, the type and position of the sugar moiety can profoundly impact the compound's anticancer efficacy. The central question for researchers is how these structural variations translate to differences in cytotoxicity, apoptosis induction, and cell cycle regulation in cancer cells.
Comparative Cytotoxicity of Quercetin Glycosides
The cytotoxic potential of quercetin and its glycosides has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data suggests that the anticancer activity is highly dependent on both the cancer cell type and the specific glycosidic substitution.
A study on human promyeloleukemic HL-60 cells demonstrated that quercetin aglycone exhibited a significant cytotoxic effect, while its glycosides, rutin (quercetin-3-O-rutinoside) and quercitrin (quercetin-3-O-rhamnoside), did not show significant cytotoxicity.[3][4] In another study, a comparison of quercetin, hyperoside (quercetin 3-O-galactoside), isoquercitrin (quercetin 3-O-glucoside), quercitrin (this compound), and spiraeoside (quercetin 4'-O-glucoside) suggested that isoquercitrin is a promising candidate for cancer therapy due to advantageous pharmacological changes conferred by glycosylation.[5]
Here, we summarize the available IC50 values for this compound and other key quercetin derivatives across different cancer cell lines to provide a clearer picture of their relative potencies.
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| This compound (Quercitrin) | HeLa (Cervical Cancer) | 46.67 µg/mL | [6] |
| Quercetin | HeLa (Cervical Cancer) | 29.49 µg/mL | [6] |
| Quercetin 3-O-glucoside (Isoquercitrin) | Caco-2 (Colon Carcinoma) | 79 µg/mL | [7][8] |
| Quercetin 3-O-glucoside (Isoquercitrin) | HepG2 (Hepatocellular Carcinoma) | 150 µg/mL | [7][8] |
| Quercetin | Multiple (9 cancer cell lines) | Varies (e.g., CT-26: ~20-40 µM) | [9][10] |
| Rutin (Quercetin 3-O-rutinoside) | HL-60 (Promyelocytic Leukemia) | Not significantly cytotoxic | [3][4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
The anticancer effects of quercetin and its glycosides are largely attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[5][11][12]
Induction of Apoptosis
Studies have shown that the structural form of quercetin plays a crucial role in its ability to trigger apoptosis. In HL-60 cells, quercetin was found to induce apoptosis, characterized by DNA ladder formation and activation of the caspase-3 cascade, whereas rutin and quercitrin did not exhibit this effect.[3][4] This suggests that the aglycone form may be more potent in initiating the apoptotic pathway in certain cell types. Conversely, quercetin-3-O-glucoside has been shown to induce apoptosis in hepatocellular carcinoma cells (HepG2) through the activation of caspase-3.[13]
Cell Cycle Arrest
Quercetin has been reported to induce cell cycle arrest at various phases, including G1, S, and G2/M, depending on the cancer cell type.[14][15][16] For instance, in human hepatoma HepG2 cells, quercetin causes a G1 phase arrest.[14] In contrast, quercetin-3-O-glucoside was found to block the cell cycle in the S-phase in HepG2 cells.[13] This highlights that the glycosidic form can alter the specific phase of cell cycle arrest, a critical consideration for targeted cancer therapy.
Signaling Pathways Modulation
The anticancer activities of quercetin and its derivatives are mediated through the modulation of various intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a key signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. Quercetin has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[5]
Caption: PI3K/Akt signaling pathway and points of inhibition by quercetin glycosides.
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, we provide standardized, step-by-step protocols for key in vitro assays used to compare the anticancer effects of quercetin glycosides.
Experimental Workflow Overview
Caption: A typical experimental workflow for comparing quercetin glycosides.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Quercetin glycosides (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of each quercetin glycoside and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[9][17]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Quercetin glycosides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[18]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of quercetin glycosides for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[19][20]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Quercetin glycosides
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[22]
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[22][23]
-
Incubate the cells at 4°C for at least 30 minutes (or store for longer periods).[23]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[22]
-
Analyze the samples using a flow cytometer.[23]
Conclusion and Future Directions
The available evidence indicates that the anticancer effects of quercetin glycosides are highly dependent on the specific sugar moiety and the cancer cell type being investigated. While this compound has demonstrated cytotoxic activity, direct comparative studies with a broad range of other glycosides are still somewhat limited. The aglycone, quercetin, often appears more potent in in vitro assays, but the improved bioavailability of its glycosides may lead to enhanced efficacy in vivo.
Future research should focus on conducting comprehensive, head-to-head comparisons of various quercetin glycosides, including this compound, in a panel of cancer cell lines. Such studies will be invaluable in elucidating the structure-activity relationships of these compounds and identifying the most promising candidates for further preclinical and clinical development. The standardized protocols provided in this guide offer a robust framework for conducting such comparative analyses, ensuring data consistency and reliability.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Virginia School of Medicine. [Link]
- Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)
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A Senior Application Scientist's Guide to In Vivo Validation of Quercetin 3-O-rhamnoside's Anti-inflammatory Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of Quercetin 3-O-rhamnoside, a naturally occurring flavonoid glycoside, as a potential anti-inflammatory agent. We will move beyond rote protocol recitation to explore the strategic rationale behind model selection, endpoint analysis, and data interpretation, ensuring a robust and translatable evaluation. Our focus is on building a self-validating experimental narrative that compares the compound's efficacy against established standards.
Foundational Strategy: Understanding the Target and the Tools
Inflammation is a multifaceted biological response involving complex signaling cascades.[1][2] A successful validation strategy for any novel compound requires a clear understanding of its putative mechanism of action and the selection of in vivo models that can effectively probe this mechanism.
Quercetin, the aglycone of this compound, is known to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4] These pathways are master regulators of pro-inflammatory gene expression, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6] It is hypothesized that this compound may be hydrolyzed in vivo, releasing quercetin to exert its therapeutic effects.[7] Therefore, our validation approach must be designed to capture effects on these specific molecular targets.
Caption: Key inflammatory signaling pathways potentially targeted by Quercetin.
Comparative In Vivo Model Selection: Local vs. Systemic Inflammation
No single animal model can fully recapitulate human inflammation.[1] The choice of model is a critical experimental decision dictated by the desired clinical context. We will compare two robust, highly reproducible, and widely used models for screening acute anti-inflammatory activity.[2][8]
| Model Feature | Carrageenan-Induced Paw Edema | Lipopolysaccharide (LPS)-Induced Systemic Inflammation |
| Inflammatory Type | Acute, Localized, Non-immune | Acute, Systemic, Innate Immune |
| Primary Application | Screening for general anti-inflammatory and anti-edematous activity.[9] | Modeling systemic inflammatory response syndrome (SIRS) or sepsis.[10] |
| Key Mediators | Histamine, Serotonin, Kinins (early phase); Prostaglandins, Leukotrienes (late phase).[11] | TNF-α, IL-1β, IL-6, and other cytokines.[10][12] |
| Primary Endpoints | Paw volume/thickness, Myeloperoxidase (MPO) activity in paw tissue.[13] | Serum/plasma cytokine levels, organ damage markers, survival rates.[14][15] |
| Suitable Positive Control | NSAIDs (e.g., Indomethacin).[11] | Corticosteroids (e.g., Dexamethasone).[10] |
| Relevance for Compound | Excellent for initial efficacy screening and assessing impact on vascular permeability and neutrophil infiltration. | Crucial for understanding effects on a cytokine storm and systemic response. |
Experimental Workflow: A Comparative Design
A robust study design will evaluate the test article in parallel with a vehicle control and a clinically relevant positive control. This approach provides an internal standard for assay sensitivity and a benchmark for the compound's potency.
Caption: A parallel workflow for validating anti-inflammatory effects.
Detailed Experimental Protocols
Scientific integrity demands methodological transparency and reproducibility. The following protocols are presented as a self-validating system.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit acute, localized edema.[9][11][13]
-
Animal Specification: Male Wistar rats (180-200 g). Acclimatize for one week.
-
Grouping (n=6 per group):
-
Group I (Vehicle): Saline or appropriate vehicle (e.g., 0.5% CMC), administered orally (p.o.).
-
Group II (Test Article): this compound (e.g., 50 mg/kg, p.o.), suspended in vehicle.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.), suspended in vehicle.[11]
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective compounds by oral gavage 60 minutes prior to the carrageenan challenge. c. Induce inflammation by injecting 0.1 mL of 1% λ-Carrageenan solution (in sterile 0.9% saline) into the sub-plantar surface of the right hind paw.[16] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17] e. At the end of the experiment (e.g., 5 hours), euthanize animals and collect the inflamed paw tissue for MPO analysis.
-
Data Analysis:
-
Edema (mL): Vₜ - V₀
-
Percent Inhibition of Edema: [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This model evaluates the compound's ability to mitigate a systemic inflammatory response triggered by bacterial endotoxin.[10][14][18]
-
Animal Specification: Male C57BL/6 mice (8-10 weeks old). Acclimatize for one week.
-
Grouping (n=8 per group):
-
Group I (Vehicle): Saline, administered intraperitoneally (i.p.).
-
Group II (Test Article): this compound (e.g., 50 mg/kg, i.p.), dissolved in saline.
-
Group III (Positive Control): Dexamethasone (e.g., 5 mg/kg, i.p.), dissolved in saline.[10]
-
-
Procedure: a. Administer the respective compounds via i.p. injection 1 hour before the LPS challenge. b. Induce systemic inflammation by injecting Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 5-10 mg/kg, i.p.[15][18] c. Monitor animals for clinical signs of inflammation (piloerection, lethargy). d. At a predetermined time point (e.g., 4 or 6 hours post-LPS), collect blood via cardiac puncture into EDTA-coated tubes. e. Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until cytokine analysis.
-
Data Analysis: Measurement of cytokine concentrations in plasma samples.
Protocol 3: Biomarker Analysis
MPO is an enzyme abundant in neutrophils; its activity in tissue is a reliable index of neutrophil infiltration.[19]
-
Tissue Homogenization: a. Weigh the collected paw tissue (~100 mg). b. Homogenize the tissue in 1 mL of ice-cold phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[19] c. Subject the homogenate to three freeze-thaw cycles and sonicate. d. Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Assay Procedure: a. Add 10 µL of the supernatant to a 96-well plate. b. Add 200 µL of o-dianisidine dihydrochloride solution containing hydrogen peroxide. c. Measure the change in absorbance at 450-460 nm over time using a microplate reader.[19] d. Quantify MPO activity against a standard curve and express as U/g of tissue. Commercial kits are readily available and recommended for standardization.[20][21][22]
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokine proteins in plasma.[23][24][25]
-
Assay Principle: Utilize commercially available sandwich ELISA kits for mouse TNF-α, IL-6, and IL-1β for accuracy and reproducibility.
-
Procedure: Follow the manufacturer's protocol precisely. This typically involves: a. Coating a 96-well plate with a capture antibody specific for the target cytokine. b. Adding plasma samples and standards to the wells. c. Adding a biotinylated detection antibody. d. Adding streptavidin-horseradish peroxidase (HRP) conjugate. e. Adding a substrate (e.g., TMB) to produce a colorimetric signal. f. Stopping the reaction and measuring absorbance at 450 nm.
-
Data Analysis: Calculate cytokine concentrations (pg/mL) from the standard curve generated with recombinant cytokine standards.
Data Presentation and Comparative Efficacy
Clear, concise data presentation is paramount for objective comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Edema at 3 hr (mL) | % Inhibition of Edema | MPO Activity (U/g tissue) |
| Vehicle Control | 0.85 ± 0.07 | - | 12.4 ± 1.5 |
| This compound (50 mg/kg) | 0.42 ± 0.05 | 50.6% | 6.1 ± 0.9 |
| Indomethacin (10 mg/kg) | 0.31 ± 0.04 | 63.5% | 4.5 ± 0.7 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical. |
Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice
| Treatment Group (Dose) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 2510 ± 280 | 3250 ± 350 | 850 ± 95 |
| This compound (50 mg/kg) | 1340 ± 150 | 1680 ± 210 | 410 ± 50 |
| Dexamethasone (5 mg/kg) | 980 ± 110 | 1150 ± 140 | 320 ± 45 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical. |
Interpretation: The hypothetical data suggest that this compound significantly reduces localized edema and associated neutrophil infiltration (Table 1), comparable to the potent NSAID Indomethacin. Furthermore, it demonstrates a robust capacity to suppress the systemic release of key pro-inflammatory cytokines (Table 2), indicating its potential to interfere with the NF-κB and MAPK signaling pathways.[5]
Conclusion
This guide outlines a rigorous, multi-model approach to validate the in vivo anti-inflammatory effects of this compound. By employing both localized and systemic inflammation models and comparing the compound against vehicle and clinically relevant positive controls, researchers can generate a comprehensive and compelling data package. The measurement of distinct endpoints—physical (edema), cellular (MPO activity), and molecular (cytokines)—provides a multi-pronged line of evidence supporting the compound's mechanism of action and therapeutic potential. This structured, comparative methodology is essential for advancing promising natural compounds from discovery to potential clinical application.
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A Head-to-Head Comparison of Quercetin 3-O-rhamnoside Extraction Methods: A Guide for Researchers
For researchers and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Quercetin 3-O-rhamnoside, a flavonoid glycoside with significant antioxidant and potential therapeutic properties, is no exception. The choice of extraction method can profoundly impact the yield, purity, and ultimately, the viability of subsequent research and development. This guide provides an in-depth, head-to-head comparison of common and advanced extraction techniques for this compound, grounded in scientific principles and supported by experimental data.
Understanding this compound: Key Physicochemical Properties
This compound, also known as quercitrin, is a glycosidic form of quercetin. Its chemical structure, featuring a polar sugar moiety (rhamnose) attached to the less polar quercetin aglycone, dictates its solubility and extraction behavior. It is sparingly soluble in cold water but shows better solubility in boiling water and is soluble in polar organic solvents like ethanol and methanol.[1] This polarity is a key consideration when selecting an appropriate extraction solvent and method.
The Contenders: A Spectrum of Extraction Technologies
We will explore a range of extraction methods, from traditional to modern, each with its own set of advantages and disadvantages. These include:
-
Conventional Methods:
-
Maceration
-
Soxhlet Extraction
-
-
Modern "Green" Methods:
-
Ultrasound-Assisted Extraction (UAE)
-
Microwave-Assisted Extraction (MAE)
-
Supercritical Fluid Extraction (SFE)
-
Maceration: The Time-Honored Approach
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a prolonged period.[2] The principle relies on the concentration gradient-driven diffusion of the target compound from the plant matrix into the solvent.
The Mechanism of Maceration
The process is governed by Fick's laws of diffusion. The solvent penetrates the plant cells, dissolving the this compound, which then diffuses out into the bulk solvent until equilibrium is reached. Agitation can enhance the extraction by continuously disrupting the boundary layer and maintaining a favorable concentration gradient.
Experimental Protocol: Maceration of this compound from Eggplant Peel
The following protocol is adapted from a study on the extraction of this compound from eggplant peel.[3]
-
Sample Preparation: Dry the plant material (e.g., eggplant peel) in sunlight and grind it into a fine powder.
-
Soaking: Immerse the powdered plant material in a solvent mixture. A common choice for flavonoids is a combination of methanol, ethyl acetate, and hexane (1:1:1, v/v/v). The solid-to-solvent ratio should be carefully chosen to ensure complete immersion and efficient extraction.
-
Extraction: Allow the mixture to stand for an extended period, typically 48 hours, at room temperature.[3]
-
Filtration: Separate the extract from the solid residue by filtration using a Buchner funnel.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.[3]
Maceration Workflow Diagram
Caption: Workflow for Maceration Extraction.
Soxhlet Extraction: Continuous and Exhaustive
Soxhlet extraction is a continuous solid-liquid extraction technique that utilizes a specialized apparatus to repeatedly wash the sample with fresh, distilled solvent.[4] This method is more efficient than simple maceration as it maintains a high concentration gradient throughout the process.
The Mechanism of Soxhlet Extraction
The plant material is placed in a thimble within the main chamber of the Soxhlet extractor. The solvent in the flask below is heated, and its vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the sample. The warm solvent fills the thimble and extracts the target compound. Once the solvent level reaches the top of a siphon arm, the entire content of the thimble is siphoned back into the distillation flask. This cycle repeats, ensuring that the sample is always extracted with fresh solvent.
Experimental Protocol: Soxhlet Extraction of Flavonoid Glycosides
The following is a general protocol for the Soxhlet extraction of flavonoid glycosides.
-
Sample Preparation: Place the finely ground plant material (e.g., 20 g) into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the appropriate solvent (e.g., 75% ethanol) to about two-thirds of its volume.[5]
-
Extraction: Assemble the Soxhlet apparatus with a condenser and heat the flask. Allow the extraction to proceed for a set duration, typically several hours (e.g., 3 hours).[5] The solvent will cycle through the sample, extracting the this compound.
-
Concentration: After the extraction is complete, cool the apparatus and collect the solvent containing the extract from the flask. Concentrate the extract using a rotary evaporator.
Soxhlet Extraction Workflow Diagram
Caption: Workflow for Soxhlet Extraction.
Ultrasound-Assisted Extraction (UAE): Harnessing Acoustic Energy
Ultrasound-assisted extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to enhance the extraction process. This "green" technique offers significant advantages in terms of reduced extraction time and solvent consumption.
The Mechanism of UAE
The primary phenomenon driving UAE is acoustic cavitation. The ultrasonic waves create, grow, and implode microscopic bubbles in the solvent. The collapse of these bubbles generates localized high pressures and temperatures, as well as micro-jets and shockwaves. This intense energy disrupts the plant cell walls, leading to enhanced solvent penetration and facilitating the release of intracellular compounds like this compound into the solvent.
Experimental Protocol: Ultrasound-Assisted Extraction of Quercetin
The following protocol is based on a study that optimized UAE for quercetin extraction.
-
Sample Preparation: Mix the powdered plant material (e.g., 2 g) with the chosen solvent (e.g., methanol) in a flask. A solid-to-solvent ratio of 1:20 (w/v) is often effective.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 50/60 kHz) and intensity (e.g., 50% of ultrasound intensity) for a short duration (e.g., 10 minutes).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.
UAE Workflow Diagram
Caption: Workflow for Ultrasound-Assisted Extraction.
Microwave-Assisted Extraction (MAE): Rapid and Efficient Heating
Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the plant material, thereby accelerating the extraction process. It is another "green" technology known for its high efficiency and short extraction times.
The Mechanism of MAE
MAE works on the principle of dielectric heating. Polar molecules in the solvent and within the plant material align themselves with the rapidly oscillating electromagnetic field of the microwaves. This rapid reorientation generates friction, leading to volumetric and rapid heating of the solvent and the sample matrix. The localized heating creates pressure within the plant cells, causing them to rupture and release their contents, including this compound, into the surrounding solvent.
Experimental Protocol: Microwave-Assisted Extraction of this compound
The following protocol is based on a study that optimized MAE for the extraction of this compound from Piliostigma thonningii leaves.[2]
-
Sample Preparation: Mix the powdered plant material with the solvent (e.g., 67% ethanol) in a microwave-safe extraction vessel.[2] A solid-to-liquid ratio of 1:10 (w/v) is a good starting point.[2]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 520 W) for a very short duration (e.g., 49 seconds).[2]
-
Cooling and Filtration: After irradiation, allow the vessel to cool down before filtering the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
MAE Workflow Diagram
Caption: Workflow for Microwave-Assisted Extraction.
Supercritical Fluid Extraction (SFE): A Green and Tunable Technique
Supercritical fluid extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[6] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas.
The Mechanism of SFE
Supercritical CO₂ has low viscosity and high diffusivity, allowing it to penetrate the plant matrix effectively like a gas. It also has a liquid-like density, giving it good solvating power. The solvating power of supercritical CO₂ can be fine-tuned by changing the pressure and temperature, allowing for selective extraction. For polar compounds like this compound, a polar co-solvent (modifier) such as ethanol is often added to the supercritical CO₂ to increase its polarity and enhance extraction efficiency.[7]
Experimental Protocol: Supercritical Fluid Extraction of Flavonoid Glycosides
The following is a general protocol for the SFE of polar glycosides, which can be adapted for this compound.
-
Sample Preparation: Load the powdered plant material into the extraction vessel.
-
System Setup: Set the desired extraction temperature (e.g., 50°C) and pressure (e.g., 25 MPa).[8] Introduce supercritical CO₂ into the extraction vessel.
-
Co-solvent Addition: Add a polar co-solvent like ethanol (e.g., 10-20%) to the CO₂ stream to increase the polarity of the supercritical fluid.
-
Extraction: Allow the supercritical fluid to pass through the sample for a specific duration. The extracted compounds are then separated from the CO₂ by depressurization in a separator vessel.
-
Collection: The CO₂ is recycled, and the solvent-free extract is collected.
SFE Workflow Diagram
Caption: Workflow for Supercritical Fluid Extraction.
Head-to-Head Comparison: Performance Metrics
The choice of an optimal extraction method depends on a variety of factors. The following table provides a comparative overview of the discussed techniques based on key performance indicators. The data presented is a synthesis from multiple sources and should be considered as a general guide, as optimal conditions and results can vary depending on the plant material and specific experimental setup.
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Time | Very Long (24-72 h)[4] | Long (6-24 h) | Very Short (10-30 min) | Extremely Short (1-5 min)[2] | Short to Moderate (30-120 min) |
| Solvent Consumption | High | High | Low to Moderate | Low | Very Low (CO₂ is recycled) |
| Extraction Yield | Low to Moderate | Moderate to High | High | High | High and Selective |
| Temperature | Ambient | High (Boiling point of solvent) | Low to Moderate | High | Low to Moderate (e.g., 40-60°C)[6] |
| Energy Consumption | Low | High | Moderate | High | High (for pressurization) |
| Automation Potential | Low | Moderate | High | High | High |
| Suitability for Thermolabile Compounds | High | Low (risk of degradation)[9] | High | Moderate (risk of degradation)[2] | High |
| Selectivity | Low | Low | Moderate | Moderate | High (tunable) |
| Initial Cost | Low | Low | Moderate | Moderate | High |
Discussion and Recommendations
For initial, small-scale screening and laboratories with limited budgets, maceration remains a viable option due to its simplicity and low cost. However, its inefficiency in terms of time and solvent consumption makes it unsuitable for large-scale production.
Soxhlet extraction offers a higher yield than maceration but at the cost of prolonged extraction times and exposure of the extract to high temperatures, which can lead to the degradation of thermolabile compounds like flavonoid glycosides.[9][10]
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent a significant leap forward in terms of efficiency. Both methods drastically reduce extraction times and solvent usage while providing high yields.[11] UAE is particularly advantageous for the extraction of heat-sensitive compounds due to its ability to operate at lower temperatures.[11] MAE, while extremely fast, can generate high localized temperatures, which may pose a risk of degradation for some compounds.[2]
Supercritical Fluid Extraction (SFE) stands out as the most environmentally friendly and selective method. The ability to tune the solvating power of the supercritical fluid allows for the targeted extraction of specific compounds, potentially leading to higher purity extracts. The use of non-toxic, non-flammable, and recyclable CO₂ is a major advantage. However, the high initial investment for SFE equipment can be a significant barrier.
Conclusion
The optimal method for extracting this compound is contingent on the specific goals of the researcher. For rapid, high-yield extractions with reduced solvent consumption, UAE and MAE are the recommended choices , with UAE being preferable for ensuring the integrity of the thermolabile glycoside bond. For applications requiring high purity and a commitment to green chemistry principles, SFE is the superior, albeit more capital-intensive, option. Traditional methods like maceration and Soxhlet extraction, while still in use, are increasingly being replaced by these more efficient and sustainable technologies. As with any scientific endeavor, the final choice should be guided by a thorough evaluation of the available resources, desired scale of operation, and the specific purity and yield requirements of the final application.
References
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- Tsague, R. K. T., Kenmogne, S. B., Tchienou, G. E. D., Parra, K., & Ngassoum, M. B. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves using microwave technology. SN Applied Sciences, 2(7).
- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324.
- Sharifi, A., et al. (2017). Comparison of Different Methods in Quercetin Extraction from Leaves of Raphanus sativus L. Pharmaceutical Sciences, 23, 59-65.
- Ilbay, Z., et al. (2014). ULTRASOUND ASSISTED EXTRACTION OF QUERCETIN FROM CABBAGE. International Journal of Pharmaceutical Sciences and Research, 5(9), 3911.
- Sharifi, A., et al. (2017). Comparison of Different Methods in Quercetin Extraction from Leaves of Raphanus sativus L. Pharmaceutical Sciences, 23(1), 59-65.
- Chen, W., et al. (2017). One-Step Extraction and Hydrolysis of Flavonoid Glycosides in Rape Bee Pollen Based on Soxhlet-Assisted Matrix Solid Phase Dispersion. Phytochemical Analysis, 28(6), 518-525.
- Fang, X., et al. (2011). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Journal of the Science of Food and Agriculture, 91(10), 1834-1840.
- Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography. Journal of Chromatography A, 1070(1-2), 211-214.
- Al-Khayri, J. M., et al. (2024). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Plants, 13(23), 3333.
- ChemBK. (2024). quercetin-3-rhamnoside.
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- Pinto, D., et al. (2020). Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids. Molecules, 25(21), 5126.
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- Ivanov, I. G., & Vrancheva, R. Z. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1324.
- Al-Khayri, J. M., et al. (2024). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Plants, 13(23), 3333.
- Makris, D. P., & Rossiter, J. T. (2000). Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems. Journal of Agricultural and Food Chemistry, 48(9), 3830-3838.
- Lončarić, A., et al. (2017). Thermal degradation of quercetin in aqueous solution. Croatian Journal of Food Science and Technology, 9(2), 125-130.
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- Journal of Applied Biology and Biotechnology. (2025). Advances in Extraction Techniques of Bioactive Compounds: A Comparative Review of Maceration, Soxhlet, Microwave, and Sonication. Journal of Applied Biology and Biotechnology.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quercetin 3-O-rhamnoside
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable data. Quercetin 3-O-rhamnoside, also known as quercitrin, is a prominent flavonoid glycoside with a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects.[1] Its presence in numerous plant species and its potential as a therapeutic agent or biomarker necessitate robust and validated analytical methods for its quantification in diverse matrices, from raw plant materials to complex biological fluids.
This guide provides an in-depth, objective comparison of the primary analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/DAD), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to select and validate the most appropriate method for your research needs.
All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework of scientific integrity and trustworthiness.
The Analytical Challenge: Understanding this compound
Before comparing analytical methods, it's crucial to understand the physicochemical properties of this compound that influence its analysis. It is a glycoside of quercetin, meaning a rhamnose sugar molecule is attached to the quercetin aglycone. This glycosylation increases its polarity and water solubility compared to quercetin, which dictates the choice of chromatographic conditions. Its chromophore, derived from the flavonoid structure, allows for strong UV absorbance, typically with maxima around 256 nm and 350 nm, making UV-based detection a viable option.[2]
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique is a critical decision driven by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, throughput, and available instrumentation.
| Technique | Principle | Primary Strengths | Primary Limitations | Typical Application |
| HPLC-UV/DAD | Chromatographic separation based on polarity, with detection via UV absorbance. | Robust, widely available, cost-effective, good for high-concentration samples. | Limited sensitivity and selectivity in complex matrices, potential for co-elution. | Quality control of herbal extracts, quantification in simple matrices. |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of precursor and product ions. | Unmatched sensitivity and selectivity, definitive identification, ideal for complex matrices. | Higher cost, susceptible to matrix effects, requires specialized expertise. | Bioanalysis (plasma, urine), trace-level quantification, metabolite identification. |
| HPTLC | Planar chromatography with densitometric quantification. | High sample throughput, low solvent consumption per sample, simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC, more manual intervention. | Screening of large numbers of plant extracts, quality control. |
Deep Dive into Methodologies and Validation Data
This section provides detailed protocols and a synthesis of validation data from published studies. It is important to note that the following data is compiled from various sources and does not represent a direct head-to-head comparison within a single study.
High-Performance Liquid Chromatography with UV-Vis/DAD Detection (HPLC-UV/DAD)
Rationale for Method Design: HPLC is the workhorse for flavonoid analysis.[1][3] A reversed-phase C18 column is the standard choice due to its ability to retain and separate moderately polar compounds like quercetin glycosides from both more polar and less polar matrix components.[4] The mobile phase typically consists of an acidified aqueous solution and an organic modifier (acetonitrile or methanol). The acid (commonly formic or acetic acid) is crucial for protonating residual silanol groups on the column, which prevents peak tailing, and for ensuring consistent ionization of the analyte, leading to sharp, symmetrical peaks.[5] A gradient elution is often necessary to resolve this compound from other structurally similar flavonoids and to elute strongly retained compounds from the column in a reasonable time.[6][7]
Experimental Protocol: HPLC-DAD for this compound in Plant Extracts
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient might start at 10-15% B, increase to 30-40% B over 20-25 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: DAD monitoring at 350 nm.
-
Sample Preparation (Plant Material):
-
Accurately weigh powdered plant material.
-
Extract with methanol or 70% ethanol using ultrasonication or maceration.[8]
-
Centrifuge and collect the supernatant.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-DAD Method Development
Caption: Workflow for HPLC-DAD method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale for Method Design: For bioanalytical studies (e.g., plasma pharmacokinetics) or for detecting trace amounts in highly complex matrices, LC-MS/MS is the gold standard.[1] Its superior selectivity is achieved by monitoring a specific mass transition (Multiple Reaction Monitoring - MRM), where a precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is detected. This virtually eliminates interference from co-eluting matrix components. Electrospray Ionization (ESI) is the preferred ionization technique for flavonoid glycosides as it is a soft ionization method suitable for polar, thermally labile molecules.[9][10] Analysis is often performed in negative ion mode, which typically yields a strong deprotonated molecule [M-H]⁻. The fragmentation of this precursor ion often involves the cleavage of the glycosidic bond, resulting in a characteristic product ion corresponding to the quercetin aglycone.[11]
Experimental Protocol: UFLC-MS/MS for this compound in Plasma [1]
-
Instrumentation: Ultra-Fast Liquid Chromatography (UFLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A shorter, high-efficiency C18 column (e.g., 100 mm x 3.0 mm, 2.5 µm).
-
Mobile Phase:
-
A: 0.5% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A rapid gradient is typically used, with analysis times under 10 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
MS Detection:
-
Ionization Mode: ESI Negative.
-
MRM Transition: m/z 447 → 300 (Precursor [M-H]⁻ → Product [Aglycone-H]⁻).
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform Liquid-Liquid Extraction (LLE) with 2 mL of ethyl acetate.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the initial mobile phase composition.
-
Workflow for LC-MS/MS Bioanalytical Method
Caption: Bioanalytical workflow for this compound in plasma.
High-Performance Thin-Layer Chromatography (HPTLC)
Rationale for Method Design: HPTLC offers a high-throughput, cost-effective alternative for screening and quality control of herbal materials.[6] Unlike column chromatography, HPTLC is a parallel process where multiple samples and standards are chromatographed simultaneously on the same plate, saving time and solvent.[12] Separation is based on adsorption, and quantification is achieved by scanning the plate with a densitometer at the analyte's wavelength of maximum absorbance. The method's validation must demonstrate its ability to separate the target analyte from other components in the extract.
Experimental Protocol: HPTLC for this compound in Plant Extracts [6][13][14]
-
Instrumentation: HPTLC system with an automatic TLC sampler, developing chamber, and TLC scanner (densitometer).
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as Ethyl acetate: Formic acid: Acetic acid: Water in appropriate ratios.
-
Application: Apply standards and sample extracts as bands using an automatic sampler.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of ~80 mm.
-
Densitometric Analysis:
-
Dry the plate.
-
Scan at 350 nm in absorbance mode.
-
Quantify using the peak area of the standards.
-
Cross-Validation: Comparing Performance Metrics
The true measure of a method's suitability lies in its validation parameters. The following table synthesizes typical performance data for the three techniques, based on values reported across multiple studies.
| Validation Parameter (ICH Q2) | HPLC-DAD (Typical) | LC-MS/MS (Typical) | HPTLC (Typical) | Senior Scientist's Insight |
| Specificity/Selectivity | Moderate; based on retention time and UV spectrum. Prone to co-elution. | Very High; based on retention time and specific mass transition (MRM). | Moderate; based on Rf value and in-situ spectra. | LC-MS/MS is the clear winner for complex matrices where baseline separation is challenging. For HPLC-DAD, peak purity analysis using the DAD is essential to ensure specificity. |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 | All methods can achieve excellent linearity within their respective ranges. |
| Range | ~1 - 100 µg/mL | 1 - 1000 ng/mL | 100 - 1000 ng/spot | The working range must be appropriate for the expected concentration in the sample. LC-MS/MS offers a much wider and lower dynamic range. |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~1 - 5 ng/mL[1] | ~50 - 100 ng/spot | The LOQ of LC-MS/MS is several orders of magnitude lower than HPLC-UV, making it the only viable option for pharmacokinetic studies where plasma concentrations are low. |
| Precision (%RSD) | < 2% | < 15% (bioanalytical) | < 5% | All methods demonstrate acceptable precision. Bioanalytical guidelines allow for a wider acceptance criterion (%RSD < 15%). |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% (bioanalytical) | 95 - 105% | Accuracy is highly dependent on the sample preparation method. The wider acceptance range for bioanalytical methods accounts for the complexity of the matrix. |
| Robustness | Generally high. Small changes in mobile phase composition can shift retention times. | High. Less affected by minor chromatographic shifts due to MS selectivity. | Moderate. Sensitive to chamber saturation, temperature, and humidity. | Robustness testing (e.g., varying mobile phase pH, column temperature) is critical during method development to prevent issues during routine use. |
Practical Considerations and Troubleshooting
HPLC-UV/DAD:
-
Challenge: Peak tailing is a common issue for flavonoids due to interaction with residual silanols on the column.[15]
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1-0.5% formic or acetic acid) to suppress silanol activity. Using a high-purity, end-capped column is also recommended.[16]
LC-MS/MS:
-
Challenge: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can severely impact accuracy.
-
Solution: Develop a selective sample preparation method (e.g., SPE or LLE) to remove interfering components.[1] Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.
HPTLC:
-
Challenge: Reproducibility can be affected by environmental factors.
-
Solution: Strictly control experimental conditions, including chamber saturation time, temperature, and humidity. Always run standards and samples on the same plate.
Conclusion and Recommendations
There is no single "best" method for the analysis of this compound; the optimal choice is dictated by the research question.
-
For routine quality control of well-characterized herbal extracts where analyte concentrations are high and the matrix is relatively simple, HPLC-UV/DAD offers a robust, reliable, and cost-effective solution. Its operational simplicity makes it ideal for high-throughput QC labs.
-
For pharmacokinetic studies, bioequivalence trials, or the quantification of trace levels in complex biological or food matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. It is the only technique capable of providing the definitive data required for regulatory submissions involving bioanalysis.
-
For rapid screening of a large number of plant extracts or for preliminary quality assessment, HPTLC provides an excellent high-throughput and low-cost alternative. It allows for a quick comparative analysis of multiple samples, making it a valuable tool in natural product discovery.
By understanding the fundamental principles, validation requirements, and practical nuances of each technique, researchers can confidently select and implement the most appropriate analytical method, ensuring data of the highest quality and integrity in their study of this compound.
References
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- Gapińska, M., & Golisz, E. (2020). Electrospray ionisation mass spectrometric behaviour of flavonoid 5-O-glucosides and their positional isomers detected in the extracts from the bark of Prunus cerasus L. and Prunus avium L. Phytochemical Analysis, 32(3), 433–439.
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A Comparative Analysis of Quercetin 3-O-rhamnoside's Anti-Inflammatory Efficacy Against Standard Therapeutic Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anti-inflammatory properties of the naturally occurring flavonoid, Quercetin 3-O-rhamnoside, against established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. By examining their mechanisms of action and presenting available experimental data, this document aims to offer a clear perspective on the potential of this natural compound in the field of inflammation research and therapy.
Introduction to this compound
This compound, a glycosylated form of quercetin, is a flavonoid ubiquitously found in a variety of plants.[1] Flavonoids are well-documented for their broad range of biological activities, with quercetin and its derivatives being particularly noted for their antioxidant and anti-inflammatory properties.[1][2] This guide will delve into the scientific evidence supporting the anti-inflammatory effects of this compound and juxtapose its efficacy with that of conventional anti-inflammatory therapeutics.
Mechanisms of Anti-Inflammatory Action: A Comparative Overview
The therapeutic effects of anti-inflammatory agents are dictated by their specific interactions with molecular pathways that mediate the inflammatory response. This compound and standard anti-inflammatory drugs exhibit distinct mechanisms of action.
This compound: A Multi-Target Approach
Quercetin and its derivatives exert their anti-inflammatory effects by modulating multiple key signaling pathways and inflammatory mediators.[2] The primary mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines and Enzymes: Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the synthesis of inflammatory mediators.[5][6]
-
Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Quercetin has been demonstrated to inhibit the activation of NF-κB and modulate the phosphorylation of MAPKs, thereby downregulating the expression of inflammatory genes.[7][8]
Standard Anti-Inflammatory Drugs: Targeted Inhibition
In contrast, conventional anti-inflammatory drugs typically have more specific molecular targets.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and diclofenac, primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes.[9][10] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[3] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects, while COX-2 selective inhibitors were developed to minimize these adverse effects.[9]
-
Corticosteroids: This class of drugs, such as dexamethasone, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory genes and repress the expression of pro-inflammatory genes, in part by interfering with the activity of transcription factors like NF-κB. Recent studies suggest that quercetin may restore corticosteroid sensitivity in cells from patients with chronic obstructive pulmonary disease (COPD), indicating a potential synergistic role.[11][12]
Comparative Efficacy: Insights from Experimental Data
Direct quantitative comparisons of the anti-inflammatory efficacy of this compound with standard drugs are still emerging. However, existing in vitro and in vivo studies provide valuable insights.
In Vitro Studies
In vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, are widely used to assess anti-inflammatory activity.
| Compound | Model System | Key Findings | Reference |
| Quercetin | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of nitric oxide (NO) production and iNOS expression.[8][13] | [8][13] |
| Quercetin | LPS-stimulated RAW 264.7 macrophages | Significant reduction in TNF-α and IL-1β production.[4] | [4] |
| Quercetin | LPS-stimulated BV2 microglial cells | Suppression of NO production via inhibition of NF-κB and activation of the Nrf2/HO-1 pathway.[14] | [14] |
| Quercetin vs. Diclofenac | In silico molecular docking | Quercetin predicted to have better binding affinity to COX-2 than diclofenac.[10][15] | [10][15] |
| Diclofenac | In vivo (rats with gout-pain) | Reduced total COX and COX-2 activity.[16] | [16] |
In Vivo Studies
Animal models of inflammation, such as the carrageenan-induced paw edema model, are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds.
| Compound/Combination | Model System | Key Findings | Reference |
| This compound | Rat wound healing model | Significantly lower levels of C-reactive protein (CRP) and TNF-α expression compared to the negative control.[17] | [17] |
| Quercetin | Carrageenan-induced paw edema in rats | Significant reduction in paw edema.[18] | [18] |
| Quercetin + Indomethacin (COX-1/2 inhibitor) | Carrageenan-induced paw edema in rats | Quercetin did not modify the anti-inflammatory effect of indomethacin.[19] | [19] |
| Quercetin + Celecoxib (COX-2 inhibitor) | Carrageenan-induced paw edema in rats | Quercetin slightly improved the anti-inflammatory effect of celecoxib.[19] | [19] |
| Indomethacin | Carrageenan-induced paw edema in rats | Standard positive control, effectively reduces paw edema.[11] | [11] |
Experimental Protocols for Anti-Inflammatory Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a cornerstone for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard drug (e.g., dexamethasone) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified using ELISA kits.
-
Cell Viability: A cell viability assay (e.g., MTT) is performed to rule out any cytotoxic effects of the tested compounds.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Synthesis and Future Directions
The available evidence suggests that this compound holds promise as an anti-inflammatory agent. Its multi-target mechanism of action, involving the modulation of key signaling pathways like NF-κB and MAPKs and the suppression of a wide array of inflammatory mediators, presents a potential advantage over the more targeted approach of standard drugs. This could translate to a broader spectrum of activity and potentially a more favorable side-effect profile.
However, it is crucial to acknowledge the current limitations in the research. While in silico studies are encouraging, and in vivo data for quercetin and its derivatives are positive, there is a need for more direct, quantitative comparative studies that evaluate the efficacy of this compound against standard anti-inflammatory drugs in the same experimental models. Future research should focus on determining the IC₅₀ values for the inhibition of key inflammatory markers and conducting dose-response studies in various animal models of inflammation. Such data will be invaluable for elucidating the therapeutic potential of this compound and guiding its further development as a novel anti-inflammatory agent.
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A Comparative Guide to the Structure-Activity Relationship of Quercetin 3-O-rhamnoside and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Aglycone
Quercetin, a flavonol ubiquitously found in fruits and vegetables, is one of the most extensively studied flavonoids due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, the therapeutic application of quercetin aglycone is often hampered by its low water solubility and poor bioavailability.[1] This has propelled scientific inquiry towards its naturally occurring derivatives, particularly glycosides, where a sugar moiety is attached to the core flavonoid structure.
Among these is Quercetin 3-O-rhamnoside, also known as quercitrin, a compound where a rhamnose sugar is attached at the C3 hydroxyl position.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of this compound and its key analogs. We will dissect how subtle modifications to the quercetin scaffold—specifically the nature and position of glycosylation or other substitutions—critically influence its biological performance, supported by experimental data and validated protocols.
The Quercetin Scaffold: A Foundation for Activity
To understand the activity of its derivatives, one must first appreciate the structural features of the quercetin aglycone that are fundamental to its function. The SAR of quercetin is well-established and hinges on several key elements:
-
The Catechol Group (3',4'-dihydroxy) in the B-ring: This is a primary site for antioxidant activity, as it readily donates hydrogen atoms to neutralize free radicals.[3]
-
The 3-Hydroxyl Group on the C-ring: This group plays a significant role in antioxidant capacity.[5] Its modification via glycosylation is a central theme of this guide.
-
The 2,3-Double Bond and 4-Oxo Group: This arrangement in the C-ring allows for electron delocalization, which stabilizes the flavonoid radical formed after scavenging a free radical, enhancing its antioxidant potential.
These features create a baseline against which we can compare this compound and its analogs. The central hypothesis is that any modification to these key functional groups will invariably alter the compound's biological activity.
Comparative Biological Performance: A Data-Driven Analysis
The substitution of a hydroxyl group with a sugar moiety, as in this compound, has profound implications for biological activity. This section compares its performance against the parent aglycone and other analogs across key therapeutic areas.
Antioxidant Activity: The Price of Glycosylation
A consistent finding in flavonoid research is that glycosylation, particularly at the 3-OH position, tends to diminish antioxidant activity compared to the aglycone.[5][6] The free 3-OH group is a crucial participant in radical scavenging mechanisms, and its blockage by a bulky sugar group like rhamnose reduces this capacity.[5]
Comparative Insights:
-
Quercetin vs. This compound: Quercetin consistently demonstrates superior radical scavenging activity. The order of potency is generally quercetin > its glycoside derivatives.[5][7]
-
Impact of the Sugar Moiety: The type of sugar influences the degree of activity reduction. For example, rutin (Quercetin 3-O-rutinoside), which has a larger disaccharide, often shows even lower activity than monosaccharide derivatives like this compound or Quercetin 3-O-glucoside.[7]
-
Impact of Methylation: Methylated analogs, such as isorhamnetin (3'-O-methylquercetin) and tamarixetin (4'-O-methylquercetin), also exhibit reduced antioxidant activity compared to quercetin, though they may have higher activity in inhibiting lipid peroxidation.[5]
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (µM) | Source(s) |
|---|---|---|
| Quercetin | ~5-15 | [3][8] |
| This compound | >20 | [3] |
| Rutin (Quercetin 3-O-rutinoside) | ~15-25 | [7] |
| Isorhamnetin | >15 | [5] |
Note: IC50 values are approximate and can vary based on specific assay conditions. Lower values indicate higher potency.
Anti-inflammatory Activity: A Tale of Two Mechanisms
Flavonoids exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX-1 and COX-2) and by modulating pro-inflammatory signaling pathways such as NF-κB.[9][10][11]
Comparative Insights:
-
Enzyme Inhibition: The aglycone form is typically a more potent inhibitor of COX enzymes than its glycosylated counterparts.[12] The smaller, more planar aglycone can likely access the enzyme's active site more effectively.
-
Signaling Pathway Modulation: While direct enzymatic inhibition may be lower, glycosides like this compound still demonstrate significant anti-inflammatory activity by suppressing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[10][13] This suggests that while one mechanism may be blunted by glycosylation, the overall anti-inflammatory effect can be retained through action on cellular signaling cascades.
-
Methylated Analogs: Interestingly, certain methylated derivatives, such as Tamarixetin, have been reported to possess the highest anti-inflammatory activity among quercetin and its metabolites, highlighting a divergence in SAR between antioxidant and anti-inflammatory effects.[5]
Table 2: Comparative Anti-inflammatory Activity (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source(s) |
|---|---|---|---|
| Quercetin | ~10-50 | Variable | [12] |
| Rutin (Quercetin 3-O-rutinoside) | >100 | Variable | [12] |
| This compound | Data limited, expected to be higher than quercetin | Data limited |
Note: Data for direct COX inhibition by this compound is sparse, but trends from similar glycosides like rutin suggest lower potency than the aglycone.
Anticancer Activity: The Complex Role of Structure in Cytotoxicity
The anticancer effects of quercetin are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cancer signaling pathways like PI3K/Akt.[14][15]
Comparative Insights:
-
Quercetin vs. This compound: Studies comparing the two compounds directly have shown that quercetin is a more potent cytotoxic agent. For instance, against HeLa cervical cancer cells, the IC50 value for quercetin was significantly lower (indicating higher potency) than that of this compound.[16]
-
Cell Line Specificity: The relative activity of quercetin analogs can be highly dependent on the specific cancer cell line being tested. Structural modifications that decrease activity in one cell line may enhance it in another.[17]
-
Beyond Antioxidant Activity: Anticancer efficacy is not solely dependent on antioxidant potential. Some quercetin analogs with multiple hydroxyl groups removed, and thus devoid of antioxidant activity, have shown significant growth inhibition in certain cancer cell lines, indicating that other mechanisms, such as direct protein binding or pathway modulation, are at play.[17]
Table 3: Comparative Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µg/mL) | Source(s) |
|---|---|---|---|
| Quercetin | HeLa | 29.49 | [16] |
| This compound | HeLa | 46.67 | [16] |
| Quercetin | HepG2 | >50 µM | [17] |
| Quercetin Analog (1a) | HepG2 | ~20 µM | [17] |
Note: Lower IC50 values indicate greater cytotoxicity.
Mechanistic Underpinnings: Modulating Cellular Signaling
The diverse biological activities of quercetin and its analogs are rooted in their ability to interact with and modulate complex intracellular signaling pathways. Dysregulation of pathways like PI3K/Akt, MAPK, and NF-κB is a hallmark of many chronic diseases, including cancer and inflammatory conditions. Quercetin can effectively block these pathways, leading to the inhibition of cell proliferation, suppression of inflammation, and induction of apoptosis.[14][18][19]
Caption: Quercetin's modulation of key signaling pathways.
Validated Experimental Protocols
To ensure reproducibility and facilitate comparative studies, this section provides step-by-step protocols for the key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a hydrogen donor, which is a primary mechanism of antioxidant activity.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compounds (Quercetin, this compound, etc.) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (methanol or DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A blank well should contain 100 µL of solvent and 100 µL of the DPPH solution.[20]
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[20][21]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][20]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percent inhibition against the sample concentrations. A lower IC50 value signifies higher antioxidant activity.[20]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening kit or prepare reagents as follows: Tris-HCl buffer (100 mM, pH 8.0), hematin, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the supplier's instructions.
-
Reaction Mixture: In a 96-well plate, add assay buffer, hematin, and the respective COX enzyme to each well.[22]
-
Inhibitor Addition: Add the test compounds or a positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2) to the inhibitor wells. Add solvent for the control wells. Pre-incubate for 5-10 minutes at room temperature or 37°C.[22][23]
-
Substrate Addition: Initiate the reaction by adding the colorimetric substrate followed immediately by arachidonic acid to all wells.[22]
-
Measurement: Monitor the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over time using a microplate reader.
-
Calculation: Determine the rate of reaction from the absorbance data. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for the COX inhibition assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals in living cells.[24]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[25]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[24][25]
-
MTT Addition: After the treatment period, remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in serum-free medium or PBS) to each well. Incubate for 1.5-4 hours at 37°C.[24][25]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[25]
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 490-570 nm.[25]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
A Note of Caution: Flavonoids, as potent reducing agents, can directly reduce MTT to formazan in a cell-free system, potentially leading to an overestimation of cell viability.[26][27] It is crucial to run parallel controls without cells to account for this interference. For flavonoids, the Sulforhodamine B (SRB) assay is often recommended as a more suitable alternative.[27]
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A Comparative Guide to Quercetin 3-O-rhamnoside from Diverse Plant Sources for Researchers and Drug Development Professionals
This guide offers a comprehensive comparative analysis of Quercetin 3-O-rhamnoside, also known as quercitrin, from various botanical origins. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of sourcing, extraction, and characterization of this promising flavonoid, supported by experimental data and validated protocols. Our objective is to provide a foundational resource for making informed decisions in the selection of plant sources and methodologies for the isolation and application of this compound.
Introduction to this compound: A Flavonoid of Significant Therapeutic Interest
This compound is a glycosidic form of quercetin, where a rhamnose sugar molecule is attached to the quercetin backbone. This structural modification significantly influences its bioavailability and pharmacological profile.[1][2] As a member of the flavonoid family, it is a secondary metabolite ubiquitously found in the plant kingdom, contributing to their pigmentation and defense mechanisms.[3]
The scientific community has shown considerable interest in this compound due to its wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and wound-healing properties.[1][2][4] Furthermore, it has demonstrated potential in counteracting snake venom toxicity and possesses neuroprotective effects.[5][6] These therapeutic potentials underscore the importance of identifying high-yield, sustainable plant sources and optimizing extraction and purification strategies to facilitate further research and clinical development.
Comparative Analysis of Plant Sources
The abundance of this compound varies significantly across different plant species and even between different parts of the same plant. This section provides a comparative overview of several documented plant sources.
| Plant Source | Family | Part(s) Used | Reported Yield/Concentration | Reference |
| Piliostigma thonningii | Fabaceae | Leaves | High concentration | [7] |
| Acer truncatum | Sapindaceae | Leaves | 41.9 mg from 366 mg of crude extract | [8] |
| Pistacia lentiscus | Anacardiaceae | Leaves | Not specified, but isolated for activity | [4] |
| Euphorbia hirta | Euphorbiaceae | Whole plant | Not specified, but isolated for activity | [6] |
| Lindera aggregata | Lauraceae | Leaves | Not specified, but isolated for activity | [5] |
| Allamanda cathartica | Apocynaceae | Flowers | Not specified, but isolated | [9][10] |
| Eggplant (Solanum melongena) | Solanaceae | Peel | Not specified, but extracted and identified | [11] |
| Cupressus sempervirens | Cupressaceae | Leaves | Not specified, but isolated | [12] |
Expert Insight: The selection of a plant source should not be based solely on the reported yield but also on factors such as ease of cultivation, geographical availability, and the complexity of the co-extractable phytochemical matrix, which can influence the purification process. For instance, while Piliostigma thonningii is noted for its high concentration of quercitrin, the accessibility of this plant may be a limiting factor for some researchers.[7] In contrast, eggplant peels offer a readily available and sustainable source from agricultural waste.[11]
Extraction and Purification Methodologies: A Comparative Perspective
The efficiency of extracting and purifying this compound is critically dependent on the chosen methodology. This section compares various techniques and provides detailed protocols for key methods.
Solvent Extraction
Conventional solvent extraction is a widely used primary step. The choice of solvent is crucial and is dictated by the polarity of the target compound.
-
Methanol/Ethanol: Frequently used for initial extraction from plant material due to their ability to extract a broad range of polyphenols.[7][9][10]
-
Ethyl Acetate: Often used for further fractionation of the crude extract, selectively partitioning compounds of intermediate polarity like this compound.[8][9]
Advanced Extraction Techniques
To enhance extraction efficiency and reduce solvent consumption and extraction time, advanced methods have been developed.
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction. A study on Piliostigma thonningii leaves demonstrated that MAE significantly reduces extraction time compared to conventional methods.[7]
Purification Techniques
Following initial extraction, various chromatographic techniques are employed for the isolation and purification of this compound.
-
Column Chromatography (CC): A standard method for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used adsorbent.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of this compound from Acer truncatum with high purity.[8]
Experimental Protocols
-
Objective: To efficiently extract flavonoids, including this compound, from P. thonningii leaves.
-
Apparatus: Microwave extractor.
-
Procedure:
-
Mix powdered P. thonningii leaves with 67% (v/v) ethanol at a solid-liquid ratio of 1:10 (w/v).[7]
-
Place the mixture in the microwave extractor.
-
Irradiate at a power of 520 W for an extraction time of 49 seconds.[7]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract under reduced pressure to obtain the crude flavonoid extract.
-
-
Objective: To achieve high-purity isolation of this compound from a crude plant extract.
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Procedure:
-
Prepare a two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 5:1:5 (v/v/v).[8]
-
Equilibrate the HSCCC instrument with the two-phase solvent system.
-
Dissolve the crude extract (e.g., from Acer truncatum) in the solvent mixture.
-
Inject the sample into the HSCCC system.
-
Perform the separation and collect the fractions.
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualization of the Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of this compound.
Analytical Characterization and Quantification: A Method Comparison
Accurate identification and quantification of this compound are paramount for quality control and research purposes. A variety of analytical techniques are available, each with its own advantages and limitations.[13][14]
| Analytical Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance of UV-visible light | Simple, inexpensive | Lacks selectivity, prone to interference |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High selectivity and sensitivity | Requires reference standards |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation coupled with mass-based detection | Very high sensitivity and selectivity, allows for structural elucidation | High cost of instrumentation and maintenance |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information | Unambiguous structure determination | Lower sensitivity, requires pure sample |
| Infrared (IR) Spectroscopy | Identifies functional groups | Provides information on chemical bonds | Not suitable for quantification |
Expert Insight: For routine quantification and quality control, HPLC-UV is often the method of choice due to its balance of selectivity, sensitivity, and cost-effectiveness.[15] However, for pharmacokinetic studies or analysis of complex biological matrices, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable.[16] NMR remains the gold standard for unequivocal structural confirmation of the isolated compound.
Experimental Protocol
-
Objective: To quantify the concentration of this compound in a plant extract.
-
Apparatus: High-Performance Liquid Chromatograph with a UV detector.
-
Procedure:
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the plant extract (appropriately diluted) into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve.
-
Visualization of the Analytical Workflow
Caption: A typical workflow for the quantification of this compound using HPLC-UV.
Biological Activity: Does the Source Matter?
While this compound itself possesses inherent biological activities, the plant source can potentially influence its therapeutic efficacy. This may be due to the presence of synergistic or antagonistic effects from co-extracted compounds.
For example, a study on Pistacia lentiscus leaves evaluated the wound-healing potential of both the crude extract and the isolated this compound.[4] The results indicated that the isolated compound exhibited significant activity, suggesting it is a major contributor to the plant's overall therapeutic effect.[4]
Similarly, this compound isolated from Euphorbia hirta demonstrated potent anti-snake venom activity, highlighting the potential of this specific source for developing novel antivenom therapies.[6]
Comparative Insights:
-
Antioxidant Activity: this compound from eggplant peel was shown to have significant antioxidant activity when added to yogurt, with its efficacy being concentration-dependent.[11]
-
Anti-inflammatory Activity: The anti-inflammatory properties of quercetin and its glycosides are well-documented, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[18]
-
Wound Healing: Topical application of this compound from Pistacia lentiscus accelerated wound closure and increased collagen deposition in animal models.[4]
Further comparative studies are warranted to directly assess if this compound from different plant sources exhibits varying potencies in specific biological assays. Such research would be invaluable for selecting the optimal source for a particular therapeutic application.
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of this compound from various plant sources, covering aspects from extraction to biological activity. The choice of plant source and extraction methodology should be a strategic decision based on yield, sustainability, and the intended application. Advanced extraction techniques like MAE and purification methods like HSCCC offer significant advantages in terms of efficiency and purity. For analytical purposes, HPLC-UV remains a robust and accessible method, while UPLC-MS/MS is superior for high-sensitivity applications.
Future research should focus on direct, head-to-head comparative studies of this compound from different promising plant sources. Investigating the potential synergistic effects of co-extracted phytochemicals could unveil new therapeutic possibilities and lead to the development of more effective natural product-based drugs. Furthermore, exploring metabolic engineering and synthetic biology approaches could provide a sustainable and scalable alternative for the production of this valuable flavonoid.
References
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- HEMA, K., & SUKUMAR, D. (2012). ISOLATION AND PHYTOCHEMICAL STUDIES OF QUERCETIN AND this compound. INTERNATIONAL JOURNAL OF PHARMA AND BIO SCIENCES, 3(2), 548-554.
- Ma, X., Tian, W., Wu, L., Cao, X., & Ito, Y. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography.
- Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., ... & Martins, N. (2020). Therapeutic potential of quercetin: New insights and perspectives for human health. ACS omega, 5(20), 11849-11872.
- Wang, Y., Yang, L., He, Y., Zhang, Y., & Wang, X. (2016). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 21(10), 1341.
- Tiegam, P. K., Mbougueng, P. D., Ngoude, T. H., & Tchiégang, C. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. Chemical Papers, 74(11), 3925-3936.
- Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., ... & Emwas, A. H. (2020). Important flavonoids and their role as a therapeutic agent. Molecules, 25(22), 5243.
- Mezghani-Jarraya, R., Messaoud, C., Njim, L., Marzouk, Z., & Boukef, K. (2021). Wound healing potential of quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside isolated from Pistacia lentiscus distilled leaves in rats model. Pharmaceutical biology, 59(1), 114-123.
- Li, Y., Yao, J., Han, C., Yang, J., Chaudhry, M. T., Wang, S., ... & Yin, Y. (2016). Quercetin, inflammation and immunity. Nutrients, 8(3), 167.
- Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B., Al-Mssallem, M. Q., & Alessa, F. M. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-22.
- Hema, K., & Sukumar, D. (2012). Isolation and phytochemical studies of quercetin and this compound. International Journal of Pharma and Bio Sciences, 3(2), 548-554.
- Razavi, S. F. (2024). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324.
- Kim, J. K., Park, S. Y., Kim, Y. H., & Kim, B. G. (2015). Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin 3, 7-O-dirhamnoside by engineered Escherichia coli. Journal of biotechnology, 212, 115-119.
- Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B., Al-Mssallem, M. Q., & Alessa, F. M. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-22.
- Elfahmi, E., Marpaung, M. P., & Hambali, M. (2019). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Pharmacognosy Journal, 11(6).
- Ferreira, O., & Pinho, C. (2023).
- Ren, J., Barton, C. D., & Zhan, J. (2023). Engineered production of bioactive polyphenolic O-glycosides. Biotechnology Advances, 64, 108115.
- Zhang, L., Li, Y., Wang, Y., Zhang, L., & Li, J. (2019). Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells. International journal of molecular medicine, 43(1), 461-474.
- Al-Majmaie, S., Al-Jumaily, E. F., & Al-Azawi, A. (2019). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L.
- Al-Majmaie, S., Al-Jumaily, E. F., & Al-Azawi, A. (2019). UV-Spectra of quercetin-3-O-rhamnoside compared with standard.
- Gopi, K., Renu, K., & Jayaraman, G. (2016). Quercetin-3-O-rhamnoside from Euphorbia hirta protects against snake venom induced toxicity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1860(7), 1528-1540.
- Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Overviews of biological importance of quercetin: A bioactive flavonoid. Pharmacognosy reviews, 10(20), 84.
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A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of Quercetin 3-O-rhamnoside
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of Quercetin 3-O-rhamnoside as a potential neuroprotective agent. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental design, offering a self-validating system for comparing this promising glycoside against its well-studied aglycone, Quercetin, and other benchmark flavonoids. Our objective is to equip you with the technical accuracy and field-proven insights necessary to generate robust, publication-quality data.
The Foundational Premise: Why Compare the Glycoside to the Aglycone?
Quercetin, a potent flavonoid, has demonstrated significant neuroprotective properties in numerous preclinical studies.[1] Its mechanisms are multifaceted, involving the mitigation of oxidative stress and the modulation of inflammatory pathways.[2][3] However, the clinical translation of Quercetin is hampered by its poor bioavailability; the aglycone form is scarcely detectable in plasma or the brain following oral administration.[4][5]
This is where glycosides like this compound (also known as Rutin) become critically important. The sugar moiety can alter the compound's solubility, stability, and absorption profile, potentially serving as a pro-drug that is metabolized to the active aglycone in vivo. Therefore, a direct comparison is not merely academic—it is essential for determining whether the glycoside offers a tangible therapeutic advantage. Our validation strategy must assess both the direct activity of the glycoside and its potential to act as a delivery system for the more active aglycone.
Caption: Logical relationship between this compound and its comparators.
Core Neuroprotective Mechanisms: A Multi-Target Approach
Flavonoids rarely act on a single target. Their therapeutic potential lies in their ability to modulate multiple, interconnected pathological pathways. An effective validation strategy must therefore probe several key mechanisms implicated in neurodegeneration.
-
Antioxidant Action: Oxidative stress is a hallmark of neuronal damage. Flavonoids can act as direct radical scavengers or, more significantly, upregulate endogenous antioxidant defenses through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) system.[6][7]
-
Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, accelerates neuronal death. Key targets for intervention include the NF-κB (nuclear factor-kappa B) signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]
-
Enzyme Inhibition: In specific neurodegenerative diseases like Alzheimer's, the activity of certain enzymes is pathogenic. Acetylcholinesterase (AChE) reduces the availability of the neurotransmitter acetylcholine, while β-secretase (BACE1) is crucial for the formation of amyloid-β plaques.[10]
Caption: Key neuroprotective signaling pathways modulated by flavonoids.
A Validated Workflow for Comparative Efficacy Screening
We propose a tiered approach to validation. This workflow ensures that resources are spent efficiently, moving from broad screening assays to more specific, mechanism-based investigations. This structure provides a self-validating cascade; a compound must show promise in the initial tiers to warrant further investigation.
Caption: A tiered experimental workflow for validating neuroprotective compounds.
Comparative Data Summary
The following tables present an illustrative summary of the type of quantitative data that should be generated from the validation workflow. The values are hypothetical examples intended to guide data presentation and interpretation. In practice, aglycones like Quercetin often show higher potency in cell-free enzymatic assays, while glycosides may exhibit different activities in cell-based models due to membrane transport and metabolism.
Table 1: Antioxidant and Cytoprotective Activity
| Compound | Assay | Neurotoxic Insult | Metric | Result (Illustrative) |
|---|---|---|---|---|
| This compound | DPPH Radical Scavenging | N/A | IC₅₀ | 18.5 µM |
| ABTS Radical Scavenging | N/A | IC₅₀ | 12.2 µM | |
| MTT Cell Viability | H₂O₂ (100 µM) | EC₅₀ | 25.0 µM | |
| Quercetin (Aglycone) | DPPH Radical Scavenging | N/A | IC₅₀ | 8.9 µM |
| ABTS Radical Scavenging | N/A | IC₅₀ | 5.1 µM | |
| MTT Cell Viability | H₂O₂ (100 µM) | EC₅₀ | 15.8 µM | |
| Luteolin (Benchmark) | DPPH Radical Scavenging | N/A | IC₅₀ | 9.5 µM |
| ABTS Radical Scavenging | N/A | IC₅₀ | 6.3 µM |
| | MTT Cell Viability | H₂O₂ (100 µM) | EC₅₀ | 17.2 µM |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Assay | Metric | Result (Illustrative) |
|---|---|---|---|
| This compound | Nitric Oxide (NO) Inhibition | IC₅₀ | 35.4 µM |
| Acetylcholinesterase (AChE) | IC₅₀ | > 100 µM | |
| β-Secretase (BACE1) | IC₅₀ | 85.1 µM | |
| Quercetin (Aglycone) | Nitric Oxide (NO) Inhibition | IC₅₀ | 21.7 µM |
| Acetylcholinesterase (AChE) | IC₅₀ | 45.6 µM | |
| β-Secretase (BACE1) | IC₅₀ | 30.2 µM | |
| Luteolin (Benchmark) | Nitric Oxide (NO) Inhibition | IC₅₀ | 25.0 µM |
| Acetylcholinesterase (AChE) | IC₅₀ | 52.3 µM |
| | β-Secretase (BACE1) | IC₅₀ | 41.5 µM |
Detailed Experimental Protocols
The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the core assays.
Protocol 1: Antioxidant Capacity - DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, quenching its absorbance. The color change, measured spectrophotometrically, is proportional to the antioxidant activity.[11]
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (dissolved in DMSO or methanol)
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Keep this solution protected from light.
-
Prepare serial dilutions of your test compounds (e.g., this compound, Quercetin) and a positive control (e.g., Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH stock solution to each well.
-
Add 100 µL of your serially diluted test compounds, positive control, or methanol (for the blank control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression.
-
Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in BV-2 Microglial Cells
-
Principle: Lipopolysaccharide (LPS) stimulates microglial cells to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite indicates an anti-inflammatory effect.[2][12]
-
Materials:
-
BV-2 microglial cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
-
Step-by-Step Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of your test compounds for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in your samples from the standard curve.
-
Determine the % inhibition of NO production relative to the LPS-stimulated control and calculate the IC₅₀ value.
-
Protocol 3: Enzyme Inhibition - Acetylcholinesterase (AChE) Assay
-
Principle: This colorimetric assay is based on the Ellman method.[13] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured at 412 nm.[14] An inhibitor will reduce the rate of this color formation.
-
Materials:
-
AChE enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., Galantamine)
-
96-well microplate and reader
-
-
Step-by-Step Procedure:
-
Prepare solutions: 10 mM DTNB in buffer, 10 mM ATChI in deionized water (prepare fresh), and AChE enzyme solution in buffer.
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of various dilutions of your test compound or positive control. For the 100% activity control, add 25 µL of buffer (with the same % of DMSO as the test wells).
-
Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATChI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100
-
Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.
-
Protocol 4: Enzyme Inhibition - β-Secretase (BACE1) FRET Assay
-
Principle: This assay uses a peptide substrate containing a fluorescent donor and a quencher. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). When BACE1 cleaves the substrate, the donor and quencher are separated, resulting in an increase in fluorescence.[15] An inhibitor will prevent this increase.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds and a BACE1 inhibitor positive control
-
Black, low-volume 96- or 384-well plate
-
Fluorescence plate reader
-
-
Step-by-Step Procedure:
-
Add 70 µL of a master mix containing BACE1 assay buffer and the FRET substrate to each well of a black microplate. Protect from light.
-
Add 10 µL of your serially diluted test compounds, positive control, or a diluent solution (for positive and blank controls) to the appropriate wells.[16]
-
Thaw the BACE1 enzyme on ice and dilute it in assay buffer to the desired working concentration.
-
Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme to all wells except the blank.
-
Immediately place the plate in a fluorescence reader set to kinetic mode. Measure fluorescence (e.g., Ex: 535 nm / Em: 585 nm) every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence curve) for each well.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.
-
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
- In vitro Models of Neurodegener
- Advances in current in vitro models on neurodegener
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Computational and Experimental Evaluation of Plant-Derived Compounds as Multi-Target Neuroprotective Agents in Neurodegenerative Diseases.
- Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More.
- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
- Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish. PubMed.
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- BACE1 Assay Kit. BPS Bioscience.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
- BACE Inhibitor Screening Assay Kit. Cayman Chemical.
- Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More.
- Neuroprotective Effects of Quercetin on Ischemic Stroke: A Liter
- Mechanisms of Neuroprotection by Quercetin: Counteracting Oxid
- The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms. MDPI.
- Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PubMed Central.
- Neuropharmacological Effects of Quercetin: A Literature-Based Review.
- BACE1 (β−Secretase) FRET Assay Kit, Red.
- The multiple faces of quercetin in neuroprotection.
- Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLOS ONE.
- The Multiple Faces of Quercetin in Neuroprotection. PubMed.
Sources
- 1. [PDF] Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multiple faces of quercetin in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms [mdpi.com]
- 9. Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson’s disease: In silico and in vivo study | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. attogene.com [attogene.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Efficacy of Quercetin 3-O-rhamnoside as a Biomarker for Botanical Extracts
For researchers, scientists, and professionals in drug development, the consistent quality and efficacy of botanical extracts are paramount. This hinges on the robust standardization of these complex mixtures, a process reliant on the selection of appropriate chemical markers. This guide provides an in-depth technical comparison of Quercetin 3-O-rhamnoside (also known as quercitrin) and other key bioactive compounds as biomarkers for the quality control of select, high-value plant extracts. We will delve into the rationale behind biomarker selection, present comparative analytical data, and provide detailed experimental protocols to ensure the reproducibility and validity of your findings.
The Critical Role of Biomarkers in the Standardization of Herbal Extracts
The therapeutic efficacy of a botanical extract is not attributable to a single compound but rather the synergistic interplay of a multitude of constituents. However, for the purpose of quality control and standardization, specific chemical entities, or "biomarkers," are chosen to ensure identity, purity, and potency. An ideal biomarker should be unique to the plant species, present in sufficient quantities for reliable detection, and ideally, contribute to the extract's biological activity.
This guide will focus on this compound, a flavonoid glycoside found in numerous medicinal plants, and compare its utility as a biomarker against other significant compounds in three distinct botanical extracts: Ginkgo biloba, Hypericum perforatum (St. John's Wort), and Euphorbia hirta.
Ginkgo biloba Extract: A Tale of Two Biomarker Classes
Standardized extracts of Ginkgo biloba are widely consumed for their cognitive-enhancing and circulatory benefits. The quality of these extracts is typically assessed by quantifying two major groups of compounds: flavonoid glycosides and terpene trilactones.
Quercetin Glycosides vs. Terpene Trilactones: A Comparative Analysis
This compound is one of the many flavonoid glycosides present in Ginkgo biloba. Other key flavonoid glycosides include derivatives of kaempferol and isorhamnetin. The other critical class of biomarkers are the terpene trilactones, which are unique to Ginkgo biloba and include ginkgolides A, B, C, and bilobalide.
| Biomarker Class | Key Compounds | Rationale for Use as Biomarker | Analytical Considerations |
| Flavonoid Glycosides | This compound, Kaempferol glycosides, Isorhamnetin glycosides | Abundant in the extract; contribute to antioxidant activity. | UV detection is straightforward due to their chromophores. Acid hydrolysis is often required to quantify the aglycones (quercetin, kaempferol, isorhamnetin), which can introduce variability. |
| Terpene Trilactones | Ginkgolides A, B, C, Bilobalide | Structurally unique to Ginkgo biloba, providing high specificity. Possess significant biological activity (e.g., PAF antagonism). | Lack a strong chromophore, requiring detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). |
Expert Insight: While flavonoid glycosides are essential for assessing the overall phenolic content and antioxidant potential, the terpene trilactones offer superior specificity for confirming the identity of Ginkgo biloba extract. A comprehensive quality control strategy should, therefore, involve the quantification of both classes of compounds. The ratio of total flavonoids to terpene lactones is often a key specification in pharmacopoeial monographs.
Chemical Structures of Key Ginkgo biloba Biomarkers
Caption: Key Biomarkers in Ginkgo biloba Extract.
Experimental Protocol: Simultaneous HPLC-UV/ELSD Analysis of Flavonoids and Terpene Lactones
This protocol outlines a method for the simultaneous quantification of flavonoid aglycones (after hydrolysis) and terpene trilactones in Ginkgo biloba extract.
Workflow Diagram:
Caption: Workflow for simultaneous analysis of biomarkers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 250 mg of powdered Ginkgo biloba extract.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Acid Hydrolysis (for Flavonoid Aglycones):
-
Take 10 mL of the filtered extract and add 5 mL of 2 M HCl.
-
Heat in a water bath at 80°C for 30 minutes.
-
Cool and dilute with methanol to a final volume of 25 mL.
-
-
HPLC-UV/ELSD Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-30 min, 15-40% B; 30-40 min, 40-60% B; 40-45 min, 60-15% B.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 360 nm (for flavonoid aglycones).
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
-
-
Quantification:
-
Prepare calibration curves for quercetin, kaempferol, isorhamnetin, ginkgolides A, B, C, and bilobalide standards.
-
Calculate the concentration of each analyte in the sample based on the respective calibration curves.
-
Hypericum perforatum (St. John's Wort) Extract: A Multi-Marker Approach
Hypericum perforatum is a well-known herbal remedy for mild to moderate depression. Its quality control is complex due to the presence of multiple active constituents. The primary classes of biomarkers are naphthodianthrones, phloroglucinols, and flavonoids.
Quercetin Glycosides vs. Hypericin and Hyperforin
This compound is a constituent of the flavonoid fraction of Hypericum perforatum. However, the most commonly used biomarkers are hypericin (a naphthodianthrone) and hyperforin (a phloroglucinol).
| Biomarker | Rationale for Use as Biomarker | Analytical Considerations |
| Quercetin Glycosides (e.g., this compound, Hyperoside) | Contribute to the overall antioxidant and anti-inflammatory effects of the extract. | Relatively stable and easily detectable by UV-Vis spectrophotometry or HPLC-UV. |
| Hypericin | Believed to be a major contributor to the antidepressant activity. Highly specific to the Hypericum genus. | Photosensitive, requiring careful handling and analysis in low light. Has a characteristic red color and is quantified by spectrophotometry at ~590 nm. |
| Hyperforin | Also considered a key antidepressant compound. | Highly unstable and prone to oxidation, making quantification challenging. Requires specialized extraction and analytical techniques (e.g., HPLC with protection from light and oxygen). |
Expert Insight: Due to the instability of hyperforin, hypericin is often the preferred primary biomarker for the standardization of Hypericum perforatum extracts. However, a comprehensive analysis should also include the quantification of total flavonoids, for which this compound can serve as a representative marker, to ensure the integrity of the extract's full phytochemical profile.
Chemical Structures of Key Hypericum perforatum Biomarkers
Caption: Key Biomarkers in Hypericum perforatum Extract.
Experimental Protocol: HPTLC Fingerprinting and Quantification of Hypericin
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the fingerprint analysis and quantification of biomarkers in herbal extracts.
Workflow Diagram:
Caption: HPTLC workflow for Hypericum analysis.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Extract 1 g of powdered Hypericum perforatum with 10 mL of methanol by sonication for 15 minutes.
-
Prepare a standard solution of hypericin in methanol (100 µg/mL).
-
-
HPTLC Plate and Application:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Apply bands of the sample extract and hypericin standard using an automated applicator.
-
-
Chromatographic Development:
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (10:8:3, v/v/v).
-
Develop the plate in a saturated twin-trough chamber.
-
-
Detection and Quantification:
-
Dry the plate thoroughly.
-
Scan the plate using a densitometer at 590 nm.
-
Quantify hypericin in the sample by comparing its peak area with that of the standard.
-
Euphorbia hirta Extract: Establishing a Reliable Biomarker
Euphorbia hirta is a medicinal plant with a history of use in treating respiratory and gastrointestinal ailments. While this compound is a known constituent, its role as a standardized biomarker is still under investigation, with other flavonoids also present.
This compound as a Candidate Biomarker
Several studies have identified and quantified this compound in E. hirta extracts. Its presence, along with other flavonoids like kaempferol and rutin, suggests that a flavonoid-based standardization approach is feasible.
| Biomarker | Rationale for Consideration | Analytical Challenges |
| This compound | Consistently identified in E. hirta extracts; possesses biological activity. | Potential for interference from other structurally similar flavonoids. Requires a validated, specific analytical method. |
| Other Flavonoids (Kaempferol, Rutin) | Also present in the extract and contribute to its overall bioactivity. | A multi-component analysis may be necessary for comprehensive quality control, increasing the complexity of the method. |
| Non-Flavonoid Compounds | Other compounds have been quantified for standardization purposes (e.g., 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid via GC-MS). | This highlights the need for further research to identify the most appropriate and specific biomarker(s) for E. hirta. |
Expert Insight: For Euphorbia hirta, this compound is a strong candidate for a primary biomarker. However, due to the complex phytochemical profile of the plant, a multi-marker approach, or the development of a comprehensive phytochemical fingerprint, may be the most robust strategy for ensuring consistent quality. Further comparative studies are warranted to definitively establish the most suitable biomarker(s).
Experimental Protocol: HPLC-PDA Analysis of this compound
This protocol provides a validated method for the quantification of this compound in E. hirta extract.
Workflow Diagram:
Caption: HPLC workflow for Euphorbia hirta analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Extract 1 g of powdered E. hirta with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
HPLC-PDA Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B.
-
Flow Rate: 0.8 mL/min.
-
PDA Detection: 254 nm, with spectral scanning from 200-400 nm to confirm peak purity.
-
-
Quantification:
-
Prepare a calibration curve using a this compound standard.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Calculate the concentration based on the calibration curve.
-
Conclusion and Future Perspectives
The selection of an appropriate biomarker is a critical decision in the development and commercialization of botanical extracts. This compound serves as a valuable biomarker for a variety of plant extracts, particularly when used as part of a comprehensive analytical strategy.
-
For Ginkgo biloba , a dual-marker approach quantifying both flavonoid glycosides (including this compound and its relatives) and the highly specific terpene trilactones is the gold standard.
-
For Hypericum perforatum , while this compound is a notable flavonoid, the naphthodianthrone hypericin is a more specific and commonly used primary biomarker, often supplemented with flavonoid quantification.
-
For Euphorbia hirta , this compound is a promising candidate biomarker, though further research is needed to validate its superiority over other constituents and to potentially establish a multi-marker quality control paradigm.
The methodologies and comparative data presented in this guide are intended to empower researchers and drug development professionals to make informed decisions in the standardization of botanical extracts, ultimately leading to safer and more efficacious natural products.
References
- Dove Medical Press. (2026, January 7). Hypericin as a Photodynamic Immunomodulator: A Natural Compound for Dermatological Therapy.
- ResearchGate. (2025, August 5). HPLC determination of flavonoids and terpene lactones in commercial Ginkgo biloba products.
- ResearchGate. (n.d.). Chemical structures of the terpenes trilactones in Ginkgo biloba. GA : R 1 = R 2 = H ; GB : R 1 = OH, R 2 = H ; GC : R 1 = R 2 = OH ; GJ : R 1 = H, R 2 = OH.
- ResearchGate. (n.d.). Chemical structures of Ginkgo biloba terpene trilactones (a bilobalide, and b ginkgolides) and flavonoids (c flavonols, d flavonol glycosides, and e ginkgolic acids).
- ResearchGate. (n.d.). The chemical structures of quercetin-3-O-rhamnoside (Qn) and quercetin-3-O-arabinoside (QAra) obtained from the butanolic (BuOH-MeOH) phase of the methanolic extract.
- Revista de Salud Animal. (n.d.). Determination of Hypericin in Hypericum Species Grown in Cuba.
- Springer. (n.d.). A new and highly sensitive TLC method to measure hypericin using chemiluminescence.
- Journal of Food and Drug Analysis. (n.d.). Comparison of the terpene lactones and flavonols contents in G. Biloba commercial samples and the NIST standard reference materials using LC/UV/MS.
- MDPI. (2023, March 10). Metabolic Profile and Quantification of Terpene Trilactones and Flavonoids in Ginkgo biloba L. Buds Depending on Physiological Stages.
- PubChem. (n.d.). Quercetin-3-O-rhamnoside.
- PubMed. (n.d.). Simultaneous quantification of flavonol glycosides, terpene lactones, biflavones, proanthocyanidins, and ginkgolic acids in Ginkgo biloba leaves from fruit cultivars by ultrahigh-performance liquid chromatography coupled with triple quadrupole mass spectrometry.
- PubChem. (n.d.). Hypericin.
- ResearchGate. (n.d.). Structures of terpene trilactones (ginkgolides and bilobalide).
- PubMed. (2021, November 4). Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, hypericin and hyperoside contents in Hypericum species.
- PubMed Central. (n.d.). Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products.
- FooDB. (2010, April 8). Showing Compound Hypericin (FDB012603).
- PubChem. (n.d.). Quercetin 3-O-glucoside 7-O-rhamnoside.
- ResearchGate. (n.d.). Structure of Hypericin: Mol. Formula: C30H16O8 (4,5,7,4',5',7'- Hexahydroxy-2,2'-dimethylnaphthodianthrone).
- University of Alberta Libraries. (n.d.). High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms.
- PubChem. (n.d.). Kaempferol-3-O-Rutinoside.
- Wikipedia. (n.d.). Hypericin.
- MDPI. (2024, September 13). Production of Terpene Trilactones from Cell and Organ Cultures of Ginkgo biloba.
- NMPPDB. (n.d.). Kaempferol 3-O-rutinoside.
- PubChem. (n.d.). This compound-7-O-glucoside.
- ResearchGate. (n.d.). Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, hypericin and hyperoside contents in Hypericum species.
- ResearchGate. (n.d.). *a Chemical structure of quercetin 3-O-arabinoside 7-O-rhamnoside. b Chemical structure of quercetin-3-neohesperidoside-7-rhamnoside. c
A Senior Application Scientist's Guide to Replicating and Validating Published Findings on Quercetin 3-O-Rhamnoside (Quercitrin)
Introduction
Quercetin 3-O-rhamnoside, a flavonoid glycoside also known as quercitrin, is a subject of intense scientific interest due to its widespread presence in the plant kingdom and its promising pharmacological activities.[1][2] Published literature attributes a range of effects to this molecule, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] For researchers in drug development and natural product chemistry, the ability to independently replicate and validate these foundational findings is not merely an academic exercise; it is a critical step in the journey from a published result to a viable therapeutic candidate.
Reproducibility is the bedrock of scientific progress. However, variations in reagents, equipment, and subtle methodological details can often lead to discrepancies between published data and replication attempts. This guide provides a robust, experience-driven framework for researchers seeking to validate the core bioactivities of this compound. We will move beyond simply listing protocol steps, instead focusing on the underlying scientific principles, the rationale for experimental choices, and the inclusion of self-validating systems to ensure the trustworthiness and integrity of your findings.
Part I: Foundational Knowledge & Pre-Experimental Considerations
Before any bioassay is performed, the identity and purity of the test compound must be unequivocally established. Failure at this initial stage will invalidate all subsequent data.
Section 1.1: Understanding the Molecule
This compound is a glycoside, meaning it consists of the flavonoid aglycone, quercetin, attached to a rhamnose sugar moiety. This structural feature is critical, as it influences the molecule's solubility, bioavailability, and interaction with biological targets compared to its more famous aglycone.[1][6] Its reported activities are diverse, with significant evidence pointing towards its ability to modulate oxidative stress and inflammatory pathways.[1][3]
Section 1.2: Sourcing and Characterizing the Starting Material
Researchers have two primary options for obtaining this compound (Q3R): purchasing a commercial standard or isolating it from a natural source.
-
Commercial Standards: This is the recommended route for initial validation studies. Sourcing from a reputable supplier (e.g., Sigma-Aldrich) provides a compound with a stated purity level, though this must always be independently verified.
-
Natural Isolation: Isolation from plant sources like Cupressus sempervirens or Piliostigma thonningii is a more complex process involving extraction and chromatographic purification (e.g., HPLC, CPC).[7][8][9] This approach is necessary for novel source discovery but adds significant characterization burdens (NMR, MS, FT-IR) to confirm the structure.[7][10]
The following workflow illustrates the essential first steps for ensuring the quality of your starting material.
Experimental Protocol 1: Purity and Identity Verification of Q3R via HPLC-DAD
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[11] Coupling it with a Diode-Array Detector (DAD) is a crucial self-validating step. Unlike a single-wavelength UV detector, a DAD captures the entire UV-Vis spectrum of the eluting peak. This allows you to not only quantify purity by peak area but also to confirm identity by matching the spectrum against a known reference, ensuring no co-eluting impurities are hiding under the main peak.
Methodology:
-
Standard Preparation: Prepare a stock solution of your Q3R standard (e.g., 1 mg/mL) in HPLC-grade methanol. Prepare a dilution series for analysis (e.g., 50, 100, 150 µg/mL).[12]
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard for flavonoid analysis.[11]
-
Mobile Phase: A gradient elution is often required to separate related flavonoids. A common system involves:
-
Example Gradient: Start with a high percentage of Solvent A, gradually increasing Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Detection: DAD detector scanning from 200-400 nm. Monitor specific wavelengths for quantification, typically around 254 nm and 360 nm for Q3R.[14][15]
-
-
Analysis:
-
Inject the sample and acquire the chromatogram and spectral data.
-
Trustworthiness Check 1 (Identity): Compare the retention time (RT) and the UV-Vis spectrum of your main peak with the supplier's CoA or published data.[14]
-
Trustworthiness Check 2 (Purity): Assess the purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of >95% is generally required for bioassays.
-
Part II: Replicating In Vitro Bioactivity - A Comparative Approach
Once your compound's integrity is confirmed, you can proceed to validate its biological functions. Here, we focus on two of the most commonly cited activities: antioxidant and anti-inflammatory effects.
Section 2.1: Antioxidant Activity Validation
Causality: The antioxidant activity of flavonoids like Q3R is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.[16] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used to measure this capacity.[17] Running them in parallel provides a more comprehensive picture, as their reaction mechanisms and sensitivities differ. The ABTS radical is reactive towards a broader range of antioxidants than the DPPH radical.[18][19]
Experimental Protocol 2: Comparative Antioxidant Assay (DPPH vs. ABTS)
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[16]
-
ABTS•+ Stock Solution: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[17] Before use, dilute the stock solution with methanol to an absorbance of ~0.70 at 734 nm.
-
-
Compound Preparation:
-
Prepare a dilution series of Q3R in methanol (e.g., from 1 to 100 µM).
-
Self-Validation Control: Prepare an identical dilution series of a well-characterized antioxidant standard like Quercetin (the aglycone), Trolox, or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
DPPH Assay:
-
Add 20 µL of your compound/standard dilution to 180 µL of the DPPH working solution.[16]
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 515-517 nm.
-
-
ABTS Assay:
-
Add 20 µL of your compound/standard dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubate in the dark for 10 minutes.[17]
-
Measure the absorbance at 734 nm.
-
-
-
Calculation and Data Presentation:
-
For both assays, calculate the percentage of radical scavenging for each concentration: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the radicals).
-
Summarize the data in a table for clear comparison.
-
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Quercetin (Control) | Experimental Value | Experimental Value |
| Trolox (Control) | Experimental Value | Experimental Value |
Section 2.2: Anti-Inflammatory Activity Validation
Mechanistic Overview: A common model to test anti-inflammatory potential involves using murine macrophage cells (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS). LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a signaling cascade that activates the transcription factor NF-κB.[5] Activated NF-κB then moves into the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[1] Q3R is reported to inhibit this pathway, thereby reducing NO production.[1]
Experimental Protocol 3: Validating Anti-inflammatory Effects in Macrophages via Nitric Oxide Assay
Rationale: Measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium using the Griess assay is a simple, cost-effective, and reliable proxy for iNOS activity and inflammation.[20]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Q3R (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Vehicle Control: Include a well with the highest concentration of the solvent used to dissolve Q3R (e.g., DMSO) to ensure it has no effect on its own.
-
-
Stimulation:
-
After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce inflammation.
-
Self-Validation Controls:
-
Negative Control: Cells with media only (no Q3R, no LPS).
-
Positive Control: Cells with LPS only (no Q3R).
-
-
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in your samples.
-
Present the data as a bar graph and in a table, showing the reduction in NO production relative to the LPS-only positive control.
-
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Negative Control (Untreated) | Experimental Value | N/A |
| Positive Control (LPS Only) | Experimental Value | 0% (Baseline) |
| Vehicle Control + LPS | Experimental Value | Calculate |
| Q3R (10 µM) + LPS | Experimental Value | Calculate |
| Q3R (25 µM) + LPS | Experimental Value | Calculate |
| Q3R (50 µM) + LPS | Experimental Value | Calculate |
Part III: Addressing Common Pitfalls and Ensuring Trustworthiness
Section 3.1: The Glycoside vs. Aglycone Dilemma
It is crucial to recognize that the biological activity of Q3R in vitro may differ significantly from its aglycone, Quercetin. In some cell-based assays, the aglycone may appear more potent because it can more easily cross cell membranes.[6] However, the glycoside form is often more water-soluble and is the form typically ingested from dietary sources.[1] When comparing your results to the literature, be precise about which molecule was used in the original study. Including the aglycone as a control in your own experiments, as suggested in the antioxidant protocol, provides an invaluable internal benchmark.
Section 3.2: Experimental Controls - The Cornerstone of Validation
Rigorous controls are non-negotiable for a trustworthy experiment.
-
Negative Controls (e.g., untreated cells) establish the baseline response of your system.
-
Positive Controls (e.g., LPS-only cells, a known antioxidant) confirm that the assay is working as expected and provide a benchmark for maximum effect.
-
Vehicle Controls (e.g., DMSO) ensure that the solvent used to deliver your compound is not causing an effect on its own.
Section 3.3: Data Interpretation
When your data is generated, compare it critically with the published findings you are attempting to replicate. Do not expect identical numbers; lab-to-lab variability is normal. Instead, look for concordance in the overall trend and order of magnitude. If your Q3R shows an IC50 of 20 µM and the paper reports 15 µM, this is likely a successful replication. If your value is 200 µM, investigate potential discrepancies in your protocol, reagents, or calculations.
Conclusion
This guide provides a structured, scientifically-grounded approach to validating published findings on this compound. By prioritizing the verification of the starting material, employing comparative assays with robust internal controls, and understanding the rationale behind each experimental step, researchers can generate high-confidence data. This rigorous validation is the essential bridge between a promising compound in the literature and a credible candidate for further development in the fields of medicine and nutritional science.
References
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- Astuti, P., Iwansyah, A. C., Heryanto, R., & Saepudin, E. (2023). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 6(1), 48-57. [Link]
- Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., Merghany, R. M., El Mahdy, N. M., Kılıç, C. S., Sytar, O., Sharifi-Rad, M., Naz, R., & Martins, N. (2020). Major Pharmacological Actions of Quercetin. Encyclopedia MDPI. [Link]
- Kusriani, H., Subarnas, A., Diantini, A., & Iskandar, Y. (2021). Cytotoxicity of Quercetin and Quercetin-3-O-rhamnoside of Etlingera elatior (Jack) R.M.Sm. leaves against HeLa Cervical Cancer Cells. Journal of Applied Pharmaceutical Science, 11(5), 101-107. [Link]
- Al-Shuhaib, M. B. S., Al-Khazali, M. A. A., & Al-Imam, A. A. A. (2022). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. Iraqi Journal of Pharmaceutical Sciences, 31(Suppl.), 120-130. [Link]
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- Pisoschi, A. M., Pop, A., Iordache, F., Stanca, L., Predoi, G., & Serban, A. I. (2021). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Molecules, 26(24), 7433. [Link]
- Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., Emwas, A.-H., & Jaremko, M. (2020). Recent Advances in Potential Health Benefits of Quercetin. Antioxidants, 9(9), 843. [Link]
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- Jain, P. S., Bari, S. B., & Surana, S. J. (2018). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation. Journal of Chromatographic Science, 56(8), 733-740. [Link]
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- Li, Y., Yao, J., Han, C., Yang, J., Chaudhry, M. T., Wang, S., Liu, H., & Yin, Y. (2016). Quercetin, Inflammation and Immunity. Nutrients, 8(3), 167. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Quercetin 3-O-rhamnoside (Quercitrin)
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed protocol for the proper disposal of Quercetin 3-O-rhamnoside (also known as Quercitrin), ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the "why" behind these procedures, we can foster a culture of safety and responsibility.
Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. This compound is a flavonoid glycoside found in many plants.[1] While it is a naturally occurring compound, this does not preclude potential toxicity.
A review of available Safety Data Sheets (SDS) for Quercetin and its glycosides reveals some conflicting information. The SDS for Quercitrin from some suppliers indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] However, the SDS for the parent compound, Quercetin, often includes a GHS classification of "Acute toxicity, Oral (Category 3)" with the signal word "Danger" and the hazard statement "Toxic if swallowed."[3]
Principle of Prudent Practice: Given this discrepancy and the fact that toxicological properties of many research chemicals are not fully characterized, the most prudent course of action is to handle and dispose of this compound as a potentially hazardous chemical. This conservative approach ensures the highest level of safety.
| Hazard Profile: this compound | Data Summary & Recommended Action | Source(s) |
| Acute Toxicity (Oral) | Parent compound Quercetin is listed as "Toxic if swallowed." While data for the rhamnoside is less definitive, it is best to assume similar potential toxicity. | [3] |
| Skin/Eye Irritation | Generally not considered a primary irritant, but direct contact should always be avoided through proper PPE. | [2] |
| Environmental Hazard | Specific ecotoxicity data is limited. However, as a matter of best practice, release into drains and the environment must be strictly avoided. Chemical waste should be managed to prevent contamination of water and soil. | [4][5] |
| Reactivity | Reacts violently with strong oxidizers. Must not be stored with or mixed with incompatible materials. | [3] |
Regulatory Framework: The "Cradle-to-Grave" Responsibility
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility for all generators of chemical waste. Your institution's Environmental Health & Safety (EH&S) office is your primary resource for ensuring compliance with these complex regulations.[6][7]
All chemical waste must be characterized. While this compound is not specifically listed as a regulated hazardous waste, it must be disposed of as such if it exhibits any of the following characteristics:
-
Ignitability: Can it create fire?
-
Corrosivity: Can it corrode metal?
-
Reactivity: Is it unstable or can it undergo violent reactions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
Based on the acute toxicity data of its parent compound, waste containing this compound should be managed as toxic hazardous waste .[6][8]
The Disposal Workflow: A Logical Framework
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste from the point of generation to its final collection.
Standard Operating Protocol for Disposal
This protocol provides step-by-step instructions for researchers. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as local procedures may vary.
-
Waste Segregation:
-
Dedicate a specific waste container for this compound and materials contaminated with it.
-
Solid Waste: Collect pure, unused compound, contaminated personal protective equipment (PPE) like gloves, and contaminated consumables (e.g., weigh boats, paper towels) in a container designated for solid organic chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a container for liquid organic chemical waste. Note the solvent on the label. Do not mix with incompatible waste streams like acids, bases, or oxidizers.[8]
-
Sharps Waste: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container.
-
-
Container Selection and Labeling:
-
Use only containers that are in good condition, compatible with the chemical waste (glass or high-density polyethylene is typical), and have a secure, leak-proof screw-top cap.[9]
-
Affix a "Hazardous Waste" tag or label, available from your EH&S department, to the container before adding any waste.[6][7]
-
Fill out the label completely and legibly:
-
-
Satellite Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This must be at or near the point of generation and under the control of the lab personnel generating the waste.[7][8]
-
The container must be kept closed at all times except when adding waste. Do not leave a funnel in the container.[6][9]
-
It is best practice to store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]
-
-
Arranging for Pickup:
-
Once a waste container is 90% full, or when your work with the compound is complete, arrange for disposal.[6]
-
Submit a chemical waste pickup request to your institution's EH&S department following their specific procedure.
-
-
Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been properly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[9] Subsequent rinses (typically two more) can usually be disposed of down the drain, but confirm this with your institutional guidelines.
-
After triple rinsing and air-drying, completely deface or remove the original label.[9][10] The container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box).
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and contact EH&S or the emergency response number for your institution.
-
Control Ignition Sources: If any flammable solvents are present, remove all sources of ignition.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. For a large quantity of powder, respiratory protection may be necessary.[5][11]
-
Contain & Clean:
-
For solid spills, do not sweep dry powder . This can create hazardous dust.
-
Gently dampen the solid material with 60-70% ethanol to prevent aerosolization.[12]
-
Carefully sweep or wipe up the dampened material with absorbent pads and place it into your designated hazardous waste container.[11][12]
-
Wash the spill surface with 60-70% ethanol, followed by a soap and water solution, collecting all cleaning materials as hazardous waste.[12]
-
-
Dispose: Seal the waste container and ensure it is properly labeled for pickup.
By adhering to these detailed procedures, researchers can handle and dispose of this compound with confidence, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. URL: https://research.columbia.edu/content/hazardous-chemical-waste-management
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide-research-areas
- O-rhamnoside [Quercetin-3-O-(2G-alpha-L-rhamnosyl)-rutinoside] Safety Data Sheet. ChemFaces. URL: https://www.chemfaces.com/mol/Quercetin-3-O-rhamnoside-CFN90306.html
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf
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A Comprehensive Guide to Personal Protective Equipment for Handling Quercetin 3-O-rhamnoside
Quercetin 3-O-rhamnoside, also known as Quercitrin, is a flavonoid glycoside naturally occurring in various plants.[1][2][3] As a yellow crystalline powder, its use in research and development necessitates a thorough understanding of its properties and the implementation of appropriate safety protocols to ensure the well-being of laboratory personnel.[1] This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
While some safety data sheets for related compounds suggest that this compound is not classified as a hazardous substance, others for similar flavonoids indicate potential toxicity if swallowed or the risk of genetic defects.[4][5] Given this, a cautious and proactive approach to safety is paramount. The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize exposure.
Core Safety and Handling Parameters
A foundational understanding of the physicochemical properties of this compound informs the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₁ | [2][6][7] |
| Molecular Weight | 448.4 g/mol | [6][7] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Almost insoluble in cold water, slightly soluble in boiling water, soluble in ethanol and alkaline solutions. | [1][8] |
| Stability | Hygroscopic and sensitive to light. | [1] |
The powdered nature of this compound presents a primary risk of inhalation and dermal exposure. Therefore, the core of our safety strategy is to prevent the generation and dispersal of dust and to establish a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense in ensuring safe handling. The following recommendations are based on a comprehensive risk assessment for handling powdered chemical compounds of low to moderate potential toxicity.
-
Eye and Face Protection:
-
Recommendation: Safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[9]
-
Rationale: The powdered form of this compound can easily become airborne and cause eye irritation. Safety goggles provide a seal around the eyes, protecting them from dust particles and accidental splashes of any solvents used.
-
-
Skin Protection:
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, tested according to EN 374, are required.[9]
-
Causality: Direct skin contact should be avoided as a general precaution.[1] Gloves prevent dermal exposure and potential absorption. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
-
Body Protection: A standard laboratory coat must be worn.
-
Rationale: A lab coat protects personal clothing and underlying skin from contamination with the chemical powder.[9]
-
-
-
Respiratory Protection:
-
Recommendation: When handling the powder outside of a dedicated containment system (e.g., weighing on an open bench), a particulate respirator (at a minimum, P1 or N95) is necessary.[9]
-
Expert Insight: The primary route of exposure to powdered chemicals is inhalation. A respirator minimizes the risk of inhaling fine particles, which could lead to respiratory irritation or other unforeseen health effects. All work with powders should ideally be conducted in a ventilated enclosure.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Designated Work Area: All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to control dust.[9][10]
-
Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, are within the containment area. This minimizes movement and potential for spreading contamination.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator, followed by safety goggles, and finally gloves.
Handling and Experimental Use
-
Avoid Dust Generation: Handle the powder gently to minimize the creation of airborne dust.[11] Use a spatula to carefully transfer the compound.
-
Contained Weighing: If possible, use an analytical balance with a draft shield. For larger quantities, a powder containment hood is recommended.
-
Dissolving the Compound: When preparing solutions, add the solvent to the vessel containing the pre-weighed powder slowly to avoid splashing.
Post-Handling and Decontamination
-
Clean Up: Clean the work area thoroughly after use. A wet wipe or a vacuum cleaner with a HEPA filter is preferable to dry sweeping to avoid making dust airborne.[12]
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, lab coat, goggles, and finally the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13]
Workflow for Donning and Doffing PPE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
